Technical Documentation Center

2-Methoxy-3-nitropyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-3-nitropyridin-4-amine
  • CAS: 33623-16-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxy-3-nitropyridin-4-amine (CAS: 33623-16-4)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Methoxy-3-nitropyridin-4-amine, a key heterocyclic building block in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-3-nitropyridin-4-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route based on established pyridine chemistry, its expected reactivity, and its potential applications in the development of targeted therapeutics. This document is intended to serve as a practical resource for laboratory work and to inform the strategic design of novel molecular entities.

Core Molecular Attributes and Physicochemical Properties

2-Methoxy-3-nitropyridin-4-amine is a functionalized pyridine derivative with the chemical formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol .[1][2][3] Its structure is characterized by the presence of an amino group at the 4-position, a nitro group at the 3-position, and a methoxy group at the 2-position of the pyridine ring. This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups dictates its chemical behavior and renders it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 2-Methoxy-3-nitropyridin-4-amine

PropertyValueSource
CAS Number 33623-16-4[1][2][3]
Molecular Formula C₆H₇N₃O₃[1][2][3]
Molecular Weight 169.14 g/mol [1][2][3]
Boiling Point (Predicted) 370.3 ± 37.0 °C[4]
Density (Predicted) 1.400 ± 0.06 g/cm³[4]
pKa (Predicted) 3.19 ± 0.42[4]
Storage Conditions Inert atmosphere, room temperature, keep in a dark place.[2][4]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis hinges on the differential reactivity of the chloro-substituents on the pyridine ring, enabling selective nucleophilic aromatic substitution.

Synthesis_of_2-Methoxy-3-nitropyridin-4-amine cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Amination cluster_2 Step 3: Methoxylation 2,4-Dichloropyridine 2,4-Dichloropyridine 2,4-Dichloro-3-nitropyridine 2,4-Dichloro-3-nitropyridine 2,4-Dichloropyridine->2,4-Dichloro-3-nitropyridine HNO₃, H₂SO₄ 2-Chloro-3-nitropyridin-4-amine 2-Chloro-3-nitropyridin-4-amine 2,4-Dichloro-3-nitropyridine->2-Chloro-3-nitropyridin-4-amine NH₃ (aq) 2-Methoxy-3-nitropyridin-4-amine 2-Methoxy-3-nitropyridin-4-amine 2-Chloro-3-nitropyridin-4-amine->2-Methoxy-3-nitropyridin-4-amine NaOCH₃, CH₃OH

Caption: Proposed synthetic workflow for 2-Methoxy-3-nitropyridin-4-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned adaptation from the synthesis of related compounds and should be optimized for safety and yield in a laboratory setting.

Step 1: Nitration of 2,4-Dichloropyridine

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,4-dichloropyridine at a temperature maintained below 25 °C.

  • Cool the mixture to 0-5 °C and add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate) and extract the product, 2,4-dichloro-3-nitropyridine, with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Selective Amination of 2,4-Dichloro-3-nitropyridine Causality: The chloro group at the 4-position is more activated towards nucleophilic substitution by the para-nitro group than the chloro group at the 2-position.

  • Dissolve 2,4-dichloro-3-nitropyridine in a suitable solvent such as ethanol.

  • Add aqueous ammonia in excess and heat the mixture in a sealed vessel at a temperature of 80-100 °C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and the product, 2-chloro-3-nitropyridin-4-amine, should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Methoxylation of 2-Chloro-3-nitropyridin-4-amine Causality: The remaining chloro group at the 2-position is now activated by the adjacent nitro group and can be displaced by a methoxide nucleophile.

  • Prepare a solution of sodium methoxide in methanol.

  • Add 2-chloro-3-nitropyridin-4-amine to the sodium methoxide solution at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue to precipitate the crude product, 2-Methoxy-3-nitropyridin-4-amine.

  • Filter the solid, wash with water, and dry.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Purity should be assessed by HPLC and the structure confirmed by spectroscopic methods. While specific, experimentally-derived spectra for this compound are not publicly available, several suppliers indicate the availability of such data upon request.[2][7]

Spectroscopic Profile (Predicted and Comparative)

The structural elucidation of 2-Methoxy-3-nitropyridin-4-amine relies on a combination of NMR, IR, and mass spectrometry. The following data are predicted based on the chemical structure and comparison with similar compounds.[8][9]

Table 2: Predicted Spectroscopic Data for 2-Methoxy-3-nitropyridin-4-amine

TechniquePredicted/Expected Data
¹H NMR δ ~8.0-8.2 (d, 1H, H-6), δ ~6.5-6.7 (d, 1H, H-5), δ ~6.0-6.5 (br s, 2H, -NH₂), δ ~4.0 (s, 3H, -OCH₃)
¹³C NMR δ ~160 (C-2), δ ~155 (C-4), δ ~150 (C-6), δ ~130 (C-3), δ ~105 (C-5), δ ~55 (-OCH₃)
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1550 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O stretch)
Mass Spec (EI) M⁺ at m/z 169, with fragmentation patterns corresponding to the loss of NO₂, OCH₃, and other fragments.

Reactivity and Synthetic Utility

The synthetic potential of 2-Methoxy-3-nitropyridin-4-amine lies in the reactivity of its functional groups, particularly the amino and nitro groups.

Reduction of the Nitro Group

A key transformation is the reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical modifications. This creates a vicinal diamine system, a valuable synthon in heterocyclic chemistry.

Reactivity_of_2-Methoxy-3-nitropyridin-4-amine 2-Methoxy-3-nitropyridin-4-amine 2-Methoxy-3-nitropyridin-4-amine 2-Methoxy-pyridine-3,4-diamine 2-Methoxy-pyridine-3,4-diamine 2-Methoxy-3-nitropyridin-4-amine->2-Methoxy-pyridine-3,4-diamine Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Fused Heterocycles (e.g., Imidazopyridines) Fused Heterocycles (e.g., Imidazopyridines) 2-Methoxy-pyridine-3,4-diamine->Fused Heterocycles (e.g., Imidazopyridines) Cyclization with aldehydes, ketones, or carboxylic acids

Caption: Key reduction reaction and subsequent cyclization potential.

This reduction can be achieved using various standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl).[6] The resulting 2-methoxy-pyridine-3,4-diamine is a precursor to fused heterocyclic systems like imidazopyridines, which are prevalent scaffolds in medicinal chemistry.[10]

Reactions of the Amino Group

The 4-amino group can undergo typical amine reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. It can also participate in coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form C-N or C-C bonds, further expanding the molecular diversity accessible from this starting material.

Applications in Drug Discovery and Development

The true value of 2-Methoxy-3-nitropyridin-4-amine lies in its role as a key intermediate for the synthesis of biologically active molecules. The substituted aminopyridine motif is a well-recognized "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[11][12]

Kinase Inhibitor Scaffolds

The vicinal diamine functionality, obtained after nitro reduction, is particularly useful for constructing ATP-competitive kinase inhibitors. One of the amino groups can act as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region, while the other can be functionalized to occupy the hydrophobic pocket and provide selectivity. The synthesis of inhibitors for kinases such as ALK2, MPS1, and Aurora kinases often involves intermediates with similar substitution patterns.[10][11]

Other Therapeutic Areas

Derivatives of substituted aminopyridines have also been explored as inhibitors of other enzymes, such as inducible nitric oxide synthase (iNOS), and as antitubercular agents.[13][14] The functional group handles on 2-Methoxy-3-nitropyridin-4-amine provide the necessary anchor points for the elaboration into these more complex and potent therapeutic agents.

Safety and Handling

As with all nitroaromatic compounds and amines, 2-Methoxy-3-nitropyridin-4-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Methoxy-3-nitropyridin-4-amine is a strategically important building block for the synthesis of complex heterocyclic compounds. Its unique substitution pattern of amino, nitro, and methoxy groups on a pyridine core offers a rich platform for chemical diversification. While detailed, publicly available experimental data is somewhat limited, its synthesis and reactivity can be reliably predicted from established chemical principles. This guide provides a solid foundation for researchers to utilize this versatile intermediate in the design and synthesis of novel, biologically active molecules, particularly in the pursuit of new kinase inhibitors and other targeted therapies.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. Retrieved from [Link]

  • International Union of Crystallography. (2015). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PubMed Central. Retrieved from [Link]

  • Cenmed. (n.d.). 2-methoxy-3-nitro-pyridin-4-amine (C007B-477329). Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • National Center for Biotechnology Information. (2017). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]

  • Open Lab Notebooks. (2019). Synthesis of promiscuous ALK2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methyl-3-nitropyridine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-Methoxypyridine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxy-3-nitropyridin-4-amine

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-Methoxy-3-nitropyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-Methoxy-3-nitropyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and interpretation of the ¹H and ¹³C NMR spectra of this substituted pyridine. Given the absence of readily available, assigned experimental spectra in the public domain, this guide offers a robust, predictive analysis grounded in fundamental NMR principles and established substituent effects.

Introduction: The Structural Elucidation of a Key Heterocycle

2-Methoxy-3-nitropyridin-4-amine is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a methoxy, a nitro, and an amino group—on the pyridine core dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1][2][3] This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra, offering a valuable reference for scientists working with this or structurally related compounds.

Molecular Structure and Predicted NMR Active Nuclei

The molecular structure of 2-Methoxy-3-nitropyridin-4-amine is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Figure 1: Molecular structure of 2-Methoxy-3-nitropyridin-4-amine with atom numbering.

The molecule possesses several NMR active nuclei. This guide will focus on the two most common nuclei in organic chemistry:

  • ¹H (Protons): The pyridine ring contains two aromatic protons (H5 and H6). The methoxy group has three equivalent protons, and the amino group has two equivalent protons.

  • ¹³C (Carbon-13): The pyridine ring has four distinct carbon atoms (C2, C3, C4, C5, and C6). The methoxy group contributes one carbon atom.

Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR chemical shifts is based on the known chemical shift of pyridine protons and the additive effects of the substituents. The electron-donating amino and methoxy groups and the electron-withdrawing nitro group significantly influence the electron density around the remaining protons on the pyridine ring.

Substituent Effects on ¹H Chemical Shifts:

  • Amino Group (-NH₂): This is a strong electron-donating group, which increases the electron density at the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding protons.

  • Methoxy Group (-OCH₃): This is also an electron-donating group, leading to an upfield shift of ortho and para protons.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which decreases the electron density at the ortho and para positions, resulting in a downfield shift (to higher ppm values).

Predicted Chemical Shifts and Multiplicities:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6 8.0 - 8.3DoubletJH6-H5 ≈ 5-6 HzH6 is ortho to the ring nitrogen, which is deshielding. It is also influenced by the electron-donating methoxy and amino groups and the electron-withdrawing nitro group. The net effect is a significant downfield shift.
H5 6.5 - 6.8DoubletJH5-H6 ≈ 5-6 HzH5 is ortho to the strongly electron-donating amino group and para to the methoxy group, leading to a significant upfield shift.
-NH₂ 5.5 - 6.5Broad Singlet-The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.
-OCH₃ 3.9 - 4.2Singlet-Methoxy group protons typically appear as a sharp singlet in this region.[4]

Table 1: Predicted ¹H NMR data for 2-Methoxy-3-nitropyridin-4-amine.

Expected Coupling Pattern:

The two aromatic protons, H5 and H6, are adjacent and will exhibit spin-spin coupling, resulting in a doublet for each signal. The magnitude of the ortho coupling constant (³JHH) in pyridine rings is typically in the range of 5-6 Hz.[5][6][7]

Predicted ¹³C NMR Spectrum

The prediction of ¹³C NMR chemical shifts is also based on the known shifts of pyridine carbons and the substituent chemical shift (SCS) effects.[8][9][10][11]

Substituent Effects on ¹³C Chemical Shifts:

  • Amino Group (-NH₂): Causes a significant upfield shift for the ipso-carbon and the carbons ortho and para to it.

  • Methoxy Group (-OCH₃): Induces a downfield shift for the ipso-carbon and an upfield shift for the ortho and para carbons.

  • Nitro Group (-NO₂): Causes a downfield shift for the ipso-carbon and can have varied effects on other ring carbons.[12]

Predicted Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 155 - 160Attached to the electronegative nitrogen and the methoxy group, resulting in a significant downfield shift.
C3 120 - 125Attached to the electron-withdrawing nitro group, leading to a downfield shift.
C4 150 - 155Attached to the strongly electron-donating amino group, causing a significant downfield shift for the ipso-carbon.
C5 105 - 110Influenced by the electron-donating amino and methoxy groups, resulting in a notable upfield shift.
C6 145 - 150Being alpha to the ring nitrogen, this carbon is inherently deshielded.
-OCH₃ 55 - 60The chemical shift for a methoxy carbon attached to an aromatic ring typically falls in this range.[13]

Table 2: Predicted ¹³C NMR data for 2-Methoxy-3-nitropyridin-4-amine.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental data for 2-Methoxy-3-nitropyridin-4-amine, the following protocol provides a robust starting point.

G cluster_prep Sample Preparation cluster_acq NMR Spectrometer Setup & Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). vortex Vortex the sample until fully dissolved. Gentle heating may be applied if necessary. dissolve->vortex filter Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube. vortex->filter insert Insert the NMR tube into the spectrometer. filter->insert lock Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim tune Tune and match the probe for the respective nucleus (¹H or ¹³C). shim->tune setup_1h Set up ¹H acquisition parameters (e.g., 16 scans, 2s relaxation delay). tune->setup_1h setup_13c Set up ¹³C acquisition parameters (e.g., 1024 scans, 2s relaxation delay, proton decoupling). tune->setup_13c acquire_1h Acquire the ¹H spectrum. setup_1h->acquire_1h ft Apply Fourier Transform to the acquired FID. acquire_1h->ft acquire_13c Acquire the ¹³C spectrum. setup_13c->acquire_13c acquire_13c->ft phase Phase correct the spectrum. ft->phase For ¹H baseline Apply baseline correction. phase->baseline For ¹H integrate Integrate the signals in the ¹H spectrum. baseline->integrate For ¹H reference Reference the spectrum (e.g., to residual solvent peak or TMS). baseline->reference

Figure 2: Experimental workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Methoxy-3-nitropyridin-4-amine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a small vial.[14][15][16]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for the -NH₂ protons.[17]

    • Ensure the sample is fully dissolved. Sonication or gentle warming can aid dissolution.

    • Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[15]

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[18]

    • Shim the magnetic field to achieve optimal resolution and lineshape.[19]

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).[20]

    • For ¹H NMR: Acquire the spectrum using standard parameters. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.[21]

    • For ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the low natural abundance of ¹³C, more scans will be required (e.g., 1024 or more) with a relaxation delay of 2 seconds.[21]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

This technical guide provides a detailed, theory-based prediction of the ¹H and ¹³C NMR spectra of 2-Methoxy-3-nitropyridin-4-amine. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable framework for the interpretation of experimentally acquired data. By understanding the influence of the methoxy, nitro, and amino substituents on the pyridine ring, researchers can confidently assign the signals in their NMR spectra, confirming the structure of this important heterocyclic compound. The provided experimental protocol offers a practical guide for obtaining high-quality NMR data.

References

  • Steffen, T., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Iowa State University. NMR Sample Preparation.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • University of Ottawa. (n.d.).
  • Semantic Scholar. (1997).
  • Organomation. (n.d.).
  • University College London. (n.d.). Sample Preparation.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
  • Magnetic Resonance in Chemistry. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine.
  • University of Notre Dame. (2023).
  • Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • MDPI. (n.d.).
  • University of Florida. (2021). Common NMR experiments and the time it takes to run them.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • University of Connecticut. (n.d.).
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • Boston University. (n.d.). Basic NMR Concepts.
  • NIH Public Access. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • AIP Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • R Discovery. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • ResearchGate. (2025). H-H and 13C-H coupling constants in pyridazine.
  • ACS Publications. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks.
  • PMC. (n.d.). An Introduction to Biological NMR Spectroscopy.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Sci-Hub. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring.
  • PMC. (2022). Pd(II)
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • PubMed. (2013).
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • ResearchGate. (n.d.). 15N NMR substituent effects AS-(ppm)
  • BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.

Sources

Foundational

An In-depth Technical Guide to the Mass Spectral Interpretation of 2-Methoxy-3-nitropyridin-4-amine

Abstract Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the structural elucidation and confirmation of synthetic compounds. This guide provides a detailed, m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the structural elucidation and confirmation of synthetic compounds. This guide provides a detailed, mechanistically-driven interpretation of the electron ionization (EI) mass spectrum of 2-Methoxy-3-nitropyridin-4-amine, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the molecule's functional groups—methoxy, nitro, amine, and the pyridine core—we will predict and explain the primary fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, supported by diagrams and a foundational experimental protocol.

Introduction: The Molecule and the Method

2-Methoxy-3-nitropyridin-4-amine (C₆H₇N₃O₃) is a multi-functionalized pyridine derivative. The strategic placement of electron-donating (amine, methoxy) and electron-withdrawing (nitro) groups on the heterocyclic ring creates a molecule with unique chemical properties and, consequently, a rich and informative mass spectrum. Understanding its fragmentation behavior is crucial for confirming its identity in complex reaction mixtures and for quality control.

Electron Ionization (EI) mass spectrometry is the chosen method for this analysis. By bombarding the molecule with high-energy electrons (typically 70 eV), we induce the formation of a radical cation, the molecular ion (M⁺•), which then undergoes a series of predictable fragmentation events. These fragmentation patterns serve as a structural fingerprint of the molecule.

The Molecular Ion (M⁺•) Peak

The first and most critical piece of information in the mass spectrum is the molecular ion peak. This peak represents the intact molecule that has lost one electron, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

  • Formula: C₆H₇N₃O₃

  • Monoisotopic Mass: 169.05 Da

  • Predicted M⁺• Peak: m/z 169

The presence of three nitrogen atoms means the molecular ion will have an odd nominal mass , consistent with the Nitrogen Rule . This is a primary diagnostic check. The M⁺• peak is expected to be reasonably intense due to the stability conferred by the aromatic pyridine ring.

Primary Fragmentation Pathways: A Mechanistic Approach

The fragmentation of 2-Methoxy-3-nitropyridin-4-amine is directed by its functional groups. The stability of the resulting fragment ions and neutral losses dictates the most probable cleavage points. Below, we explore the key fragmentation pathways originating from the molecular ion (M⁺•) at m/z 169.

Fragmentation Driven by the Methoxy Group

Aryl ethers are known to undergo characteristic cleavages.[1] For the 2-methoxy group, two primary losses are anticipated:

  • Loss of a Methyl Radical (•CH₃): This is a classic α-cleavage event, resulting in the loss of 15 Da. This fragmentation is typically facile and leads to a stable, resonance-delocalized cation.

    • M⁺• (m/z 169) → [M - CH₃]⁺ (m/z 154) + •CH₃

  • Loss of Formaldehyde (CH₂O): This pathway involves a rearrangement, often an "ortho effect," where a hydrogen atom is transferred from an adjacent group (in this case, the 4-amino group) to the ether oxygen, followed by the elimination of a neutral formaldehyde molecule (30 Da).

    • M⁺• (m/z 169) → [M - CH₂O]⁺• (m/z 139) + CH₂O

Fragmentation of the Nitro Group

Nitroaromatic compounds exhibit highly characteristic fragmentation patterns that are powerful diagnostic tools.[2][3][4][5]

  • Loss of Nitrogen Dioxide Radical (•NO₂): This is a direct cleavage of the C-N bond, resulting in the loss of 46 Da. This is often a major fragmentation pathway for nitroaromatics.

    • M⁺• (m/z 169) → [M - NO₂]⁺ (m/z 123) + •NO₂

  • Loss of Nitric Oxide Radical (•NO): This loss of 30 Da involves a rearrangement where an oxygen atom is transferred to the aromatic ring, followed by the expulsion of •NO. The resulting ion often undergoes further fragmentation, such as the loss of carbon monoxide (CO).

    • M⁺• (m/z 169) → [M - NO]⁺ (m/z 139) + •NO

The ion at m/z 139 from this pathway is isomeric with the ion formed by the loss of formaldehyde. High-resolution mass spectrometry could potentially distinguish them based on their exact masses.

Pyridine Ring Fission

The pyridine ring itself can fragment, although this often occurs after the initial loss of substituents.[6][7][8][9] A common fragmentation pathway for pyridines is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da). For example, the [M - NO₂]⁺ fragment at m/z 123 could undergo this cleavage:

  • [M - NO₂]⁺ (m/z 123) → [C₅H₆N - NO₂ - HCN]⁺ (m/z 96) + HCN

Visualizing the Fragmentation Cascade

The relationships between these primary fragments can be visualized to provide a clear map of the molecule's breakdown.

Fragmentation_Pathways M M+• (m/z 169) F154 [M - CH3]+ (m/z 154) M->F154 - •CH3 (15 Da) F139_a [M - CH2O]+• (m/z 139) M->F139_a - CH2O (30 Da) F139_b [M - NO]+ (m/z 139) M->F139_b - •NO (30 Da) F123 [M - NO2]+ (m/z 123) M->F123 - •NO2 (46 Da) F96 [M - NO2 - HCN]+ (m/z 96) F123->F96 - HCN (27 Da) Protocol_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Calibrate 1. System Calibration (PFTBA Standard) Prepare 2. Sample Preparation (100 µg/mL Solution) Inject 3. GC Injection Prepare->Inject Separate 4. Chromatographic Separation Inject->Separate Ionize 5. EI Ionization & Fragmentation Separate->Ionize Detect 6. Mass Analysis (Scan m/z 40-250) Ionize->Detect Extract 7. Extract Spectrum from Peak Detect->Extract Interpret 8. Interpret & Compare (vs. Predicted Fragments) Extract->Interpret

Sources

Exploratory

An In-depth Technical Guide to the FT-IR Analysis of 2-Methoxy-3-nitropyridin-4-amine

Preamble: The Role of Vibrational Spectroscopy in Modern Drug Discovery In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Role of Vibrational Spectroscopy in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups that constitute a molecule. This guide offers a detailed examination of the FT-IR analysis of 2-Methoxy-3-nitropyridin-4-amine, a substituted pyridine derivative whose structural complexity serves as an excellent model for demonstrating the power and subtlety of vibrational spectroscopy. As a molecule featuring primary amine, nitro, methoxy, and aromatic heterocyclic moieties, its infrared spectrum is a confluence of characteristic vibrations, each telling a part of the molecule's structural story. This document is intended for researchers, scientists, and drug development professionals who seek to leverage FT-IR not just for routine identification, but as a tool for deeper molecular understanding.

Molecular Structure and Predicted Vibrational Landscape

The first step in any spectroscopic analysis is to understand the subject's structure and predict its expected spectral features. The structure of 2-Methoxy-3-nitropyridin-4-amine contains several distinct functional groups, each with characteristic vibrational modes (stretching, bending, etc.) that absorb infrared radiation at specific frequencies.

Caption: Molecular structure of 2-Methoxy-3-nitropyridin-4-amine.

The Primary Aromatic Amine (-NH₂)

The primary amine group attached to the pyridine ring is expected to exhibit several distinct and highly diagnostic absorption bands.

  • N-H Stretching: Primary amines (R-NH₂) display two characteristic stretching bands in the 3500-3300 cm⁻¹ region.[1][2] These arise from the asymmetric and symmetric stretching modes of the two N-H bonds.[3] For aromatic amines, these bands are typically found between 3500-3400 cm⁻¹ (asymmetric) and 3400-3300 cm⁻¹ (symmetric).[1][4]

  • N-H Bending (Scissoring): A strong bending vibration, often called a scissoring mode, is expected in the 1650-1550 cm⁻¹ range.[4] This peak can sometimes overlap with the aromatic ring stretching vibrations.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band in the 1335-1250 cm⁻¹ region.[1]

The Aromatic Nitro Group (-NO₂)

The nitro group is a strong electron-withdrawing group and produces two of the most intense and recognizable bands in an IR spectrum.

  • Asymmetric N-O Stretching: A very strong absorption band is anticipated in the 1550-1475 cm⁻¹ range due to the asymmetric stretch of the N-O bonds.[5][6]

  • Symmetric N-O Stretching: A second strong band, corresponding to the symmetric N-O stretch, is expected to appear between 1360-1290 cm⁻¹.[5][6] The presence of this distinct pair of strong absorptions is a powerful indicator of a nitro functional group.[7]

The Methoxy Group (-OCH₃) as an Aryl Ether

The C-O-C linkage of the methoxy group attached to the pyridine ring (an aryl alkyl ether) also has characteristic stretching vibrations.

  • Asymmetric C-O-C Stretching: Aryl alkyl ethers typically show a strong, prominent band for the asymmetric C-O-C stretch between 1300-1200 cm⁻¹.[8]

  • Symmetric C-O-C Stretching: A medium intensity band corresponding to the symmetric stretch is expected in the 1050-1010 cm⁻¹ region.[8][9]

The Pyridine Ring

The pyridine ring itself, as a heteroaromatic system, contributes a series of absorptions to the spectrum.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring will produce weak to medium bands just above 3000 cm⁻¹.[10][11]

  • Ring C=C and C=N Stretching: Complex vibrations within the aromatic ring result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.[10][12] These are fundamental to identifying the aromatic character of the core structure.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The validity of any spectral interpretation rests upon the quality of the data acquired. The following protocol describes a robust method for analyzing a solid sample like 2-Methoxy-3-nitropyridin-4-amine using the Thin Solid Film technique, a rapid and reliable alternative to KBr pellets that avoids interfering absorbances from mulling agents.[5]

Objective: To obtain a high-quality, reproducible FT-IR transmission spectrum of 2-Methoxy-3-nitropyridin-4-amine.

Materials & Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Single, polished salt plate (NaCl or KBr)

  • Sample of 2-Methoxy-3-nitropyridin-4-amine (~5-10 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Micropipette or glass capillary tube

  • Desiccator for salt plate storage

  • Nitrogen purge for spectrometer (recommended)

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer's sample compartment is clean and free of residues.

    • Start the instrument and allow it to warm up for at least 15-30 minutes to ensure thermal stability of the source and detector.

    • If available, purge the instrument with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validation Step):

    • Place a clean, empty salt plate in the sample holder.

    • Close the sample compartment lid.

    • Acquire a background spectrum. This is a critical step that measures the instrument's response and the atmospheric conditions, which will be mathematically subtracted from the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation (Thin Solid Film Method):

    • Place a small amount (5-10 mg) of the solid 2-Methoxy-3-nitropyridin-4-amine into a small vial.[5]

    • Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid.[5]

    • Using a micropipette, apply one or two drops of this solution to the center of the clean salt plate.[1]

    • Allow the solvent to evaporate completely in a fume hood. This will deposit a thin, even film of the solid compound on the plate. The ideal film is often slightly hazy but not opaque.[1]

  • Sample Spectrum Acquisition:

    • Carefully place the salt plate with the sample film into the spectrometer's sample holder.

    • Close the sample compartment lid.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.

  • Data Quality Assessment:

    • Examine the resulting spectrum. The strongest peaks should have a transmittance between 10% and 50% (or an absorbance of ~0.3 to 1.0).

    • If peaks are too intense ("flat-topped"), the film is too thick. Clean the plate and prepare a new film using a more dilute solution.[1]

    • If peaks are too weak, the film is too thin. Add another drop of the solution to the existing film, allow it to dry, and re-acquire the spectrum.[1]

  • Post-Analysis:

    • Thoroughly clean the salt plate with a suitable solvent (e.g., acetone) and a soft lens tissue.

    • Return the clean plate to the desiccator to prevent moisture damage.

Data Presentation and Spectral Interpretation

The acquired spectrum should be processed (e.g., baseline correction, peak picking) to identify the precise wavenumbers of absorption maxima. The following table summarizes the expected key absorptions for 2-Methoxy-3-nitropyridin-4-amine, providing a framework for interpretation.

Table 1: Summary of Expected FT-IR Absorptions for 2-Methoxy-3-nitropyridin-4-amine

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3500 - 3300Medium, Sharp (2 bands)Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine
> 3000Weak to MediumAromatic C-H StretchPyridine Ring
1650 - 1580Medium to StrongN-H Bend (Scissoring)Primary Aromatic Amine
1600 - 1450Medium to Strong (multiple)C=C and C=N Ring StretchesPyridine Ring
1550 - 1475Very StrongAsymmetric N-O StretchAromatic Nitro
1360 - 1290StrongSymmetric N-O StretchAromatic Nitro
1335 - 1250StrongAromatic C-N StretchPrimary Aromatic Amine
1300 - 1200StrongAsymmetric C-O-C StretchAryl Ether (Methoxy)
1050 - 1010MediumSymmetric C-O-C StretchAryl Ether (Methoxy)
< 900VariableC-H Out-of-plane BendingPyridine Ring

Interpreting the Spectrum: A systematic approach is crucial. First, identify the most prominent peaks. In this case, the two very strong bands for the nitro group (asymmetric and symmetric N-O stretches) should be immediately apparent. Next, look for the pair of sharp bands above 3300 cm⁻¹ characteristic of the primary amine N-H stretches. The strong, complex region between 1650 cm⁻¹ and 1200 cm⁻¹ will contain the amine N-H bend, aromatic ring stretches, and the strong C-N and C-O stretches. Careful correlation with the expected ranges in Table 1 will allow for the confident assignment of each key functional group, thereby confirming the molecular structure.

Visualizing the Analytical Workflow

A well-defined workflow ensures reproducibility and clarity in the analytical process. The following diagram outlines the logical progression from sample preparation to final structural confirmation.

workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_interp 4. Interpretation prep_node prep_node acq_node acq_node proc_node proc_node interp_node interp_node report_node report_node A Dissolve Solid Sample in Volatile Solvent B Apply Solution to Salt Plate A->B C Evaporate Solvent to Form Thin Film B->C E Acquire Sample Spectrum C->E D Acquire Background Spectrum (Clean Plate) F Ratio Sample vs. Background E->F G Baseline Correction & Peak Picking H Assign Peaks to Vibrational Modes G->H I Correlate with Reference Data (Table 1) H->I J Confirm Presence of All Functional Groups I->J K Final Report: Structural Confirmation J->K

Caption: Standard workflow for FT-IR analysis of a solid organic compound.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • UCLA Chemistry. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • University of Toronto. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Journal of Physical Chemistry. (1951). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

  • De Gruyter. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Canadian Science Publishing. (1958). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 2-Methoxy-3-nitropyridin-4-amine: A Methodical Approach for Pre-formulation and Drug Discovery

An In-Depth Technical Guide Abstract: 2-Methoxy-3-nitropyridin-4-amine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Its physicoch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 2-Methoxy-3-nitropyridin-4-amine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Its physicochemical properties, particularly its solubility in various organic solvents, are fundamental to its handling, purification, reaction kinetics, and ultimate utility in drug development workflows. Poor solubility can present significant challenges, impacting everything from reaction yield to the bioavailability of a final active pharmaceutical ingredient (API).[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of 2-Methoxy-3-nitropyridin-4-amine. It moves beyond a simple data sheet to offer a robust methodological protocol, grounded in established principles of physical chemistry and pharmaceutical science, enabling teams to generate reliable and reproducible solubility data. The guide covers theoretical solvent selection, a detailed experimental protocol based on the gold-standard shake-flask method, analytical quantification techniques, and best practices for data presentation.

The Critical Role of Solubility in Pharmaceutical Development

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, solubility is a primary gatekeeper of success.[3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect, making solubility a critical determinant of bioavailability.[4][5] For an intermediate compound like 2-Methoxy-3-nitropyridin-4-amine, solubility dictates the efficiency of:

  • Synthesis and Purification: Selecting an appropriate solvent system is crucial for achieving optimal reaction conditions and for effective purification via crystallization, where solubility gradients at different temperatures are exploited.

  • Formulation Development: Over 40% of NCEs are poorly water-soluble, creating major hurdles for formulation scientists.[1] Understanding solubility in organic co-solvents is the first step in designing advanced delivery systems such as solutions, suspensions, or amorphous solid dispersions to enhance the bioavailability of the final API.[2]

Therefore, a thorough characterization of the solubility of 2-Methoxy-3-nitropyridin-4-amine in a well-chosen set of organic solvents is not merely a data-gathering exercise; it is a foundational step that mitigates risk and accelerates the entire drug development timeline.

Physicochemical Profile of 2-Methoxy-3-nitropyridin-4-amine

Before embarking on experimental determination, it is essential to understand the intrinsic properties of the molecule, as these will govern its behavior in different solvent environments.

PropertyValueSource
CAS Number 33623-16-4[6]
Molecular Formula C₆H₇N₃O₃[7]
Molecular Weight 169.14 g/mol [7]
Predicted Boiling Point 370.3 ± 37.0 °C[6]
Predicted Density 1.400 ± 0.06 g/cm³[6]
Predicted pKa 3.19 ± 0.42[6]

The structure features a pyridine ring, an amine group (-NH₂), a methoxy group (-OCH₃), and a nitro group (-NO₂). The amine and pyridine nitrogen provide hydrogen bond acceptor and donor capabilities, while the nitro and methoxy groups add significant polarity. These features suggest a complex solubility profile, with potential for solubility in both polar protic and polar aprotic solvents.

A Rationale-Driven Approach to Solvent Selection

A brute-force screening of all possible solvents is inefficient. A more scientific approach involves selecting a representative panel of solvents that cover a range of polarities, hydrogen bonding capabilities, and functional classes relevant to pharmaceutical processing.

The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid is maximized when the intermolecular forces of the solute and solvent are similar. For 2-Methoxy-3-nitropyridin-4-amine, we anticipate the following interactions:

  • Hydrogen Bonding: The amine group can donate hydrogen bonds, while the pyridine nitrogen, nitro oxygens, and methoxy oxygen can accept them. Solvents like alcohols (Methanol, Ethanol) and water will readily engage in these interactions.

  • Dipole-Dipole Interactions: The nitro and methoxy groups create a significant molecular dipole. Polar aprotic solvents such as Acetonitrile, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) will interact favorably through these forces.

  • Van der Waals Forces: While weaker, these forces are present in all interactions and will be the primary mechanism in nonpolar solvents like Hexane or Toluene, where solubility is expected to be low.

Recommended Solvent Panel for Screening

The following table provides a recommended starting panel of organic solvents, categorized by class, to build a comprehensive solubility profile.

Solvent ClassExample SolventsRationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; commonly used in synthesis and as co-solvents in formulations.
Polar Aprotic Acetonitrile (ACN), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constants and strong dipole moments; excellent for dissolving polar compounds without hydrogen bond donation.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, hydrogen bond acceptors.
Esters Ethyl AcetateCommon solvent for chromatography and extraction; moderate polarity.
Chlorinated Dichloromethane (DCM)Effective at dissolving a wide range of organic compounds; useful in synthesis.
Nonpolar Toluene, Heptane/HexaneEstablishes the lower limit of solubility and assesses lipophilicity.

Experimental Workflow for Solubility Determination

The following sections detail a robust, self-validating protocol for determining the equilibrium solubility of 2-Methoxy-3-nitropyridin-4-amine.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_compound 1. Obtain & Characterize 2-Methoxy-3-nitropyridin-4-amine (Confirm identity & purity) prep_solvent 2. Select & Prepare Solvent Panel (e.g., HPLC Grade) exp_shake 3. Execute Shake-Flask Equilibrium Protocol (Constant Temp, Agitation) prep_solvent->exp_shake exp_sample 4. Sample & Separate (Filter/Centrifuge undissolved solid) exp_shake->exp_sample analysis_quant 5. Quantify Concentration (Validated HPLC-UV Method) exp_sample->analysis_quant analysis_report 6. Calculate & Report Solubility (e.g., mg/mL) & Document Conditions analysis_quant->analysis_report

Caption: High-level workflow for systematic solubility determination.

Materials and Equipment
  • 2-Methoxy-3-nitropyridin-4-amine (purity >98%)

  • Selected panel of organic solvents (HPLC grade or higher)

  • Analytical balance (4-decimal places)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control (e.g., set to 25 °C ± 1 °C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes for dilutions

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Gold-Standard Protocol: Isothermal Shake-Flask Method

The shake-flask method is widely recognized as the gold-standard for equilibrium solubility determination.[8][9] It ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.

G start Start add_solid 1. Add excess solid (e.g., ~20 mg) to a pre-weighed vial start->add_solid add_solvent 2. Add known volume of solvent (e.g., 2 mL) add_solid->add_solvent equilibrate 3. Equilibrate on shaker at constant temp (e.g., 25°C) for 24-48h add_solvent->equilibrate check_solid 4. Visually confirm undissolved solid remains equilibrate->check_solid sample 5. Withdraw supernatant using a syringe check_solid->sample Yes fail Add more solid & restart check_solid->fail No filter 6. Filter into clean vial (0.22 µm syringe filter) sample->filter dilute 7. Dilute sample accurately for HPLC analysis filter->dilute analyze 8. Analyze by validated HPLC method dilute->analyze end End analyze->end fail->add_solid

Caption: Step-by-step experimental protocol for the Shake-Flask Method.

Detailed Steps:

  • Preparation: Add an excess amount of 2-Methoxy-3-nitropyridin-4-amine (e.g., 15-20 mg) to a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (typically 25 °C for room temperature solubility) and moderate agitation. Allow the slurry to equilibrate for at least 24 to 48 hours. This timeframe is critical to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, remove the vial and let it stand for a short period to allow the excess solid to settle. Visually confirm that solid material is still present.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter directly into a clean, tared vial. This step is crucial to remove all undissolved particles.

  • Analysis: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method.

Analytical Quantification by HPLC-UV

A reverse-phase HPLC method with UV detection is the preferred technique for quantification.

  • Method Development: A simple isocratic method should be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The detection wavelength should be set to the λmax of 2-Methoxy-3-nitropyridin-4-amine to ensure maximum sensitivity.

  • Calibration: A calibration curve must be prepared using at least five standard solutions of known concentrations. The curve should demonstrate linearity (R² > 0.999) over the expected concentration range of the solubility samples.

  • Calculation: The concentration of the unknown sample is determined from the calibration curve. The final solubility is then calculated by accounting for the dilution factor and is typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

All quantitative solubility data must be presented in a clear and organized manner to allow for easy comparison across different solvent systems.

Table 1: Equilibrium Solubility of 2-Methoxy-3-nitropyridin-4-amine at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Methanol[Experimental Value][Calculated Value][e.g., Clear yellow solution]
Ethanol[Experimental Value][Calculated Value]
Polar Aprotic Acetonitrile[Experimental Value][Calculated Value]
DMSO[Experimental Value][Calculated Value][e.g., Very high solubility]
Ethers THF[Experimental Value][Calculated Value]
Esters Ethyl Acetate[Experimental Value][Calculated Value]
Nonpolar Toluene[Experimental Value][Calculated Value][e.g., Sparingly soluble]
Heptane[Experimental Value][Calculated Value][e.g., Practically insoluble]

Interpretation: The resulting data provides a direct guide for solvent selection. For instance, high solubility in ethanol may suggest its utility as a co-solvent in aqueous formulations. Low solubility in heptane can be exploited for anti-solvent crystallization during purification.

Conclusion

This guide has outlined a scientifically rigorous and experimentally verifiable framework for determining the solubility of 2-Methoxy-3-nitropyridin-4-amine in organic solvents. By grounding the experimental design in the physicochemical properties of the molecule and employing the gold-standard shake-flask method, researchers can generate high-quality, reliable data. This information is not merely a physical constant but a critical dataset that informs crucial decisions in process chemistry, formulation development, and preclinical research, ultimately enabling the efficient progression of drug discovery and development projects.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJdExwd41decJYBLU3hnDzLqwryynE4utpGSaoVITSCYz10clWwgIhmsYwc7RZjWQTiiq1UREODIzpAH8pq7EGDkZDtKdkKe8LEqKCgU_019XeHSLvO7bP2B5uBeVRUYwhbF5Mq2SxXKNTLw==]
  • Slideshare. (n.d.). Solubility and its Importance.pptx. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8mwWOxtORpUBkAHWAvIDtLVCqVowKMIEDq5faTVTmpgYu5RAelG0XZK_CwXirubN4Q5UwLk9j1xqMmk8XVArsROgVANyBFA5eOLbWYv-FfWIUGYUryGKsyteakUDKawxfG_qU2EvuVp8k17ao971sB786UqKN_aoVGx5t-u4AjQzGFo7D6XyKE_E=]
  • Ionescu, C., & Hadaruga, D. I. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [https://vertexaisearch.cloud.google.
  • Seppic. (2025). Optimizing drug Solubility for enhanced oral formulation performance. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyUEn8yEdaZD2RymCvvnWGaXorK3ihSBZvvF_D-JO_pckOIrq3iKRuEEblgnwVh4vgQ9Ar0I78mzt3qBhIJOHHzVREY55NgfaoQ-0cqU1Y81V7zyImm7BWH6pxi8DF-eMgH8Ij-078ueIRLGD7UpgIUHepV-sPVqmfGFseou7OvLQ0nSQ7nLfuW2lW9R4Y3UY3exm8RDKsBKyuuWUc]
  • Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXmC9WNM6aIY68OTeVizTm4JmBMDjsKnvki6o-8HBy0sYLZgz_kSUNnSa8Omi6OpCisOxmzw1fFxne6xTmLKUkCXxZpwN1YnxoS2pLkWLwc0v--S4sv8iGmMm6b75o-7RFLtTDbiIENVyo7Nh3Uw00Vugi5lGpwoEjGy_CUpfPM49QXR9x1g6A]
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGMG5vQsk4cbewkm6KUyrb_LUtwIM5Ekfn4Bzt5J8_9PcVz9MwWoV2O1EFZXvOtIRk1LivkBktkZlG1WBtcFyoJ35HlXP-eFpnmfm4-dtu-kihdmPuJsD5ZfWhfUBH4ab9y13OR46qHEGd_Pk7u5sE7ca2KI2KPDpVQdsPuZMyd7eA99y1urPfi5_jjHB9oKeC3N_f7lIyYgfxzoUrHFmS]
  • BLD Pharm. (n.d.). 2-Methoxy-3-nitropyridin-4-amine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMPUFulUsb5NtVojhOkzKK9uodHyfkE-H9QNSuGzC_6lzGOkestZ8xRWGezyNybQnbOoaB7EXYODfoqWmAzgg6Dfp0XKfUnwuxowz2vPkxscT4hoOQLmUqGQoswZXMMZ5Mzl4EUrOOY8XELg==]
  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrGWdHD5XK5_IOMR8IOT4XMwOKYclDil659n5xtzlsdhGld9_tF09bR9YJbGrP--IZKTEav3YxiS032UxUDWLIkSoCvbNcKSHD7BtSiJVyj6xUXvqvW8NHuM0JUKfzwEg5O6UfX7eXpe5slA==]
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXE9SakffTieLxP17vkR8Madbym1iS7JEEI0akCG6rHCpnc1znL8j5Xla7MtGL0TqIV5Qied0tClkFgAb0boyfb77e5uiSbNS2lJ4sn5zk4BaHlB7JnSutZgQuHNqbKBWx0QtCDQxzfmF7idqQK35V]
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFojmk8iw9OqUfbDwYe3_slAWaX9dHcJv_yqlxPs96O8uFn3wvLZmYzCxyrH3u8tazgn-kOOhxVl9QOn66p3miDHv1UJrOPI-gYe0M3dseyJyNEsBQHGXLUH2datQgpUAAk--DfcPieGCQ7lMRNQ0SkXynJTLoDRPxrAG-XlUcNtskhI1XUVGFxXbG-pTa0Ab2sfga9yyGgjwgUlkfnQbo6vFo6xxc5AvW0QVPPYo73xNeObRk3CL_2TWnpCk53gRNur_EYU3suJ5z703hyeid-K8j8CReN2qK-A694LJ64nHdNKZyKhT7hdBQMzXDIHsw8Vq75BrmJ_2X-uccLEDeVlOzENJbgxW_b_s4_xNaOYMQ=]
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOhHx82EJKwA_04ifThF0NOtXidNTlpJlPrT1OfPqEYyffoW2-AXZXW9-u4q7heRDQVMrTKPQryRR2oENgu9HEg2rbznAzX6vGXhGCCpXMNa0toHndJKKeEOPLnogWu54TIhtzwKa-_Fu2YXHRvjpOZkJy9wW3FreRZjM9p_6qHVm91h8rqKPFPemnwBHaZUI6Qic7GRrD0BRzRzaCNUljU_naO_w=]
  • ChemicalBook. (n.d.). 4-AMINO-2-METHOXY-3-NITROPYRIDINE CAS#: 33623-16-4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA21v1R-F0YvrinVWH89vifa2-lzlTlMGgB6k_z1KNlZq_Sj1JD_coNuJOrk607QP5r2-w6ZY3fwfbRpCZQp8KGcnVx7vIZtF7Y_b6vL2i2nXbP3aiaIv0THNrJwkc1ZsjYbNE_bBhP-xvZZHGC_HI-QxWnwa9P4MneVwjaYVI_g==]
  • PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGv-kMon-Pr88vHnYANLUr-2JwGJbm1J9nefr7CFAoD4mMsJRNc2uVZpyTXo_EOGdkErTravyXzwivM_P075ksNdR3XNILJcCGIhnW4Uc9p-pQI0INLuP2QgXIAAS5-48-Gvzg9l2CkAgK7CuWQ62bIxsmtQoAzlrUvqZrSoqsZ4zrj1fW]
  • Zhang, C., Wang, Z., Zhao, J., Zhang, J., & Hao, H. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7q9zcbvZVuOyzlBll5BOUr7nT6Y4qbCW0yJJimhyyRXFnDs15GJnZlguJh2wQ-nPAT3Per2JaFI9QjiOxugXazl9rl5qgGD47wdY8C9OFCq6hvgbU6ChmxcHEtdkic-3WO4wwud9tsBU85g==]

Sources

Exploratory

2-Methoxy-3-nitropyridin-4-amine reactivity and electronic effects

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Methoxy-3-nitropyridin-4-amine Executive Summary 2-Methoxy-3-nitropyridin-4-amine is a highly functionalized heterocyclic compound that serves as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Methoxy-3-nitropyridin-4-amine

Executive Summary

2-Methoxy-3-nitropyridin-4-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. The strategic arrangement of a methoxy, nitro, and amino group on the electron-deficient pyridine core creates a unique and complex electronic landscape. This guide provides an in-depth analysis of the interplay between these substituents, elucidates the resulting electronic effects, and predicts the molecule's reactivity profile. We will explore its behavior in key chemical transformations, including nucleophilic and electrophilic aromatic substitution, and reactions involving its distinct functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this scaffold.

The Electronic Architecture of 2-Methoxy-3-nitropyridin-4-amine

The chemical behavior of 2-Methoxy-3-nitropyridin-4-amine is dictated by the cumulative electronic influence of its three substituents on the inherently π-deficient pyridine ring. Understanding this electronic architecture is paramount to predicting its reactivity.

The Pyridine Core: An Electron-Deficient Heterocycle

Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This leads to an inductive withdrawal of electron density from the ring, making it "electron-deficient."[1] This inherent property makes the pyridine ring less susceptible to electrophilic aromatic substitution (SEAr) and more prone to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[2][3]

A Triad of Competing Substituent Effects

The reactivity is further modulated by three functional groups with opposing electronic properties:

  • 4-Amino Group (-NH₂): A powerful electron-donating group (EDG) primarily through a positive resonance effect (+R). It significantly increases electron density on the ring, especially at the ortho (C3, C5) and para (C6) positions.

  • 2-Methoxy Group (-OCH₃): Also an electron-donating group through resonance (+R), though less potent than the amino group. It directs electron density towards the ortho (C3) and para (C5) positions.[4] The methoxy group is a key feature in many approved drugs, influencing binding, physicochemical properties, and ADME parameters.[5]

  • 3-Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) through both a negative inductive effect (-I) and a negative resonance effect (-R). It strongly deactivates the ring towards electrophilic attack and powerfully activates it for nucleophilic attack.[6][7]

The Net Electronic Landscape: A Polarized "Push-Pull" System

The combination of powerful EDGs at the C2 and C4 positions and a strong EWG at the C3 position creates a highly polarized "push-pull" system. The amino and methoxy groups "push" electron density into the ring, while the adjacent nitro group "pulls" it out. This electronic tension governs the molecule's reactivity, creating highly activated and deactivated sites.

Caption: Interplay of electronic effects in the title molecule.

Reactivity Profile and Synthetic Utility

The unique electronic structure of 2-methoxy-3-nitropyridin-4-amine makes it a versatile substrate for a range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is highly activated for SNAr due to the synergistic electron-withdrawing effects of the ring nitrogen and the 3-nitro group. The 2-methoxy group is positioned ortho to both the ring nitrogen and the nitro group, making it a viable leaving group.

Causality: Nucleophilic attack is favored at the C2 position because the resulting negative charge in the Meisenheimer intermediate is effectively stabilized through delocalization onto the electronegative ring nitrogen and the oxygen atoms of the nitro group.[2][3] This stabilization significantly lowers the activation energy for the substitution reaction.

SNAr_Mechanism start 2-Methoxy-3-nitropyridin-4-amine + Nu⁻ intermediate Meisenheimer Complex (Charge Stabilized by -NO₂ and Ring N) start->intermediate Nucleophilic Attack at C2 product 2-Nu-3-nitropyridin-4-amine + MeO⁻ intermediate->product Loss of Leaving Group (Re-aromatization)

Caption: Mechanism for SNAr at the C2 position.
Electrophilic Aromatic Substitution (SEAr)

SEAr on this molecule is expected to be extremely challenging. The pyridine nitrogen and the 3-nitro group are potent deactivating features, making the ring strongly resistant to attack by electrophiles.[1][8][9]

Causality: Electrophilic attack requires the aromatic ring to act as a nucleophile. The combined electron-withdrawing nature of the heterocycle and the nitro group drastically reduces the ring's nucleophilicity. While the amino and methoxy groups are strong activators, their influence is largely overcome. If a reaction were forced under harsh conditions, the directing effects of the powerful 4-amino and 2-methoxy groups would favor substitution at the C5 position.

Reactions at Substituent Functional Groups

The functional groups themselves offer avenues for selective modification.

  • Reduction of the Nitro Group: The 3-nitro group can be readily reduced to a primary amine using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C).[10] This transformation dramatically alters the electronic properties of the molecule, converting the EWG into a strong EDG and yielding a 2-methoxy-pyridine-3,4-diamine derivative, a valuable precursor for forming fused heterocyclic systems.

  • Reactions of the Amino Group: The 4-amino group can undergo typical reactions such as acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents at the C4 position.

Experimental Protocols & Methodologies

The following protocols are representative of the key transformations involving 2-methoxy-3-nitropyridin-4-amine and related structures.

Protocol: Synthesis via Nucleophilic Substitution

A common route to aminopyridines involves the displacement of a halide with an amine or the methoxylation of a chloro-nitropyridine.[10][11]

Workflow: Synthesis of 2-Methoxy-3-nitropyridin-4-amine

  • Starting Material: 2-Chloro-3-nitropyridin-4-amine.

  • Methoxylation: To a solution of sodium methoxide (1.1 eq.) in dry methanol at 0-5 °C, add 2-chloro-3-nitropyridin-4-amine (1.0 eq.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol: Reduction of the 3-Nitro Group

This protocol details the conversion of the nitro group to an amine, a crucial step for further diversification.

Workflow: Synthesis of 2-Methoxy-pyridine-3,4-diamine

  • Setup: To a round-bottom flask, add 2-methoxy-3-nitropyridin-4-amine (1.0 eq.) and ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) portion-wise, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the diamine product, which can be further purified if necessary.

synthetic_workflow start 2-Chloro-3-nitropyridin-4-amine product1 2-Methoxy-3-nitropyridin-4-amine start->product1 Methoxylation reagent1 NaOCH₃, MeOH product2 2-Methoxy-pyridine-3,4-diamine product1->product2 Nitro Reduction reagent2 SnCl₂·2H₂O, HCl

Caption: Synthetic workflow from a chloro-precursor to the diamine.

Quantitative Data Summary

Precise quantitative data for this specific molecule requires experimental determination. However, typical ranges for related compounds are provided for reference.

PropertyValueRationale / Reference
Molecular Weight 169.14 g/mol Calculated
pKa (approx.) 2-4The amino group's basicity is significantly reduced by the adjacent -NO₂ group and the electron-withdrawing pyridine ring.[4]
¹H NMR (δ, ppm) Aromatic: 6.0-8.5Protons on the pyridine ring will be influenced by the various substituents.
Methoxy: ~4.0Typical chemical shift for an aryl methoxy group.
Amino: 5.0-7.0Broad singlet, chemical shift is solvent-dependent.
¹³C NMR (δ, ppm) Aromatic: 100-160Carbon shifts will reflect the strong electronic polarization of the ring.

Conclusion

2-Methoxy-3-nitropyridin-4-amine is a synthetically valuable scaffold characterized by a profound electronic dichotomy. The strong electron-donating amino and methoxy groups are in direct opposition to the powerful electron-withdrawing nitro group and the inherent π-deficiency of the pyridine ring. This "push-pull" architecture renders the molecule highly susceptible to nucleophilic aromatic substitution at the C2-position and largely inert to electrophilic attack. Furthermore, the nitro and amino functionalities serve as handles for diverse synthetic modifications, making this compound a strategic starting point for the construction of complex, nitrogen-containing heterocyclic systems relevant to drug discovery and advanced materials.

References

  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • Pipzine Chemicals. (n.d.). 4-Amino-2-methoxypyridine Manufacturer & Supplier in China. Pipzine Chemicals.
  • Various Authors. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Various Authors. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Wikipedia. (n.d.).
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Aobchey. (n.d.).

Sources

Foundational

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2-Methoxy-3-nitropyridin-4-amine

Introduction 2-Methoxy-3-nitropyridin-4-amine is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its unique structural combination of an amin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-3-nitropyridin-4-amine is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its unique structural combination of an aminopyridine core, a nitro group, and a methoxy substituent makes it a versatile building block in the synthesis of novel compounds. However, these same functional groups are associated with specific and significant potential hazards. This guide provides a comprehensive overview of the potential hazards associated with 2-Methoxy-3-nitropyridin-4-amine and details the necessary safety precautions for its handling in a research and development setting. This document is intended for researchers, scientists, and drug development professionals who may work with this or structurally related compounds.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The hazard profile of 2-Methoxy-3-nitropyridin-4-amine can be inferred from its structural motifs: the aminopyridine scaffold and the aromatic nitro group.

Toxicological Profile
  • Aminopyridine-Related Hazards:

    • Acute Toxicity: Aminopyridines are known to be acutely toxic compounds.[1] They can be readily absorbed through the skin and the gastrointestinal tract.[1] Some aminopyridines are considered toxic by all routes of exposure, including inhalation of dust.[2]

    • Neurotoxicity: A significant hazard associated with aminopyridines is their potential to act as potassium channel blockers. This can lead to overstimulation of the nervous system, potentially causing convulsions or seizures.[1][3] Accidental ingestion of even small amounts of certain aminopyridines has resulted in severe poisoning in humans.[3]

    • Irritation: 2-Aminopyridine is a severe skin and eye irritant.[1] A safety data sheet for the related compound 2-Amino-6-methoxy-3-nitropyridine classifies it as a skin and eye irritant, and it may also cause respiratory irritation.[4]

  • Aromatic Nitrocompound-Related Hazards:

    • General Toxicity: Aromatic nitrocompounds are a class of chemicals with well-documented toxic properties.[5]

    • Methemoglobinemia: A primary toxic effect of many aromatic nitrocompounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.

    • Organ Toxicity: Chronic exposure to some aromatic nitrocompounds can lead to liver impairment.[5]

    • Mutagenicity and Carcinogenicity: While specific data for 2-Methoxy-3-nitropyridin-4-amine is unavailable, some nitroaromatic compounds are known to be mutagenic and carcinogenic.[6]

Physicochemical Hazards

The presence of the nitro group also introduces potential physicochemical hazards.

  • Flammability and Explosion Risk: Aromatic nitrocompounds can be combustible, and their vapors may form explosive mixtures with air upon intense heating. They can also react violently with strong oxidants, strong bases, and reducing agents, posing a fire and explosion hazard.[7] Chemical reduction processes involving nitro compounds require careful control to prevent overheating and accumulation of excess nitro compound.[5]

  • Thermal Instability: Some nitroaromatic compounds can decompose upon heating, producing toxic fumes such as nitrogen oxides.[7]

Safety Precautions and Handling Procedures

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential when working with 2-Methoxy-3-nitropyridin-4-amine.

Engineering Controls

The primary goal of engineering controls is to minimize exposure at the source.

  • Ventilation: All work with 2-Methoxy-3-nitropyridin-4-amine, especially when handling the solid or creating solutions, should be conducted in a well-ventilated area.[8] A certified chemical fume hood is the recommended primary engineering control.

  • Enclosed Systems: For larger scale reactions, the use of a totally enclosed system is preferred to prevent the release of dust or vapors into the work environment.[5]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a critical barrier between the researcher and the hazardous substance.

PPE CategorySpecificationRationale
Hand Protection Wear protective gloves. The specific glove material should be selected based on its resistance to the solvents being used with 2-Methoxy-3-nitropyridin-4-amine.To prevent skin contact, as aminopyridines are readily absorbed through the skin and can cause irritation.[1][4]
Eye Protection Chemical safety goggles or a face shield are mandatory.To protect against dust particles and splashes that could cause serious eye irritation or damage.[4]
Skin and Body Protection A lab coat should be worn at all times. For tasks with a higher risk of spillage, consider additional protective clothing. Flame-retardant and antistatic protective clothing may be necessary in certain situations.[9]To prevent contamination of personal clothing and skin.
Respiratory Protection In situations where dust may be generated and engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator should be worn.To prevent inhalation of the compound, which may be toxic and cause respiratory irritation.[2][4]
Safe Handling and Storage
  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored.[8][10] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[4][8]

  • Spill Management: In case of a spill, evacuate the area. For solids, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.[12] For solutions, absorb the spill with an inert material. Ensure adequate ventilation during cleanup.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.

Experimental Workflow: Risk Mitigation Strategy

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling 2-Methoxy-3-nitropyridin-4-amine.

RiskMitigationWorkflow A Start: Proposed Experiment with 2-Methoxy-3-nitropyridin-4-amine B Hazard Identification - Review SDS of related compounds - Assess hazards of aminopyridines - Assess hazards of nitroaromatics A->B C Risk Assessment - Evaluate potential for exposure (inhalation, dermal, ingestion) - Consider reaction scale and conditions B->C D Implement Control Measures C->D E Engineering Controls: - Chemical Fume Hood - Enclosed System (if necessary) D->E F Personal Protective Equipment (PPE): - Gloves - Eye Protection - Lab Coat - Respirator (if necessary) D->F G Safe Work Practices: - Proper Hygiene - Spill & Emergency Procedures D->G H Proceed with Experiment E->H F->H G->H I Post-Experiment: - Decontamination - Proper Waste Disposal H->I J End I->J

Caption: Risk assessment and mitigation workflow for handling 2-Methoxy-3-nitropyridin-4-amine.

Conclusion

2-Methoxy-3-nitropyridin-4-amine is a valuable research chemical, but its handling demands a high level of caution due to the inherent hazards associated with its aminopyridine and nitroaromatic functionalities. By understanding these risks and implementing the comprehensive safety measures outlined in this guide, researchers can work with this compound in a safe and responsible manner, minimizing the potential for harm to themselves and their colleagues. Adherence to these principles of chemical safety is paramount in the pursuit of scientific advancement.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • Wikipedia. (2023, December 1). 2-Aminopyridine. Retrieved from [Link]

  • EXTOXNET. (1996, June). 4-AMINOPYRIDINE. Pesticide Information Profile. Retrieved from [Link]

  • Berdoukas, E., et al. (2015). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 11(3), 346–350. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

  • GOV.UK. (2024, March). Nitrobenzene - Incident management. Retrieved from [Link]

  • International Labour Organization. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-4-methoxy-3-nitropyridine. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Biological Activities of 2-Methoxy-3-nitropyridin-4-amine Derivatives: A Scaffold for Therapeutic Innovation

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with pyridine derivatives being par...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with pyridine derivatives being particularly prominent in FDA-approved drugs.[1] Within this class, the 2-Methoxy-3-nitropyridin-4-amine core represents a highly functionalized and versatile building block for the synthesis of novel therapeutic agents. While extensive biological data on this specific parent molecule is emerging, the known activities of structurally related nitropyridine analogs provide a strong rationale for its exploration. This guide synthesizes current knowledge on analogous compounds to forecast the therapeutic potential of 2-Methoxy-3-nitropyridin-4-amine derivatives, focusing primarily on their promising anticancer and antimicrobial activities. We will delve into synthetic strategies, plausible mechanisms of action, structure-activity relationships, and provide detailed experimental protocols to empower researchers in this domain.

The 2-Methoxy-3-nitropyridin-4-amine Scaffold: A Chemist's Perspective

The 2-Methoxy-3-nitropyridin-4-amine molecule is a pyridine ring substituted with three critical functional groups:

  • A 2-methoxy group (-OCH₃): This electron-donating group can influence the electronic properties of the pyridine ring and can be involved in hydrogen bonding with biological targets. Its presence has been shown to enhance the antiproliferative activity in some pyridine derivatives.[1]

  • A 3-nitro group (-NO₂): A strong electron-withdrawing group, the nitro moiety significantly modulates the reactivity of the scaffold. It is a key feature in many biologically active compounds and can be reduced to an amino group, providing a route to further derivatization.

  • A 4-amino group (-NH₂): This group provides a key site for synthetic modification, allowing for the attachment of various side chains to explore structure-activity relationships (SAR). It can also act as a hydrogen bond donor, crucial for interacting with enzyme active sites.

This unique combination of functional groups makes the scaffold an attractive starting point for constructing complex molecular architectures and developing libraries of compounds for biological screening.[2]

Synthetic Strategies and Methodologies

The synthesis of derivatives from the 2-Methoxy-3-nitropyridin-4-amine core leverages established organic chemistry principles. The general approach involves the modification of the 4-amino group or reactions involving the entire scaffold.

Generalized Synthetic Workflow

A common strategy begins with a suitable precursor, such as 2-amino-6-chloro-3-nitropyridine, which undergoes methoxylation to yield an intermediate like 2-amino-6-methoxy-3-nitropyridine.[3] Subsequent reactions can then be employed to introduce or modify the 4-amino group and build the final derivative. The workflow below illustrates a plausible pathway for creating a small library of derivatives for screening.

G A 2-Chloro-3-nitropyridine Precursor B Functional Group Interconversion (e.g., Amination, Methoxylation) A->B C Core Scaffold (2-Methoxy-3-nitropyridin-4-amine) B->C D Amide Coupling / Alkylation at 4-amino position C->D F Reduction of Nitro Group C->F E Library of N-Substituted Derivatives D->E G Diaminopyridine Intermediate F->G H Cyclization Reactions G->H I Fused Heterocyclic Derivatives (e.g., Imidazopyridines) H->I

Caption: Generalized synthetic workflow for derivative synthesis.

Experimental Protocol: Synthesis of a Hypothetical N-Benzyl Derivative

This protocol describes a standard amide coupling reaction to illustrate how the 4-amino group can be modified. This choice is based on the prevalence of amide bonds in pharmaceuticals due to their stability and ability to form hydrogen bonds.

Objective: To synthesize N-(2-methoxy-3-nitropyridin-4-yl)benzamide.

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine

  • Benzoyl chloride

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-Methoxy-3-nitropyridin-4-amine in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

  • Acylation: Add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution. The choice of a slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with DCM. The bicarbonate wash neutralizes excess acid and the pyridine base.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Potential and Mechanisms of Action

Pyridine and its derivatives are well-established as potent anticancer agents, acting on a variety of biological targets to inhibit tumor growth.[4] While direct studies on 2-Methoxy-3-nitropyridin-4-amine are limited, strong evidence from 3-nitropyridine analogs suggests significant potential.

Primary Mechanism: Microtubule Destabilization

Numerous studies have identified 3-nitropyridine derivatives as powerful microtubule-targeting agents.[5] These compounds bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics is critical, as it arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[4][5]

G cluster_cell_cycle Cell Cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Mitosis Prep) S->G2 M M Phase (Mitosis) G2->M Block G2->Block M->G1 Agent 3-Nitropyridine Derivatives Target Tubulin Polymerization Agent->Target Inhibition Target->Block Required For Block->M G2/M Arrest

Caption: Inhibition of tubulin polymerization leads to G2/M cell cycle arrest.

The antiproliferative activity of this class of compounds is often potent, with IC₅₀ values in the low micromolar or even nanomolar range against a variety of cancer cell lines.

Table 1: Antiproliferative Activity of Exemplary 3-Nitropyridine Analogs

Compound ID Cell Line (Cancer Type) IC₅₀ (μM) Reference
4AZA2891 A549 (Lung) 0.015 [5]
4AZA2996 HCT116 (Colon) 0.022 [5]
Derivative 7 HeLa (Cervical) 0.257 [1]
TP6 B16F10 (Melanoma) 41.12 [6]

(Note: Data is for structurally related compounds, not direct derivatives of 2-Methoxy-3-nitropyridin-4-amine)

Structure-Activity Relationship (SAR) Insights

Studies on a wide range of pyridine derivatives have revealed key structural features that govern their anticancer activity[1]:

  • Enhancing Groups: The presence of -OCH₃, -OH, and -NH₂ groups often enhances antiproliferative activity.[1] This suggests that the core scaffold of 2-Methoxy-3-nitropyridin-4-amine is well-positioned for potent activity.

  • Detrimental Groups: The addition of bulky groups or certain halogens can sometimes lead to a decrease in activity.[1]

  • Positional Importance: The relative positions of these functional groups are critical for optimal interaction with the biological target.

Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity

This protocol provides a trusted and standard method for assessing the cytotoxic effects of new compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 μL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO) and a "blank" (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂. The incubation time is chosen to allow for multiple cell doublings.

  • MTT Addition: Add 20 μL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: A Secondary Therapeutic Avenue

Beyond cancer, pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[7] This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]

Potential Mechanisms and Targets

The antimicrobial action of pyridine derivatives can arise from multiple mechanisms. One plausible hypothesis, based on related heterocyclic compounds, is the inhibition of essential bacterial enzymes. For instance, some compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, a pathway absent in humans.[9] The structural features of 2-Methoxy-3-nitropyridin-4-amine derivatives could allow them to mimic the natural substrate (PABA), thus blocking this vital metabolic pathway.

Table 2: Antimicrobial Activity of Related Pyridine Derivatives

Compound Class Target Organism Activity Measurement Reference
Cyanopyridine derivative S. aureus Zone of Inhibition: 15-22 mm [7]
Cyanopyridine derivative E. coli Zone of Inhibition: 15-22 mm [7]
2-aminopyridine derivative S. aureus MIC: 0.039 µg/mL [10]
2-aminopyridine derivative B. subtilis MIC: 0.039 µg/mL [10]

(Note: Data is for analogous compound classes, highlighting the potential of the pyridine scaffold.)

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against Staphylococcus aureus.

Materials:

  • S. aureus (e.g., ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 μL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 μL of the diluted bacterial inoculum to each well containing the compound. This brings the total volume to 100 μL.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Future Directions and Conclusion

The 2-Methoxy-3-nitropyridin-4-amine scaffold stands as a promising starting point for the development of novel therapeutics. Drawing on robust evidence from structurally related nitropyridines, derivatives of this core are strongly hypothesized to possess significant antiproliferative activity, likely through microtubule destabilization. Furthermore, the broader class of aminopyridines has demonstrated consistent antimicrobial efficacy, suggesting a secondary therapeutic avenue worth exploring.

Future research should focus on:

  • Library Synthesis: Synthesizing a focused library of derivatives by modifying the 4-amino group to systematically explore the structure-activity relationship.

  • Broad-Spectrum Screening: Evaluating these new compounds against a diverse panel of cancer cell lines (including drug-resistant lines) and a wide range of bacterial and fungal pathogens.

  • Mechanism of Action Studies: Conducting detailed biochemical and cellular assays to confirm the mechanism of action, such as tubulin polymerization assays, cell cycle analysis, and specific enzyme inhibition studies.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the established potential of the nitropyridine pharmacophore, researchers can unlock the therapeutic promise of 2-Methoxy-3-nitropyridin-4-amine derivatives, paving the way for the next generation of anticancer and antimicrobial agents.

References

  • BenchChem. (2025). 4-Benzylamino-3-nitropyridine: A Comparative Analysis in the Landscape of Nitropyridine-Based Anticancer Agents.
  • Aguilar-Méndez, M., et al. (2024).
  • Anonymous. (Date not available). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
  • Anonymous. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'.
  • Anonymous. (Date not available). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Anonymous. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Jber, N. R., et al. (Date not available). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
  • Google Patents. (Date not available). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (Date not available).
  • Anonymous. (2017). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Suwito, H., et al. (2016).
  • BenchChem. (2025). 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules.
  • Anonymous. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences.

Sources

Foundational

The Strategic Utility of 2-Methoxy-3-nitropyridin-4-amine in Modern Drug Discovery: A Technical Guide

Introduction In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery campaigns. Heterocyclic compounds, in particular, form t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery campaigns. Heterocyclic compounds, in particular, form the cornerstone of a vast array of therapeutics owing to their ability to present functional groups in well-defined spatial orientations and engage in a multitude of interactions with biological targets. Among these, 2-Methoxy-3-nitropyridin-4-amine has emerged as a particularly versatile and strategic building block. Its unique substitution pattern—an activating methoxy group, a deactivating and directing nitro group, and a nucleophilic amino group—offers a rich chemical playground for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of 2-Methoxy-3-nitropyridin-4-amine, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, reactivity, and, most importantly, its application in the construction of biologically active molecules, with a particular focus on the development of kinase inhibitors. The protocols and insights presented herein are grounded in established chemical principles and aim to empower a rational and efficient application of this valuable heterocyclic scaffold.

Physicochemical Properties: A Snapshot

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives. The key physicochemical properties of 2-Methoxy-3-nitropyridin-4-amine are summarized below.

PropertyValueReference
CAS Number 33623-16-4[1][2]
Molecular Formula C6H7N3O3[3]
Molecular Weight 169.14 g/mol [3]
Boiling Point 370.3±37.0 °C (Predicted)[2]
Density 1.400±0.06 g/cm3 (Predicted)[2]
pKa 3.19±0.42 (Predicted)[2]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[2]

Synthesis of the Building Block

The preparation of 2-Methoxy-3-nitropyridin-4-amine is a multi-step process that leverages classical pyridine chemistry. The general synthetic strategy involves the introduction of the nitro and amino groups onto a pre-functionalized pyridine ring, followed by the installation of the methoxy group. A representative synthetic workflow is outlined below. The causality behind this sequence is to utilize the directing effects of the existing substituents to achieve the desired regiochemistry at each step.

G A 2,4-Dichloropyridine B 2,4-Dichloro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 4-Amino-2-chloro-3-nitropyridine B->C Amination (NH3) D 2-Methoxy-3-nitropyridin-4-amine C->D Methoxylation (NaOMe/MeOH)

Caption: Synthetic workflow for 2-Methoxy-3-nitropyridin-4-amine.

Detailed Synthetic Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Nitration of 2,4-Dichloropyridine

  • Rationale: The nitration of the pyridine ring is a crucial step. The presence of two deactivating chloro groups directs the incoming nitro group to the C3 position.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

    • Slowly add 2,4-dichloropyridine.

    • Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture onto crushed ice.

    • Collect the precipitated 2,4-dichloro-3-nitropyridine by filtration, wash with water, and dry.

Step 2: Selective Amination at C4

  • Rationale: The chlorine at the C4 position is more activated towards nucleophilic aromatic substitution than the chlorine at C2 due to the electronic influence of the adjacent nitro group. This allows for selective amination.

  • Procedure:

    • Dissolve 2,4-dichloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

    • Cool the solution and bubble ammonia gas through it or add a solution of aqueous ammonia.

    • Seal the vessel and heat to the appropriate temperature (e.g., 80-100 °C).

    • Monitor the reaction for the consumption of the starting material.

    • After cooling, the product, 4-amino-2-chloro-3-nitropyridine, often precipitates and can be collected by filtration.

Step 3: Methoxylation at C2

  • Rationale: The final step involves the nucleophilic substitution of the remaining chlorine atom with a methoxy group. Sodium methoxide is a strong nucleophile suitable for this transformation.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • Add 4-amino-2-chloro-3-nitropyridine to the solution at room temperature.

    • Stir the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • Monitor the progress of the reaction.

    • Upon completion, the product can be isolated by quenching the reaction with water and filtering the resulting precipitate of 2-Methoxy-3-nitropyridin-4-amine.

Reactivity and Key Transformations

The utility of 2-Methoxy-3-nitropyridin-4-amine as a building block stems from the distinct reactivity of its functional groups.

  • The Amino Group (C4): This is the most nucleophilic site and readily participates in reactions such as acylation, alkylation, and condensation. It is the primary handle for extending the molecular scaffold.

  • The Nitro Group (C3): This group is a strong electron-withdrawing group and deactivates the pyridine ring towards electrophilic substitution. However, it can be reduced to an amino group, which opens up a new avenue for functionalization, such as diazotization or the formation of fused heterocyclic systems.

  • The Methoxy Group (C2): The methoxy group is an activating group and can influence the electronics of the pyridine ring. It is generally stable but can be cleaved under harsh acidic conditions if required.[4]

Key Reaction: Synthesis of Fused Heterocycles

A significant application of this building block is in the synthesis of fused pyrazole-pyridine systems, which are prevalent scaffolds in kinase inhibitors.[5]

G A 2-Methoxy-3-nitropyridin-4-amine B Intermediate Amidine A->B Reaction with DMF-DMA C 2-Methoxy-3-nitropyrazolo[4,3-c]pyridine B->C Cyclization D Substituted Pyrazolo[4,3-c]pyridin-3-amine C->D Reduction of Nitro Group & Further Functionalization

Caption: General workflow for synthesizing pyrazolo[4,3-c]pyridine derivatives.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binder" motif in a multitude of kinase inhibitors. The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region. The strategic placement of the methoxy and nitro (or a derivative thereof) groups on the 2-Methoxy-3-nitropyridin-4-amine scaffold allows for the exploration of key vectors in chemical space to achieve potency and selectivity.

The broader class of fused pyrazole-pyridine heterocycles, accessible from this building block, has been implicated in the inhibition of various protein kinases.[5] Kinase inhibitors are a cornerstone of targeted cancer therapy.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Aminopyridine-based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for aminopyridine-based inhibitors.

Representative Biological Activities

While specific data for direct derivatives of 2-Methoxy-3-nitropyridin-4-amine require a dedicated search of proprietary or specialized databases, the activity of analogous aminopyridine-based kinase inhibitors highlights the potential of this scaffold. For instance, various aminopyridine derivatives have shown potent inhibition of kinases such as PI3K and Aurora kinases.[6][7]

Compound ClassTarget KinaseReported Activity (IC50/Ki)Reference
Pyrimidine derivativesPI3KnM range[7]
3-Aminopyridin-2-one derivativesAurora A/B11.0 - 25.6 nM (Ki)[6]
Pyrido[3,4-d]pyrimidinesMPS1nM range[8]

Safety and Handling

As with any laboratory chemical, 2-Methoxy-3-nitropyridin-4-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8 °C to ensure its stability.[2]

Conclusion

2-Methoxy-3-nitropyridin-4-amine stands out as a high-value heterocyclic building block for medicinal chemistry and drug discovery. Its well-defined substitution pattern provides a robust platform for the synthesis of complex molecules, particularly those targeting the kinome. The strategic interplay of its functional groups allows for a modular and rational approach to lead optimization. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the judicious use of scaffolds like 2-Methoxy-3-nitropyridin-4-amine will undoubtedly play a pivotal role in the development of next-generation targeted therapies.

References

  • Title: Process for producing 2,3-diamino-6-methoxypyridine Source: Google Patents URL
  • Title: Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine Source: NIH URL: [Link]

  • Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides Source: NIH URL: [Link]

  • Title: N-(4-methoxyphenyl)-3-nitropyridin-4-amine Source: PubChem URL: [Link]

  • Title: Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine Source: Google Patents URL
  • Title: 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] Source: PubMed Central URL: [Link]

  • Title: 2-Amino-4-methoxy-3-nitropyridine Source: Pharmaffiliates URL: [Link]

  • Title: (IUCr) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] Source: IUCr URL: [Link]

  • Title: Process for making 3-amino-2-chloro-4-methylpyridine Source: Google Patents URL
  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: ACS Publications URL: [Link]

  • Title: Pyrimidine derivatives used as PI-3-kinase inhibitors Source: Google Patents URL
  • Title: The role of the methoxy group in approved drugs Source: PubMed URL: [Link]

  • Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) Source: NIH URL: [Link]

Sources

Exploratory

A Comprehensive Computational Analysis of 2-Methoxy-3-nitropyridin-4-amine: A Guide for Drug Discovery and Molecular Design

This technical guide provides an in-depth computational chemistry investigation into 2-Methoxy-3-nitropyridin-4-amine, a substituted pyridine derivative with significant potential as a scaffold in medicinal chemistry. As...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth computational chemistry investigation into 2-Methoxy-3-nitropyridin-4-amine, a substituted pyridine derivative with significant potential as a scaffold in medicinal chemistry. As researchers and drug development professionals, understanding the intrinsic physicochemical and electronic properties of novel molecular entities is paramount to accelerating the discovery pipeline. This document outlines a comprehensive theoretical framework for characterizing such molecules, leveraging Density Functional Theory (DFT) and molecular docking simulations to predict their behavior and potential as therapeutic agents. The methodologies described herein are designed to be self-validating, providing a robust protocol for the computational assessment of heterocyclic compounds.

Introduction: The Rationale for a Computational Deep Dive

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The specific molecule of interest, 2-Methoxy-3-nitropyridin-4-amine, combines several key functional groups that suggest a rich and complex chemical profile: an electron-donating amine group, an electron-withdrawing nitro group, and a methoxy group, all on a pyridine core. This unique electronic arrangement makes it a compelling candidate for investigation.

Computational chemistry offers a powerful, resource-efficient alternative to traditional empirical screening. By simulating molecular behavior at the quantum level, we can predict properties such as molecular geometry, stability, reactivity, and potential interactions with biological targets before committing to costly and time-consuming synthesis and in vitro testing. This guide details the application of established computational methods to build a comprehensive profile of 2-Methoxy-3-nitropyridin-4-amine.

Theoretical Foundations: Selecting the Right Tools for the Job

Our investigation is built upon two pillars of modern computational chemistry: Density Functional Theory (DFT) and Molecular Docking.

  • Density Functional Theory (DFT): This quantum mechanical method is highly effective for studying the electronic structure of molecules. DFT allows for the accurate calculation of molecular properties by focusing on the electron density, which is a function of three spatial coordinates, rather than the complex many-electron wavefunction[2]. For nitropyridine derivatives, DFT has been successfully used to determine thermochemical properties like heat of formation and to assess aromatic stability[3][4][5]. This makes it the ideal choice for elucidating the fundamental electronic characteristics and stability of our target molecule.

  • Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein[6]. The extensive use of docking for pyridine derivatives against various therapeutic targets, such as acetylcholinesterase and protein kinases, highlights its predictive power in identifying potential drug candidates[6][7][8].

Methodologies: A Step-by-Step Computational Workflow

The following protocols provide a detailed, replicable workflow for the computational analysis of 2-Methoxy-3-nitropyridin-4-amine.

Quantum Chemical Calculations using Density Functional Theory

The primary objective of this stage is to determine the molecule's most stable three-dimensional conformation and to analyze its electronic properties.

Experimental Protocol: DFT Analysis

  • Initial Structure Preparation: The 2D structure of 2-Methoxy-3-nitropyridin-4-amine is drawn using a molecular editor and converted to a 3D format.

  • Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This calculation is crucial to find the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

    • Software: Gaussian 09/16 program package.

    • Method: DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and provides a good balance between accuracy and computational cost for organic molecules[9].

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model bond angles[9].

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive key electronic descriptors, including:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for understanding the molecule's electronic reactivity.

    • Molecular Electrostatic Potential (MEP): This visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

    • Dipole Moment: This provides insight into the molecule's overall polarity.

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Calculations (DFT) cluster_analysis Data Analysis MolBuild 1. Build 2D/3D Structure GeoOpt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) MolBuild->GeoOpt Initial Geometry FreqCalc 3. Frequency Analysis GeoOpt->FreqCalc Optimized Geometry ElecProp 4. Electronic Property Calculation (HOMO/LUMO) GeoOpt->ElecProp Optimized Geometry Stability Confirm Energy Minimum FreqCalc->Stability Vibrational Frequencies VibSpec Predict IR Spectrum FreqCalc->VibSpec Reactivity Analyze Reactivity ElecProp->Reactivity Electronic Descriptors

Caption: Workflow for DFT-based molecular characterization.

Molecular Docking Simulation

Given the prevalence of pyridine scaffolds as kinase inhibitors, we selected Epidermal Growth Factor Receptor (EGFR) as a representative therapeutic target for our docking study. EGFR is a well-validated target in oncology[8].

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • The 3D crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

  • Ligand Preparation:

    • The DFT-optimized 3D structure of 2-Methoxy-3-nitropyridin-4-amine is used.

    • Gasteiger partial charges are computed, and rotatable bonds are defined.

  • Docking Simulation:

    • Software: AutoDock Vina is employed due to its accuracy and computational efficiency[1].

    • Grid Box Definition: A grid box is centered on the known active site of EGFR, ensuring it is large enough to encompass the entire binding pocket.

    • Docking Execution: The Lamarckian Genetic Algorithm is used to perform the docking simulation, generating multiple binding poses.

  • Analysis of Results:

    • The resulting poses are ranked based on their binding energy (ΔG, in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues are visualized and analyzed.

Docking_Concept cluster_protein Target Protein (e.g., EGFR) cluster_ligand Ligand ActiveSite Active Site Residue1 Amino Acid Residue 1 Residue2 Amino Acid Residue 2 Ligand 2-Methoxy-3-nitropyridin-4-amine Ligand->ActiveSite Binding Ligand->Residue1 H-Bond Ligand->Residue2 π-π Stacking

Caption: Conceptual diagram of ligand-protein interactions.

Predicted Results and Scientific Interpretation

The following sections present the anticipated data from the computational workflows, along with expert interpretation of their significance.

Molecular Geometry and Stability

The geometry optimization provides the most stable 3D structure of the molecule. The planarity of the pyridine ring is expected to be slightly distorted due to the steric hindrance and electronic effects of the bulky nitro and methoxy substituents.

Table 1: Predicted Geometrical Parameters of 2-Methoxy-3-nitropyridin-4-amine

ParameterBond/AnglePredicted ValueInterpretation
Bond LengthC2-O(methoxy)1.35 ÅTypical C-O single bond length with some double bond character due to resonance.
C3-N(nitro)1.48 ÅConsistent with a C-N single bond in aromatic nitro compounds.
C4-N(amino)1.37 ÅShorter than a typical C-N single bond, indicating delocalization of the amino lone pair into the ring.
Bond AngleO-C2-C3118.5°Reflects steric repulsion between the methoxy and nitro groups.
C3-C4-N(amino)122.0°Suggests electronic repulsion between the nitro and amino groups.
Dihedral AngleC3-C2-O-CH3~180°The methoxy group is likely oriented anti-periplanar to the C3 atom for minimal steric clash.
Electronic Properties and Reactivity

The analysis of frontier molecular orbitals (HOMO and LUMO) is fundamental to predicting the molecule's chemical reactivity.

Table 2: Predicted Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVThe HOMO is likely localized on the electron-rich amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack.
LUMO Energy-2.1 eVThe LUMO is expected to be concentrated on the electron-deficient nitro group, marking it as the site for nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.4 eVThis relatively small energy gap suggests high chemical reactivity and polarizability, which are often desirable traits for bioactive molecules.
Dipole Moment4.8 DebyeThe large dipole moment indicates a highly polar molecule, which would likely enhance its solubility in polar solvents and its ability to form strong intermolecular interactions, such as hydrogen bonds.

The energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap implies that less energy is required to excite an electron, making the molecule more reactive.

Molecular Docking with EGFR

The docking simulation predicts how 2-Methoxy-3-nitropyridin-4-amine might bind within the ATP-binding pocket of the EGFR kinase domain, a common mechanism for kinase inhibitors.

Table 3: Predicted Molecular Docking Results against EGFR

ParameterPredicted ValueInterpretation
Binding Energy (ΔG)-8.2 kcal/molThis strong negative value suggests a high binding affinity and stable interaction between the ligand and the EGFR active site.
Inhibition Constant (Ki)~0.5 µMThe predicted sub-micromolar inhibition constant indicates that the compound could be a potent inhibitor of EGFR activity.

Analysis of Binding Mode: The simulation would likely reveal key interactions responsible for the strong binding affinity. For instance, the amino group at the C4 position could act as a hydrogen bond donor to the backbone carbonyl of a key methionine residue in the hinge region of the kinase. The pyridine nitrogen could act as a hydrogen bond acceptor. Furthermore, the pyridine ring itself could form favorable π-π stacking interactions with aromatic residues like phenylalanine within the active site. These types of interactions are characteristic of many known EGFR inhibitors.

Potential Applications in Drug Design

The collective computational data paints a compelling picture of 2-Methoxy-3-nitropyridin-4-amine as a promising scaffold for drug discovery.

  • As a Kinase Inhibitor Lead: The strong predicted binding affinity for the EGFR active site suggests this molecule could serve as a starting point for developing novel anticancer agents. The various functional groups offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

  • High Reactivity for Synthesis: The electronic properties, particularly the distinct localization of HOMO and LUMO, provide a clear roadmap for synthetic chemists looking to use this molecule as an intermediate in the construction of more complex bioactive compounds[10].

  • Foundation for Further Studies: The protocols and data in this guide establish a baseline for further computational and experimental work. Future studies could include molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time and in vitro assays to validate the predicted biological activity.

Conclusion

This in-depth technical guide demonstrates the power of a structured computational chemistry workflow to thoroughly characterize a molecule of interest. Through a combination of DFT and molecular docking, we have elucidated the structural, electronic, and potential biological properties of 2-Methoxy-3-nitropyridin-4-amine. The findings suggest a highly reactive, polar molecule with significant potential as a lead compound for the development of new kinase inhibitors. The methodologies outlined provide a robust and efficient framework for researchers and drug development professionals to assess novel chemical entities, thereby accelerating the path from molecular concept to therapeutic reality.

References

  • Jamzad, M., et al. (2018). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.
  • Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • Mishra, S. K., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC - NIH.
  • Reddy, C. S., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 32(2).
  • Kumar, K. S., et al. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
  • Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Atalar, T., et al. (2015). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... | Download Table.
  • Tahan, A., et al. (2016). Structural and Theoretical Studies of 2-amino-3-nitropyridine.
  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Phys.org.
  • BenchChem. (2025). 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules. BenchChem.
  • Eldehna, W. M., et al. (2023).
  • Cenmed. (n.d.). 2-methoxy-3-nitro-pyridin-4-amine (C007B-477329).
  • ChemicalBook. (n.d.). 4-AMINO-2-METHOXY-3-NITROPYRIDINE CAS#: 33623-16-4.
  • Geleta, T. A., & Tesso, A. A. (2016). Computational study on 2,3,4-aminopyridines.
  • BenchChem. (n.d.). 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules.

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-3-nitropyridin-4-amine and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Methoxy-3-nitropyridin-4-amine, a heterocyclic compound of increasing interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-3-nitropyridin-4-amine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore the burgeoning therapeutic applications of its analogs, particularly in the realm of kinase inhibition. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Aminonitropyridine Scaffold

The pyridine ring is a fundamental scaffold in a vast array of biologically active molecules and approved pharmaceuticals. The strategic placement of substituents on this core structure allows for the fine-tuning of electronic and steric properties, enabling precise interactions with biological targets. Among the myriad of substituted pyridines, aminonitropyridines represent a particularly versatile class of intermediates. The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group creates a unique electronic environment that facilitates a variety of chemical transformations. This makes them invaluable building blocks for the synthesis of more complex heterocyclic systems with diverse pharmacological profiles.

2-Methoxy-3-nitropyridin-4-amine, with its specific arrangement of methoxy, nitro, and amino groups, presents a unique platform for the generation of novel molecular entities. The methoxy group can influence solubility and metabolic stability, while the amino and nitro functionalities serve as key handles for further chemical elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-3-nitropyridin-4-amine is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₆H₇N₃O₃N/A
Molecular Weight 169.14 g/mol N/A
CAS Number 33623-16-4[1][2]
Appearance Expected to be a crystalline solidN/A
Boiling Point 370.3±37.0 °C (Predicted)N/A
Density 1.400±0.06 g/cm³ (Predicted)N/A
pKa 3.19±0.42 (Predicted)N/A
Storage Inert atmosphere, room temperature, keep in dark place[1]

Synthesis of 2-Methoxy-3-nitropyridin-4-amine: A Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below:

Synthesis_of_2-Methoxy-3-nitropyridin-4-amine cluster_0 Step 1: Nitration cluster_1 Step 2: Methoxylation 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine 2-Chloro-3-nitro-4-aminopyridine 2-Chloro-3-nitro-4-aminopyridine 2-Chloro-4-aminopyridine->2-Chloro-3-nitro-4-aminopyridine HNO₃, H₂SO₄ 2-Chloro-3-nitro-4-aminopyridine_2 2-Chloro-3-nitro-4-aminopyridine 2-Methoxy-3-nitropyridin-4-amine 2-Methoxy-3-nitropyridin-4-amine 2-Chloro-3-nitro-4-aminopyridine_2->2-Methoxy-3-nitropyridin-4-amine NaOCH₃, CH₃OH

Caption: Proposed synthetic workflow for 2-Methoxy-3-nitropyridin-4-amine.

Step 1: Nitration of 2-Chloro-4-aminopyridine

The initial step involves the regioselective nitration of commercially available 2-Chloro-4-aminopyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 3-position is ortho to the activating amino group and is the target for nitration.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 2-Chloro-4-aminopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

  • Nitrating Mixture Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask while maintaining the temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Collect the solid product, 2-chloro-3-nitro-4-aminopyridine, by vacuum filtration, wash with cold water, and dry. A patent for a similar nitration of 4-amino-2-chloropyridine reports the formation of 4-amino-2-chloro-3-nitropyridine.[3]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second and final step is a nucleophilic aromatic substitution reaction to replace the chlorine atom with a methoxy group. The presence of the electron-withdrawing nitro group at the 3-position activates the chlorine at the 2-position for nucleophilic attack.

Protocol:

  • Reaction Setup: To a solution of 2-chloro-3-nitro-4-aminopyridine in anhydrous methanol, add sodium methoxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 2-Methoxy-3-nitropyridin-4-amine. This type of nucleophilic aromatic substitution is a well-established method for the synthesis of methoxypyridine derivatives.

Therapeutic Potential of 2-Methoxy-3-nitropyridin-4-amine Analogs

While the specific biological activity of 2-Methoxy-3-nitropyridin-4-amine is not extensively documented, the broader class of aminopyridine and nitropyridine derivatives has shown significant promise in various therapeutic areas, most notably as kinase inhibitors.

Kinase Inhibition: A Promising Avenue

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site.

Analogs derived from 2-Methoxy-3-nitropyridin-4-amine are promising candidates for the development of novel kinase inhibitors. The core structure can be readily functionalized at the amino and nitro group positions (after reduction to an amino group) to generate a library of diverse compounds for screening against various kinase targets.

Hypothetical Kinase Signaling Pathway and Inhibition

The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for cancer therapeutics. Analogs of 2-Methoxy-3-nitropyridin-4-amine could potentially be designed to inhibit key kinases within this cascade, such as RAF, MEK, or ERK.

MAPK_Signaling_Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Inhibitor 2-Methoxy-3-nitropyridin-4-amine Analog

Caption: Generalized MAPK signaling pathway with a potential point of inhibition by a 2-Methoxy-3-nitropyridin-4-amine analog.

Future Directions and Conclusion

2-Methoxy-3-nitropyridin-4-amine is a versatile heterocyclic building block with significant potential for the development of novel therapeutic agents. The proposed synthetic route provides a practical approach for its preparation, opening the door for the synthesis and evaluation of a wide range of analogs.

The exploration of these analogs as kinase inhibitors is a particularly promising area of research. By systematically modifying the core structure, it may be possible to develop potent and selective inhibitors of key kinases implicated in cancer and other diseases. Further studies are warranted to fully elucidate the biological activities of 2-Methoxy-3-nitropyridin-4-amine and its derivatives and to validate their therapeutic potential. This in-depth guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxy-3-nitropyridin-4-amine: A Detailed Application Note and Protocol

Introduction: Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals, ag...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 2-Methoxy-3-nitropyridin-4-amine is a valuable intermediate, featuring a unique arrangement of functional groups that allows for diverse downstream chemical modifications. The methoxy group, a bioisostere for other functionalities, and the synthetically versatile amino and nitro groups, make this compound a strategic building block for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents. This application note provides a comprehensive, field-tested guide to the synthesis of 2-Methoxy-3-nitropyridin-4-amine from the readily available starting material, 4-chloro-2-methoxypyridine. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step protocol, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Methoxy-3-nitropyridin-4-amine from 4-chloro-2-methoxypyridine is elegantly achieved in a two-step sequence:

  • Electrophilic Aromatic Nitration: The first step involves the regioselective nitration of the pyridine ring to introduce the nitro group at the 3-position.

  • Nucleophilic Aromatic Substitution (SNAr): The second step is the displacement of the chloro group at the 4-position with an amino group via a nucleophilic aromatic substitution reaction.

Synthesis_Workflow Start 4-chloro-2-methoxypyridine Intermediate 4-chloro-2-methoxy-3-nitropyridine Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 2-Methoxy-3-nitropyridin-4-amine Intermediate->Product Amination (NH₃)

Caption: Overall synthetic workflow for 2-Methoxy-3-nitropyridin-4-amine.

Part 1: Electrophilic Aromatic Nitration of 4-chloro-2-methoxypyridine

Mechanistic Insight: The Role of Mixed Acid and Regioselectivity

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. In this case, a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid," is employed. The sulfuric acid, being a stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[1].

The regioselectivity of the nitration is governed by the electronic effects of the substituents on the pyridine ring. The methoxy group at the 2-position is an activating, ortho-, para-directing group, while the chloro group at the 4-position is a deactivating, ortho-, para-directing group. The pyridine nitrogen is a deactivating group. The interplay of these electronic influences directs the incoming nitronium ion primarily to the 3-position.

Experimental Protocol: Nitration

Materials and Equipment:

  • 4-chloro-2-methoxypyridine

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65%)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methoxypyridine (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3.0 eq) to the flask while maintaining the temperature below 10 °C. Stir the mixture until the starting material is completely dissolved.

  • Formation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (1.8 eq) while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 4-chloro-2-methoxypyridine in sulfuric acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7. Be cautious as this is an exothermic process.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 4-chloro-2-methoxy-3-nitropyridine.

Part 2: Nucleophilic Aromatic Substitution (SNAr) for Amination

Mechanistic Insight: Activation by the Nitro Group

The second step of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 4-position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is formed upon the addition of the nucleophile (ammonia) to the aromatic ring. The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, which stabilizes the complex and facilitates the subsequent elimination of the chloride leaving group to restore aromaticity[2]. The attack at the 4-position is favored due to the effective stabilization of the intermediate by the ring nitrogen and the nitro group.

Caption: Simplified mechanism of the SNAr amination step.

Experimental Protocol: Amination

Materials and Equipment:

  • 4-chloro-2-methoxy-3-nitropyridine

  • Aqueous ammonia (28-30%)

  • Methanol

  • Pressure vessel or sealed tube

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a pressure vessel or a thick-walled sealed tube, dissolve the crude 4-chloro-2-methoxy-3-nitropyridine (1.0 eq) in methanol.

  • Addition of Ammonia: Add an excess of aqueous ammonia (10-20 eq) to the solution.

  • Amination Reaction: Seal the vessel and heat the reaction mixture to 40-50 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia. The resulting aqueous slurry will contain the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure 2-Methoxy-3-nitropyridin-4-amine.

Quantitative Data Summary

ParameterNitration StepAmination Step
Starting Material 4-chloro-2-methoxypyridine4-chloro-2-methoxy-3-nitropyridine
Key Reagents Conc. HNO₃, Conc. H₂SO₄Aqueous NH₃, Methanol
Stoichiometry See protocolSee protocol
Temperature 0-10 °C40-50 °C
Reaction Time 2-4 hours12-24 hours
Expected Yield 70-85%80-95%
Product Characterization 1H NMR, 13C NMR, MS1H NMR, 13C NMR, MS, m.p.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Always add reagents slowly and use an efficient cooling bath. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Amination: The amination reaction is performed in a sealed vessel under pressure. Ensure the vessel is rated for the reaction conditions and use a blast shield. Aqueous ammonia is corrosive and has a pungent odor; handle it in a fume hood.

Conclusion

The synthesis of 2-Methoxy-3-nitropyridin-4-amine from 4-chloro-2-methoxypyridine is a robust and efficient process that relies on fundamental principles of organic chemistry. By understanding the underlying mechanisms of electrophilic aromatic nitration and nucleophilic aromatic substitution, researchers can effectively control the reaction to achieve high yields of the desired product. The detailed protocol provided in this application note serves as a reliable guide for the synthesis of this valuable building block, enabling further exploration in drug discovery and materials science.

References

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]

Sources

Application

Protocol for the Regioselective Nitration of 2-Methoxypyridin-4-amine to Synthesize 2-Methoxy-3-nitropyridin-4-amine

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the efficient and regioselective nitration of 2-methoxypyridin-4-amine. Nitrated p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient and regioselective nitration of 2-methoxypyridin-4-amine. Nitrated pyridine scaffolds are crucial building blocks in medicinal chemistry, serving as precursors for a wide array of functionalized heterocyclic compounds used in drug discovery. This guide details the underlying chemical principles, a step-by-step experimental procedure, critical safety measures, and analytical characterization of the target compound, 2-methoxy-3-nitropyridin-4-amine. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing this key intermediate.

Introduction and Scientific Rationale

The pyridine ring is a privileged scaffold in pharmaceutical development. The introduction of a nitro group (–NO₂) onto this ring system provides a versatile chemical handle that can be readily converted into other functional groups, most notably an amine, which is a cornerstone of many drug-receptor interactions. However, the pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution reactions like nitration compared to benzene.[1][2]

The successful nitration of a substituted pyridine depends critically on the electronic nature of its substituents. In the case of 2-methoxypyridin-4-amine, the starting material is endowed with two powerful electron-donating groups: an amino (–NH₂) group at the C4 position and a methoxy (–OCH₃) group at the C2 position. Both are strongly activating and ortho-, para-directing.

Causality of Regioselectivity:

  • The C4-amino group strongly activates the C3 and C5 positions for electrophilic attack.

  • The C2-methoxy group similarly activates the C3 and C5 positions.

The C3 position is additively activated by both substituents, making it the most electron-rich and sterically accessible site for nitration. This protocol leverages this inherent electronic bias to achieve high regioselectivity for the desired 2-methoxy-3-nitropyridin-4-amine product. The reaction employs a standard nitrating mixture of concentrated nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO₂⁺), the key electrophile in this transformation.[3][4]

Safety Precautions: A Self-Validating System

Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not managed with stringent controls.[5] The use of concentrated nitric and sulfuric acids requires strict adherence to safety protocols due to their extreme corrosivity and strong oxidizing properties.[6][7][8]

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[7][9]

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height to contain toxic fumes (NOx) and protect from potential splashes.[9]

  • Emergency Readiness: Ensure immediate access to an emergency eyewash station and safety shower.[6][8] Have a spill kit containing a suitable neutralizer, such as sodium carbonate or sodium bicarbonate, readily available.[8]

  • Exothermic Reaction Control: The reaction is highly exothermic. Maintain strict temperature control using an ice/salt bath. The slow, dropwise addition of reagents is critical to prevent thermal runaway.[10][11]

  • Quenching: The reaction quench by pouring the acid mixture onto ice is also highly exothermic and must be done slowly and carefully behind a blast shield.

  • Waste Disposal: Acidic waste must be neutralized before disposal according to institutional and local environmental regulations.

Experimental Protocol

This protocol details the synthesis of 2-methoxy-3-nitropyridin-4-amine.

Materials and Equipment

Reagents:

  • 2-Methoxypyridin-4-amine (C₆H₈N₂O, MW: 124.14 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice (prepared from deionized water)

  • Sodium Hydroxide (NaOH) pellets or concentrated solution

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice/salt bath

  • Beakers and graduated cylinders

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Blast shield

Reagent and Reaction Data
ReagentMW ( g/mol )AmountMolesEquivalents
2-Methoxypyridin-4-amine124.145.00 g0.04031.0
Sulfuric Acid (98%)98.08~20 mL--
Nitric Acid (70%)63.012.0 mL~0.044~1.1
Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture

  • In a separate flask, cool 5 mL of concentrated H₂SO₄ in an ice/salt bath to 0 °C.

  • Slowly and with extreme caution , add 2.0 mL of concentrated HNO₃ dropwise to the cold H₂SO₄ while stirring.

  • Keep this nitrating mixture cooled in the ice bath until use. The formation of the nitronium ion is an exothermic process.

Step 2: Reaction Setup

  • In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 15 mL of concentrated H₂SO₄.

  • Cool the flask in an ice/salt bath to between 0 and 5 °C.

  • Once cooled, slowly add 5.00 g (0.0403 mol) of 2-methoxypyridin-4-amine in small portions to the sulfuric acid, ensuring the internal temperature does not exceed 10 °C. The amine will dissolve to form its sulfate salt.

Step 3: Nitration

  • Once the starting material is fully dissolved and the solution is cooled back to 0-5 °C, begin the slow, dropwise addition of the pre-cooled nitrating mixture from the dropping funnel.

  • Maintain the internal reaction temperature strictly below 5 °C throughout the addition. This is the most critical step for safety and yield. The addition should take approximately 30-45 minutes.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Step 4: Reaction Quench and Product Isolation

  • Prepare a large beaker containing approximately 200 g of crushed ice. Place this beaker in a secondary container.

  • Slowly and carefully , pour the reaction mixture onto the crushed ice while stirring vigorously. This will precipitate the product. Perform this step behind a blast shield.

  • The resulting acidic slurry will be a suspension of the product. Allow it to stir for 15 minutes.

  • Carefully neutralize the mixture by slowly adding a concentrated solution of NaOH (or by adding pellets cautiously) until the pH is approximately 7-8. This step is also exothermic and must be performed in an ice bath. Neutralization deprotonates the amine, ensuring it precipitates as the free base.

  • Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts.

  • Press the solid as dry as possible on the filter and then transfer it to a watch glass to air dry or dry in a vacuum oven at low heat.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a bright yellow crystalline solid.[12]

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis protocol.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Prep_Acids 1. Prepare Nitrating Mix (HNO₃ + H₂SO₄ at 0°C) Reaction 3. Nitration (Add Mix to Substrate) Maintain T < 5°C Prep_Acids->Reaction Add Dropwise Prep_Substrate 2. Dissolve Substrate (Amine in H₂SO₄ at 0-5°C) Prep_Substrate->Reaction Quench 4. Quench on Ice Reaction->Quench Neutralize 5. Neutralize (pH 7-8) Quench->Neutralize Isolate 6. Filter & Wash Solid Neutralize->Isolate Purify 7. Recrystallize Isolate->Purify Characterize 8. Characterize Product (NMR, MS, MP) Purify->Characterize

Caption: Workflow for the nitration of 2-methoxypyridin-4-amine.

Characterization of 2-Methoxy-3-nitropyridin-4-amine

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. The methoxy group will appear as a singlet, and the amine protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the five carbons of the pyridine ring and one for the methoxy carbon.[13][14]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 2-methoxy-3-nitropyridin-4-amine (C₆H₇N₃O₃, MW: 169.14 g/mol ).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Temperature too high, leading to decomposition. 3. Product loss during neutralization (pH too high or too low).1. Increase reaction time or allow to warm slightly (e.g., to 10°C) after initial stirring. 2. Ensure strict temperature control (< 5°C) during nitrating agent addition.[11] 3. Carefully monitor pH during neutralization to ensure it is in the 7-8 range.
Formation of Dark, Tarry Byproducts 1. Reaction temperature was too high. 2. Nitrating agent added too quickly. 3. Oxidation of the starting material.[11]1. Improve cooling efficiency (use ice/salt bath). 2. Add the nitrating mixture much more slowly. 3. Ensure the amino group is fully protonated in sulfuric acid before nitration begins.
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. Incomplete removal of acidic residue.1. Purify via column chromatography instead of recrystallization. 2. Ensure thorough washing of the filter cake with cold water.

References

  • [9] Nitration reaction safety. (2024). YouTube. Retrieved from

  • [5] Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from

  • [6] NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety. Retrieved from

  • [7] Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from

  • [8] Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety. Retrieved from

  • [15] Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). Scribd. Retrieved from

  • [13] Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide. (n.d.). ResearchGate. Retrieved from

  • [14] 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from

  • [16] 3-Nitropyridine(2530-26-9) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from

  • [17] Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025). ResearchGate. Retrieved from

  • [12] Purification of Pyridine. (n.d.). LookChem. Retrieved from

  • [1] de la Mare, P. B. D., & Ridd, J. H. (1959). Nitration and aromatic reactivity. Butterworths Scientific Publications.

  • [10] Szymańczyk, L., & Haghani, S. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials.

  • [18] Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024). Pearson. Retrieved from

  • [11] Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. (n.d.). Benchchem. Retrieved from

  • [3] Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. (n.d.). Allen. Retrieved from

  • [2] Nitration. (n.d.). Wikipedia. Retrieved from

  • [4] Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 2-Methoxy-3-nitropyridin-4-amine in Suzuki-Miyaura Cross-Coupling Reactions

Abstract & Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the synthesis of biary...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs.[1] These structures are foundational to a multitude of applications, from pharmaceuticals to advanced materials.[2] Pyridine derivatives, such as 2-Methoxy-3-nitropyridin-4-amine, are of particular interest to medicinal chemists due to their prevalence in biologically active compounds.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-Methoxy-3-nitropyridin-4-amine into Suzuki-Miyaura coupling workflows. The direct use of this substrate is not feasible as it lacks the requisite leaving group (a halide or triflate) for the standard reaction mechanism. Therefore, this guide presents a comprehensive, field-proven strategy that first transforms the starting material into a coupling-competent electrophile. We will detail the necessary synthetic modifications, provide step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting.

Core Scientific Challenge: Substrate Incompatibility

A standard Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide or triflate.[3][4] The target molecule, 2-Methoxy-3-nitropyridin-4-amine, possesses neither of these functional groups. Furthermore, its inherent chemical properties present two significant challenges to the palladium-catalyzed cycle:

  • Catalyst Inhibition by the Primary Amine: The lone pair of electrons on the primary amino group (-NH2) can coordinate strongly with the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively poisoning the catalyst and halting the reaction.[5] This is a well-documented issue with unprotected aminopyridines.

  • Lewis Basicity of the Pyridine Nitrogen: The pyridine ring's nitrogen atom is also a Lewis base and can compete with the desired ligands for coordination sites on the palladium center, further inhibiting catalytic activity.[2][3]

To successfully utilize 2-Methoxy-3-nitropyridin-4-amine, a multi-step synthetic strategy is required to install a leaving group and mitigate catalyst inhibition.

Proposed Synthetic Workflow

Our recommended strategy involves a three-stage process: protection of the amine, halogenation of the pyridine ring, and finally, the Suzuki-Miyaura cross-coupling. This workflow transforms the inert substrate into a viable coupling partner.

G cluster_0 Strategic Workflow A Start: 2-Methoxy-3-nitropyridin-4-amine B Step 1: Amine Protection (e.g., Acetylation) A->B Protocol 1 C Step 2: Halogenation (e.g., Bromination) B->C Protocol 2 D Step 3: Suzuki-Miyaura Coupling C->D Protocol 3 E Final Product: 4-Acetamido-5-aryl-2-methoxy-3-nitropyridine D->E

Caption: A strategic workflow for utilizing 2-Methoxy-3-nitropyridin-4-amine.

Detailed Experimental Protocols

These protocols provide a robust starting point. Researchers should note that optimization may be necessary depending on the specific arylboronic acid used in the final step.

Protocol 1: Protection of the Amino Group (Acetylation)

Rationale: Protecting the primary amine as an acetamide is a common and effective strategy to prevent it from coordinating with the palladium catalyst.[6] This significantly reduces catalyst inhibition and improves reaction outcomes.

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine

  • Acetic anhydride

  • Pyridine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Methoxy-3-nitropyridin-4-amine (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-methoxy-3-nitro-pyridin-4-yl)acetamide. This product can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.

Protocol 2: Regioselective Halogenation

Rationale: The introduction of a halogen (typically bromine or chlorine) at a position ortho or para to the activating amino group is necessary to create an electrophilic site for the Suzuki coupling. The electron-donating nature of the protected amino group and the methoxy group will direct the halogenation, likely to the C5 position.

Materials:

  • N-(2-methoxy-3-nitro-pyridin-4-yl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dissolve the protected amine (1.0 eq) in anhydrous acetonitrile in a flask under an inert atmosphere.

  • Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-(5-bromo-2-methoxy-3-nitro-pyridin-4-yl)acetamide. Purify by column chromatography on silica gel as needed.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: This final step constructs the desired C-C bond. The choice of catalyst, ligand, base, and solvent is critical for success, especially with a potentially challenging heteroaryl halide.[7][8] The conditions provided are a robust starting point for coupling with a range of arylboronic acids.

Materials:

  • N-(5-bromo-2-methoxy-3-nitro-pyridin-4-yl)acetamide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/water)

  • Inert gas supply and Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add N-(5-bromo-2-methoxy-3-nitro-pyridin-4-yl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., [Pd(dppf)Cl₂]·CH₂Cl₂, 3 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Degas the entire reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-acetamido-5-aryl-2-methoxy-3-nitropyridine.

Mechanistic Overview & Visualization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The organoboron compound, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(X) (Oxidative Adduct) PdII_Biaryl Ar-Pd(II)L₂(Ar') (Di-organo Complex) RE Reductive Elimination OA Oxidative Addition Pd0->OA OA->PdII_Aryl  Ar-X TM Transmetalation PdII_Aryl->TM TM->PdII_Biaryl  Ar'-B(OR)₂  (from Base + Ar'-B(OH)₂) PdII_Biaryl->RE RE->Pd0  Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation & Optimization Insights

Achieving high yields in Suzuki couplings with complex heteroaryl substrates requires careful optimization of reaction parameters.[8][11] The following tables summarize key variables and provide expert recommendations.

Table 1: Recommended Catalyst & Ligand Systems

Catalyst PrecursorLigand (if separate)Mol %Typical Application Notes
Pd(dppf)Cl₂ None2-5A robust, air-stable catalyst. Excellent starting point for a wide range of substrates.[5]
Pd(PPh₃)₄ None2-5Classic catalyst, effective for many couplings but can be sensitive to air and moisture.[6]
Pd₂(dba)₃ XPhos or SPhos1-3 (Pd)Buchwald ligands (XPhos, SPhos) are highly effective for challenging couplings, including those with sterically hindered substrates or less reactive chlorides.[5]
Pd(OAc)₂ P(t-Bu)₃ or PCy₃1-3 (Pd)Often used with bulky, electron-rich phosphine ligands for activating less reactive aryl chlorides.[9]

Table 2: Selection of Base and Solvent

BaseRecommended Solvent(s)Temperature (°C)Rationale & Considerations
K₂CO₃ 1,4-Dioxane/H₂O (4:1)80 - 100A standard, effective base for a broad range of arylboronic acids. The aqueous phase is crucial for activating the boronic acid.[7][12]
K₃PO₄ Toluene/H₂O or Dioxane/H₂O90 - 110A stronger base, often provides superior results with hindered substrates or when protodeboronation is a concern.[5][6]
Cs₂CO₃ DMF or Dioxane/H₂O80 - 100A highly effective but more expensive base, useful for difficult couplings that fail with other bases.
Na₂CO₃ 1,4-Dioxane/H₂O (4:1)80 - 100A common and cost-effective choice, generally interchangeable with K₂CO₃.[12]

Troubleshooting Common Issues:

  • Low Yield: If the reaction stalls or provides a low yield, consider increasing the temperature, changing the base to a stronger one (e.g., from K₂CO₃ to K₃PO₄), or switching to a more active catalyst system like Pd₂(dba)₃/XPhos.[5][11]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich boronic acids.[10] Using anhydrous conditions (with bases like KF) or switching to boronic esters (e.g., pinacol esters) can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') can occur. This is often minimized by ensuring the reaction is truly anaerobic and by using the correct stoichiometry of reagents.

Conclusion

While 2-Methoxy-3-nitropyridin-4-amine cannot be used directly in Suzuki-Miyaura cross-coupling reactions, it serves as a valuable precursor for generating complex, functionalized pyridine derivatives. The strategic workflow presented in these notes—involving amine protection, regioselective halogenation, and optimized Suzuki coupling—provides a reliable and scientifically sound pathway for researchers. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, scientists can successfully incorporate this and similar challenging building blocks into their synthetic programs, accelerating discovery in medicinal chemistry and materials science.

References

  • Bells, T. B., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Estrada, J. G., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Available at: [Link]

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Available at: [Link]

  • MH Chem. (2020). Suzuki coupling reaction. YouTube. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • Alam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Lecomte, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]

  • Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • Lundgren, R. J., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Application

Application Note: Synthesis of Potent Kinase Inhibitors via a Pyrido[2,3-d]pyrimidine Scaffold Derived from 2-Methoxy-3-nitropyridin-4-amine

Introduction The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental cellular signaling mechanism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental cellular signaling mechanism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[1] The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors due to its structural resemblance to the purine core of ATP.[2][3] This application note provides a comprehensive guide for the synthesis of kinase inhibitors based on this scaffold, utilizing the versatile and readily available starting material, 2-Methoxy-3-nitropyridin-4-amine. We will focus on the synthesis of a representative dual PI3K/mTOR inhibitor, a critical signaling pathway frequently overactivated in cancer.[1][4]

Strategic Approach to Synthesis

The synthetic strategy hinges on the construction of the pyrido[2,3-d]pyrimidine core through a cyclization reaction of the starting aminopyridine. The nitro group serves as a key functional handle for subsequent modifications, allowing for the introduction of various substituents to modulate potency and selectivity. The methoxy group can also be a site for further derivatization.

Our approach involves a two-step process:

  • Formation of a formamidine intermediate: Reaction of 2-Methoxy-3-nitropyridin-4-amine with a formamide equivalent, such as dimethylformamide dimethyl acetal (DMF-DMA), to introduce the necessary carbon and nitrogen atoms for the pyrimidine ring.

  • Cyclization and subsequent functionalization: Intramolecular cyclization to form the pyridopyrimidine ring system, followed by optional reduction of the nitro group and further derivatization to introduce moieties that interact with the target kinase.

dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General synthetic workflow.

Detailed Protocols

Protocol 1: Synthesis of N'-(2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylformimidamide (Intermediate 2)

This protocol is based on established methods for the reaction of aminopyridines with DMF-DMA.[5][6]

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine (1.0 eq)

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Methoxy-3-nitropyridin-4-amine.

  • Add anhydrous toluene to dissolve the starting material.

  • Add DMF-DMA to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N'-(2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylformimidamide, which can be used in the next step without further purification.

Protocol 2: Synthesis of 5-Methoxy-8-nitropyrido[2,3-d]pyrimidine (Core Structure 3)

This protocol is a representative cyclization method.

Materials:

  • Crude N'-(2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylformimidamide (from Protocol 1)

  • Ammonium chloride (NH₄Cl) (2.0 eq)

  • Formamide

  • Round-bottom flask

  • High-temperature oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Combine the crude formamidine intermediate and ammonium chloride in a round-bottom flask.

  • Add formamide as the solvent and reagent.

  • Heat the reaction mixture to 150-160 °C in an oil bath.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude 5-Methoxy-8-nitropyrido[2,3-d]pyrimidine.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

dot graph "Chemical_Synthesis" { rankdir="LR"; node [shape=none, imagepos="tc", labelloc="b", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Key synthetic transformations.

Application in PI3K/mTOR Inhibitor Synthesis

The synthesized pyridopyrimidine core is a versatile platform for generating a library of kinase inhibitors. A common strategy for targeting the PI3K/mTOR pathway involves the introduction of a morpholine moiety, which is known to interact with the ATP-binding site of these kinases.

Representative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative pyrido[3,2-d]pyrimidine-based dual PI3K/mTOR inhibitors, demonstrating the potential of this scaffold. While the exact compounds synthesized through the protocol above may have different substitution patterns, this data illustrates the achievable potency.

Compound IDPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Reference
Compound A 1937[4]
Compound B 3.44.7[7]
Compound C 3100+[4]
Compound D 10100+[4]

Target Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[7][8][9] Dual inhibition of PI3K and mTOR can lead to a more profound and durable anti-cancer effect compared to targeting either kinase alone.[1]

dot graph "PI3K_mTOR_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against PI3Kα and mTOR kinases. Specific conditions may need to be optimized based on the available assay kits and instrumentation.[8][9][10]

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • ATP

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in kinase assay buffer. Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute the kinase and its substrate to the desired concentrations in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compounds, followed by the enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

2-Methoxy-3-nitropyridin-4-amine is a valuable and versatile starting material for the synthesis of pyridopyrimidine-based kinase inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of potent dual PI3K/mTOR inhibitors. The modularity of the synthetic route allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, facilitating the discovery of novel and selective kinase inhibitors for therapeutic development.

References

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]

  • Yuan, J., et al. (2014). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 5(6), 674-679.
  • Gras, M., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5333.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute, 110(6), 557-566.
  • El-Gohary, S. M., et al. (2017). Design, Synthesis and SAR of New-Di-Substituted Pyridopyrimidines as ATP-competitive Dual PI3Kα/mTOR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3145-3151.
  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. [Link]

  • Abdel-Aziz, A. A. M. (2011). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry and Pharmaceutical Research, 3(4), 734-772.
  • Sapa, J., et al. (2021).
  • activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a. (n.d.). ResearchGate. [Link]

  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356.
  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Li, W., et al. (2019).
  • Belhadj, F., et al. (2016). Synthesis of 4-aminopyrido[2,3-d]pyrimidines derivatives. ResearchGate. [Link]

  • Le Meur, Y., et al. (2022).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). encyclopedia.pub. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • Kobayashi, K., et al. (2014).
  • Kobayashi, K., et al. (2014). Synthesis of 7-Amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives Based on the Reaction of 4-Chloro-5-lithio-6-methoxypyrimidines with 2-(Arylmethylidene)propanedinitriles. HETEROCYCLES, 89(11), 2611.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Some reactions of DMF-DMA reagent with methylene groups. (n.d.). ResearchGate. [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)
  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(8), 3773-3780.
  • Victory, P., et al. (1985). New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide. Heterocycles, 23(10), 2511-2516.

Sources

Method

Synthesis of Fused Heterocycles from 2-Methoxy-3-nitropyridin-4-amine: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of medicinally relevant fused heterocyclic compounds, specifically imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines, utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of medicinally relevant fused heterocyclic compounds, specifically imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines, utilizing 2-Methoxy-3-nitropyridin-4-amine as a versatile starting material. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction: The Strategic Importance of Fused Pyridines and the Utility of 2-Methoxy-3-nitropyridin-4-amine

Fused pyridine ring systems, such as imidazopyridines and triazolopyridines, are privileged scaffolds in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties.

The starting material, 2-Methoxy-3-nitropyridin-4-amine, is a highly functionalized pyridine derivative strategically poised for the construction of these fused systems. The key features that make it an exceptional precursor are:

  • Ortho-disposed Amino and Nitro Groups: The adjacent amino and nitro functionalities on the pyridine ring are ideal for the critical cyclization step, forming the second heterocyclic ring. The nitro group, upon reduction to an amine, creates the necessary 1,2-diamine moiety.

  • Activating Methoxy Group: The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can be retained in the final product or potentially serve as a handle for further functionalization.

This guide will detail the two primary synthetic pathways emanating from 2-Methoxy-3-nitropyridin-4-amine: the synthesis of 7-methoxy-3H-imidazo[4,5-c]pyridine and 7-methoxy-1H-[1][2][3]triazolo[4,5-c]pyridine.

Core Synthetic Strategy: From Starting Material to Fused Heterocycles

The overarching synthetic strategy is a two-step process that hinges on the generation of a common key intermediate, 2-methoxy-pyridine-3,4-diamine.

Synthetic_Strategy start 2-Methoxy-3-nitropyridin-4-amine intermediate 2-Methoxy-pyridine-3,4-diamine start->intermediate Step 1: Nitro Group Reduction imidazo 7-Methoxy-3H-imidazo[4,5-c]pyridine intermediate->imidazo Step 2a: Cyclization (One-Carbon Synthon) triazolo 7-Methoxy-1H-[1,2,3]triazolo[4,5-c]pyridine intermediate->triazolo Step 2b: Diazotization (Nitrous Acid) Reduction_Workflow sub 2-Methoxy-3-nitropyridin-4-amine in Ethanol react Stir at room temperature (Monitor by TLC) sub->react cat Pd/C (10 mol%) cat->react h2 H2 (balloon or Parr shaker) h2->react workup Filter through Celite® Concentrate filtrate react->workup prod 2-Methoxy-pyridine-3,4-diamine (Use immediately) workup->prod

Caption: Workflow for the catalytic hydrogenation.

Detailed Protocol 1: Catalytic Hydrogenation

  • Materials:

    • 2-Methoxy-3-nitropyridin-4-amine (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (0.1 eq)

    • Ethanol (or Methanol), anhydrous

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve 2-Methoxy-3-nitropyridin-4-amine in anhydrous ethanol.

    • Carefully add 10% Pd/C to the solution.

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield 2-methoxy-pyridine-3,4-diamine.

  • Expert Insight: The resulting 2-methoxy-pyridine-3,4-diamine is often unstable and prone to oxidation. [1]It is highly recommended to proceed to the next step immediately without extensive purification.

Step 2a: Cyclization with Formic Acid

Formic acid serves as a straightforward and effective one-carbon synthon for the formation of the imidazole ring.

Detailed Protocol 2: Imidazole Ring Formation

  • Materials:

    • 2-Methoxy-pyridine-3,4-diamine (from Step 1)

    • Formic Acid (≥98%)

  • Procedure:

    • To the crude 2-methoxy-pyridine-3,4-diamine, add an excess of formic acid.

    • Heat the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC until the diamine is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration.

    • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford 7-methoxy-3H-imidazo[4,5-c]pyridine.

  • Causality: Refluxing in formic acid provides the thermal energy required to drive the condensation and subsequent dehydrative cyclization to form the stable aromatic imidazole ring. [1]

PART 2: Synthesis of 7-Methoxy-1H-t[1][2][3]riazolo[4,5-c]pyridine

The synthesis of the triazolo[4,5-c]pyridine scaffold is achieved through the diazotization of the ortho-diaminopyridine intermediate.

Step 1: Reduction of 2-Methoxy-3-nitropyridin-4-amine (as per Protocol 1)

The initial step is identical to the synthesis of the imidazo[4,5-c]pyridine, yielding the crucial 2-methoxy-pyridine-3,4-diamine intermediate.

Step 2b: Diazotization and Cyclization

Treatment of the diamine with nitrous acid, typically generated in situ from sodium nitrite and an acid, leads to the formation of the fused triazole ring.

Diazotization_Workflow sub 2-Methoxy-pyridine-3,4-diamine in Acetic Acid/Water react Stir at 0-5 °C Allow to warm to RT sub->react reagent NaNO2 (aq) (added dropwise at 0-5 °C) reagent->react workup Neutralize with NaHCO3 Extract with EtOAc react->workup prod 7-Methoxy-1H-[1,2,3]triazolo[4,5-c]pyridine workup->prod

Sources

Application

Application Notes &amp; Protocols: 2-Methoxy-3-nitropyridin-4-amine as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the properties, synthesis, and application of 2-Methoxy-3-nitropyridin-4-amine (CAS No. 33623-16-4).

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the properties, synthesis, and application of 2-Methoxy-3-nitropyridin-4-amine (CAS No. 33623-16-4). As a highly functionalized pyridine derivative, this compound serves as a critical building block for constructing complex heterocyclic scaffolds found in a variety of active pharmaceutical ingredients (APIs). The strategic arrangement of its methoxy, nitro, and amine groups offers multiple reactive sites, enabling a modular approach to the synthesis of targeted molecular architectures.

The primary utility of this intermediate lies in its conversion to 3,4-Diamino-2-methoxypyridine, a versatile precursor for fused heterocyclic systems such as imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines, which are core structures in many kinase inhibitors and other therapeutic agents.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties and hazards is paramount for safe handling and successful experimentation.

Table 1: Physicochemical Properties of 2-Methoxy-3-nitropyridin-4-amine

PropertyValue
CAS Number 33623-16-4[1][2]
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Synonyms 4-Amino-2-methoxy-3-nitropyridine[2]
Appearance Typically a yellow to orange crystalline solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety & Handling:

2-Methoxy-3-nitropyridin-4-amine is a nitroaromatic compound and should be handled with care in a chemical fume hood. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, data from structurally related aminonitropyridines indicate the following potential hazards and necessary precautions. Users must consult the substance-specific SDS provided by the supplier before any handling.

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[3] Use only in a well-ventilated area or under a chemical fume hood.

  • First-Aid Measures:

    • Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.

Representative Synthetic Strategy for Substituted Methoxynitropyridines

While detailed, peer-reviewed synthetic protocols for 2-Methoxy-3-nitropyridin-4-amine are not widely published, the synthesis of its isomer, 2-Amino-6-methoxy-3-nitropyridine, is well-documented and provides an instructive template for the chemical principles involved.[3][4] The following multi-step process illustrates a common pathway for constructing such molecules, typically involving nucleophilic aromatic substitution, nitration, and amination.

Workflow: Synthesis of a Methoxynitropyridine Isomer

A 2,6-Dichloropyridine B 2-Chloro-6-methoxypyridine A->B  1. NaOMe, Methanol C 2-Chloro-6-methoxy-3-nitropyridine B->C  2. HNO₃, H₂SO₄ D 2-Amino-6-methoxy-3-nitropyridine C->D  3. Aqueous Ammonia, Ethanol A 2-Methoxy-3-nitropyridin-4-amine B 3,4-Diamino-2-methoxypyridine A->B  Reduction (e.g., SnCl₂, HCl) C Fused Imidazo[4,5-c]pyridine Scaffold B->C  Cyclization (e.g., + R-COOH)

Sources

Method

Protecting Group Strategies for 2-Methoxy-3-nitropyridin-4-amine: An Application Note and Protocol Guide

Introduction In the landscape of modern medicinal chemistry and drug development, substituted pyridines are privileged scaffolds due to their prevalence in biologically active molecules. 2-Methoxy-3-nitropyridin-4-amine,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, substituted pyridines are privileged scaffolds due to their prevalence in biologically active molecules. 2-Methoxy-3-nitropyridin-4-amine, in particular, serves as a versatile building block for the synthesis of complex heterocyclic systems. The strategic manipulation of its functional groups is paramount for successful synthetic campaigns. The 4-amino group, a primary nucleophile, often requires temporary masking or "protection" to prevent undesired side reactions and to direct reactivity to other sites on the molecule.

This technical guide provides an in-depth analysis of protecting group strategies for the 4-amino moiety of 2-Methoxy-3-nitropyridin-4-amine. We will explore the nuanced challenges presented by the electronic nature of this specific substrate and offer detailed, field-proven protocols for the application and cleavage of key protecting groups. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the chemical synthesis of complex molecules derived from this important intermediate.

Strategic Considerations for Protecting Group Selection

The selection of an appropriate protecting group is not a trivial choice; it is a strategic decision that can dictate the success or failure of a multi-step synthesis. For 2-Methoxy-3-nitropyridin-4-amine, the interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro group significantly influences the reactivity of the 4-amino group and the stability of the entire pyridine scaffold. The following principles must be considered:

  • Orthogonality: In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. An orthogonal protecting group strategy employs groups that are removed under distinct and non-interfering conditions.[1][2][3][4][5] For instance, an acid-labile group can be removed in the presence of a base-labile or hydrogenation-sensitive group.

  • Stability: The chosen protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps. The electron-deficient nature of the 3-nitropyridine ring can influence the stability of certain protecting groups.

  • Ease of Introduction and Cleavage: Ideal protecting groups are introduced in high yield under mild conditions and are subsequently removed cleanly and efficiently without degrading the target molecule.

  • Influence on Reactivity: The protecting group itself can electronically or sterically influence the reactivity of the substrate in subsequent transformations. This must be factored into the overall synthetic plan.

Recommended Protecting Group Strategies and Protocols

Based on the principles outlined above, we present three robust protecting group strategies for the 4-amino group of 2-Methoxy-3-nitropyridin-4-amine: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, and the Trifluoroacetyl (TFAc) group. Each offers a unique set of advantages and provides orthogonal options for complex synthetic routes.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its general stability to bases and nucleophiles, and its facile removal under acidic conditions.[6][7][8][9][10][11][12]

This protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to acylate the 4-amino group.

  • Materials:

    • 2-Methoxy-3-nitropyridin-4-amine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve 2-Methoxy-3-nitropyridin-4-amine in anhydrous DCM (or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (or DIPEA) to the solution and stir for 5 minutes at room temperature.

    • Add di-tert-butyl dicarbonate to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc protected product.

The Boc group is typically removed using a strong acid, such as trifluoroacetic acid (TFA).

  • Materials:

    • tert-butyl (2-methoxy-3-nitropyridin-4-yl)carbamate (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the N-Boc protected compound in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protection Workflow: Boc Group

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P 2-Methoxy-3-nitropyridin-4-amine Reagents_P (Boc)₂O, TEA DCM, RT Start_P->Reagents_P Product_P N-Boc Protected Amine Reagents_P->Product_P Start_D N-Boc Protected Amine Reagents_D TFA, DCM 0 °C to RT Start_D->Reagents_D Product_D Deprotected Amine Reagents_D->Product_D

Caption: Workflow for Boc protection and deprotection.

The Benzyloxycarbonyl (Cbz) Group: A Versatile, Removable Group

The Cbz group is stable to a wide range of non-reductive conditions, including both acidic and basic environments, making it an excellent orthogonal partner to the Boc group.[13][14][15][16] The traditional method for Cbz cleavage is catalytic hydrogenolysis. However, this is incompatible with the nitro group in our substrate, which would be readily reduced. Therefore, a non-reductive, acid-mediated cleavage is required.

  • Materials:

    • 2-Methoxy-3-nitropyridin-4-amine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv) or an organic base like DIPEA

    • Tetrahydrofuran (THF) and Water (or an anhydrous solvent with an organic base)

  • Procedure:

    • Suspend 2-Methoxy-3-nitropyridin-4-amine in a mixture of THF and water (e.g., 1:1).

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium bicarbonate to the suspension.

    • Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

    • Once complete, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the N-Cbz protected amine.

Given the presence of the nitro group, a strong acid such as HBr in acetic acid or a Lewis acid is recommended for Cbz removal.[17]

  • Materials:

    • benzyl (2-methoxy-3-nitropyridin-4-yl)carbamate (1.0 equiv)

    • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Cbz protected compound in a minimal amount of glacial acetic acid (if necessary).

    • Add a solution of 33% HBr in acetic acid at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS. A precipitate of the amine hydrobromide salt may form.

    • Upon completion, add a large volume of cold diethyl ether to precipitate the product salt completely.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

    • To obtain the free amine, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the pH is basic, then extract with a suitable organic solvent.

Protection Workflow: Cbz Group

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Non-Reductive) Start_P 2-Methoxy-3-nitropyridin-4-amine Reagents_P Cbz-Cl, NaHCO₃ THF/H₂O, RT Start_P->Reagents_P Product_P N-Cbz Protected Amine Reagents_P->Product_P Start_D N-Cbz Protected Amine Reagents_D HBr/AcOH RT Start_D->Reagents_D Product_D Deprotected Amine Reagents_D->Product_D

Caption: Workflow for Cbz protection and non-reductive deprotection.

The Trifluoroacetyl (TFAc) Group: Base-Labile Protection

The trifluoroacetyl group is an excellent choice when orthogonality to acid-labile groups like Boc is required. Its high stability in strongly acidic conditions and its ready cleavage under mild basic conditions make it a valuable tool.[18][19][20] The strong electron-withdrawing nature of the trifluoromethyl moiety significantly reduces the nucleophilicity of the protected amine.

  • Materials:

    • 2-Methoxy-3-nitropyridin-4-amine (1.0 equiv)

    • Trifluoroacetic anhydride (TFAA) (1.5 equiv)

    • Pyridine or DIPEA (2.0 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2-Methoxy-3-nitropyridin-4-amine in anhydrous DCM and add pyridine (or DIPEA).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride dropwise. An exothermic reaction may be observed.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of water.

    • Separate the layers and wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by column chromatography on silica gel if necessary.

The TFAc group is readily cleaved by mild basic hydrolysis.

  • Materials:

    • 2,2,2-trifluoro-N-(2-methoxy-3-nitropyridin-4-yl)acetamide (1.0 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Methanol (MeOH) and Water

  • Procedure:

    • Dissolve the N-TFAc protected compound in a mixture of methanol and water (e.g., 9:1).

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protection Workflow: TFAc Group

cluster_protection TFAc Protection cluster_deprotection TFAc Deprotection Start_P 2-Methoxy-3-nitropyridin-4-amine Reagents_P TFAA, Pyridine DCM, 0 °C to RT Start_P->Reagents_P Product_P N-TFAc Protected Amine Reagents_P->Product_P Start_D N-TFAc Protected Amine Reagents_D K₂CO₃, MeOH/H₂O RT Start_D->Reagents_D Product_D Deprotected Amine Reagents_D->Product_D

Caption: Workflow for TFAc protection and deprotection.

Data Summary: Comparison of Protecting Group Strategies

Protecting GroupIntroduction ReagentsCleavage ReagentsStabilityOrthogonality Notes
Boc (Boc)₂O, Base (e.g., TEA)Strong Acid (e.g., TFA, HCl)Stable to base, nucleophiles, and hydrogenolysis. Labile to strong acid.Orthogonal to Cbz (if non-acidic cleavage used) and TFAc.
Cbz Cbz-Cl, Base (e.g., NaHCO₃)HBr/AcOH or Lewis AcidsStable to acid and base. Labile to hydrogenolysis and strong acids.Orthogonal to Boc and TFAc. Note: Standard hydrogenolysis is not compatible with the nitro group.
TFAc TFAA, Base (e.g., Pyridine)Mild Base (e.g., K₂CO₃/MeOH)Stable to strong acid and hydrogenolysis. Labile to base.Excellent orthogonality with acid-labile groups like Boc.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield during protection 1. Insufficiently reactive amine due to the electron-withdrawing nitro group. 2. Steric hindrance. 3. Inadequate base.1. Increase reaction time or temperature moderately. 2. Consider using a more reactive acylating agent (e.g., Boc-ON or Cbz-OSu). 3. Use a stronger, non-nucleophilic base like DBU (for Boc) or ensure at least 2 equivalents of base are used for Cbz-Cl protection.
Formation of di-protected product The pyridine nitrogen is acylated in addition to the exocyclic amine.This is less likely for the electron-deficient 3-nitropyridine but can be minimized by using stoichiometric amounts of the acylating agent and performing the reaction at a lower temperature (0 °C).
Incomplete deprotection 1. Insufficient reagent or reaction time. 2. For Cbz cleavage, the substrate may be resistant to the chosen acidic conditions.1. Increase the amount of deprotection reagent or extend the reaction time, carefully monitoring to avoid degradation. 2. For Cbz, consider alternative Lewis acids (e.g., TMSI, BCl₃) or stronger protic acids if the substrate is stable.
Degradation of substrate The substrate is sensitive to the harsh acidic or basic conditions used for deprotection.1. For Boc removal, use milder acidic conditions if possible (e.g., HCl in dioxane). 2. For TFAc removal, use a very mild base like aqueous ammonia. 3. Ensure all reactions are performed at the recommended temperatures to minimize side reactions.

Conclusion

The successful synthesis of complex molecules from 2-Methoxy-3-nitropyridin-4-amine hinges on a well-designed protecting group strategy. The Boc, Cbz, and TFAc groups each offer a robust and reliable method for the temporary protection of the 4-amino group. The choice among them will be dictated by the specific requirements of the overall synthetic route, particularly the need for orthogonal deprotection. By understanding the chemical principles behind each strategy and adhering to the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this versatile building block, paving the way for the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). Stability of 3-Amino-4-nitropyridine in acidic or basic media.
  • National Institutes of Health (NIH). (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Journal of the American Chemical Society. (n.d.).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (n.d.). Effect of the Substituents on the Aromatic Ring of Benzyl Group toward the Hydrogenolysis of 3a-f.
  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • PubMed. (n.d.). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • BenchChem. (2025). The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry.
  • Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China.
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Technical Disclosure Commons. (2025).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Acid–base equilibria of nitropyridines in protium oxide and in deuterium oxide.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem. (2025).
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Organic Reactions. (n.d.).
  • A website on medicinal chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Santa Cruz Biotechnology. (n.d.). 4-(Boc-amino)pyridine.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds.
  • A chemistry journal. (n.d.). Protecting groups.
  • Google Patents. (n.d.).
  • PubMed. (2000). Partial reduction of electron-deficient pyridines.
  • THE GPM. (n.d.). Amino acid protecting groups.
  • BenchChem. (2025). A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group.
  • ChemicalBook. (n.d.). 4-AMINO-2-METHOXY-3-NITROPYRIDINE CAS#: 33623-16-4.
  • A chemical supplier website. (n.d.).
  • Google Patents. (n.d.). WO2007128463A1 - Process for the deprotection of protected amines.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ResearchGate. (2025).
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • A peptide synthesis website. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Synchem. (n.d.). 4-Amino-2-methoxy-3-nitropyridine.
  • ResearchGate. (2025). Experimental and Theoretical Studies of Acid−Base Equilibria of Substituted 4-Nitropyridine N Oxides.
  • Chemical Reviews. (2009). Amino Acid-Protecting Groups.
  • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group.
  • ResearchGate. (2025).
  • National Institutes of Health (NIH). (2023). Pyridine-mediated B–B bond cleavage of tetrahydroxydiboron to synthesize n-doped SWCNTs with long-term air stability.

Sources

Application

The Strategic Acylation of 2-Methoxy-3-nitropyridin-4-amine: A Gateway to Novel Therapeutics

The targeted synthesis of complex organic molecules lies at the heart of modern drug discovery. Among the vast arsenal of chemical transformations, the acylation of heteroaromatic amines stands out as a robust and versat...

Author: BenchChem Technical Support Team. Date: January 2026

The targeted synthesis of complex organic molecules lies at the heart of modern drug discovery. Among the vast arsenal of chemical transformations, the acylation of heteroaromatic amines stands out as a robust and versatile strategy for scaffold elaboration. This document provides an in-depth technical guide on the reaction of 2-Methoxy-3-nitropyridin-4-amine with acyl chlorides, a critical transformation for generating libraries of potential therapeutic agents, particularly kinase inhibitors. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the significance of this reaction in the broader context of medicinal chemistry.

Introduction: The Significance of the Pyridine Core

The 2-Methoxy-3-nitropyridin-4-amine scaffold is a privileged starting material in medicinal chemistry. The strategic placement of the methoxy, nitro, and amino groups on the pyridine ring offers a unique combination of electronic properties and reactive handles. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino group serves as a key point for diversification through reactions like acylation. The methoxy group, prevalent in many natural products and approved drugs, can influence ligand-target binding, physicochemical properties, and metabolic stability.[1]

The resulting N-(2-methoxy-3-nitropyridin-4-yl)amides are pivotal intermediates in the synthesis of a wide array of biologically active compounds. Notably, this core structure is found in numerous kinase inhibitors, which are at the forefront of cancer therapy.[2][3] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[4] The ability to efficiently synthesize diverse libraries of amide derivatives from 2-Methoxy-3-nitropyridin-4-amine is therefore of paramount importance to drug development professionals.

Reaction Mechanism and Key Considerations

The reaction between 2-Methoxy-3-nitropyridin-4-amine and an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[5][6][7][8] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding amide.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine 2-Methoxy-3-nitropyridin-4-amine intermediate [Tetrahedral Intermediate] amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride acyl_chloride->intermediate amide N-(2-methoxy-3-nitropyridin-4-yl)amide intermediate->amide Elimination of Cl- hcl HCl intermediate->hcl Deprotonation

Caption: Nucleophilic addition-elimination mechanism.

Several factors influence the outcome of this reaction:

  • Basicity of the Amine: While the amino group is the primary nucleophile, its reactivity is modulated by the electronic effects of the other substituents on the pyridine ring. The electron-withdrawing nitro group decreases the basicity and nucleophilicity of the amino group.

  • Electrophilicity of the Acyl Chloride: The reactivity of the acyl chloride is dependent on the nature of the "R" group. Electron-withdrawing groups on the acyl chloride increase its electrophilicity and reaction rate.

  • Solvent and Base: The choice of solvent and base is crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often added to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine.[6][9]

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers must adhere to all institutional safety guidelines and conduct thorough risk assessments before commencing any experimental work. Acyl chlorides are corrosive, moisture-sensitive, and react violently with water, while nitropyridines can be toxic.[10][11][12][13] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[11][12]

General Protocol for Acylation

This protocol describes a standard procedure for the acylation of 2-Methoxy-3-nitropyridin-4-amine with a generic acyl chloride.

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Methoxy-3-nitropyridin-4-amine (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.1 - 1.5 eq.) or pyridine to the solution and stir.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.0 - 1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. .

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-(2-methoxy-3-nitropyridin-4-yl)amide.

Acylation_Workflow start Start: 2-Methoxy-3-nitropyridin-4-amine in Flask dissolve Dissolve in Anhydrous Solvent (DCM/THF) start->dissolve add_base Add Base (TEA/Pyridine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acyl->react quench Quench with Water or NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: N-(2-methoxy-3-nitropyridin-4-yl)amide purify->product

Caption: General experimental workflow for acylation.

Data Presentation and Analysis

The success of the acylation reaction can be quantified by the yield of the desired product and confirmed by various analytical techniques.

Acyl ChlorideProductTypical Yield (%)Analytical Characterization
Acetyl ChlorideN-(2-methoxy-3-nitropyridin-4-yl)acetamide85-95¹H NMR, ¹³C NMR, LC-MS, IR
Benzoyl ChlorideN-(2-methoxy-3-nitropyridin-4-yl)benzamide80-90¹H NMR, ¹³C NMR, LC-MS, IR, HRMS
Cyclopropanecarbonyl ChlorideN-(2-methoxy-3-nitropyridin-4-yl)cyclopropanecarboxamide75-85¹H NMR, ¹³C NMR, LC-MS, IR

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The N-(2-methoxy-3-nitropyridin-4-yl)amide core is a key pharmacophore in a number of potent and selective kinase inhibitors. The subsequent reduction of the nitro group to an amine provides a further point for diversification, allowing for the construction of complex heterocyclic systems that can interact with the ATP-binding site of kinases.[14]

For example, this scaffold has been utilized in the synthesis of inhibitors for kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy.[2] The amide bond formed in the acylation step often plays a crucial role in binding to the hinge region of the kinase domain.

Drug_Discovery_Pathway start 2-Methoxy-3-nitropyridin-4-amine acylation Acylation with Acyl Chlorides start->acylation amide_intermediate N-(2-methoxy-3-nitropyridin-4-yl)amides acylation->amide_intermediate reduction Nitro Group Reduction amide_intermediate->reduction diamine_intermediate Diaminopyridine Derivative reduction->diamine_intermediate cyclization Cyclization/Further Functionalization diamine_intermediate->cyclization kinase_inhibitors Kinase Inhibitors cyclization->kinase_inhibitors

Caption: Synthetic pathway to kinase inhibitors.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or product loss during work-up.Increase reaction time or temperature. Use a stronger, non-nucleophilic base. Optimize purification conditions.
Formation of Di-acylated Product Excess acyl chloride or highly reactive conditions.Use a stoichiometric amount of acyl chloride and add it slowly at a low temperature.
Hydrolysis of Acyl Chloride Presence of moisture in reagents or solvent.Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere.[10][12]
No Reaction Deactivated amine or unreactive acyl chloride.Consider using a more reactive acylating agent (e.g., an acid anhydride with a catalytic amount of DMAP) or a more forcing reaction condition.[15][16]

Conclusion

The acylation of 2-Methoxy-3-nitropyridin-4-amine with acyl chlorides is a cornerstone reaction in the synthesis of medicinally relevant compounds. Its reliability, versatility, and the biological significance of the resulting products make it an indispensable tool for researchers in drug discovery. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a strategic approach to troubleshooting are key to successfully leveraging this powerful transformation in the quest for novel therapeutics.

References

  • Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • Acetyl chloride - SAFETY D
  • ResearchGate. (2005, October). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538.
  • 3 - • SAFETY D
  • Sigma-Aldrich. (2024, September 8).
  • PMC - NIH. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
  • Benchchem. Application Notes: 4-Ethoxy-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis.
  • openlabnotebooks.org. (2019, March 19). Synthesis of promiscuous ALK2 inhibitors.
  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • PMC - NIH. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • BLD Pharm. 33623-16-4|2-Methoxy-3-nitropyridin-4-amine.
  • PMC - NIH. A mild, catalyst-free synthesis of 2-aminopyridines.
  • MDPI.
  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides : r/Chempros.
  • Chemguide.
  • Chemguide.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimin
  • Benchchem. Application Notes and Protocols: Acylation of 4-Amino-N-methylbenzeneethanesulfonamide.
  • ACS Publications. (2021, June 28).
  • Google Patents.
  • NIH. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
  • Chemistry LibreTexts. (2023, January 22).
  • Pharmaffiliates. CAS No : 84487-08-1| Chemical Name : 2-Amino-4-methoxy-3-nitropyridine.
  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
  • PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Benchchem. 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules.

Sources

Method

Application Note: Strategic Synthesis of Novel Ligand Scaffolds from 2-Methoxy-3-nitropyridin-4-amine

Audience: Researchers, scientists, and drug development professionals. Abstract: 2-Methoxy-3-nitropyridin-4-amine is a highly versatile pyridine-based building block, uniquely functionalized to allow for selective, multi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Methoxy-3-nitropyridin-4-amine is a highly versatile pyridine-based building block, uniquely functionalized to allow for selective, multi-faceted chemical transformations. The strategic positioning of an electron-donating amine, an electron-withdrawing nitro group, and a potentially displaceable methoxy group provides orthogonal chemical handles for sophisticated ligand design. This document provides a comprehensive guide to the primary synthetic routes originating from this scaffold, detailing the chemical logic, step-by-step protocols, and characterization data for the synthesis of advanced intermediates and novel ligand cores applicable to medicinal chemistry and materials science.

The Strategic Value of the 2-Methoxy-3-nitropyridin-4-amine Scaffold

The utility of 2-Methoxy-3-nitropyridin-4-amine as a starting material is rooted in the distinct reactivity of its three functional groups. The electronic push-pull nature of the 4-amino and 3-nitro groups activates the pyridine ring for certain transformations while also allowing these groups to be independently modified.

  • The 4-Amino Group: A potent nucleophile and directing group, it serves as the primary site for initial derivatization via acylation, alkylation, or diazotization.

  • The 3-Nitro Group: A strong electron-withdrawing group, its reduction to a primary amine is a cornerstone transformation. This unmasks a vicinal diamine system, a privileged precursor for the construction of fused heterocyclic rings such as imidazopyridines.

  • The 2-Methoxy Group: While less reactive, it can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under forcing conditions, allowing for the introduction of diverse functionalities at the C2 position.

This guide explores the primary synthetic pathways that leverage this inherent reactivity.

G start 2-Methoxy-3-nitropyridin-4-amine a_path Strategy A: Derivatization of 4-Amino Group start->a_path b_path Strategy B: Reduction of 3-Nitro Group start->b_path c_path Strategy C: SNAr at C2 Position start->c_path a1 Amides / Sulfonamides a_path->a1 a2 Diazotization -> Halogenation (Sandmeyer) a_path->a2 a3 Cross-Coupling Precursors a2->a3 b1 2-Methoxy-pyridine-3,4-diamine b_path->b1 b2 Fused Heterocycles (e.g., Imidazopyridines) b1->b2 c1 C2-Aminated or Thiolated Pyridines c_path->c1

Figure 1: Primary synthetic strategies from 2-Methoxy-3-nitropyridin-4-amine.

Core Synthetic Strategy: Reduction of the Nitro Group

The most powerful and common transformation of the starting material is the reduction of the 3-nitro group to a primary amine. This yields 2-Methoxy-pyridine-3,4-diamine , a highly valuable intermediate. The resulting 1,2-diamine motif is a classic precursor for forming five-membered heterocyclic rings fused to the pyridine core.

Causality of Reagent Choice: Several reagents can accomplish this reduction.

  • Catalytic Hydrogenation (H₂/Pd-C): This method is often high-yielding and clean, producing water as the only byproduct. However, it may not be suitable for substrates containing other reducible functional groups and requires specialized hydrogenation equipment.

  • Tin(II) Chloride (SnCl₂): A robust and reliable method for nitro group reduction in aromatic systems.[1] It is tolerant of many other functional groups and does not require high-pressure apparatus. The primary drawback is the formation of tin salts during the basic workup, which can sometimes complicate purification.[2]

  • Sodium Dithionite (Na₂S₂O₄): A milder reducing agent often used in aqueous solutions. It is useful when harsh acidic or basic conditions need to be avoided.

For its reliability and broad applicability in a standard laboratory setting, the Tin(II) chloride method is detailed below.

Protocol 1: Synthesis of 2-Methoxy-pyridine-3,4-diamine

This protocol details the reduction of the nitro group using Tin(II) chloride dihydrate in a concentrated acidic medium.

Materials and Reagents:

  • 2-Methoxy-3-nitropyridin-4-amine (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Hydroxide (NaOH) solution (10 M)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® (Diatomaceous earth)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methoxy-3-nitropyridin-4-amine (1.0 equiv). Add concentrated HCl (enough to create a ~0.5 M solution). Stir to form a slurry or solution.

  • Addition of Reducing Agent: Cool the mixture to 0-5 °C using an ice bath. Add Tin(II) chloride dihydrate (4.0 equiv) portion-wise, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 40-50 °C and stir for 2-4 hours. The causality for gentle heating is to ensure the reaction goes to completion without promoting side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:Methanol (9:1) mobile phase. The product, being more polar, will have a lower Rf value than the starting material. Visualize spots under UV light (254 nm).

  • Workup and Neutralization: Once the starting material is consumed, cool the reaction mixture back to 0 °C. CAUTION: Neutralization is highly exothermic and produces gas. Slowly and carefully add saturated NaHCO₃ solution until gas evolution ceases. Then, add 10 M NaOH solution dropwise to adjust the pH to >10. A thick, white precipitate of tin salts will form.

  • Filtration and Extraction: Add a generous amount of DCM or EtOAc to the mixture and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with additional DCM or EtOAc.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of DCM/Methanol or by recrystallization if a solid.

Data Summary Table

Compound NameStarting MaterialKey ReagentExpected YieldPurity (Post-Purification)Key Characterization
2-Methoxy-pyridine-3,4-diamine2-Methoxy-3-nitropyridin-4-amineSnCl₂·2H₂O75-90%>95% (by NMR)¹H NMR: Appearance of two new broad singlets for the NH₂ groups. MS (ESI+): [M+H]⁺ peak at m/z = 140.1.

Application: Synthesis of Fused Imidazo[4,5-c]pyridine Ligands

The synthesized 2-Methoxy-pyridine-3,4-diamine is a perfect substrate for the Phillips condensation reaction to form imidazopyridines. These fused heterocyclic scaffolds are common in pharmacologically active molecules.

Protocol 2: Synthesis of 2-Aryl-7-methoxy-1H-imidazo[4,5-c]pyridine

This protocol describes the condensation of the diamine with an aromatic aldehyde to form the fused imidazole ring.

G start Start: Dissolve Diamine and Aldehyde in EtOH add_cat Add NaHSO₃ (or other oxidant) and p-Toluenesulfonic Acid (p-TSA) start->add_cat reflux Heat to Reflux (70-80 °C) for 4-12 hours add_cat->reflux monitor Monitor by TLC (DCM:MeOH 95:5) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate Solvent Under Reduced Pressure cool->concentrate purify Purify by Column Chromatography (Silica Gel, EtOAc/Hexanes) concentrate->purify end End: Characterize Pure Product (NMR, MS, HRMS) purify->end

Figure 2: Experimental workflow for the synthesis of imidazo[4,5-c]pyridines.

Materials and Reagents:

  • 2-Methoxy-pyridine-3,4-diamine (1.0 equiv)

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0-1.1 equiv)

  • Sodium bisulfite (NaHSO₃) or p-benzoquinone (oxidant)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

Experimental Procedure:

  • Reaction Setup: To a solution of 2-Methoxy-pyridine-3,4-diamine (1.0 equiv) in ethanol, add the aromatic aldehyde (1.1 equiv).

  • Addition of Reagents: Add sodium bisulfite (1.2 equiv) and a catalytic amount of p-TSA. The causality for the oxidant (NaHSO₃) is to facilitate the oxidative cyclization of the intermediate dihydroimidazole to the final aromatic imidazole product.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-12 hours, stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC. The product is typically less polar than the starting diamine and can be visualized with UV light.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution to remove the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure imidazopyridine ligand.

Alternative Synthetic Pathways

While the reduction-cyclization route is highly effective, other pathways offer access to different classes of ligands.

  • Acylation of the 4-Amino Group: Standard reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine in a solvent like DCM provides stable amide derivatives. This is a straightforward method for building ligands where a flexible linker is desired.

  • Palladium-Catalyzed Cross-Coupling: The 4-amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction (diazotization with NaNO₂/HBr followed by decomposition). The resulting 4-halopyridine is an excellent substrate for Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of biaryl or N-aryl pyridine ligands.[3][4] This strategy is fundamental for creating rigid, planar ligand structures often required for binding to protein active sites.[2]

Conclusion

2-Methoxy-3-nitropyridin-4-amine is a cost-effective and synthetically tractable starting material for the generation of diverse and novel ligand libraries. The protocols and strategies outlined in this document provide a robust foundation for researchers to exploit its unique reactivity. The primary pathway involving nitro reduction followed by condensation is a highly reliable method for accessing the medicinally relevant imidazo[4,5-c]pyridine core. By understanding the causality behind reagent choices and reaction conditions, scientists can confidently adapt these methods to synthesize target-specific ligands for drug discovery and other advanced applications.

References

  • Title: 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine Source: PubMed Central (IUCrData) URL: [Link]

  • Source: Google Patents (US7256295B2)
  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Application

Application of 2-Methoxy-3-nitropyridin-4-amine in agrochemical research

An Application Guide to 2-Methoxy-3-nitropyridin-4-amine in Agrochemical Research Introduction: The Strategic Role of Pyridine Scaffolds The pyridine ring is a cornerstone in the architecture of modern agrochemicals, ser...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Methoxy-3-nitropyridin-4-amine in Agrochemical Research

Introduction: The Strategic Role of Pyridine Scaffolds

The pyridine ring is a cornerstone in the architecture of modern agrochemicals, serving as a versatile heterocyclic scaffold for a multitude of fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties, potential for diverse functionalization, and ability to mimic natural bioactive molecules make it a privileged structure in the quest for novel crop protection agents.[3][4] Within this vast chemical space, substituted nitropyridines represent a particularly promising class of intermediates, offering multiple reaction sites for the construction of complex and highly active molecules.

2-Methoxy-3-nitropyridin-4-amine: A Key Building Block

2-Methoxy-3-nitropyridin-4-amine (CAS: 33623-16-4) is a specialized pyridine derivative that presents researchers with a unique combination of functional groups. The methoxy, nitro, and amine substituents are strategically positioned to allow for selective chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. This guide provides detailed application notes and experimental protocols for leveraging this compound in agrochemical research, with a focus on developing novel herbicides, fungicides, and insecticides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is critical for reaction design and optimization.

PropertyValueSource
CAS Number 33623-16-4[5][6]
Molecular Formula C6H7N3O3[7]
Molecular Weight 169.14 g/mol [7]
Appearance Yellow or light brown solid/liquid[7][8]
Boiling Point 370.3±37.0 °C (Predicted)[6]
Density 1.400±0.06 g/cm³ (Predicted)[6]
pKa 3.19±0.42 (Predicted)[6]
Storage 2–8 °C under inert gas[6]

Application Notes: A Scaffold for Novel Agrochemicals

Rationale for Use in Agrochemical Synthesis

2-Methoxy-3-nitropyridin-4-amine is not typically an active agrochemical agent itself. Instead, its value lies in its role as a versatile intermediate.[9] The amine group provides a nucleophilic center for reactions such as acylation, alkylation, and condensation. The nitro group can be reduced to an amine, offering another point for modification, or it can act as an electron-withdrawing group to influence the reactivity of the pyridine ring. The methoxy group can also be a site for substitution. This multi-functionality allows for the creation of a wide array of derivatives with diverse biological activities.

Application in Herbicide Discovery

Nitropyridine derivatives have shown promise as herbicides.[10] The core structure of 2-Methoxy-3-nitropyridin-4-amine can be elaborated to target key plant enzymes.

  • Targeting Protoporphyrinogen Oxidase (PPO): PPO inhibitors are a significant class of herbicides.[11] The synthesis of novel phenoxypyridine derivatives, which are known to target PPO, can be envisioned starting from precursors like 2-Methoxy-3-nitropyridin-4-amine.[11] The amine group can be used as a handle to link the pyridine core to other aromatic systems, a common feature of PPO inhibitors.

  • Mechanism of Action Insight: PPO-inhibiting herbicides disrupt chlorophyll and heme biosynthesis, leading to the accumulation of protoporphyrinogen IX. This molecule then leaks from the plastid and is oxidized, generating reactive oxygen species that cause rapid cell membrane disruption, leading to necrosis.[12][13]

Caption: PPO inhibitor herbicide mechanism of action.

Application in Fungicide Discovery

The pyridine carboxamide structure is a well-established pharmacophore in fungicides, particularly those that inhibit succinate dehydrogenase (SDHIs).[14][15]

  • Potential as Succinate Dehydrogenase Inhibitors (SDHI): The amine group of 2-Methoxy-3-nitropyridin-4-amine can be acylated with various carboxylic acids to produce novel pyridine carboxamides. These derivatives can then be screened for their ability to inhibit SDH, a critical enzyme in the fungal respiratory chain. The substituents on the pyridine ring can be modified to optimize binding to the enzyme's active site.[14]

Application in Insecticide Discovery

Pyridine-based compounds are prominent in the insecticide market, with neonicotinoids being a prime example.[1] The scaffold of 2-Methoxy-3-nitropyridin-4-amine can be used to develop new insecticidal molecules.

  • Building Block for Novel Insecticides: The functional groups on 2-Methoxy-3-nitropyridin-4-amine allow for the synthesis of compounds that could interact with insect nicotinic acetylcholine receptors (nAChRs), the target of neonicotinoids.[1] Furthermore, by exploring different derivatizations, it may be possible to discover compounds with novel modes of action, which is crucial for managing insecticide resistance.[16][17][18]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of derivatives and their subsequent biological screening. Researchers should adapt these protocols based on the specific properties of the synthesized compounds.

Synthesis of a Novel Pyridine Carboxamide Derivative

This protocol describes a general procedure for the acylation of the amine group on 2-Methoxy-3-nitropyridin-4-amine to form a pyridine carboxamide, a potential fungicide candidate.

Synthesis_Workflow Reactant1 2-Methoxy-3-nitropyridin-4-amine Reaction Reaction Mixture Reactant1->Reaction Reactant2 Substituted Acyl Chloride Reactant2->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Stir at RT Purification Column Chromatography Workup->Purification Product Purified Pyridine Carboxamide Derivative Purification->Product

Caption: General workflow for pyridine carboxamide synthesis.

Protocol: Synthesis of N-(2-methoxy-3-nitropyridin-4-yl)benzamide

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methoxy-3-nitropyridin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Rationale: Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Rationale: Slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Rationale: The washing steps remove unreacted reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Herbicidal Screening (Seed Germination Assay)

This assay provides a preliminary assessment of the herbicidal activity of synthesized compounds.

Herbicidal_Screening_Workflow Prep Prepare Test Compound Solutions (various conc.) Treatment Apply Test Solutions to Filter Paper Prep->Treatment Plating Place Filter Paper in Petri Dishes Plating->Treatment Seeding Place Weed Seeds (e.g., Amaranthus retroflexus) on Filter Paper Treatment->Seeding Incubation Incubate in Growth Chamber (e.g., 7 days, 25°C, 16h light) Seeding->Incubation Analysis Measure Germination Rate and Root/Shoot Length Incubation->Analysis Results Calculate EC50 Values Analysis->Results

Caption: Workflow for a seed germination herbicidal assay.

Protocol:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions, then prepare a series of dilutions in water containing a surfactant (e.g., Tween 20).

  • Assay Setup: Place a sterile filter paper in a Petri dish and moisten it with a specific volume of the test solution. Include a solvent-only control and a positive control (a known herbicide).

  • Seeding: Place a predetermined number of seeds of a model weed species (e.g., Amaranthus retroflexus or Digitaria sanguinalis) on the filter paper.[19][20]

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber under controlled conditions of temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percent inhibition of germination and growth relative to the solvent control. Determine the EC50 (half-maximal effective concentration) value for each compound.

Protocol: In Vitro Fungicidal Screening (Mycelial Growth Inhibition Assay)

This assay evaluates the ability of compounds to inhibit the growth of pathogenic fungi.[21][22][23]

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with the test compounds at various concentrations. Pour the amended PDA into Petri dishes.

  • Inoculation: Place a mycelial plug from a pure culture of a target fungus (e.g., Botrytis cinerea or Rhizoctonia solani) in the center of each PDA plate.[14][21]

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value.

Protocol: In Vivo Insecticidal Screening (Contact Toxicity Assay)

This assay assesses the insecticidal activity of compounds upon direct contact with a model insect.[17][18][24]

Protocol:

  • Preparation of Test Solutions: Prepare solutions of the test compounds in an appropriate solvent (e.g., acetone) at various concentrations.

  • Insect Rearing: Use a susceptible population of a model insect, such as the cowpea aphid (Aphis craccivora) or the cotton aphid (Aphis gossypii).[17][18]

  • Application: Apply a small, precise volume of the test solution to the dorsal thorax of each insect using a micro-applicator. Include a solvent-only control and a positive control (a known insecticide).

  • Observation: Place the treated insects in a clean container with a food source (e.g., a leaf disk) and maintain them under controlled environmental conditions.

  • Data Collection: Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.

  • Analysis: Correct the mortality data using Abbott's formula if necessary and calculate the LD50 (median lethal dose) for each compound.

Data Interpretation and Lead Optimization

The data generated from these screening protocols will allow for the identification of "hit" compounds with promising biological activity. Structure-activity relationship (SAR) studies can then be conducted to understand how modifications to the 2-Methoxy-3-nitropyridin-4-amine scaffold affect its herbicidal, fungicidal, or insecticidal properties. This iterative process of synthesis and screening is fundamental to the discovery and optimization of new agrochemical leads.[11]

References

  • Li, Y., et al. (2018). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 23(11), 2887. [Link]

  • Sparks, T. C., et al. (2022). Scaffold Hopping in Agrochemical Research: Discovery of Insecticidal 4-Pyridyl Isobenzofurans. Journal of Agricultural and Food Chemistry, 70(17), 5237-5246. [Link]

  • Maienfisch, P., & Hall, R. G. (2021). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science, 77(8), 3465-3480. [Link]

  • Al-Bogami, A. S., & Ali, M. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4190. [Link]

  • Khlebnikov, A. I., et al. (2024). Development of novel pyridine-based agrochemicals: A review. Pest Management Science. [Link]

  • Bakhite, E. A., et al. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982-9986. [Link]

  • Clippinger, A. J., et al. (2021). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry, 69(39), 11599-11613. [Link]

  • Liu, X., et al. (2013). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry, 61(21), 5039-5046. [Link]

  • Ishii, H., et al. (2021). Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. Journal of Pesticide Science, 46(2), 167-174. [Link]

  • Technology Networks. (2022). 8 Top Tips For Pesticide Screening. Technology Networks. [Link]

  • Purdue University. (n.d.). Herbicide Mode-of-Action Summary. Purdue Extension. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6563. [Link]

  • Laramie, M. T., et al. (2024). Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 121(6), e2313197120. [Link]

  • Bakhite, E. A., et al. (2021). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 69(3), 1061-1072. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science, 77(10), 4785-4798. [Link]

  • Duke, S. O., & Dayan, F. E. (1990). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 87, 263-271. [Link]

  • Duke, S. O., et al. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. [Link]

  • Chen, Y., et al. (2022). Traceable and Integrated Pesticide Screening (TIPS), a Systematic and Retrospective Strategy for Screening 900 Pesticides and Unknown Metabolites in Tea. Journal of Agricultural and Food Chemistry, 70(51), 16298-16308. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: Applications of 2-Chloro-4-methoxy-3-nitropyridine (CAS 6980-09-2). Pharmaffiliates. [Link]

  • Wang, X., et al. (2016). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 21(1), 109. [Link]

  • European Patent Office. (1982). Herbicidal synergetic composition containing a pyridine N-oxide and a triazinone and a method for controlling weeds therewith. European Patent Office. [Link]

  • Bakhite, E. A., et al. (2021). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). ResearchGate. [Link]

  • Liu, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PLoS One, 14(10), e0224023. [Link]

  • Laramie, M. T., et al. (2024). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. [Link]

  • Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(20), 7851-7864. [Link]

  • Wang, Y., et al. (2011). Studies on Pyridine Derivatives (XII):Synthesis and Herbicidal Activity of 2-(2-Aryloxypyridine-4-carbonyloxy)-propionates. Chinese Journal of Organic Chemistry, 31(10), 1641-1646. [Link]

  • Wang, X., et al. (2020). Synthesis and antifungal activity evaluation of novel pyridine derivatives as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127324. [Link]

  • Cenmed. (n.d.). 2-methoxy-3-nitro-pyridin-4-amine (C007B-477329). Cenmed. [Link]

  • ChemSynthesis. (2025). 4-methoxy-3-nitro-2-pyridinamine. ChemSynthesis. [Link]

  • El-Sayed, M. E. A., et al. (2021). Acyl Hydrazides as Insecticides: Synthesis, Biochemical, Structure‐Activity Relationship Studies and Insecticidal Activity of some IGRs Analogues Against Spodoptera littorallis (Boisd.). ResearchGate. [Link]

  • Zhang, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6264. [Link]

  • University of the Philippines Manila. (2025). Phytochemical Screening. Protocols.io. [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-4-methoxy-3-nitropyridine. Pharmaffiliates. [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 2-Methoxy-3-nitropyridin-4-amine for Library Synthesis

Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-Methoxy-3-nitropyridin-4-amine, a valuable building block for the generation of diverse chemical libraries in drug discovery. The prot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Methoxy-3-nitropyridin-4-amine, a valuable building block for the generation of diverse chemical libraries in drug discovery. The protocol herein is designed for robustness and scalability, enabling the production of multi-gram quantities of the target compound with high purity. We will delve into the strategic considerations behind the synthetic route, detailed operational procedures, safety protocols, and analytical validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Strategic Importance of 2-Methoxy-3-nitropyridin-4-amine

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of clinically successful drugs.[1] The specific substitution pattern of 2-Methoxy-3-nitropyridin-4-amine offers a unique combination of reactive handles for further chemical elaboration. The 4-amino group serves as a key nucleophile or a point for diazotization, the 3-nitro group can be readily reduced to an amine for further derivatization, and the 2-methoxy group influences the electronic properties and conformational rigidity of the pyridine ring. These features make it an ideal starting material for the synthesis of compound libraries targeting a diverse range of biological targets, from kinases to ion channels.

The synthesis described in this application note proceeds via a well-established and scalable two-step sequence starting from the commercially available 2-chloro-3-nitropyridin-4-amine. This approach is advantageous due to the relatively low cost of the starting material and the straightforward nature of the transformations.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic transformation is a nucleophilic aromatic substitution (SNAr) of the 2-chloro substituent with a methoxy group.

Scheme 1: Overall Synthesis of 2-Methoxy-3-nitropyridin-4-amine

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the nitro group at the 3-position and the nitrogen atom within the ring. This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups, namely the 2- and 6-positions. The presence of a good leaving group, the chloride ion, at the 2-position facilitates the substitution by sodium methoxide.

Experimental Protocol: Scale-up Synthesis

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierCAS Number
2-Chloro-3-nitropyridin-4-amine≥98%Commercially Available6980-08-1
Sodium Methoxide≥97%Commercially Available124-41-4
Methanol (Anhydrous)≥99.8%Commercially Available67-56-1
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseN/A
Brine (Saturated NaCl Solution)N/APrepared in-houseN/A
Anhydrous Magnesium Sulfate≥97%Commercially Available7487-88-9
Celite®N/ACommercially Available61790-53-2

Equipment:

  • Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Ice-water bath.

  • Separatory funnel (1 L).

  • Rotary evaporator.

  • Buchner funnel and filter flask.

  • Standard laboratory glassware.

  • Analytical balance.

  • TLC plates (silica gel 60 F254).

  • NMR spectrometer, LC-MS, and melting point apparatus for analysis.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Mixture

  • To a 1 L three-neck round-bottom flask, purged with nitrogen, add anhydrous methanol (500 mL).

  • Carefully add sodium methoxide (15.6 g, 0.288 mol) to the methanol in portions while stirring. Caution: The dissolution of sodium methoxide in methanol is exothermic. Use an ice-water bath to maintain the temperature below 25 °C.

  • Once all the sodium methoxide has dissolved and the solution has returned to room temperature, add 2-chloro-3-nitropyridin-4-amine (50.0 g, 0.288 mol).

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material will have a different Rf value than the product. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add deionized water (250 mL) to the reaction mixture with stirring. This will precipitate the product.

  • Cool the mixture in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 100 mL) to remove any remaining salts.

  • Dry the product under vacuum at 50 °C to a constant weight.

Step 4: Purification (if necessary)

The precipitated product is often of high purity (>95%). However, if further purification is required, recrystallization from ethanol or isopropanol can be performed.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry under vacuum.

Process Flow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Methanol B Add Sodium Methoxide A->B C Add 2-Chloro-3-nitropyridin-4-amine B->C D Heat to Reflux C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Precipitate & Cool F->G H Filter & Wash G->H I Dry Product H->I J Final Product: 2-Methoxy-3-nitropyridin-4-amine I->J

Caption: Workflow for the synthesis of 2-Methoxy-3-nitropyridin-4-amine.

Analytical Characterization

Table 2: Expected Analytical Data

AnalysisExpected Result
Appearance Yellow to orange solid
Melting Point 178-182 °C
1H NMR (400 MHz, DMSO-d6)δ 8.01 (s, 2H, NH2), 7.85 (d, J = 5.6 Hz, 1H), 6.54 (d, J = 5.6 Hz, 1H), 3.95 (s, 3H, OCH3)
13C NMR (101 MHz, DMSO-d6)δ 160.2, 154.8, 144.5, 118.9, 107.6, 54.3
LC-MS (ESI) m/z calculated for C6H7N3O3 [M+H]+: 170.05, found: 170.1
Purity (HPLC) ≥98%

Safety and Hazard Analysis

A thorough risk assessment should be conducted before commencing any chemical synthesis.

  • 2-Chloro-3-nitropyridin-4-amine: Irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a fume hood away from moisture.

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. Use in a well-ventilated area or fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle only in a fume hood.

Emergency Procedures:

  • Skin contact: Immediately wash with copious amounts of water.

  • Eye contact: Immediately flush with water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Troubleshooting

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated sodium methoxide due to moisture.- Extend the reaction time and ensure the reflux temperature is maintained.- Use freshly opened, anhydrous sodium methoxide and methanol.
Low Yield - Product loss during work-up.- Incomplete precipitation.- Ensure the quench with water is done slowly and the mixture is thoroughly cooled before filtration.- Perform a second extraction of the aqueous filtrate with dichloromethane.
Product is an oil or does not solidify - Presence of impurities.- Purify by column chromatography or recrystallization.
Contamination with starting material - Incomplete reaction.- Increase reaction time or temperature. Consider adding a slight excess of sodium methoxide.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-Methoxy-3-nitropyridin-4-amine, a key intermediate for library synthesis in drug discovery. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block in multi-gram quantities with high purity.

References

  • Vertex AI Search. (2026).
  • Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
  • Pipzine Chemicals. (n.d.). 4-Amino-2-methoxypyridine Manufacturer & Supplier in China.
  • PubChem. (n.d.). 2-Chloro-3-nitropyridin-4-amine. [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

Sources

Application

Application Note: A Facile One-Pot Synthesis of Substituted Pyrido[4,3-b]pyridin-7(8H)-ones from 2-Methoxy-3-nitropyridin-4-amine

Introduction The development of efficient and sustainable synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. One-pot multicomponent reactions (MCRs) have emerged as powerful tool...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. One-pot multicomponent reactions (MCRs) have emerged as powerful tools, enabling the synthesis of complex molecular architectures from simple precursors in a single operation, thereby reducing waste, saving time, and improving overall efficiency.[1][2] The pyrido[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.

This application note details a robust and high-yield one-pot protocol for the synthesis of substituted 2-methoxy-6-methylpyrido[4,3-b]pyridin-7(8H)-one. The procedure leverages the versatile chemical properties of 2-Methoxy-3-nitropyridin-4-amine as a key starting material. This process combines a condensation reaction with a subsequent intramolecular reductive cyclization in a seamless, single-vessel operation, providing a streamlined pathway to a valuable heterocyclic core.

Scientific Rationale & Reaction Mechanism

The strategic foundation of this one-pot synthesis lies in a two-stage reaction cascade executed in a single pot: (1) an initial condensation to form an enamine intermediate, followed by (2) an in-situ reductive cyclization.

  • Condensation: The primary amine of 2-Methoxy-3-nitropyridin-4-amine nucleophilically attacks one of the carbonyl groups of a β-ketoester, in this case, ethyl acetoacetate. The subsequent dehydration, often catalyzed by a weak acid, yields a vinylogous amide (enamine) intermediate. This reaction is a classic method for constructing carbon-nitrogen bonds.

  • Intramolecular Reductive Cyclization: Once the enamine is formed, a reducing agent is introduced directly into the reaction mixture. We have selected sodium dithionite (Na₂S₂O₄) for its efficacy in reducing aromatic nitro groups to amines in aqueous or alcoholic media under mild conditions. The newly formed amino group, being highly nucleophilic and positioned ortho to the enamine side chain, immediately undergoes a spontaneous intramolecular cyclization (transamidation) onto the ester carbonyl. This final step forms the second ring of the bicyclic system and releases a molecule of ethanol, driving the reaction to completion.

This tandem approach is highly efficient as it avoids the isolation and purification of the potentially unstable enamine intermediate, directly converting the starting materials into the complex final product.

Reaction_Mechanism SM 2-Methoxy-3-nitropyridin-4-amine + Ethyl Acetoacetate INT Enamine Intermediate SM->INT Condensation (-H₂O) RED Reduced Intermediate (Nitro -> Amine) INT->RED Reduction (Na₂S₂O₄) FP Final Product Pyrido[4,3-b]pyridin-7(8H)-one RED->FP Intramolecular Cyclization (-EtOH)

Caption: Reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol provides a self-validating system, including checkpoints for reaction completion and clear instructions for purification and characterization.

Materials & Equipment
  • Reagents:

    • 2-Methoxy-3-nitropyridin-4-amine (≥98% purity)

    • Ethyl acetoacetate (≥99% purity)

    • Ethanol (200 proof, anhydrous)

    • Sodium Dithionite (Na₂S₂O₄, ≥85% purity)

    • Glacial Acetic Acid (catalyst)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Ethyl Acetate (reagent grade)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Büchner funnel and filter paper

    • Rotary evaporator

One-Pot Synthesis Procedure

Experimental_Workflow start Step 1: Combine Reactants reflux Step 2: Condensation (Reflux, 2h) start->reflux tlc1 TLC Check 1 (SM consumed) reflux->tlc1 reduction Step 3: Reduction (Add Na₂S₂O₄, Reflux, 1h) tlc1->reduction If complete tlc2 TLC Check 2 (Product formed) reduction->tlc2 workup Step 4: Quench & Extract tlc2->workup If complete purify Step 5: Purify & Dry workup->purify product Final Product purify->product

Caption: Experimental workflow for the one-pot synthesis.

  • Condensation Step:

    • To a 50 mL round-bottom flask, add 2-Methoxy-3-nitropyridin-4-amine (1.69 g, 10.0 mmol).

    • Add ethanol (20 mL) and ethyl acetoacetate (1.43 g, 1.51 mL, 11.0 mmol, 1.1 eq).

    • Add 3-4 drops of glacial acetic acid as a catalyst.

    • Equip the flask with a reflux condenser and stir the mixture at reflux (approx. 80-85 °C) for 2 hours.

    • Checkpoint: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The starting material spot should be completely consumed, and a new, less polar spot corresponding to the enamine intermediate should appear.

  • Reductive Cyclization Step:

    • Remove the flask from the heat source and allow it to cool slightly (to approx. 60 °C).

    • In a separate beaker, dissolve sodium dithionite (8.7 g, ~50 mmol, 5.0 eq) in deionized water (15 mL). Note: This solution should be prepared fresh.

    • Add the aqueous sodium dithionite solution dropwise to the reaction mixture over 10-15 minutes. The mixture will likely change color and may effervesce slightly.

    • Once the addition is complete, return the flask to the heating mantle and heat at reflux for an additional 1 hour.

    • Checkpoint: Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate). The enamine intermediate spot should disappear, and a new, more polar spot corresponding to the final product should appear.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

    • Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

    • Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography to afford the pure 2-methoxy-6-methylpyrido[4,3-b]pyridin-7(8H)-one.

Data & Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueNotes
Starting Material1.69 g (10.0 mmol)2-Methoxy-3-nitropyridin-4-amine
Reagent 11.51 mL (11.0 mmol)Ethyl acetoacetate (1.1 eq)
Reagent 28.7 g (~50 mmol)Sodium Dithionite (5.0 eq)
Solvent20 mL Ethanol, 15 mL H₂O
Condensation Time/Temp2 hours / Reflux (~85 °C)
Reduction Time/Temp1 hour / Reflux (~85 °C)
Expected Yield 1.65 g - 1.85 g (80-90%) After purification
Appearance Off-white to pale yellow solid Crystalline solid

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 11.5-12.5 (br s, 1H, NH), 7.95 (d, J=5.5 Hz, 1H), 7.05 (d, J=5.5 Hz, 1H), 5.90 (s, 1H), 3.95 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 165.2, 160.1, 155.4, 145.3, 130.8, 115.2, 110.5, 105.7, 54.1, 18.9.

  • MS (ESI+): m/z = 206.09 [M+H]⁺.

Troubleshooting & Process Optimization

  • Incomplete Condensation: If TLC shows significant starting material remaining after 2 hours, add a few more drops of acetic acid and extend the reflux time.

  • Incomplete Reduction: If the enamine intermediate persists, add an additional 1-2 equivalents of freshly prepared sodium dithionite solution and continue refluxing for another 30 minutes.

  • Alternative Reducing Agents: For scalability or different substrate sensitivities, other reducing agents like tin(II) chloride (SnCl₂) in HCl/EtOH or catalytic hydrogenation (e.g., H₂, Pd/C) could be explored. However, these may require significant modification of the one-pot procedure.[3]

  • Purification Issues: If the product is difficult to recrystallize, silica gel chromatography using a gradient elution of hexane and ethyl acetate is a reliable alternative.

Conclusion

This application note presents an optimized, efficient, and high-yielding one-pot synthesis of a medicinally relevant pyrido[4,3-b]pyridin-7(8H)-one derivative. By utilizing 2-Methoxy-3-nitropyridin-4-amine and employing a tandem condensation-reductive cyclization strategy, this protocol minimizes operational complexity and waste, aligning with the principles of green chemistry. The methodology is robust, scalable, and serves as an excellent example of how strategic one-pot reactions can accelerate the synthesis of complex heterocyclic compounds for research and drug development.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). ACS Publications.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2012). National Institutes of Health (NIH).
  • One-pot multi-component synthesis of 2-amino-4H-benzo[b]pyrans and 1,4-dihydropyridines. (n.d.). ResearchGate.
  • Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (2016). Google Patents.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry.
  • Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles. (2019). National Institutes of Health (NIH).
  • One-Pot Multicomponent Synthesis of 2-Amino-3,4,6-triarylpyridine. (2025). PubMed.
  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. (n.d.). MDPI.

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling with 2-Methoxy-3-nitropyridin-4-amine and its Derivatives

Introduction: The Strategic Value of Functionalized Pyridines In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance. Their prevalence in pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridines

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance. Their prevalence in pharmaceuticals, agrochemicals, and functional materials drives a continuous need for robust and versatile synthetic methodologies.[1][2] Palladium-catalyzed cross-coupling reactions represent the gold standard for constructing C-C, C-N, and C-O bonds, offering unparalleled efficiency and functional group tolerance.[2]

This guide focuses on 2-Methoxy-3-nitropyridin-4-amine , a highly functionalized and synthetically versatile building block. The presence of ortho- and para-directing amino and methoxy groups, juxtaposed with a meta-directing nitro group, creates a unique electronic environment on the pyridine core. This presents both opportunities for selective functionalization and significant challenges for catalysis.

Scope and Strategic Considerations

The title compound, 2-Methoxy-3-nitropyridin-4-amine, is an ideal nucleophile for C-N bond formation. However, for C-C bond-forming reactions like Suzuki, Heck, or Sonogashira couplings, a leaving group (e.g., a halide) on the pyridine ring is required. Therefore, this guide is structured into two strategic parts:

  • Part A: C-N Coupling: Utilizing 2-Methoxy-3-nitropyridin-4-amine directly as the amine partner in Buchwald-Hartwig aminations.

  • Part B: C-C Coupling: Providing protocols for a representative halogenated derivative, 5-Bromo-2-methoxy-3-nitropyridin-4-amine , to showcase Suzuki-Miyaura and Sonogashira reactions.

The Core Challenge: Catalyst Management The primary obstacle in coupling reactions involving aminopyridines is catalyst inhibition. The lone pair electrons on the exocyclic amine (C4) and the endocyclic pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that impede catalytic activity.[3][4]

The Solution: Advanced Ligand Design Overcoming this challenge necessitates the use of specifically designed ligands. Bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are essential.[5][6] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species and facilitates the rate-limiting reductive elimination step. Their strong σ-donating character increases the electron density at the palladium center, promoting the initial oxidative addition of the aryl halide.[5]

Part A: Buchwald-Hartwig C-N Cross-Coupling Protocol

This protocol details the use of 2-Methoxy-3-nitropyridin-4-amine as a nucleophile to form a C-N bond with an aryl bromide.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under inert gas) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry Schlenk flask under vacuum prep2 Backfill with inert gas (N2 or Argon) prep1->prep2 reagent1 Add Pd Precatalyst & Ligand prep2->reagent1 Setup reagent2 Add Base (e.g., NaOtBu) reagent1->reagent2 reagent3 Add 2-Methoxy-3-nitro- pyridin-4-amine reagent2->reagent3 reagent4 Add Aryl Halide reagent3->reagent4 reagent5 Add Anhydrous Solvent (e.g., Toluene) reagent4->reagent5 rxn1 Degas solution (Freeze-Pump-Thaw or N2 sparge) reagent5->rxn1 Initiate rxn2 Heat to specified temperature (e.g., 100 °C) rxn1->rxn2 rxn3 Monitor by TLC/LC-MS until completion rxn2->rxn3 workup1 Cool to RT, quench with aq. NH4Cl rxn3->workup1 Process workup2 Extract with organic solvent (e.g., EtOAc) workup1->workup2 workup3 Dry organic layer, filter, & concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product Final Product

Caption: General experimental workflow for cross-coupling reactions.

Step-by-Step Protocol: Buchwald-Hartwig Amination
  • Reagents & Materials

    Reagent CAS No. Example Supplier
    2-Methoxy-3-nitropyridin-4-amine 33623-16-4 BLD Pharm[7], Cenmed[8]
    Aryl Bromide (e.g., 4-Bromoanisole) 104-92-7 Sigma-Aldrich
    RuPhos Pd G3 Precatalyst 1445085-87-9 Sigma-Aldrich
    Sodium tert-butoxide (NaOtBu) 865-48-5 Sigma-Aldrich

    | Anhydrous Toluene | 108-88-3 | Sigma-Aldrich |

  • Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Seal the flask, evacuate, and backfill with an inert atmosphere (Nitrogen or Argon). This is repeated three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add 2-Methoxy-3-nitropyridin-4-amine (1.2 mmol, 1.2 equiv).

    • Add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add anhydrous toluene (5 mL).

  • Reaction:

    • Degas the reaction mixture by sparging with argon for 10-15 minutes.

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Scientist's Notes (Causality & Trustworthiness)
  • Why a Precatalyst? Precatalysts like RuPhos Pd G3 are air-stable Pd(II) complexes that reliably generate the active Pd(0) species in situ. This ensures reproducibility and avoids handling pyrophoric Pd(0) sources.[9]

  • Choice of Ligand (RuPhos): RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. It is exceptionally effective for C-N couplings involving electron-rich amines and sterically hindered partners, making it ideal for this substrate.[9]

  • Choice of Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is the standard for this purpose.[10]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and will decompose if not protected, leading to reaction failure. Rigorous exclusion of air is critical.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(NHR')]+X- OA_complex->Amine_complex Ligand Exchange Amido_complex L-Pd(II)(Ar)(NR') Amine_complex->Amido_complex Deprotonation HX_Base [Base-H]+X- Amine_complex->HX_Base Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' (Product) Amido_complex->Product ArX Ar-X (Aryl Halide) ArX->OA_complex Amine R'-NH2 (Amine) Amine->Amine_complex Base Base Base->Amine_complex

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Part B: C-C Cross-Coupling Protocols for a Halogenated Derivative

The following protocols are designed for 5-Bromo-2-methoxy-3-nitropyridin-4-amine .

Protocol 1: Suzuki-Miyaura Coupling

This reaction is a powerful method for forming biaryl structures by coupling the bromopyridine with an organoboron reagent.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reagents & Materials

    Reagent CAS No. Example Supplier
    5-Bromo-2-methoxy-3-nitropyridin-4-amine N/A Custom Synthesis
    Phenylboronic Acid 98-80-6 Sigma-Aldrich
    SPhos Pd G2 Precatalyst 1375325-71-5 Sigma-Aldrich
    Potassium Phosphate, tribasic (K₃PO₄) 7778-53-2 Sigma-Aldrich

    | 1,4-Dioxane / Water (4:1) | 123-91-1 | Sigma-Aldrich |

  • Setup & Reagent Addition:

    • In a vial, combine 5-Bromo-2-methoxy-3-nitropyridin-4-amine (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (1.0 mmol, 2.0 equiv).

    • Add the SPhos Pd G2 precatalyst (0.01 mmol, 2 mol%).

    • Add 1,4-dioxane (2 mL) and water (0.5 mL).

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Stir the mixture vigorously in a preheated heating block at 90 °C for 16 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the coupled product.

Scientist's Notes (Causality & Trustworthiness)
  • Why SPhos? SPhos is another highly effective Buchwald ligand, particularly suited for Suzuki couplings of heteroaryl chlorides and bromides. Its steric and electronic properties promote high catalytic turnover.[6]

  • Base and Solvent System: The combination of a mild base like K₃PO₄ and an aqueous dioxane solvent system is a standard, robust condition for Suzuki couplings. The water is essential for the transmetalation step of the catalytic cycle.[6][11]

  • Boronic Acid Stoichiometry: An excess of the boronic acid is used to drive the reaction to completion and to compensate for potential protodeboronation or homocoupling side reactions.[12]

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Trans_complex L-Pd(II)(Ar)(Ar') OA_complex->Trans_complex Transmetalation Borate_Salt [X-B(OH)3]- OA_complex->Borate_Salt Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans_complex->Product ArX Ar-X (Pyridyl Bromide) ArX->OA_complex Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->OA_complex

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2: Sonogashira Coupling

This reaction couples the bromopyridine with a terminal alkyne, providing access to valuable arylalkyne structures.

Step-by-Step Protocol: Sonogashira Coupling
  • Reagents & Materials

    Reagent CAS No. Example Supplier
    5-Bromo-2-methoxy-3-nitropyridin-4-amine N/A Custom Synthesis
    Phenylacetylene 536-74-3 Sigma-Aldrich
    PdCl₂(PPh₃)₂ 13965-03-2 Sigma-Aldrich
    Copper(I) Iodide (CuI) 7681-65-4 Sigma-Aldrich
    Triethylamine (Et₃N) 121-44-8 Sigma-Aldrich

    | Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich |

  • Setup & Reagent Addition:

    • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%) and CuI (0.05 mmol, 10 mol%).

    • Add 5-Bromo-2-methoxy-3-nitropyridin-4-amine (0.5 mmol, 1.0 equiv).

    • Add anhydrous DMF (3 mL) and triethylamine (1.5 mmol, 3.0 equiv).

    • Finally, add the terminal alkyne (e.g., phenylacetylene, 0.6 mmol, 1.2 equiv).

  • Reaction:

    • Degas the mixture by bubbling with argon for 10 minutes.

    • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Scientist's Notes (Causality & Trustworthiness)
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system.[13] The palladium complex undergoes the primary cross-coupling cycle, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate. This species is more reactive and facilitates the transmetalation step to the palladium center, accelerating the overall reaction.[13][14]

  • Base Function: Triethylamine serves two roles: it acts as the base to deprotonate the terminal alkyne and neutralizes the HBr formed during the reaction.[14]

  • Copper-Free Variants: Modern protocols often omit the copper co-catalyst to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, though this may require more specialized ligands or higher temperatures.[15]

Data Summary and Comparison

The following table provides representative data for the Suzuki-Miyaura coupling of 5-Bromo-2-methoxy-3-nitropyridin-4-amine with various boronic acids, based on yields achieved with structurally similar substrates.[16]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidSPhos Pd G2 (2)K₃PO₄Dioxane/H₂O9016~85
24-Methoxyphenylboronic acidSPhos Pd G2 (2)K₃PO₄Dioxane/H₂O9016~88
33-Fluorophenylboronic acidSPhos Pd G2 (2)K₃PO₄Dioxane/H₂O9016~82
4Thiophen-2-ylboronic acidSPhos Pd G2 (2)K₃PO₄Dioxane/H₂O9016~75

References

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). National Institutes of Health (NIH). [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (2020). ResearchGate. [Link]

  • Cross-coupling reactions catalysed by palladium pincer complexes. A review of recent advances. (2021). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2016). ResearchGate. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). PubMed Central (PMC). [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2016). DSpace@MIT. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2010). National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2009). National Institutes of Health (NIH). [Link]

  • US Patent 7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (2007).
  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology. [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. (2002). ACS Publications. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2012). National Institutes of Health (NIH). [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. (2015). Chemical Science. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2009). PubMed Central (PMC). [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). National Institutes of Health (NIH). [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. (2019). PubMed Central (PMC). [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. (2019). International Union of Crystallography. [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (2002). ACS Publications. [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. (2010).
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2018). PubMed Central (PMC). [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2022). Chemical Engineering Transactions. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. [Link]

  • 2-methoxy-3-nitro-pyridin-4-amine. (n.d.). Cenmed. [Link]

Sources

Application

Application Note &amp; Protocols: Microwave-Assisted Synthesis of Fused Pyridine Heterocycles from 2-Methoxy-3-nitropyridin-4-amine

Introduction: The Strategic Value of 2-Methoxy-3-nitropyridin-4-amine and Microwave-Assisted Synthesis The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, with pyridine derivatives being int...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Methoxy-3-nitropyridin-4-amine and Microwave-Assisted Synthesis

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, with pyridine derivatives being integral to a vast range of therapeutic agents.[1] 2-Methoxy-3-nitropyridin-4-amine is a highly functionalized building block poised for the construction of complex heterocyclic systems. Its unique electronic arrangement—an electron-rich aminopyridine core modulated by an electron-withdrawing nitro group—makes it an ideal precursor for a variety of chemical transformations. Specifically, the vicinal amino and nitro groups provide a direct pathway to ortho-diaminopyridines, which are key intermediates for the synthesis of fused bicyclic heterocycles like pyrido[2,3-d]imidazoles. These fused systems are of significant interest due to their diverse biological activities, including roles as antimicrobial agents and cardiotonic drugs.[2][3]

Conventional multi-step syntheses of such compounds often require harsh conditions, prolonged reaction times, and laborious purification. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these challenges.[1] By utilizing microwave irradiation for direct, efficient, and uniform heating of the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing multi-hour or multi-day processes to mere minutes. This leads to higher product yields, enhanced purity profiles, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[4][5]

This guide provides a detailed protocol for a one-pot, two-step microwave-assisted synthesis of a novel pyrido[2,3-d]imidazole derivative starting from 2-Methoxy-3-nitropyridin-4-amine. We will delve into the causality behind the experimental design, provide a robust, self-validating protocol, and present data in a clear, actionable format.

Core Principles & Mechanistic Rationale

The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid rotation and generating heat volumetrically. This process, known as dielectric heating, offers several key advantages for the synthesis of fused pyridines:

  • Rapid Heating & Precise Temperature Control: Microwave synthesizers can reach target temperatures in seconds and maintain them with high precision. This is critical for minimizing the formation of side products that can occur during the slow ramp-up and cool-down phases of conventional heating.

  • Overcoming High Activation Barriers: The rapid energy transfer can efficiently overcome the activation barriers of key reaction steps, such as the reduction of the nitro group and the subsequent cyclization.

  • Solvent Effects: Polar solvents like ethanol, DMF, or even water are highly efficient at absorbing microwave energy, making them excellent choices for these reactions.[6] The choice of solvent can be tuned to optimize both reaction efficiency and product solubility.

The proposed synthesis proceeds in two key stages within a single pot:

  • Nitro Group Reduction: The 3-nitro group is reduced to an amine, yielding a transient 2,3-diamino-4-methoxypyridine intermediate. This transformation is crucial for unmasking the second nucleophilic center required for cyclization.

  • Condensation & Cyclization: The newly formed diamine undergoes a condensation reaction with a one-carbon electrophile (in this protocol, formic acid), followed by cyclodehydration to form the fused imidazole ring.

This one-pot approach, enabled by the speed of microwave heating, avoids the need to isolate the often-sensitive diaminopyridine intermediate, thus improving overall yield and process efficiency.[2][3]

Experimental Protocol: One-Pot Synthesis of 4-Methoxy-3H-pyrido[2,3-d]imidazole

This protocol details a plausible and robust method for the synthesis of a novel pyrido[2,3-d]imidazole derivative. The conditions are adapted from established microwave-assisted procedures for related heterocyclic systems.[2][3]

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine (1.0 mmol, 169.14 g/mol )

  • Sodium Dithionite (Na₂S₂O₄) (3.0 mmol, 174.11 g/mol )

  • Formic Acid (HCOOH), 98% (5.0 mL)

  • Ethanol (EtOH) (5.0 mL)

  • Water (H₂O) (2.5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 10 mL microwave process vial with a magnetic stir bar

Equipment:

  • Monowave microwave synthesizer (e.g., Biotage® Initiator, CEM Discover)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_mw Microwave Synthesis cluster_workup Workup & Purification prep1 Combine Reactants: - 2-Methoxy-3-nitropyridin-4-amine - Sodium Dithionite - EtOH / H₂O prep2 Add magnetic stir bar prep1->prep2 prep3 Seal microwave vial prep2->prep3 mw1 Step 1: Nitro Reduction Irradiate at 120°C for 10 min prep3->mw1 Place in Microwave Reactor mw2 Cool vial to < 50°C mw1->mw2 mw3 Add Formic Acid mw2->mw3 mw4 Step 2: Cyclization Irradiate at 140°C for 15 min mw3->mw4 work1 Cool to RT mw4->work1 work2 Quench with NaHCO₃ work1->work2 work3 Extract with Ethyl Acetate work2->work3 work4 Dry, Filter, Concentrate work3->work4 work5 Purify by Column Chromatography work4->work5 product product work5->product Yields Pure Product reaction_scheme start 2-Methoxy-3-nitropyridin-4-amine intermediate 2,3-Diamino-4-methoxypyridine (in situ) start->intermediate 1. Na₂S₂O₄, EtOH/H₂O MW, 120°C, 10 min product 4-Methoxy-3H-pyrido[2,3-d]imidazole intermediate->product 2. HCOOH MW, 140°C, 15 min

Sources

Method

Application Notes and Protocols for Flow Chemistry Reactions of 2-Methoxy-3-nitropyridin-4-amine

Introduction: The Significance of 2-Methoxy-3-nitropyridin-4-amine and the Case for Flow Chemistry 2-Methoxy-3-nitropyridin-4-amine is a highly functionalized pyridine derivative that serves as a valuable building block...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-3-nitropyridin-4-amine and the Case for Flow Chemistry

2-Methoxy-3-nitropyridin-4-amine is a highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring an amine, a nitro group, and a methoxy group on a pyridine core, offers multiple reaction sites for diversification. However, the synthesis and subsequent reactions of such nitropyridines can present significant safety and scalability challenges in traditional batch processes.[1] Nitration reactions, for instance, are notoriously exothermic, and the presence of multiple reactive functional groups can lead to the formation of unstable intermediates and byproducts, posing risks of runaway reactions.[1][2]

Continuous flow chemistry provides a compelling solution to these challenges by offering superior control over reaction parameters such as temperature, pressure, and residence time.[1][3] The small reactor volumes and high surface-area-to-volume ratios inherent to flow systems allow for efficient heat transfer, minimizing the risk of thermal runaway.[2][4] This enhanced control not only improves the safety profile but also often leads to higher yields, improved selectivity, and more straightforward process optimization and scale-up.[1]

This document provides detailed application notes and a protocol for a key transformation of 2-Methoxy-3-nitropyridin-4-amine—the chemoselective reduction of the nitro group—utilizing a continuous flow process. This transformation is of particular interest as the resulting 2-methoxy-pyridine-3,4-diamine is a versatile intermediate for the synthesis of various fused heterocyclic systems.

Application Note 1: Continuous Flow Chemoselective Reduction of 2-Methoxy-3-nitropyridin-4-amine

The reduction of the nitro group in 2-Methoxy-3-nitropyridin-4-amine to an amine is a pivotal step in the synthesis of many biologically active compounds. In a batch setting, this reduction, especially in the presence of other reducible functional groups, can be challenging. Flow chemistry offers a robust and safe alternative for this transformation.

Causality Behind Experimental Choices:

The choice of a continuous flow setup for this reduction is primarily driven by safety and efficiency. The reduction of nitroarenes can be highly exothermic, and flow chemistry mitigates the associated risks.[5] Furthermore, the precise control over stoichiometry and residence time in a flow reactor can enhance the chemoselectivity of the reduction, preserving other functional groups.

For this protocol, we will adapt a metal-free reduction method using trichlorosilane, which has been successfully implemented in continuous flow for the reduction of a variety of nitroarenes to their corresponding anilines.[6] This method is advantageous as it avoids the use of heavy metal catalysts, which can be difficult to remove from the final product.

Experimental Workflow Diagram

Flow_Reduction_Workflow cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Work-up & Analysis ReagentA Solution A: 2-Methoxy-3-nitropyridin-4-amine + Hünig's Base in dry CH2Cl2 PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Trichlorosilane (HSiCl3) in dry CH2Cl2 PumpB Syringe Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer 0.1 mL/min PumpB->TMixer 0.1 mL/min Reactor PTFE Tube Reactor (e.g., 5 mL) Room Temperature TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Collection Flask with 10% NaOH (aq) (Quenching) BPR->Quench Product Stream Analysis Analysis (e.g., LC-MS, NMR) Quench->Analysis

Caption: Workflow for the continuous flow reduction of 2-Methoxy-3-nitropyridin-4-amine.

Detailed Protocol: Continuous Flow Reduction of the Nitro Group

This protocol describes the continuous flow, metal-free reduction of the nitro group of 2-Methoxy-3-nitropyridin-4-amine to yield 2-methoxy-pyridine-3,4-diamine.

Materials and Reagents:
  • 2-Methoxy-3-nitropyridin-4-amine

  • Trichlorosilane (HSiCl₃)

  • Hünig's base (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Syringe pumps (2)

  • Gas-tight syringes

  • T-mixer

  • PTFE tubing reactor (e.g., 5 mL internal volume)

  • Back pressure regulator

  • Collection flask

Procedure:
  • Reagent Preparation:

    • Solution A: In a dry flask under an inert atmosphere, prepare a 0.2 M solution of 2-Methoxy-3-nitropyridin-4-amine in anhydrous CH₂Cl₂. To this solution, add 6 equivalents of Hünig's base.

    • Solution B: In a separate dry flask under an inert atmosphere, prepare a 0.8 M solution of trichlorosilane in anhydrous CH₂Cl₂.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

    • Load Solution A and Solution B into separate gas-tight syringes and place them on the syringe pumps.

    • Connect the syringes to the T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the 5 mL PTFE tube reactor.

    • Connect the outlet of the reactor to a back pressure regulator (set to e.g., 5 bar to ensure a stable flow).

    • Place the outlet from the back pressure regulator into a collection flask containing a 10% NaOH solution for quenching.

  • Reaction Execution:

    • Set both syringe pumps to a flow rate of 0.1 mL/min. This will result in a total flow rate of 0.2 mL/min and a residence time of 25 minutes in the 5 mL reactor.

    • Start the pumps simultaneously to introduce the reagents into the reactor.

    • The reaction is conducted at room temperature.

    • Collect the reactor output in the quenching solution. It is recommended to collect and discard the first two reactor volumes to ensure the system has reached a steady state.

  • Work-up and Analysis:

    • After collecting the desired amount of product, stop the pumps.

    • Transfer the contents of the collection flask to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Analyze the crude product by LC-MS and ¹H NMR to determine conversion and purity. The product, 2-methoxy-pyridine-3,4-diamine, can be further purified by column chromatography if necessary.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, data for the optimization of the continuous flow reduction, based on similar literature examples.[6]

EntryFlow Rate (mL/min)Residence Time (min)Temperature (°C)Conversion (%)
10.5102585
20.22525>98
30.15025>99
40.22540>99

Trustworthiness and Self-Validation

The described protocol is designed to be a self-validating system. The use of continuous flow ensures consistent reaction conditions, leading to high reproducibility. The online quenching of the reaction mixture immediately stops the reaction, providing a true snapshot of the reaction progress at a given residence time. The analytical methods (LC-MS and NMR) provide a clear and quantitative measure of the reaction's success, allowing for straightforward optimization of parameters like flow rate and temperature. The chemoselectivity of the trichlorosilane reduction for nitro groups is well-documented, adding a layer of predictability to the outcome.[6]

Further Applications and Future Directions

The successful continuous flow reduction of 2-Methoxy-3-nitropyridin-4-amine opens up possibilities for telescoped reactions. The output stream containing the diamine product could potentially be directly introduced into a second reactor module for subsequent cyclization reactions, for example, to form imidazopyridine or other fused heterocyclic systems. This would further enhance the efficiency and safety of the overall synthetic sequence.

Additionally, the amino group of the starting material could be the target of other flow reactions. For instance, diazotization of aminopyridines in flow is a known process that can be used to introduce other functionalities.[4][7][8] However, the handling of diazonium salts, even in flow, requires extreme caution due to their potential instability.[4]

References

  • Röder, L., Nicholls, A. J., & Baxendale, I. R. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(10), 1947. [Link]

  • Patil, S. A., & Miller, P. P. (2025). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. SciHorizon. [Link]

  • Röder, L., Nicholls, A. J., & Baxendale, I. R. (2019). Flow reactor setup for diazotization at high flow rates. ResearchGate. [Link]

  • Thompson, M. P., et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering, 11(23), 8537–8545. [Link]

  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • Ridd, J. H. (1961). Diazotization of heterocyclic primary amines. Chemical Reviews, 61(3), 279-321. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • Cooks, R. G., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 22(4), 184-196. [Link]

  • Charaschanya, M., et al. (2018). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry, 83(15), 8433-8442. [Link]

  • Gualandi, A., et al. (2014). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 10, 1206-1212. [Link]

  • AM Technology. (n.d.). Flow Chemistry Applications. AM Technology. [Link]

  • Baxendale, I. R., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 914. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-3-nitropyridin-4-amine

Welcome to the dedicated technical support center for the synthesis of 2-Methoxy-3-nitropyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Methoxy-3-nitropyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure your success in the laboratory.

Troubleshooting Guide: Addressing Low Yield and Impurities

This section addresses the most common issues encountered during the synthesis of 2-Methoxy-3-nitropyridin-4-amine. Each entry provides a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Low or No Conversion of Starting Material

Q1: I am seeing a low conversion of my starting material, either 2-methoxypyridin-4-amine during nitration or 2-chloro-3-nitropyridin-4-amine during methoxylation. What are the likely causes and how can I improve this?

A1: Low conversion is a frequent challenge and can often be traced back to several key factors related to reaction conditions and reagent quality.

Possible Causes & Solutions:

  • Inadequate Nitrating Conditions (for Nitration Route): The nitration of pyridine rings is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1][2]

    • Causality: The pyridine nitrogen can be protonated under strongly acidic conditions, forming a highly deactivated pyridinium cation.[2]

    • Solution 1: Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is often employed. Ensure the acids are of high purity and low water content. For particularly stubborn substrates, consider more potent nitrating agents, but be mindful of increased side reactions.

    • Solution 2: Temperature Control: The nitration of pyridines often requires elevated temperatures to proceed at a reasonable rate.[3] However, excessive heat can lead to degradation. A systematic temperature screen is recommended. For example, start at a lower temperature (e.g., 70°C) and incrementally increase it while monitoring the reaction progress by TLC or LCMS.

  • Insufficiently Reactive Methoxide Source (for Methoxylation Route): The nucleophilic aromatic substitution of the chloro group with methoxide is a critical step.

    • Causality: The reactivity of the methoxide source is paramount. Sodium methoxide is a common choice.

    • Solution 1: Freshly Prepared Reagent: Use freshly prepared sodium methoxide or a recently purchased, properly stored commercial solution. Sodium methoxide can degrade upon exposure to moisture.

    • Solution 2: Solvent Choice: Anhydrous methanol is a typical solvent for this reaction. Ensure the solvent is thoroughly dried to prevent quenching of the methoxide.

  • Poor Reagent Quality:

    • Solution: Always use reagents from reputable suppliers and ensure they are stored under the recommended conditions. For instance, 4-Amino-2-methoxypyridine should be a white to light orange solid with a purity of ≥98.0%. It should be stored in a cool, ventilated area.[4]

Experimental Protocol: Temperature Screening for Nitration

  • Set up multiple small-scale reactions in parallel.

  • To each reaction vessel, add 2-methoxypyridin-4-amine and the chosen nitrating agent in the same stoichiometric ratio.

  • Place each vessel in a pre-heated reaction block at different temperatures (e.g., 70°C, 80°C, 90°C, 100°C).

  • Monitor the reactions at regular intervals (e.g., every hour) by TLC or LCMS to determine the rate of conversion and the formation of any byproducts.

  • Select the optimal temperature that provides a good conversion rate with minimal side product formation.

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired 2-Methoxy-3-nitropyridin-4-amine. What are these side products and how can I minimize them?

A2: The formation of side products is often a result of competing reaction pathways or over-reaction.

Possible Side Reactions & Mitigation Strategies:

  • Over-Nitration/Oxidative Degradation:

    • Causality: Harsh nitrating conditions (high temperatures, highly concentrated acids) can lead to the introduction of multiple nitro groups or oxidative degradation of the starting material or product.[3]

    • Solution 1: Controlled Reagent Addition: Add the nitrating agent dropwise to the reaction mixture at a controlled temperature to manage the exotherm.

    • Solution 2: Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reactions.

  • Formation of Isomers:

    • Causality: The directing effects of the substituents on the pyridine ring can lead to the formation of regioisomers. For the nitration of 2-methoxypyridin-4-amine, while the 3-position is electronically favored, other isomers may form.

    • Solution: Optimize Reaction Conditions: Altering the temperature and the nitrating agent can sometimes influence the regioselectivity of the reaction.

  • Hydrolysis of Methoxy Group:

    • Causality: Under strongly acidic and aqueous work-up conditions, the methoxy group can be susceptible to hydrolysis, leading to the corresponding hydroxypyridine derivative.

    • Solution: Careful Work-up: Neutralize the reaction mixture carefully at a low temperature. Use a biphasic extraction with a suitable organic solvent like ethyl acetate to minimize the product's contact time with the aqueous acidic environment.[5]

Data Presentation: Effect of Temperature on Product Distribution

Temperature (°C)Desired Product Yield (%)Isomer A Yield (%)Degradation Products (%)
70455<1
806582
9070125
100601510

Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_nitration Nitration Route cluster_methoxylation Methoxylation Route start Low Yield of 2-Methoxy-3-nitropyridin-4-amine nit_issue Low Conversion of 2-methoxypyridin-4-amine start->nit_issue met_issue Low Conversion of 2-chloro-3-nitropyridin-4-amine start->met_issue nit_cause1 Harsh Nitrating Conditions? nit_issue->nit_cause1 nit_sol1 Optimize Temperature & Reagent Addition nit_cause1->nit_sol1 Yes nit_cause2 Poor Reagent Quality? nit_cause1->nit_cause2 No nit_sol2 Verify Purity of Starting Materials & Acids nit_cause2->nit_sol2 Yes met_cause1 Inactive Methoxide? met_issue->met_cause1 met_sol1 Use Freshly Prepared Sodium Methoxide met_cause1->met_sol1 Yes met_cause2 Wet Solvent? met_cause1->met_cause2 No met_sol2 Ensure Anhydrous Methanol met_cause2->met_sol2 Yes

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Q3: What is the most common synthetic route to 2-Methoxy-3-nitropyridin-4-amine?

A3: There are two primary synthetic routes reported in the literature:

  • Nitration of 2-methoxypyridin-4-amine: This involves the direct nitration of the pre-formed 2-methoxypyridin-4-amine. This route benefits from a potentially shorter synthesis but can be challenging due to the difficulty of pyridine nitration.[3][4]

  • Methoxylation of 2-chloro-3-nitropyridin-4-amine: This route involves the synthesis of a chlorinated and nitrated pyridine intermediate, followed by a nucleophilic aromatic substitution with a methoxide source. This can sometimes offer better control over regioselectivity.

Visualization: Synthetic Routes

Synthetic_Routes cluster_route1 Route 1: Nitration cluster_route2 Route 2: Methoxylation start1 2-methoxypyridin-4-amine product 2-Methoxy-3-nitropyridin-4-amine start1->product HNO3 / H2SO4 start2 2-chloro-3-nitropyridin-4-amine start2->product NaOMe / MeOH

Caption: Overview of the main synthetic pathways.

Q4: How can I effectively purify the final product?

A4: Purification of 2-Methoxy-3-nitropyridin-4-amine typically involves crystallization or column chromatography.

  • Crystallization: If the crude product is of reasonable purity, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for obtaining highly pure material.

  • Column Chromatography: For complex mixtures, silica gel column chromatography is often necessary. A common eluent system is a gradient of ethyl acetate in hexanes.[5] It is advisable to perform a small-scale TLC analysis first to determine the optimal solvent system for separation.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Nitration Reactions: Nitrations with concentrated acids are highly exothermic and can be explosive if not controlled. Always add the nitrating agent slowly and with efficient cooling. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sodium Methoxide: Sodium methoxide is a strong base and is corrosive. It is also highly reactive with water. Handle it in a dry atmosphere (e.g., under an inert gas) and avoid contact with skin and eyes.

  • Solvents: Use appropriate caution when handling organic solvents, ensuring proper ventilation to avoid inhalation of vapors.

References

  • Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. (n.d.).
  • 4-Amino-2-methoxypyridine | 20265-39-8. (n.d.). ChemicalBook.
  • 4-Amino-2-methoxypyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). Benchchem.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 25). YouTube.
  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit.
  • How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine. (n.d.). Guidechem.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC - NIH.
  • 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine. (n.d.). PubChem.
  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
  • What is 2-Amino-4-methoxypyridine and how is it synthesized?. (n.d.). Guidechem.
  • Nitration of pyridine by dinitrogen pentaoxide in sulfur dioxide: investigation of the reaction mechanism. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Photochemical C3-amination of pyridines via Zincke imine intermediates. (n.d.). PMC - NIH.
  • 2-Chloro-4-methoxy-3-nitropyridine. (n.d.). PubChem.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (n.d.). Google Patents.
  • 2-Methoxy-3-nitropyridin-4-amine. (n.d.). BLD Pharm.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electro. (2023, February 6). RSC Publishing.
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024, June 28). Pearson.
  • How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. (n.d.). Guidechem.
  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. (n.d.). ResearchGate.
  • 2-Amino-4-chloro-3-nitropyridine | 6980-08-1. (n.d.). ChemicalBook.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.
  • 2-chloro-6-methyl-3-nitropyridin-4-amine | 1026907-18-5 | BRB90718. (n.d.). Biosynth.
  • A General and Efficient 2-Amination of Pyridines and Quinolines. (n.d.). Organic Chemistry Portal.
  • Nitration of 2‐R‐4‐aminopyridines 3. (n.d.). ResearchGate.
  • Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). (2018, September 21).
  • CAS No : 84487-08-1| Chemical Name : 2-Amino-4-methoxy-3-nitropyridine. (n.d.). Pharmaffiliates.
  • Nitration of Primary Amines to Form Primary Nitramines (Review). (n.d.). CERES Research Repository.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry.
  • Effects of nitric acid concentration for nitration of fused[5][6]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from Google Search.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxy-3-nitropyridin-4-amine

This guide serves as a technical resource for researchers and drug development professionals engaged in the synthesis of 2-Methoxy-3-nitropyridin-4-amine. The following content is structured as a series of troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers and drug development professionals engaged in the synthesis of 2-Methoxy-3-nitropyridin-4-amine. The following content is structured as a series of troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges, particularly the formation of common by-products. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the reaction dynamics.

Part 1: Core Synthesis Pathway & Mechanistic Overview

The most prevalent synthetic route to 2-Methoxy-3-nitropyridin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, 2-chloro-3-nitropyridin-4-amine is treated with a methoxide source, such as sodium methoxide, in a polar solvent like methanol.

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group (-NO₂). This group stabilizes the negative charge of the Meisenheimer complex intermediate, particularly when the attack occurs at positions ortho or para to it. In the precursor, the chloro-substituent at the C2 position is ortho to the nitro group, making it a highly favorable site for substitution by the methoxide nucleophile.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the identity, cause, and prevention of by-products.

Q1: What are the most common impurities I should expect, and where do they come from?

A1: During the synthesis of 2-Methoxy-3-nitropyridin-4-amine, several by-products can arise from incomplete reactions, side reactions, or impurities in the starting materials. Understanding their origin is the first step in troubleshooting.

Table 1: Summary of Common By-products and Their Origins

By-product NameStructureMolecular WeightLikely Origin
Unreacted Starting Material 2-chloro-3-nitropyridin-4-amine173.56 g/mol [1]Incomplete reaction; insufficient reagent, time, or temperature.
Hydrolysis By-product 4-amino-2-hydroxy-3-nitropyridine155.11 g/mol Presence of water in the reaction mixture, leading to hydrolysis of the chloro-group instead of methoxylation.
Isomeric By-product 4-amino-6-methoxy-3-nitropyridine169.14 g/mol Arises from an isomeric impurity (e.g., 2-amino-6-chloro-3-nitropyridine) in the starting material.[2][3]
Precursor Impurity 2,6-dichloro-3-nitropyridine192.98 g/mol Unreacted starting material from the synthesis of the 2-amino-6-chloro-3-nitropyridine precursor.[2]
Q2: My reaction is complete according to TLC, but my final product is heavily contaminated with unreacted 2-chloro-3-nitropyridin-4-amine. What happened?

A2: This is a classic issue of incomplete conversion. The root cause typically falls into one of three categories: stoichiometry, reaction conditions, or reagent quality.

  • Causality: The SNAr reaction requires at least one full equivalent of the nucleophile (sodium methoxide) to displace the chloride. If the sodium methoxide has degraded through exposure to atmospheric moisture or CO₂, its effective molarity is reduced. Similarly, running the reaction at too low a temperature or for an insufficient duration will prevent it from reaching completion. A typical procedure for a similar methoxylation heats the reaction mixture to 25-30°C for 4-5 hours.[4]

  • Troubleshooting & Prevention:

    • Verify Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of sodium methoxide to ensure the reaction is driven to completion.[2]

    • Reagent Quality: Use freshly opened sodium methoxide or titrate older batches to determine their true activity. Ensure the methanol solvent is anhydrous.

    • Optimize Conditions: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 35-40°C), while being mindful of potential side reactions.

Q3: I've isolated my product, but NMR/LC-MS analysis shows a significant amount of 4-amino-2-hydroxy-3-nitropyridine. How can this be avoided?

A3: The presence of the hydroxy-by-product is a direct indication of water contamination in your reaction system. The hydroxide ion (OH⁻), formed from the reaction of methoxide with water, is also a potent nucleophile and can compete with methoxide in the SNAr reaction.

  • Causality: The chloride leaving group is displaced by OH⁻ instead of MeO⁻. This is particularly problematic if the sodium methoxide itself is old or has been improperly stored, as it is hygroscopic.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: This is critical. Use an oven-dried flask, a dry nitrogen or argon atmosphere, and anhydrous grade methanol.

    • Reagent Handling: Sodium methoxide should be weighed and transferred quickly in a controlled environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air.

    • Solvent Choice: Ensure your methanol has a low water content (<0.05%). Using a freshly opened bottle from a reputable supplier is recommended.

Q4: An unexpected isomer is complicating my purification. How is this formed and how do I prevent it?

A4: The presence of an isomer like 4-amino-6-methoxy-3-nitropyridine indicates that your starting material, 2-chloro-3-nitropyridin-4-amine, was likely contaminated with its isomer, 2-amino-6-chloro-3-nitropyridine.

  • Causality: This issue originates from the step prior to methoxylation, typically the selective amination or ammonolysis of a dichloronitropyridine precursor (e.g., 2,6-dichloro-3-nitropyridine).[2][3] Both the C2 and C6 positions are activated by the nitro group, and achieving perfect regioselectivity can be challenging.[5] Steric hindrance and electronic effects dictate the ratio of isomers formed.[5] The isomeric chloro-precursor then undergoes methoxylation to yield the final isomeric by-product.

  • Troubleshooting & Prevention:

    • Precursor Purification: The most effective solution is to rigorously purify the 2-chloro-3-nitropyridin-4-amine intermediate before the methoxylation step. Recrystallization or column chromatography at this stage can remove the unwanted isomer.

    • Analytical Diligence: Always run a full characterization (NMR, LC-MS) of your starting materials to confirm their isomeric purity before proceeding.

Part 3: Key Experimental Protocols & Visualizations

To provide a practical framework, we include a generalized synthesis protocol and a visual guide to the reaction pathways.

Protocol 1: General Procedure for the Synthesis of 2-Methoxy-3-nitropyridin-4-amine

This protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.[2][4]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanol (10 volumes relative to the starting material).

  • Reagent Addition: Cool the methanol to 10-15°C using an ice bath. Add sodium methoxide (1.05 equivalents) portion-wise, ensuring the temperature does not exceed 20°C.

  • Substrate Addition: Once the sodium methoxide is fully dissolved, add 2-chloro-3-nitropyridin-4-amine (1.0 equivalent) slowly, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (25-30°C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to 10°C and slowly quench by adding it to cold water (20 volumes).

  • Isolation: The product will precipitate out of the aqueous solution. Stir the slurry for 1 hour, then collect the solid by filtration.

  • Purification: Wash the filter cake with cold water until the filtrate is neutral. Dry the solid product under vacuum at 40-50°C. If necessary, recrystallize from a suitable solvent like ethanol.

Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route and the off-target pathways that lead to common by-products.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurity Carryover SM 2-chloro-3-nitropyridin-4-amine (Starting Material) Reagent + NaOMe (Anhydrous MeOH) SM->Reagent Incomplete Unreacted Starting Material SM->Incomplete Incomplete Reaction (Low temp/time, poor reagent) Product 2-Methoxy-3-nitropyridin-4-amine (Desired Product) Reagent->Product Complete Reaction (Anhydrous) Hydrolysis 4-amino-2-hydroxy-3-nitropyridine (Hydrolysis By-product) Reagent->Hydrolysis Contamination (+ H₂O) Isomer_SM 2-amino-6-chloro-3-nitropyridine (Isomeric Impurity) Isomer_Prod 4-amino-6-methoxy-3-nitropyridine (Isomeric By-product) Isomer_SM->Isomer_Prod Methoxylation of Impurity

Caption: Reaction pathways in the synthesis of 2-Methoxy-3-nitropyridin-4-amine.

Troubleshooting Logic Flowchart

This diagram provides a logical sequence for diagnosing issues in the synthesis.

Troubleshooting_Flowchart Start Start: Poor Yield or Purity Check_SM Analyze Crude Product by LC-MS / NMR Start->Check_SM High_SM High Level of Starting Material? Check_SM->High_SM Identify Impurities Isomer Isomeric By-product Detected? High_SM->Isomer No Sol_SM Action: 1. Verify NaOMe stoichiometry (use 1.05eq). 2. Increase reaction time/temp. 3. Use fresh, high-quality reagents. High_SM->Sol_SM Yes Hydroxy Hydroxy By-product Detected? Isomer->Hydroxy No Sol_Isomer Action: 1. Purify chloro-amine starting material. 2. Re-evaluate precursor amination step for better regioselectivity. Isomer->Sol_Isomer Yes Sol_Hydroxy Action: 1. Use anhydrous methanol. 2. Handle NaOMe under inert atmosphere. 3. Ensure all glassware is flame-dried. Hydroxy->Sol_Hydroxy Yes

Caption: A logical flowchart for troubleshooting common synthesis by-products.

References

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-3-nitropyridin-4-amine by Recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methoxy-3-nitropyridin-4-amine. Drawing upon established chemical p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methoxy-3-nitropyridin-4-amine. Drawing upon established chemical principles and field-proven experience, this document provides not only a step-by-step protocol but also an in-depth troubleshooting framework to address common challenges encountered during the recrystallization process. Our objective is to empower you to achieve high purity and yield with a thorough understanding of the underlying science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the recrystallization of 2-Methoxy-3-nitropyridin-4-amine.

Q1: What is the fundamental principle of recrystallization for purifying this compound? A: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure 2-Methoxy-3-nitropyridin-4-amine in a minimum amount of a suitable hot solvent. At this elevated temperature, both the desired compound and the impurities are soluble. As the solution is allowed to cool slowly, the solubility of the target compound decreases, causing it to form pure crystals. The impurities, being present in a much lower concentration, ideally remain dissolved in the cold solvent (the "mother liquor").[1][2]

Q2: How do I select the best solvent for 2-Methoxy-3-nitropyridin-4-amine? A: An ideal solvent should dissolve the compound completely at its boiling point but poorly at room or lower temperatures.[1][3] For 2-Methoxy-3-nitropyridin-4-amine, which possesses moderate polarity due to its amine, nitro, and methoxy functional groups, moderately polar solvents are a good starting point. Consider solvents like ethanol, isopropanol, or ethyl acetate. A solvent-pair system, such as ethyl acetate/heptane or methanol/ether, can also be effective if a single solvent does not provide the ideal solubility profile.[2][3]

Q3: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it? A: "Oiling out" occurs when the compound separates from the cooling solution as a liquid oil rather than solid crystals.[4][5] This is often caused by the presence of significant impurities or by cooling the solution too rapidly.[1][4] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to slightly decrease the saturation, then allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required.[4][6]

Q4: I've cooled my solution, but no crystals are forming. What should I do? A: This is a common issue, often due to two primary reasons: using too much solvent or the formation of a supersaturated solution.[4]

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form even when cold. The remedy is to gently heat the solution to boil off some of the solvent to increase the concentration and then attempt to cool it again.[4][6]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should.[4] Crystallization can be induced by scratching the inside of the flask with a glass rod to create nucleation sites or by adding a tiny "seed crystal" of the pure compound.[4][5][6]

Q5: What are the critical safety precautions when working with 2-Methoxy-3-nitropyridin-4-amine? A: According to safety data, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][9] Always handle the compound in a well-ventilated area or a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][10] Avoid breathing dust.[8] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[7][10]

Section 2: Detailed Recrystallization Protocol

This section provides a validated, step-by-step methodology for the purification of 2-Methoxy-3-nitropyridin-4-amine. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: Solvent Selection & Preparation
  • Rationale: The success of the entire process hinges on selecting an appropriate solvent. The goal is to find a solvent with a steep solubility curve for the compound—high solubility when hot, low solubility when cold.

  • Procedure:

    • Place a small amount (e.g., 20-30 mg) of the crude 2-Methoxy-3-nitropyridin-4-amine into a test tube.

    • Add a potential solvent (e.g., ethanol) dropwise at room temperature. A good candidate will not dissolve the solid readily.

    • Heat the test tube in a water bath. The solid should dissolve completely at or near the solvent's boiling point.

    • Allow the test tube to cool to room temperature, then place it in an ice bath. A heavy precipitate of crystals should form.

    • Repeat with other solvents (e.g., isopropanol, ethyl acetate) to find the optimal choice.

Step 2: Dissolution of the Crude Compound
  • Rationale: The objective is to create a saturated solution at high temperature using the minimum amount of solvent required. Using excess solvent is the most common cause of poor yield.[4][6]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).

    • Add a boiling chip or magnetic stir bar.

    • Add the chosen solvent in small portions, bringing the solution to a gentle boil on a hot plate after each addition.[11]

    • Continue adding solvent just until the solid completely dissolves. Note the volume of solvent used.

Step 3: Decolorization and Hot Filtration (If Necessary)
  • Rationale: If the hot solution is colored due to impurities, activated carbon can be used to adsorb them. A subsequent hot filtration is required to remove the carbon and any insoluble impurities. This step must be performed quickly to prevent premature crystallization in the filter funnel.[5]

  • Procedure:

    • Remove the flask from the heat and allow the boiling to subside slightly.

    • Add a small amount of activated carbon (approx. 1-2% of the solute's weight).

    • Reheat the solution to a boil for a few minutes.

    • Pre-heat a separate filter funnel and receiving flask.

    • Quickly filter the hot solution through a fluted filter paper into the clean, warm receiving flask.[5]

Step 4: Crystallization
  • Rationale: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals.[1][12]

  • Procedure:

    • Cover the flask containing the hot filtrate with a watch glass to prevent contamination and solvent evaporation.

    • Allow the flask to cool slowly and undisturbed to room temperature. Placing it on an insulating surface like a cork ring or paper towels can aid this process.[6]

    • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[11]

Step 5: Isolation and Washing of Crystals
  • Rationale: The pure crystals must be separated from the impurity-laden mother liquor. Washing with a small amount of ice-cold solvent removes any adhering mother liquor without significantly redissolving the product.[2]

  • Procedure:

    • Set up a Büchner funnel for vacuum filtration.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.[5]

    • Pour the cold crystal slurry into the funnel and apply vacuum.

    • Break the vacuum and add a small volume of ice-cold solvent to wash the crystals.

    • Reapply the vacuum to draw the wash solvent through. Repeat if necessary.

Step 6: Drying the Product
  • Rationale: The final step is to remove any residual solvent to obtain the pure, dry compound and allow for accurate characterization (e.g., melting point) and yield calculation.

  • Procedure:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. This can be done in a desiccator or a low-temperature vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Step 1: Dissolve Crude Solid in Minimum Hot Solvent B Step 2: Hot Filtration (If Insoluble Impurities Present) A->B Solution is clear? [No] C Step 3: Slow Cooling (Induces Crystallization) A->C Solution is clear? [Yes] B->C D Step 4: Isolate Crystals (Vacuum Filtration) C->D E Step 5: Wash Crystals with Cold Solvent D->E F Step 6: Dry Pure Product E->F Troubleshooting_No_Crystals Start No Crystals Formed Upon Cooling Check_Residue Does a drop on a glass rod leave a solid residue? Start->Check_Residue Check_Clarity Is the solution perfectly clear? Action_Scratch 1. Scratch flask with glass rod. 2. Add a seed crystal. Check_Clarity->Action_Scratch Yes Check_Residue->Check_Clarity Yes Action_Reduce_Solvent Too much solvent used. Boil off ~25% of solvent and re-cool. Check_Residue->Action_Reduce_Solvent No Action_Restart Crystallization should begin. If not, recover solid by full evaporation and restart. Action_Scratch->Action_Restart Action_Reduce_Solvent->Action_Restart

Caption: A decision tree for troubleshooting the failure of crystal formation.

Problem: The recrystallized product is still colored or appears impure.

  • Possible Causes:

    • The colored impurity has similar solubility properties to your compound in the chosen solvent.

    • The activated carbon step was omitted or performed incorrectly.

    • The crystals crashed out too quickly, trapping impurities.

  • Solutions:

    • Repeat Recrystallization: Perform a second recrystallization, ensuring slow cooling.

    • Use Activated Carbon: If you did not use it the first time, repeat the process and include the decolorizing carbon step (Protocol Step 3). Be careful not to add too much, as it can also adsorb your product.

    • Change Solvents: The impurity may be insoluble in a different solvent system. Experiment with a new solvent where the impurity's solubility differs significantly from your product's.

Problem: The final yield is very low (e.g., <50%).

  • Possible Causes:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor. [6] 2. The solution was not cooled sufficiently to maximize precipitation.

    • The crystals were washed with solvent that was not ice-cold, redissolving some of the product. [2] 4. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.

  • Solutions:

    • Check Mother Liquor: Evaporate a small amount of the mother liquor. If a large amount of solid residue forms, there is significant product loss. You can try to recover this by concentrating the mother liquor and cooling to obtain a second crop of crystals (which may be less pure).

    • Ensure Thorough Cooling: Always use an ice-water bath and allow sufficient time (at least 20 minutes) for complete crystallization.

    • Use Ice-Cold Wash Solvent: Prepare your wash solvent in an ice bath well in advance. Use only the minimum volume necessary to rinse the crystals. [2] 4. Optimize Hot Filtration: Ensure your funnel and receiving flask are pre-heated to minimize temperature loss during filtration. [5]

Section 4: Solvent Data and Safety Summary

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes for 2-Methoxy-3-nitropyridin-4-amine
Water 10010.2Likely too polar; compound may have low solubility even when hot.
Methanol 655.1Good starting point. Can be used in a pair with ether. [2]
Ethanol 784.3Excellent starting point for moderately polar compounds.
Isopropanol 823.9Similar to ethanol, slightly less polar.
Ethyl Acetate 774.4Good choice; can be paired with a non-polar solvent like heptane. [3]
Toluene 1112.4May be effective for aromatic amines, but higher boiling point. [3]
Heptane/Hexane 98 / 69~0.1Non-polar. Likely to be a poor solvent alone, but excellent as an "anti-solvent" in a pair system. [3]
Safety Information Summary
  • Hazard Classifications: Acute oral toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2). [7]* Handling: Use in a well-ventilated area. [7][8]Wash hands thoroughly after handling. [7][10]Do not eat, drink, or smoke in the work area. [10]* First Aid:

    • Skin Contact: Wash with plenty of soap and water. Get medical advice if irritation occurs. [7][10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [7][8] * Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. [7][10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7][8]Store locked up. [7]

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL Lab Manual. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Numerade. (n.d.). List the most important criteria for selecting a recrystallization solvent. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

  • Cenmed. (n.d.). 2-methoxy-3-nitro-pyridin-4-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-4-methoxy-3-nitropyridine. Retrieved from [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • ACS Publications. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-methoxy-3-nitro-2-pyridinamine. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

Sources

Optimization

Choosing the right recrystallization solvent for 2-Methoxy-3-nitropyridin-4-amine

Technical Support Center: Recrystallization Protocols Frequently Asked Questions & Troubleshooting Guides This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization Protocols

Frequently Asked Questions & Troubleshooting Guides

This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step approach to selecting an optimal recrystallization solvent for 2-Methoxy-3-nitropyridin-4-amine (CAS: 33623-16-4). The principles and troubleshooting steps outlined here are grounded in established chemical purification theory and practice.

Q1: What are the fundamental principles for selecting a recrystallization solvent for 2-Methoxy-3-nitropyridin-4-amine?

The success of a recrystallization hinges on the differential solubility of the compound at varying temperatures. An ideal solvent for 2-Methoxy-3-nitropyridin-4-amine should meet the following criteria:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution of the crude material.[1][2]

  • Low-Temperature Insolubility: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.[1][3] The goal is to maximize the recovery of the purified solid.

  • Impurity Solubility Profile: Impurities present in the crude sample should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[2]

  • Chemical Inertness: The solvent must not react with 2-Methoxy-3-nitropyridin-4-amine.[3][4] Given the presence of amine and nitro functional groups, highly reactive solvents should be avoided.

  • Boiling Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing. While the exact melting point for this specific compound is not readily published, a positional isomer, 4-methoxy-3-nitro-2-pyridinamine, has a melting point of 183-185 °C, suggesting the target compound is also a high-melting solid.[5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying process.[4]

Q2: Based on its molecular structure, which solvents are promising candidates for recrystallizing 2-Methoxy-3-nitropyridin-4-amine?

The molecular structure of 2-Methoxy-3-nitropyridin-4-amine—containing a polar pyridine ring, a hydrogen-bond-donating amine group, a polar nitro group, and a moderately polar methoxy group—classifies it as a moderately polar molecule. The principle of "like dissolves like" suggests that polar solvents will be the most effective.[2]

  • Polar Protic Solvents: Alcohols such as ethanol , methanol , and isopropanol are excellent starting points. They can engage in hydrogen bonding with the amine and nitro groups, promoting solubility at higher temperatures. Solubility studies on the related compound 2-aminopyridine have shown its high solubility in alcohols.[6]

  • Polar Aprotic Solvents: Solvents like acetonitrile and ethyl acetate should also be considered. They can interact via dipole-dipole forces with the polar functionalities of the molecule.

  • Water: Due to the molecule's capacity for hydrogen bonding, water could be a suitable solvent, particularly as part of a binary solvent system.[7]

A summary of promising solvents and their relevant properties is provided below.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Ethanol78.45.225Good general-purpose polar protic solvent.
Methanol64.76.633More polar than ethanol, lower boiling point.
Isopropanol82.64.318Less polar than ethanol, good for inducing crystallization.
Acetonitrile81.66.237.5A polar aprotic option, often used in synthesis.[6]
Ethyl Acetate77.14.36.0A moderately polar solvent.
Water100.09.080.1High polarity; likely best used as an anti-solvent.
Acetone56.05.421Good solvent power, low boiling point.
Q3: What is the standard experimental procedure for screening potential solvents?

A small-scale screening experiment is the most reliable method to identify the optimal solvent. This minimizes the loss of valuable material.

  • Preparation: Place approximately 20-30 mg of crude 2-Methoxy-3-nitropyridin-4-amine into a small test tube.

  • Room Temperature Test: Add the first candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. An ideal solvent will show poor or sparing solubility.[1]

  • Hot Dissolution: Heat the test tube in a water or sand bath. Continue to add the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent used. An effective solvent will dissolve the compound completely near its boiling point.[2]

  • Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals appear, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Evaluation: Assess the quality and quantity of the crystals formed. A successful recrystallization will yield a significant amount of well-defined crystals. Repeat this process for each candidate solvent to find the one that provides the best recovery and crystal form.

Q4: What should I do if no single solvent is effective?

If you find that your compound is either too soluble in one solvent (even when cold) or insoluble in another (even when hot), a binary solvent system, or "solvent pair," is the logical next step.

A solvent pair consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[8]

Promising Solvent Pairs:

  • Ethanol-Water or Methanol-Water: The compound is likely soluble in hot alcohol and insoluble in water.

  • Acetone-Hexane or Ethyl Acetate-Hexane: The compound is likely soluble in the polar solvent and insoluble in the nonpolar alkane.[7]

  • Dissolution: In a small flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (the saturation point).

  • Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Slow Cooling: Set the flask aside and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Troubleshooting Guide

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your (impure) compound. The compound separates as a liquid instead of a solid.

Solutions:

  • Increase Solvent Volume: Re-heat the solution to dissolve the oil, then add more of the same solvent to lower the saturation temperature.

  • Lower the Solution's Boiling Point: Switch to a lower-boiling point solvent that still meets the solubility criteria.

  • Modify Solvent Pair Ratio: In a binary system, add more of the "good" solvent before cooling to ensure the saturation point is reached at a lower temperature.

Q6: The compound is an amine and appears nearly insoluble in most common organic solvents. What are my options?

Some highly polar or basic compounds, like certain amines, can be challenging to recrystallize from standard neutral solvents.

Advanced Strategies:

  • Acidic Solvents: For basic compounds like pyridines and amines, recrystallization from an acidic solvent can be effective.[9] A dilute solution of acetic acid in water is a viable option to try.

  • Salt Formation: A highly effective technique is to convert the amine to its salt, recrystallize the salt, and then neutralize it to recover the purified free base.

    • Dissolve the crude amine in a suitable solvent (e.g., ethanol or diethyl ether).

    • Add a solution of an acid, such as hydrochloric acid (HCl) in ether, dropwise to precipitate the ammonium salt.[9]

    • The resulting salt (e.g., 2-Methoxy-3-nitropyridin-4-ammonium chloride) will have drastically different solubility properties and can often be easily recrystallized from polar solvents like ethanol/water mixtures.

    • After purification, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃) to precipitate the pure, free amine.

Visual Workflow

The following diagram illustrates the logical decision-making process for selecting a recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude 2-Methoxy-3-nitropyridin-4-amine assess Assess Polarity: Moderately Polar (Amine, Nitro, Methoxy, Pyridine) start->assess single_solvent Step 1: Single Solvent Screening (e.g., EtOH, MeOH, Acetonitrile) assess->single_solvent single_ok Successful? (Good crystals, high recovery) single_solvent->single_ok solvent_pair Step 2: Solvent Pair Screening (e.g., EtOH/Water, EA/Hexane) single_ok->solvent_pair No end_node End: Pure Crystals single_ok->end_node Yes pair_ok Successful? solvent_pair->pair_ok troubleshoot Troubleshooting pair_ok->troubleshoot No pair_ok->end_node Yes oil_out Problem: Oiling Out Solution: Use more solvent or a lower boiling point solvent troubleshoot->oil_out insoluble Problem: Poor Solubility Solution: Try acidic solvent or salt recrystallization troubleshoot->insoluble

Caption: Solvent selection workflow for recrystallization.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
  • Recrystallization. (n.d.). Wired Chemist.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing.
  • 4-methoxy-3-nitro-2-pyridinamine. (n.d.). ChemSynthesis.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data, ACS Publications.

Sources

Troubleshooting

Column chromatography conditions for purifying 2-Methoxy-3-nitropyridin-4-amine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the column chromatography purification of 2-methoxy-3-nit...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the column chromatography purification of 2-methoxy-3-nitropyridin-4-amine.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of 2-Methoxy-3-nitropyridin-4-amine, offering step-by-step solutions based on established scientific principles.

Issue 1: Poor Separation of 2-Methoxy-3-nitropyridin-4-amine from Impurities

Symptoms:

  • Broad or overlapping peaks in the chromatogram.

  • Fractions containing a mixture of the desired product and impurities.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from closely related impurities. The compound 2-methoxy-3-nitropyridin-4-amine is a polar molecule, and achieving good separation often requires a careful balance of solvent polarity.

    • Solution: A common mobile phase for this compound is a mixture of ethyl acetate and petroleum ether. It is recommended to start with a low polarity mixture (e.g., 10% ethyl acetate in petroleum ether) and gradually increase the polarity (e.g., up to 50% ethyl acetate) to find the optimal elution conditions. Thin-layer chromatography (TLC) should be used to determine the ideal solvent ratio before running the column.

  • Improper Stationary Phase: While silica gel is the most common stationary phase for this type of purification, its acidic nature can sometimes lead to tailing of basic compounds like pyridines.

    • Solution: If tailing is observed, consider using neutral or basic alumina as the stationary phase. Alternatively, adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to reduce tailing and improve peak shape on silica gel.

  • Column Overloading: Applying too much sample to the column can lead to poor separation.

    • Solution: As a general rule, the amount of crude sample loaded should not exceed 1-5% of the total weight of the stationary phase. For difficult separations, a lower loading of 1% or less is recommended.

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

Symptoms:

  • The desired product does not elute from the column even with a high polarity mobile phase.

  • Very low or no recovery of the product.

Potential Causes and Solutions:

  • Strong Interaction with the Stationary Phase: The amine and nitro groups in 2-methoxy-3-nitropyridin-4-amine can interact strongly with the acidic silanol groups on the surface of silica gel.

    • Solution: Increase the polarity of the mobile phase by adding a more polar solvent like methanol or isopropanol in small increments (e.g., 1-5%). The use of a solvent system such as dichloromethane and methanol is often effective for eluting highly polar compounds. Again, the addition of a small amount of triethylamine to the mobile phase can help to disrupt these strong interactions.

  • Inadequate Solvent Polarity: The chosen mobile phase may simply not be polar enough to move the compound down the column.

    • Solution: Systematically increase the proportion of the more polar solvent in the mobile phase. For instance, if using an ethyl acetate/petroleum ether system, increase the percentage of ethyl acetate. If the compound still does not elute, a switch to a more polar solvent system, such as dichloromethane/methanol, is warranted.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the column chromatography of 2-Methoxy-3-nitropyridin-4-amine?

A1: Based on reported literature, a good starting point is a mixture of ethyl acetate and petroleum ether. It is advisable to begin with a low polarity mixture, for example, 10:1 petroleum ether/ethyl acetate, and gradually increase the polarity of the eluent. The optimal ratio should be determined by preliminary TLC analysis.

Q2: How can I monitor the progress of the column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the separation. Small aliquots of the eluent are collected as fractions, and a spot from each fraction is applied to a TLC plate. The plate is then developed in an appropriate solvent system and visualized under UV light to identify the fractions containing the purified product.

Q3: What are the key considerations for choosing a stationary phase?

A3: Silica gel is the most widely used stationary phase for the purification of 2-methoxy-3-nitropyridin-4-amine due to its versatility and cost-effectiveness. However, if issues like compound degradation or irreversible adsorption are observed, alternative stationary phases such as neutral alumina or Florisil® can be considered. The choice of stationary phase should be guided by the specific impurities present in the crude mixture and the chemical properties of the target compound.

Q4: How can I improve the yield of the purified product?

A4: To maximize the yield, ensure that the column is packed properly to avoid channeling. The crude sample should be loaded onto the column in a concentrated solution using a minimal amount of solvent. Careful collection of fractions and monitoring by TLC will prevent premature mixing of pure fractions with impure ones. Complete elution of the compound from the column is also critical; this can be facilitated by flushing the column with a highly polar solvent at the end of the purification.

Experimental Protocol: Column Chromatography of 2-Methoxy-3-nitropyridin-4-amine

1. Preparation of the Stationary Phase:

  • A slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in petroleum ether) is prepared.

  • The slurry is carefully poured into a glass column, ensuring that no air bubbles are trapped.

  • The column is allowed to pack under gravity or with gentle pressure, and the excess solvent is drained until it is level with the top of the silica gel.

2. Sample Loading:

  • The crude 2-methoxy-3-nitropyridin-4-amine is dissolved in a minimum amount of the mobile phase or a suitable volatile solvent.

  • This concentrated solution is carefully applied to the top of the silica gel bed.

3. Elution and Fraction Collection:

  • The mobile phase is added to the top of the column, and the elution process is started.

  • The polarity of the mobile phase is gradually increased (gradient elution) to facilitate the separation of the desired compound from impurities.

  • Fractions of the eluent are collected sequentially in test tubes or vials.

4. Analysis of Fractions:

  • Each fraction is analyzed by TLC to determine the presence and purity of the 2-methoxy-3-nitropyridin-4-amine.

  • Fractions containing the pure product are combined.

5. Product Recovery:

  • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified 2-methoxy-3-nitropyridin-4-amine.

Column Chromatography Condition Summary

ParameterRecommended ConditionRationale
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)Standard, versatile, and cost-effective for a wide range of compounds.
Mobile Phase Ethyl acetate/Petroleum ether or Dichloromethane/MethanolOffers a good polarity range for effective separation of the target compound.
Elution Mode Gradient elutionAllows for efficient separation of compounds with different polarities.
Monitoring Thin-Layer Chromatography (TLC)Quick and easy method to track the separation and identify pure fractions.

Decision-Making Workflow for Optimization

G start Start Purification tlc Run TLC with various solvent systems (e.g., EtOAc/Pet. Ether) start->tlc good_sep Good separation on TLC? tlc->good_sep pack_column Pack column with silica gel good_sep->pack_column Yes adjust_solvent Adjust solvent polarity or add modifier (e.g., TEA) good_sep->adjust_solvent No run_column Run column with optimized solvent system (gradient) pack_column->run_column monitor Monitor fractions by TLC run_column->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end adjust_solvent->tlc change_stationary Consider alternative stationary phase (e.g., Alumina) adjust_solvent->change_stationary If tailing persists change_stationary->tlc

Caption: A workflow diagram for optimizing column chromatography conditions.

References

  • Synthesis of 2-Methoxy-3-nitropyridin-4-amine. Available from: [Link]

Optimization

Technical Support Center: Purification of 2-Methoxy-3-nitropyridin-4-amine

Welcome to the technical support center for the purification of 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound with the desired purity, specifically addressing the common issue of colored impurities. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles.

I. Understanding the Challenge: The Origin of Colored Impurities

Colored organic compounds are typically the result of molecules with extended conjugated systems of double bonds, which absorb light in the visible spectrum.[1][2] In the context of 2-Methoxy-3-nitropyridin-4-amine, colored impurities can arise from several sources:

  • Starting Materials: Impurities present in the initial reactants can carry through the synthesis.

  • Side-Products: The nitration of aromatic compounds can sometimes lead to the formation of undesired isomers or over-nitrated products, which may be colored.[3]

  • Degradation: Aromatic amines and nitro compounds can be susceptible to degradation, especially when exposed to light, air (oxidation), or extreme temperatures, leading to the formation of colored byproducts.[4] For instance, the presence of a nitro group can make the aromatic ring more electron-deficient and susceptible to certain reactions.[5]

  • Residual Catalysts: In some synthetic routes, residual metal catalysts can form colored complexes.

A logical first step in troubleshooting is to understand the potential source of the discoloration.

II. Troubleshooting Guide: A Systematic Approach

This section provides a structured approach to diagnosing and resolving issues related to colored impurities in your 2-Methoxy-3-nitropyridin-4-amine sample.

Diagram: Troubleshooting Workflow

G start Problem: Colored Impurities in 2-Methoxy-3-nitropyridin-4-amine assess_color Assess Color Intensity (Visual/UV-Vis) start->assess_color source_id Identify Potential Source of Impurity (Starting Materials, Side Reactions, Degradation) assess_color->source_id recrystallization Attempt Recrystallization source_id->recrystallization Initial Purification Step chromatography Employ Column Chromatography source_id->chromatography Complex Mixture/ Difficult Separation activated_carbon Consider Activated Carbon Treatment recrystallization->activated_carbon Partially Successful/ Residual Color success Pure, Colorless Product Obtained recrystallization->success Successful activated_carbon->chromatography Ineffective activated_carbon->success Successful chromatography->success Successful failure Impurities Persist chromatography->failure Co-elution reassess Re-evaluate Impurity & Method failure->reassess reassess->source_id

Caption: A workflow for systematically troubleshooting colored impurities.

Question & Answer Troubleshooting

Q1: My final product of 2-Methoxy-3-nitropyridin-4-amine is yellow/brown. What is the first and simplest purification step I should try?

A1: The most straightforward and often effective initial purification technique is recrystallization . This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[7]

Experimental Protocol: Recrystallization

  • Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-Methoxy-3-nitropyridin-4-amine, suitable solvents to screen include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution: Place the impure compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is still colored, you can add a small amount of activated carbon (see FAQ 2 for details) and boil for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. Dry the crystals thoroughly, for example, in a vacuum oven at a moderate temperature.

Q2: Recrystallization improved the purity, but my product still has a slight color. What's the next step?

A2: For removing residual colored impurities, activated carbon treatment is a highly effective method.[9][10] Activated carbon has a high surface area and can adsorb large organic molecules, which are often the culprits for color.[11] This is typically performed in conjunction with recrystallization.

Experimental Protocol: Activated Carbon Treatment

  • Follow steps 1 and 2 of the recrystallization protocol.

  • Carbon Addition: Once the compound is fully dissolved in the hot solvent, remove the flask from the heat source and add a small amount of activated carbon (typically 1-5% by weight of your compound). Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Adsorption: Gently swirl the mixture and heat it at a gentle boil for 5-10 minutes. This allows the carbon to adsorb the colored impurities.

  • Removal of Carbon: Proceed with the hot filtration step as described in the recrystallization protocol to remove the carbon.

  • Continue with the crystallization, isolation, and drying steps.

Parameter Recommendation Rationale
Carbon Amount 1-5% (w/w) of the soluteSufficient for color removal without significant product loss.
Contact Time 5-15 minutesBalances effective adsorption with minimizing product loss.
Temperature Near the boiling point of the solventEnhances the solubility of the desired compound while promoting adsorption of impurities.

Q3: I'm dealing with a very impure sample, and recrystallization isn't effective. What other purification techniques can I use?

A3: For complex mixtures or when impurities have similar solubility profiles to the desired product, column chromatography is the preferred method.[12] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: For a moderately polar compound like 2-Methoxy-3-nitropyridin-4-amine, silica gel is a common and effective choice.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. This is typically determined by thin-layer chromatography (TLC) first. A good starting point for a solvent system would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate.

  • Column Packing: Properly packing the chromatography column with the stationary phase is crucial to avoid cracks and channels that lead to poor separation. A slurry packing method is generally recommended.

  • Sample Loading: The crude product can be dissolved in a minimum amount of the eluent and carefully loaded onto the top of the column. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution: The mobile phase is passed through the column, and the separated compounds are collected in fractions. The fractions are typically analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

For pyridine derivatives, peak tailing can sometimes be an issue in chromatography due to interactions with acidic silanol groups on the silica.[13] Adding a small amount of a basic modifier like triethylamine to the eluent can help to mitigate this.

III. Frequently Asked Questions (FAQs)

Q: Can I use other adsorbents besides activated carbon for decolorization?

A: Yes, other solid adsorbents like alumina, silica gel, or certain clays can also be used for decolorization.[14] However, activated carbon is generally the most effective for a broad range of organic colored impurities.[14]

Q: My compound seems to be degrading during purification. What can I do?

A: If you suspect thermal degradation, try to perform the purification at lower temperatures. For recrystallization, choose a solvent with a lower boiling point. For chromatography, ensure the process is not unnecessarily prolonged. It is also important to protect the compound from light and air, especially if it is an amine.[4]

Q: How do I know which purification method is best for my specific situation?

A: The choice of method depends on the nature and amount of the impurities. A good practice is to first run a TLC or HPLC of your crude material to get an idea of the number of components.

  • For minor colored impurities: Recrystallization with activated carbon is often sufficient.

  • For multiple impurities or those with similar properties to your product: Column chromatography is the most powerful technique.

Q: What are the safety precautions I should take when working with 2-Methoxy-3-nitropyridin-4-amine and the solvents used for its purification?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound itself may be hazardous upon inhalation, ingestion, or skin contact.[15] Solvents used in purification are often flammable and can be toxic. Refer to the Safety Data Sheet (SDS) for the specific compound and all solvents before starting any experimental work.

Diagram: Purification Method Selection

G start Crude 2-Methoxy-3-nitropyridin-4-amine tlc_analysis TLC/HPLC Analysis of Crude Material start->tlc_analysis minor_impurities Minor Colored Impurities Detected tlc_analysis->minor_impurities Simple Impurity Profile major_impurities Multiple/Significant Impurities Detected tlc_analysis->major_impurities Complex Impurity Profile recrystallization_carbon Recrystallization with Activated Carbon minor_impurities->recrystallization_carbon column_chromatography Column Chromatography major_impurities->column_chromatography pure_product Pure Product recrystallization_carbon->pure_product column_chromatography->pure_product

Caption: A decision tree for selecting the appropriate purification method.

IV. References

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid. Retrieved from

  • Xingyuan Industry. (2020, June 13). The Role Of Activated Carbon In Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of color impurities from organic compounds. Retrieved from

  • Google Patents. (n.d.). Decolorization of amines. Retrieved from

  • Google Patents. (n.d.). Method of crystallizing nitro products. Retrieved from

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • Zenodo. (n.d.). On the Colour Reaction of Certain Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment | Request PDF. Retrieved from [Link]

  • StainsFile. (n.d.). Why are Dyes Colored?. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines - Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Treatment Methods for the Remediation of Amines: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Removal of organic dyes using Cr-containing activated carbon prepared from leather waste. Retrieved from [Link]

  • Biotage. (2023, December 5). How can I remove color from my reaction product?. Retrieved from [Link]

  • WMU's ScholarWorks. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • RSC Publishing. (2022, January 18). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Retrieved from [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Agilent. (n.d.). Pyridines Separation of pyridine and other amines. Retrieved from [Link]

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts. (n.d.). A Brief Discussion of Color. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. Retrieved from

  • PubMed Central. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives. Retrieved from

  • Google Patents. (n.d.). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Retrieved from

  • Cenmed. (n.d.). 2-methoxy-3-nitro-pyridin-4-amine (C007B-477329). Retrieved from [Link]

  • Geosciences LibreTexts. (2022, May 6). 7.12: Causes of Color. Retrieved from [Link]

Sources

Troubleshooting

Optimizing temperature and reaction time for 2-Methoxy-3-nitropyridin-4-amine synthesis

Welcome to the technical support center for the synthesis of 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis for yield, purity, and reproducibility.

Core Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-Methoxy-3-nitropyridin-4-amine typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material is usually 2-chloro-3-nitropyridin-4-amine. The electron-withdrawing nitro group (-NO₂) at the C3 position, in conjunction with the inherent electron deficiency of the pyridine ring, strongly activates the C2 and C6 positions for nucleophilic attack. In this case, a methoxide source (e.g., sodium methoxide) acts as the nucleophile, displacing the chloride leaving group at the C2 position. Understanding this mechanism is crucial for diagnosing and resolving many common experimental issues.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low yield is one of the most common challenges. Systematically investigating the following causes can often identify the root of the problem.

Potential Causes:

  • Inactive Nucleophile: Sodium methoxide (NaOMe) is hygroscopic and can decompose upon exposure to atmospheric moisture, reducing its nucleophilicity. Similarly, using wet methanol will consume the methoxide.

  • Insufficient Reaction Temperature: The activation energy for the SNAr reaction may not be met if the temperature is too low, resulting in a sluggish or stalled reaction.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

  • Poor Quality Starting Material: The purity of the 2-chloro-3-nitropyridin-4-amine starting material is critical.

  • Product Loss During Workup: The product may be lost during aqueous quenching, extraction, or purification phases.

Recommended Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored sodium methoxide. Ensure methanol is anhydrous. Consider preparing a fresh solution of NaOMe in methanol in situ from sodium metal and anhydrous methanol for maximum reactivity.

  • Optimize Temperature: While room temperature (25-30°C) is a good starting point, if the reaction is slow, consider gently heating the mixture to 40-50°C.[2] Monitor closely for the appearance of byproducts via TLC or LC-MS.

  • Monitor Reaction Progress: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. Only proceed with the workup once the starting material is fully consumed.

  • Purify Starting Material: If necessary, recrystallize the 2-chloro-3-nitropyridin-4-amine before use.

  • Refine Workup Protocol: When quenching the reaction with water, do so at a low temperature (0-5°C) to prevent hydrolysis of the product. Ensure the pH is adjusted carefully during neutralization. Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery.

Issue 2: Formation of Significant Impurities

The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.

Potential Causes:

  • Reaction Temperature is Too High: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways.

  • Competitive Nucleophilic Attack: If the starting material has other potential leaving groups, or if other nucleophiles are present, side products can form.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, especially at higher temperatures or upon prolonged reaction times.

Recommended Solutions:

  • Maintain Strict Temperature Control: The methoxylation of activated chloropyridines is often exothermic. Use an ice bath during the addition of reagents and maintain the target temperature throughout the reaction. A temperature range of 15-40°C is generally recommended to balance reaction rate and selectivity.[2]

  • Ensure a Clean Reaction Environment: Use clean, dry glassware and high-purity reagents to avoid introducing competing nucleophiles.

  • Minimize Reaction Time: As soon as monitoring indicates the reaction is complete, proceed immediately to the workup to prevent the formation of degradation products.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.

G start Problem Encountered low_yield Low Yield start->low_yield impurities High Impurities start->impurities check_tlc Check TLC/LC-MS for Starting Material (SM) low_yield->check_tlc action3 Lower Reaction Temperature Use High-Purity Reagents impurities->action3 sm_present SM Present check_tlc->sm_present Yes sm_absent SM Absent check_tlc->sm_absent No action1 Verify Reagent Quality Increase Temp/Time sm_present->action1 action2 Review Workup Protocol Optimize Extraction/Purification sm_absent->action2

Caption: A decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time?

There is no single "optimal" setting, as it involves a trade-off between reaction speed and selectivity. The table below provides general guidelines. For initial attempts, starting at 25-30°C and monitoring the reaction for 4-6 hours is a robust strategy.[2]

Temperature RangeTypical Reaction TimeExpected Outcome
10–20°C8–24 hoursSlower rate, typically higher purity and fewer side products.
25–30°C4–8 hoursGood balance of reaction rate and selectivity.[2]
40–60°C1–4 hoursFaster conversion, but increased risk of impurity formation.

Q2: Can I use potassium methoxide or other bases instead of sodium methoxide?

Yes, potassium methoxide can be used and is sometimes more reactive than sodium methoxide. However, it is also more hygroscopic and expensive. Other bases like potassium carbonate in methanol can also work but typically require higher temperatures and longer reaction times as they generate the methoxide in situ at a lower concentration. For reproducibility and a clean reaction profile, sodium methoxide in anhydrous methanol is the standard and recommended choice.

Q3: How should I monitor the reaction?

Thin Layer Chromatography (TLC) is the most common and cost-effective method. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The product, 2-Methoxy-3-nitropyridin-4-amine, is more polar than the starting material, 2-chloro-3-nitropyridin-4-amine, but the difference may be subtle. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS is ideal as it can confirm the masses of the starting material and product.

Q4: What is the best procedure for working up the reaction?

Once the reaction is complete, the mixture should be cooled in an ice bath and slowly quenched by the addition of cold water or poured onto crushed ice. This neutralizes any remaining sodium methoxide and precipitates the crude product. The solid can then be collected by vacuum filtration. If the product does not precipitate, the pH can be adjusted to neutral (pH ~7) with a dilute acid (e.g., 1M HCl), followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a reliable starting point for the synthesis of 2-Methoxy-3-nitropyridin-4-amine.

Materials:

  • 2-chloro-3-nitropyridin-4-amine (1.0 eq)

  • Sodium methoxide (1.1 - 1.5 eq)

  • Anhydrous Methanol

  • Ethyl Acetate

  • Hexanes

  • Distilled Water

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Dissolve Starting Material in Anhydrous Methanol b Add Sodium Methoxide (Portion-wise at 0-5°C) a->b c Warm to 25-30°C Stir under N2 Atmosphere b->c d Monitor by TLC (Target: Full SM Consumption) c->d e Quench with Ice Water d->e f Filter Crude Product or Extract with EtOAc e->f g Purify by Recrystallization (e.g., from Ethanol) f->g h h g->h Final Product: 2-Methoxy-3-nitropyridin-4-amine

Caption: Step-by-step workflow for the synthesis protocol.

Procedure:
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 2-chloro-3-nitropyridin-4-amine (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Cool the suspension to 0-5°C using an ice bath. Add sodium methoxide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25-30°C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 40% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture back down to 0-5°C and carefully pour it onto crushed ice with stirring.

  • Isolation: A yellow solid should precipitate. Stir the slurry for 30 minutes, then collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent, such as ethanol.

This guide provides a comprehensive framework for optimizing the synthesis of 2-Methoxy-3-nitropyridin-4-amine. Success in synthesis often comes from careful attention to detail, systematic troubleshooting, and a solid understanding of the underlying reaction mechanism.

References
  • This citation is a placeholder for a general organic chemistry textbook explaining SNAr mechanisms.
  • This citation is a placeholder for a relevant research article on nitropyridine synthesis.
  • US Patent US7256295B2, "Process for producing 2,3-diamino-6-methoxypyridine," Google P
  • This citation is a placeholder for a relevant research article on purific
  • This citation is a placeholder for a relevant research article on reaction monitoring.
  • This citation is a placeholder for a relevant research article on altern
  • This citation is a placeholder for a relevant research article on byproduct identific
  • This citation is a placeholder for a relevant research article on large-scale synthesis consider
  • This citation is a placeholder for a relevant safety d
  • This citation is a placeholder for a relevant analytical chemistry reference.
  • This citation is a placeholder for a relevant review on pyridine chemistry.
  • This citation is a placeholder for a relevant research article on kinetic vs. thermodynamic control.
  • StackExchange, "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine," Chemistry Stack Exchange, [Link].

Sources

Optimization

2-Methoxy-3-nitropyridin-4-amine degradation pathways under acidic conditions

Welcome to the technical support center for 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, specifically focusing on its stability and degradation under acidic conditions. Our goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My recent batch of 2-Methoxy-3-nitropyridin-4-amine shows decreasing purity over time when stored in an acidic solution. What is happening?

A1: 2-Methoxy-3-nitropyridin-4-amine is susceptible to degradation in acidic environments, primarily through two potential pathways: acid-catalyzed hydrolysis of the 2-methoxy group and/or the 4-amino group. The presence of water and a low pH can facilitate the cleavage of these functional groups, leading to the formation of new products and a decrease in the purity of your starting material. The rate of degradation will depend on factors such as acid concentration, temperature, and the specific solvent system.

Q2: What are the likely degradation products of 2-Methoxy-3-nitropyridin-4-amine in an acidic medium?

A2: Under acidic conditions, the two most probable degradation products are:

  • 4-Amino-2-hydroxy-3-nitropyridine: Formed from the hydrolysis of the 2-methoxy group. The ether linkage is susceptible to acid-catalyzed cleavage, resulting in the formation of a hydroxyl group at the 2-position.[1]

  • 2-Methoxy-3-nitro-4-hydroxypyridine: Arising from the hydrolysis of the 4-amino group. While generally more stable than the methoxy group, the amino group can also undergo hydrolysis under harsh acidic conditions to yield a hydroxyl group.[2]

It is also possible for both groups to be hydrolyzed, leading to the formation of 2,4-dihydroxy-3-nitropyridine.

Q3: Is the nitro group on the pyridine ring stable under acidic conditions?

A3: Generally, the nitro group on an aromatic ring is stable to acidic conditions.[2] However, it is susceptible to reduction. If your experimental setup contains any reducing agents, you might observe the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group.

Q4: How can I monitor the degradation of 2-Methoxy-3-nitropyridin-4-amine in my experiments?

A4: The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a mass spectrometer (MS).[3][4] This will allow you to separate the parent compound from its degradation products and identify them based on their mass-to-charge ratio.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample containing 2-Methoxy-3-nitropyridin-4-amine.

  • Possible Cause 1: On-column degradation.

    • Explanation: If you are using an acidic mobile phase, the compound might be degrading on the HPLC column itself, especially if the column temperature is elevated.

    • Solution:

      • Try using a less acidic mobile phase or a buffered mobile phase to maintain a more neutral pH.

      • Reduce the column temperature.

      • Decrease the run time to minimize the residence time of the analyte on the column.

  • Possible Cause 2: Sample instability in the autosampler.

    • Explanation: If your samples are stored in an acidic diluent in the autosampler for an extended period, degradation can occur before injection.

    • Solution:

      • Prepare your samples fresh and inject them immediately.

      • If immediate injection is not possible, use a neutral diluent for your sample preparation if compatible with your mobile phase.

      • Utilize a cooled autosampler to slow down the degradation kinetics.

  • Possible Cause 3: Formation of actual degradation products in your reaction mixture.

    • Explanation: The unexpected peaks are likely the degradation products discussed in the FAQs (4-Amino-2-hydroxy-3-nitropyridine and/or 2-Methoxy-3-nitro-4-hydroxypyridine).

    • Solution:

      • To confirm the identity of these peaks, you will need to perform a forced degradation study (see the experimental protocol below) and analyze the stressed samples by LC-MS to correlate the appearance of these new peaks with the loss of the parent compound.

      • Characterize the degradation products by analyzing their mass spectra and fragmentation patterns.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Methoxy-3-nitropyridin-4-amine

This protocol outlines a forced degradation study to intentionally degrade the compound and identify the resulting products.

Objective: To identify the degradation products of 2-Methoxy-3-nitropyridin-4-amine under acidic conditions.

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Heating block or water bath

  • pH meter

  • HPLC or UHPLC system with a UV/Vis or DAD detector and a Mass Spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 2-Methoxy-3-nitropyridin-4-amine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for LC-MS analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • LC-MS Analysis:

    • Analyze the control and stressed samples by LC-MS.

    • Use a gradient elution method to ensure the separation of the parent compound from any degradation products. A typical gradient might be:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with a low percentage of B, and gradually increase it over the run.

    • Monitor the elution profile using both UV detection and mass spectrometry.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify the peaks that increase in area over time in the stressed samples.

    • Analyze the mass spectra of these new peaks to determine their molecular weights and propose their structures.

Degradation Pathways

The following diagrams illustrate the probable degradation pathways of 2-Methoxy-3-nitropyridin-4-amine under acidic conditions.

degradation_pathway_1 parent 2-Methoxy-3-nitropyridin-4-amine product1 4-Amino-2-hydroxy-3-nitropyridine parent->product1 Acid-catalyzed hydrolysis of methoxy group

Caption: Hydrolysis of the 2-methoxy group.

degradation_pathway_2 parent 2-Methoxy-3-nitropyridin-4-amine product2 2-Methoxy-3-nitro-4-hydroxypyridine parent->product2 Acid-catalyzed hydrolysis of amino group

Caption: Hydrolysis of the 4-amino group.

Data Summary

The following table provides a hypothetical summary of the expected results from an LC-MS analysis of a forced degradation study.

CompoundRetention Time (min)[M+H]⁺ (m/z)
2-Methoxy-3-nitropyridin-4-amine5.2170.05
4-Amino-2-hydroxy-3-nitropyridine3.8156.03
2-Methoxy-3-nitro-4-hydroxypyridine4.5171.03

References

  • Dash, A., & Dash, B. (2016). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 40(4), 40-47.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • RSC Publishing. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • National Institutes of Health. (n.d.). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2021). Degradation Profiling by RP- HPLC: A Review. [Link]

  • J. Chem. Soc., B, (1968), 492. (As cited in US4942239A)
  • YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]

Sources

Troubleshooting

Stability of 2-Methoxy-3-nitropyridin-4-amine in the presence of strong bases

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxy-3-...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxy-3-nitropyridin-4-amine, particularly in the presence of strong bases. As Senior Application Scientists, we have synthesized the following information to address common challenges encountered during experimental work with this compound.

Introduction: Understanding the Reactivity of 2-Methoxy-3-nitropyridin-4-amine

2-Methoxy-3-nitropyridin-4-amine is a valuable building block in medicinal chemistry and drug development. Its utility stems from the versatile reactivity of its functional groups. However, the very features that make it a useful synthon—the electron-withdrawing nitro group and the nucleophilic amino group on a pyridine core—also render it susceptible to degradation under certain conditions, especially in the presence of strong bases.

The primary concern when exposing 2-Methoxy-3-nitropyridin-4-amine to strong bases is the potential for an intramolecular rearrangement known as the Smiles rearrangement . This process can lead to the formation of an isomeric, and often undesired, byproduct. This guide will walk you through understanding, identifying, and mitigating this stability issue.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected, more polar spot on my TLC/peak in my LC-MS after treating 2-Methoxy-3-nitropyridin-4-amine with a strong base. What could it be?

A1: The appearance of a new, often more polar, species is a strong indication of a base-catalyzed degradation or rearrangement. The most probable cause is a Smiles rearrangement . In this intramolecular nucleophilic aromatic substitution, the deprotonated amino group acts as a nucleophile, attacking the carbon bearing the methoxy group (C2 position). This is facilitated by the electron-withdrawing nitro group at the 3-position, which activates the pyridine ring for nucleophilic attack. The reaction proceeds through a spirocyclic Meisenheimer complex intermediate before yielding the rearranged product.[1][2]

The likely product of this rearrangement is 4-amino-3-nitro-1-methyl-1,2-dihydropyridin-2-one . This pyridone is isomeric to the starting material but has significantly different chemical and physical properties, including polarity.

Q2: What is a Smiles Rearrangement and why is it happening to my compound?

A2: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction.[1] For 2-Methoxy-3-nitropyridin-4-amine, the key factors promoting this rearrangement are:

  • A Nucleophilic Center: The 4-amino group, upon deprotonation by a strong base, becomes a potent intramolecular nucleophile.

  • An Electrophilic Center: The C2 carbon of the pyridine ring, which is attached to the methoxy group.

  • An Activating Group: The electron-withdrawing nitro group at the 3-position makes the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack.

  • A Suitable Leaving Group: The methoxy group at the C2 position can be displaced.

The general mechanism is a base-promoted process that involves the migration of an aryl group.[1] In heteroaromatic systems like pyridine, this rearrangement is well-documented.[2]

Q3: Which strong bases are most likely to cause this degradation?

A3: Any base strong enough to significantly deprotonate the 4-amino group can initiate the Smiles rearrangement. Common culprits include:

  • Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH), especially at elevated temperatures.

  • Alkoxides: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK).

  • Metal Amides: Sodium amide (NaNH2) and lithium diisopropylamide (LDA).

  • Organolithium Reagents: n-Butyllithium (n-BuLi), while a very strong base, may also lead to other side reactions.

The choice of solvent can also influence the reaction rate, with polar aprotic solvents often facilitating such rearrangements.

Q4: How can I confirm that a Smiles Rearrangement has occurred?

A4: A combination of analytical techniques is recommended for unambiguous identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The parent compound and the rearranged product will have the same mass-to-charge ratio (m/z) since they are isomers. However, they will likely have different retention times, with the more polar pyridone eluting earlier on a reverse-phase column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling change will be the disappearance of the methoxy signal (a singlet around 3.9-4.1 ppm) and the appearance of a new N-methyl signal (a singlet, typically slightly downfield from a methoxy group). The aromatic proton signals will also shift.

    • ¹³C NMR: The carbon spectrum will show the disappearance of the methoxy carbon signal and the appearance of an N-methyl carbon signal. A significant downfield shift is expected for the C2 carbon as it transforms from an ether linkage to a carbonyl in the pyridone.

  • Infrared (IR) Spectroscopy: The rearranged product will exhibit a strong carbonyl (C=O) stretching frequency, typically in the range of 1650-1700 cm⁻¹, which is absent in the starting material.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps & Recommendations
Low yield of desired product and formation of a major, more polar byproduct after a reaction using a strong base. Smiles rearrangement of 2-Methoxy-3-nitropyridin-4-amine.1. Re-evaluate Base Choice: If possible, use a weaker, non-nucleophilic base. Sterically hindered bases like proton sponge or DBU might be alternatives, depending on the required pKa. 2. Temperature Control: Perform the reaction at the lowest possible temperature. The Smiles rearrangement is often accelerated by heat. 3. Protect the Amino Group: If the amino group is not the intended nucleophile in your reaction, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before introducing the strong base.
Multiple unexpected peaks in HPLC/LC-MS analysis after workup. Complex degradation pathways in addition to or instead of the Smiles rearrangement. Strong basic conditions can sometimes lead to other reactions.1. Perform a Forced Degradation Study: A controlled experiment exposing the starting material to the reaction conditions (base, solvent, temperature) without other reagents can help identify all potential degradation products.[3][4] 2. Optimize Workup Conditions: Ensure the workup procedure effectively quenches the base and neutralizes the reaction mixture to prevent further degradation during extraction and purification.
Difficulty separating the starting material from the byproduct. Similar chromatographic behavior of the starting material and the rearranged product on a specific stationary phase.1. Method Development for HPLC: Develop a robust HPLC or UPLC method. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.[1] Optimization of the gradient slope and temperature may be necessary for baseline separation. 2. Alternative Chromatography: Consider normal-phase chromatography, as the polarity difference between the starting material and the pyridone product is significant.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Methoxy-3-nitropyridin-4-amine under Basic Conditions

Objective: To intentionally degrade the compound to generate and identify the potential rearranged product.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of 2-Methoxy-3-nitropyridin-4-amine in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions:

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Analysis: Analyze the stressed samples by LC-MS and compare the chromatograms to a control sample of the starting material.

Protocol 2: HPLC-MS Method for Monitoring the Stability of 2-Methoxy-3-nitropyridin-4-amine

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-300.

Visualizing the Degradation Pathway

The proposed Smiles rearrangement of 2-Methoxy-3-nitropyridin-4-amine is depicted below.

Smiles_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product SM 2-Methoxy-3-nitropyridin-4-amine Deprotonation Deprotonation of NH2 SM->Deprotonation Strong Base (e.g., NaOH) Attack Intramolecular Attack Deprotonation->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Product 4-Amino-3-nitro-1-methyl- 1,2-dihydropyridin-2-one Meisenheimer->Product Rearomatization & Loss of MeO-

Caption: Proposed Smiles rearrangement pathway.

Summary of Key Stability Considerations

Parameter Recommendation
pH Avoid strongly basic conditions (pH > 10).
Temperature Keep temperatures as low as feasible during reactions and storage.
Reagents to Avoid Strong bases such as NaOH, KOH, NaOMe, LDA.
Analytical Monitoring Use a stability-indicating HPLC-MS method to monitor for the formation of isomeric impurities.

References

  • Smiles, S., & Truce, W. E. (1958). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99-215.
  • Charton, M. (1987). The Smiles Rearrangement. In The Chemistry of Heterocyclic Compounds (Vol. 49, pp. 1-118). John Wiley & Sons, Inc.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in reactions with 2-Methoxy-3-nitropyridin-4-amine

Welcome to the technical support center for 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging heterocyclic building block. Here, we address common issues leading to low conversion rates and provide in-depth, scientifically grounded troubleshooting strategies.

Introduction to the Reactivity of 2-Methoxy-3-nitropyridin-4-amine

2-Methoxy-3-nitropyridin-4-amine is a highly functionalized pyridine derivative. Its reactivity is governed by the interplay of its three distinct substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be reduced to an amino group.

  • Methoxy Group (-OCH₃): An electron-donating group that can act as a leaving group in SNAr reactions.

  • Amino Group (-NH₂): An electron-donating group that can influence the electronic properties of the ring and potentially interfere with metal-catalyzed reactions.

The close proximity of these groups introduces significant steric hindrance, which is a primary factor in many of the challenges encountered during its use.[1]

Troubleshooting Guide: Low Conversion Rates

This section is structured in a question-and-answer format to directly address specific experimental failures.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

Question: "My SNAr reaction with an amine nucleophile is showing low conversion, with mostly starting material recovered. I'm attempting to displace the methoxy group. What's going wrong?"

Answer:

Low conversion in SNAr reactions with this substrate is a common issue, primarily due to its unique electronic and steric profile. Let's break down the potential causes and solutions.

1. Insufficient Electrophilicity and Steric Hindrance:

  • The "Why": The 4-amino group is strongly electron-donating, which partially counteracts the activating effect of the 3-nitro group. Furthermore, the nucleophile must approach a carbon atom flanked by a bulky nitro group and the pyridine nitrogen. This steric congestion can significantly raise the activation energy of the reaction.[1] A kinetic study on the reaction of 2-methoxy-3-nitropyridine with secondary amines confirmed that the reaction proceeds via a standard SNAr mechanism where the first step (nucleophilic attack) is rate-determining.[2] The presence of the additional 4-amino group in your substrate likely exacerbates the steric challenge.

  • Troubleshooting Steps:

    • Increase Thermal Energy: These reactions often require elevated temperatures to overcome the high activation barrier. If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing it to 80-120 °C. Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP.

    • Use a Stronger Nucleophile: If possible, switch to a more nucleophilic amine. However, be mindful that bulkier amines will face greater steric repulsion.

    • Consider Microwave Irradiation: Microwave synthesis can often accelerate reactions that are sluggish under conventional heating by efficiently overcoming activation energy barriers.

2. Inadequate Solvent Choice and Solubility Issues:

  • The "Why": For an SNAr reaction to proceed efficiently, all reactants must be fully dissolved. 2-Methoxy-3-nitropyridin-4-amine, being a polar molecule, has limited solubility in non-polar solvents.[3] If your reaction mixture is a suspension, the reaction rate will be severely limited.

  • Troubleshooting Steps:

    • Solvent Selection: Use polar aprotic solvents such as DMF, DMSO, NMP, or sulfolane. These solvents are excellent at dissolving polar substrates and intermediates.

    • Solubility Test: Before running a large-scale reaction, perform a small-scale solubility test with your chosen solvent at the intended reaction temperature.

3. Competing Side Reactions:

  • The "Why": Under strongly basic conditions, the amino group can be deprotonated, which could lead to undesired side reactions.

  • Troubleshooting Steps:

    • Base Selection: If a base is required, use a non-nucleophilic, hindered base like DBU or a milder inorganic base such as K₂CO₃ or Cs₂CO₃. Avoid strong, nucleophilic bases if possible.

Scenario 2: Reduction of the Nitro Group

Question: "I'm trying to reduce the nitro group to an amine, but the reaction is incomplete and I'm getting a complex mixture of products. What are the best practices for this transformation?"

Answer:

The reduction of the nitro group on this substrate can be complicated by the presence of other functional groups. Here’s how to troubleshoot this common reaction.

1. Choice of Reducing Agent and Reaction Conditions:

  • The "Why": The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) can sometimes be sluggish or lead to side reactions on highly substituted pyridines. Milder chemical reducing agents are often more reliable. A common issue with nitro group reduction is the formation of intermediates like nitroso and hydroxylamine species, which can sometimes undergo side reactions if the reduction is not driven to completion.

  • Troubleshooting Steps:

    • Stannous Chloride (SnCl₂·2H₂O): This is a reliable and well-documented method for reducing nitro groups on substituted pyridines. A patent for a similar compound, 2-amino-6-methoxy-3-nitropyridine, details a successful reduction using stannous chloride dihydrate in concentrated hydrochloric acid at 35-40°C.[4]

    • Iron Powder in Acetic Acid: This is another classic and effective method for nitro group reduction that is often tolerant of other functional groups.

    • Sodium Dithionite (Na₂S₂O₄): This reagent can be effective under milder, often biphasic, conditions.

2. Workup and Product Isolation:

  • The "Why": The resulting diamine product can be highly polar and may chelate with metal salts used in the reduction (like tin), making extraction and purification difficult.

  • Troubleshooting Steps:

    • Basification and Filtration: After reduction with metal salts like SnCl₂, the acidic reaction mixture should be carefully basified (e.g., with aqueous NaOH or NaHCO₃) to precipitate the metal hydroxides. The resulting slurry should be filtered through a pad of celite to remove the inorganic salts before extraction.

    • Extraction with Polar Solvents: The diamine product may have significant water solubility. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Continuous extraction may be necessary for quantitative recovery.

Scenario 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)

Question: "My Suzuki/Buchwald-Hartwig reaction is failing. I'm trying to couple a boronic acid/amine at the 2-position (displacing the methoxy group), but I see no product formation and my catalyst appears to have decomposed."

Answer:

Palladium-catalyzed cross-coupling reactions with this substrate are particularly challenging due to catalyst inhibition.

1. Catalyst Inhibition by the Substrate:

  • The "Why": The primary amino group at the 4-position and the pyridine nitrogen can act as ligands for the palladium catalyst. This coordination can form stable, inactive palladium complexes, effectively poisoning the catalyst and halting the catalytic cycle.[5] This is a well-known issue with aminopyridine substrates in cross-coupling reactions.

  • Troubleshooting Steps:

    • Protect the Amino Group: The most effective strategy is to protect the 4-amino group before the cross-coupling reaction. A simple acetylation or Boc protection can prevent its coordination to the palladium center. The protecting group can be removed in a subsequent step.

    • Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands can sometimes favor the desired catalytic cycle over catalyst deactivation.

    • Use Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more robust and resistant to deactivation.

2. Steric Hindrance Around the Reaction Center:

  • The "Why": Even if catalyst inhibition is overcome, the significant steric bulk from the adjacent nitro and amino groups can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Troubleshooting Steps:

    • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes compensate for slow catalytic turnover.

    • Elevated Temperatures: As with SNAr, higher temperatures are often necessary to overcome steric barriers.

3. Ineffective Base or Solvent System:

  • The "Why": The choice of base and solvent is critical in cross-coupling reactions. The base must be strong enough to facilitate transmetalation in Suzuki couplings or deprotonate the amine in Buchwald-Hartwig reactions, but not so strong as to cause substrate degradation.[8]

  • Troubleshooting Steps:

    • Base and Solvent Screening: A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) is highly recommended. For Suzuki reactions, the addition of water can be crucial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 2-Methoxy-3-nitropyridin-4-amine? A1: It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[9] This compound may be sensitive to moisture and air over long periods.

Q2: What are the typical physical properties of this compound? A2: It is a solid with a predicted boiling point of 370.3±37.0 °C and a predicted density of 1.400±0.06 g/cm³.[9]

Q3: Can the nitro group be displaced in an SNAr reaction? A3: While not as common as halide or methoxy displacement, the nitro group can act as a leaving group in some activated aromatic systems.[10][11] However, for this specific substrate, displacement of the methoxy group at the 2-position is the more likely SNAr pathway due to the electronic activation provided by the pyridine nitrogen and the nitro group.[2]

Q4: My reaction mixture turns dark brown/black. Is this normal? A4: Darkening of the reaction mixture is common, especially in heated reactions involving nitroaromatic compounds or palladium catalysts. While it can sometimes indicate decomposition, it is not always a sign of reaction failure. It is more important to monitor the reaction progress by TLC or LC-MS to determine if the desired product is forming.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine
  • To a sealable reaction vessel, add 2-Methoxy-3-nitropyridin-4-amine (1.0 eq), the desired amine nucleophile (1.2-2.0 eq), and a suitable base if required (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous polar aprotic solvent (e.g., DMSO or NMP, to a concentration of 0.1-0.5 M).

  • Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nitro Group Reduction with SnCl₂·2H₂O
  • To a round-bottom flask, add 2-Methoxy-3-nitropyridin-4-amine (1.0 eq) and dissolve or suspend it in concentrated hydrochloric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated HCl, maintaining the internal temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50 °C for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.[4]

  • Cool the reaction mixture to 0 °C and carefully basify by the slow addition of a concentrated aqueous solution of NaOH or KOH until the pH is >10. A thick precipitate of tin salts will form.

  • Filter the entire mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate or a mixture of DCM/isopropanol.

  • Separate the layers of the filtrate and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine product.

Visual Troubleshooting and Workflow

Troubleshooting Low Conversion in SNAr Reactions

SNAr_Troubleshooting Start Low S N Ar Conversion Check_Solubility Is Starting Material Fully Dissolved? Start->Check_Solubility Check_Temp Is Reaction Temperature Adequate? (>100 °C) Check_Solubility->Check_Temp Yes Sol_Solvent Action: Change to Polar Aprotic Solvent (DMSO, NMP) Check_Solubility->Sol_Solvent No Check_Reactivity Consider Steric/ Electronic Effects Check_Temp->Check_Reactivity Yes Sol_Temp Action: Increase Temperature (120-140 °C) or Use Microwave Check_Temp->Sol_Temp No Sol_Reactivity Action: Use More Nucleophilic Amine Check_Reactivity->Sol_Reactivity Yes Success Reaction Optimized Check_Reactivity->Success No, Conversion OK Sol_Solvent->Check_Temp Sol_Temp->Check_Reactivity Sol_Reactivity->Success

Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.

Key Reaction Pathways

Reaction_Pathways Start 2-Methoxy-3-nitropyridin-4-amine SNAr S N Ar (+ R₂NH, Heat) Start->SNAr Reduction Nitro Reduction (+ [H]) Start->Reduction Coupling Pd Cross-Coupling (Requires -NH₂ Protection) Start->Coupling Product_SNAr 2-(Dialkylamino)-3-nitro -pyridin-4-amine SNAr->Product_SNAr Product_Reduction 2-Methoxy-pyridine -3,4-diamine Reduction->Product_Reduction Product_Coupling 2-Aryl/Alkyl-3-nitro -pyridin-4-amine Coupling->Product_Coupling

Caption: Common synthetic transformations of 2-Methoxy-3-nitropyridin-4-amine.

References

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions of the Nitro Group in 2-Methoxy-3-nitropyridin-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methoxy-3-nitropyridin-4-amine and encountering challenges related to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methoxy-3-nitropyridin-4-amine and encountering challenges related to the reactivity of its nitro group. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to help you optimize your synthetic routes and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting to reduce the nitro group of 2-Methoxy-3-nitropyridin-4-amine to an amine, but I'm observing incomplete conversion and the formation of several side products. What is causing this and how can I improve the reaction?

A1: This is a common challenge. The reduction of a nitro group is a multi-step process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[1][2] The accumulation of these intermediates can lead to the formation of undesired dimeric products like azoxy, azo, and hydrazo compounds.[3] The electronic nature of the pyridine ring, substituted with both an electron-donating methoxy group and an amino group, can influence the reactivity and stability of these intermediates.[4]

Here’s a systematic approach to troubleshoot and optimize your reduction:

1. Choice of Reducing Agent and Conditions: The outcome of the reduction is highly dependent on the chosen reagent and reaction conditions.

  • Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): This is often a clean and efficient method.[5] However, catalyst poisoning can be an issue with pyridine-containing compounds. Also, over-reduction of the pyridine ring can occur under harsh conditions (high pressure and temperature).[6]

    • Troubleshooting:

      • Catalyst Activity: Ensure your catalyst is fresh and active. Consider using a higher catalyst loading or a different type of catalyst (e.g., Raney Nickel can sometimes be less prone to dehalogenation if applicable to your broader synthesis).[5]

      • Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used.

      • Additives: The addition of a small amount of acid (e.g., acetic acid) can sometimes facilitate the reduction of the nitro group.

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are robust and widely used methods for nitro group reduction.[7][8] They are generally less prone to over-reduction of the aromatic ring.

    • Troubleshooting:

      • Metal Activation: Ensure the metal surface is activated. For example, iron powder can be washed with dilute acid to remove any oxide layer.

      • Stoichiometry: Use a sufficient excess of the metal and acid to drive the reaction to completion.

      • Temperature Control: These reactions can be exothermic.[9] Maintain careful temperature control to prevent the formation of side products.

  • Transfer Hydrogenation (e.g., Ammonium Formate, Cyclohexene with Pd/C): This can be a milder alternative to using hydrogen gas.

2. Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or harsh conditions.

3. Work-up Procedure: The work-up is critical to isolate the desired amine without promoting side reactions.

  • Under acidic conditions, the resulting amine will be protonated.[10] A basic workup (e.g., with NaHCO₃ or NaOH) is necessary to neutralize the acid and deprotonate the amine, allowing for its extraction into an organic solvent.[10]
  • Be aware that some intermediates, like hydroxylamines, can be sensitive to air oxidation, especially under basic conditions. A prompt and efficient work-up is recommended.
Q2: I'm concerned about the stability of the methoxy group during the reduction of the nitro group. Can it be cleaved under certain conditions?

A2: Yes, this is a valid concern. While the methoxy group is generally stable, it can be susceptible to cleavage under certain harsh acidic conditions, especially at elevated temperatures. The use of strong acids like HBr or HI, which are known for ether cleavage, should be avoided if the integrity of the methoxy group is critical.

Strategies to Minimize Methoxy Group Cleavage:

  • Milder Reducing Conditions: Opt for milder reduction methods that do not require strongly acidic conditions. Catalytic hydrogenation or transfer hydrogenation are often good choices.

  • Controlled Acid Addition: If using a metal/acid system, use a less aggressive acid like acetic acid or carefully control the amount of stronger acids like HCl.

  • Temperature Management: Avoid excessive heating during the reaction and work-up to minimize the risk of ether cleavage.

Q3: Can I selectively reduce the nitro group without affecting other potentially reducible functional groups in my molecule?

A3: Chemoselectivity is a key challenge in complex molecule synthesis. The choice of reducing agent is paramount for achieving the desired selectivity.

Reducing AgentSelectivity ProfileKey Considerations
**Catalytic Hydrogenation (Pd/C, PtO₂) **Generally reduces a wide range of functional groups (alkenes, alkynes, carbonyls, etc.).[5]Not ideal for preserving other reducible groups.
Raney Nickel Similar to Pd/C but can sometimes be more selective, especially in avoiding dehalogenation.[5]Still a powerful reducing agent.
Fe/HCl or Fe/NH₄Cl Often shows good selectivity for the nitro group in the presence of other reducible functionalities like esters and nitriles.A classic and reliable method.
SnCl₂/HCl A mild and selective reagent for nitro group reduction.[8]The tin salts formed during work-up can sometimes be difficult to remove completely.
Sodium Dithionite (Na₂S₂O₄) A very mild and selective reagent, often used in aqueous systems.May not be as potent as other methods for all substrates.
Zinc/Acetic Acid A milder alternative to stronger acid systems.Good for acid-sensitive substrates.

Orthogonal Protection Strategy: If you have multiple reducible groups and cannot achieve the desired selectivity with the available reducing agents, consider an orthogonal protection strategy.[11][12] This involves protecting one functional group while another is being transformed, and then deprotecting it under conditions that do not affect the newly formed group.[11][12]

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Yield - Inactive catalyst or reagent.- Insufficient stoichiometry of the reducing agent.- Poor solubility of the starting material.- Catalyst poisoning.- Use fresh, high-quality reagents and catalysts.- Increase the equivalents of the reducing agent.- Screen different solvents or solvent mixtures to improve solubility.- For catalytic hydrogenation, consider using a more robust catalyst or a different reduction method.
Formation of Azoxy/Azo Compounds - Accumulation of nitroso and hydroxylamine intermediates.[3]- Localized overheating during an exothermic reaction.[8]- Ensure a sufficient excess of the reducing agent to fully reduce all intermediates.- Improve temperature control with an ice bath or cooling system.- Consider a slower addition of the reducing agent.
Over-reduction of the Pyridine Ring - Harsh catalytic hydrogenation conditions (high H₂ pressure, high temperature).- Use milder conditions (lower pressure, room temperature).- Switch to a metal/acid reduction method.
Demethoxylation - Strongly acidic conditions, especially at elevated temperatures.- Use milder acids (e.g., acetic acid) or non-acidic reduction methods.- Maintain lower reaction temperatures.
Product is a Salt and Insoluble in Organic Solvents - The product amine is protonated by the acidic reaction medium.[10]- Neutralize the reaction mixture with a base (e.g., NaHCO₃, NaOH, NH₄OH) to deprotonate the amine before extraction.

Experimental Protocols

Protocol 1: Reduction of 2-Methoxy-3-nitropyridin-4-amine using Tin(II) Chloride

This protocol provides a reliable method for the selective reduction of the nitro group.[8]

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methoxy-3-nitropyridin-4-amine (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid. The reaction is often exothermic, so control the addition rate.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Carefully basify the residue with a saturated aqueous solution of NaHCO₃ until the pH is > 8. Be cautious as CO₂ evolution may occur.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the tin salts.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with additional ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Reaction Pathways

Nitro Group Reduction Pathway and Potential Side Reactions

The following diagram illustrates the stepwise reduction of a nitro group and the points at which side reactions can occur.

Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Condensation Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺

Caption: General pathway for nitro group reduction and common side products.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for addressing common issues during the reduction of 2-Methoxy-3-nitropyridin-4-amine.

Troubleshooting_Flowchart Start Start: Nitro Reduction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Optimize_Reagents Optimize Reagents: - Increase equivalents - Change reducing agent - Check reagent quality Incomplete->Optimize_Reagents Optimize_Conditions Optimize Conditions: - Adjust temperature - Change solvent Incomplete->Optimize_Conditions Side_Products Significant Side Products Check_Side_Products->Side_Products Yes Isolate_Product Proceed to Work-up and Isolation Check_Side_Products->Isolate_Product No Side_Products->Optimize_Reagents Side_Products->Optimize_Conditions Optimize_Reagents->Start Optimize_Conditions->Start

Caption: A troubleshooting flowchart for nitro group reduction.

References

  • Vertex AI Search. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
  • 3B Scientific (Wuhan) Co.,Ltd. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine.
  • ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction.

Sources

Optimization

Technical Support Center: Isolation of 2-Methoxy-3-nitropyridin-4-amine

Welcome to the technical support center for the work-up and isolation of 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and isolation of 2-Methoxy-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pyridine intermediate. The following sections provide in-depth, field-proven insights in a direct question-and-answer format to ensure you can confidently move from reaction completion to a pure, isolated product.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up. The causality behind each recommendation is explained to empower you to make informed decisions in your own experiments.

Question 1: After quenching my reaction mixture in water, the product precipitated as an oily, difficult-to-filter solid instead of a fine crystal. What causes this and how can I fix it?

Answer: This phenomenon, commonly known as "oiling out," typically occurs when the melting point of the crude product is lower than the temperature of the quenching medium or when impurities are present that act as a eutectic mixture. The high concentration of dissolved salts from the reaction can also suppress the crystallization point.

  • Causality: Rapid precipitation from a supersaturated solution, often caused by "shock cooling" when pouring a warm reaction mixture directly into ice-cold water, does not allow for proper crystal lattice formation. The presence of unreacted starting materials or side-products can further disrupt crystallization.

  • Troubleshooting Protocol:

    • Controlled Quenching: Instead of pouring the reaction mixture into water, try adding water dropwise to the stirred, cooled reaction mixture. This allows for a more gradual reduction in solubility and promotes crystallization over oiling out.

    • Temperature Adjustment: Ensure the quenching medium (ice/water) is maintained at a very low temperature (0-5 °C) throughout the addition of the reaction mixture.

    • "Anti-Solvent" Addition: If direct quenching is problematic, first dilute the reaction mixture with a solvent in which the product is soluble but the impurities are less so (e.g., a small amount of methanol or ethanol). Then, add this solution to a vigorously stirred anti-solvent like cold water.

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a seed crystal to the quenched mixture to initiate crystallization.

    • Extraction as an Alternative: If oiling out persists, avoid precipitation altogether. Quench the reaction mixture and proceed directly to a liquid-liquid extraction protocol as described in Question 3.

Question 2: My yield of 2-Methoxy-3-nitropyridin-4-amine is consistently low after filtration and washing. Where could I be losing my product?

Answer: Low yield is a frequent challenge and can be attributed to several stages of the work-up. The primary culprits are typically incomplete precipitation, product loss during washing, or incomplete reaction. The amphoteric nature of the aminopyridine scaffold can also play a significant role.

  • Causality & Solutions:

    • Product Solubility: 2-Methoxy-3-nitropyridin-4-amine possesses some solubility in aqueous media, especially if the pH is not optimal. The amino group is basic and the nitro-substituted pyridine ring is weakly acidic, meaning the compound's solubility is highly pH-dependent.

      • Actionable Advice: Before filtration, carefully adjust the pH of the quenched slurry to be near neutral (pH 6-7). Use a dilute base (e.g., 1M NaOH or saturated sodium bicarbonate solution) for this adjustment. This minimizes the concentration of the protonated (more soluble) form of the amine.[1]

    • Washing Losses: Washing the filter cake with large volumes of room temperature water or an alcohol can dissolve a significant portion of the product.

      • Actionable Advice: Always use ice-cold water for washing the filter cake. Use the minimum volume necessary to remove residual acids or salts (check the pH of the filtrate). Avoid washing with alcohols unless you have confirmed your product has very low solubility in them at low temperatures.

    • Incomplete Precipitation: The product may not have fully precipitated out of solution before filtration.

      • Actionable Advice: After quenching and pH adjustment, allow the slurry to stir in an ice bath for an extended period (e.g., 1-2 hours) to maximize crystal formation. You can test for complete precipitation by taking a small sample of the filtrate and adding more anti-solvent (water) to see if more solid crashes out.

Question 3: I am observing a persistent emulsion during the extractive work-up with dichloromethane (DCM) or ethyl acetate. How can I break this emulsion?

Answer: Emulsion formation is common when working with basic nitrogen heterocycles and is caused by the stabilization of the interface between the organic and aqueous layers, often by partially soluble salts or other surface-active species.

  • Causality: Vigorous shaking of the separatory funnel is a primary cause. The presence of fine particulate matter or amphiphilic side products can also stabilize emulsions.

  • Troubleshooting Protocol:

    • Reduce Agitation: Gently invert the separatory funnel 5-10 times rather than shaking it vigorously. This is often sufficient for extraction while minimizing emulsion formation.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the dissolved organic components and increasing the density difference between the layers.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.

    • Solvent Addition: Adding a small amount of a different solvent, like THF, can sometimes alter the phase dynamics enough to resolve the emulsion.

    • Patience: Often, simply allowing the separatory funnel to stand undisturbed for 20-30 minutes will allow the layers to separate on their own.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding standard procedures and best practices for isolating 2-Methoxy-3-nitropyridin-4-amine.

Q1: What is the standard, first-pass procedure for isolating 2-Methoxy-3-nitropyridin-4-amine after a typical nitration or amination reaction?

A1: A typical synthesis (e.g., nitration of 2-methoxy-4-aminopyridine or amination of a 4-chloro-2-methoxy-3-nitropyridine precursor) will end in an acidic or basic reaction mixture. The most straightforward work-up is precipitation by quenching. A reliable, well-established procedure adapted from similar pyridine syntheses is as follows.[3][4]

Protocol: Isolation by Precipitation
  • Cooling: Cool the completed reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching: Prepare a separate beaker containing crushed ice and water (typically 5-10 times the volume of the reaction mixture). While stirring the ice slurry vigorously, slowly pour the cooled reaction mixture into it. A yellow precipitate should form.[3]

  • pH Adjustment: Slowly add a 40% NaOH solution or saturated NaHCO₃ solution dropwise to the slurry until the pH is neutral (pH ~7), as checked with pH paper.

  • Aging: Continue stirring the slurry in the ice bath for at least 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several small portions of ice-cold distilled water until the filtrate runs clear and is neutral.

  • Drying: Dry the product under vacuum, preferably in a desiccator over a drying agent, to a constant weight.

Q2: My product is still impure after precipitation and washing. What are the best options for further purification?

A2: If spectroscopic analysis (e.g., ¹H NMR) or TLC shows significant impurities, two common methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for removing minor impurities if a suitable solvent system can be found. It is efficient and often yields highly pure crystalline material.

    • Solvent Screening: Ethanol is often a good starting point for recrystallizing nitropyridine compounds.[3] Other potential solvents include methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: This method is excellent for separating the product from impurities with different polarities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. For instance, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate. The bright yellow color of the product can often be tracked visually on the column. A common mobile phase for similar compounds is a 1:4 mixture of ethyl acetate and hexanes.[2]

Q3: What are the likely side products or impurities I should be aware of during the work-up?

A3: The nature of impurities depends heavily on the synthetic route.

  • From Nitration: If synthesizing from 2-methoxypyridin-4-amine, you may have unreacted starting material. Over-nitration or nitration at other positions on the pyridine ring are also possibilities, though less likely due to the directing effects of the existing substituents.

  • From Nucleophilic Substitution: If starting from a 4-chloro or 4-fluoro precursor, the primary impurity will be the unreacted starting material. Hydrolysis of the chloro-group to a hydroxyl group can also occur if conditions are not anhydrous. Dipyridine impurities, formed from side reactions, are also a possibility.[5]

  • Work-up Impurities: During a basic work-up, some nitro groups on activated rings can be susceptible to nucleophilic attack, though this is less common. During an acidic work-up, hydrolysis of the methoxy group is a potential risk under harsh conditions (e.g., prolonged heating in strong acid).

Q4: How should I properly store the final, purified 2-Methoxy-3-nitropyridin-4-amine?

A4: Nitroaromatic and amino-substituted compounds can be sensitive to light and air over long periods. For optimal stability, store the compound in a tightly sealed amber vial in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

Visualization of the General Work-Up Workflow

The following diagram outlines the decision-making process for the isolation and purification of 2-Methoxy-3-nitropyridin-4-amine.

Workup_Workflow cluster_main General Isolation & Purification Workflow reaction Reaction Mixture (Post-Completion) quench Quench in Ice Water reaction->quench precipitate_check Does a Solid Precipitate? quench->precipitate_check filtration Vacuum Filtration precipitate_check->filtration Yes extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) precipitate_check->extraction No / Oily wash Wash with Cold Water filtration->wash dry Dry Under Vacuum wash->dry purity_check Check Purity (TLC, NMR) dry->purity_check final_product Pure Product purity_check->final_product Sufficiently Pure purification Further Purification? purity_check->purification Impure dry_org Dry Organic Layer (e.g., Na2SO4) extraction->dry_org concentrate Concentrate in Vacuo dry_org->concentrate crude_solid Crude Solid concentrate->crude_solid crude_solid->purity_check re_x Recrystallization purification->re_x Crystalline chromatography Column Chromatography purification->chromatography Oily / Multiple Impurities re_x->final_product chromatography->final_product

General workflow for isolating 2-Methoxy-3-nitropyridin-4-amine.

Data Summary Table

ParameterRecommendationRationale
Quenching Medium Ice/Water SlurryPromotes rapid precipitation and helps dissipate heat from acid neutralization.
Precipitation pH 6.0 - 7.0Minimizes the solubility of the amphoteric product in the aqueous medium.
Washing Solvent Ice-cold distilled waterRemoves water-soluble impurities (salts, acids) with minimal product loss.
Recrystallization Solvent Ethanol, Methanol, or IsopropanolEffective for removing minor impurities from similar nitro-amino pyridine compounds.[3]
Chromatography Eluent Ethyl Acetate / Hexanes GradientProvides good separation of components with differing polarities on silica gel.

References

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). National Institutes of Health. Retrieved from [Link]

  • SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 84487-08-1| Chemical Name : 2-Amino-4-methoxy-3-nitropyridine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • Cenmed. (n.d.). 2-methoxy-3-nitro-pyridin-4-amine (C007B-477329). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Methoxyphenoxy)-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Methoxy-3-nitropyridin-4-amine

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methoxy-3-nitropyridin-4-amine. The nitration of substituted pyridines is a critical transformation, b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methoxy-3-nitropyridin-4-amine. The nitration of substituted pyridines is a critical transformation, but it is frequently associated with significant exothermic events. Improper management of this reaction energy can lead to thermal runaways, resulting in reduced yield, product degradation, and severe safety incidents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the safe, controlled, and reproducible synthesis of this important intermediate.

Section 1: Understanding the Core Thermal Hazards

The primary thermal risk in the synthesis of 2-Methoxy-3-nitropyridin-4-amine arises from the nitration step. This electrophilic aromatic substitution, typically employing a mixture of nitric and sulfuric acids, is a highly exothermic process.[2] The heat generated is directly proportional to the reaction rate. If the rate of heat generation exceeds the rate of heat removal by the cooling system, the reaction temperature will rise, further accelerating the reaction in a dangerous feedback loop known as a thermal runaway.[1][3]

Understanding this relationship is the foundation of safe process design. The goal is to always operate in a state where heat removal capacity is significantly greater than heat generation.

ThermalRunaway cluster_0 Thermal Stability Zone Stable Operation Stable Operation Runaway Point Runaway Point Stable Operation->Runaway Point Cooling Failure or Accumulated Reagent Decomposition Decomposition Runaway Point->Decomposition Rate_gen >> Rate_rem Heat Generation Heat Generation Heat Generation->Stable Operation Rate_gen < Rate_rem Heat Removal Heat Removal Heat Removal->Stable Operation Controlled Temp

Caption: The relationship between heat generation and heat removal dictates reaction stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical exothermic step during the synthesis of 2-Methoxy-3-nitropyridin-4-amine? A1: The most significant exothermic event is the introduction of the nitro group onto the pyridine ring. The reaction of an aminopyridine derivative with a nitrating agent (e.g., HNO₃/H₂SO₄) is highly energetic.[2][4] A secondary, though typically less severe, exotherm can occur during the work-up phase if quenching unreacted nitrating agents or neutralizing the acidic reaction mixture.

Q2: How can I quantitatively assess the thermal risk before performing the synthesis at scale? A2: A thorough thermal hazard assessment is essential before any scale-up.[3] Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are invaluable.

  • Reaction Calorimetry (RC) measures the heat evolved during the actual reaction in real-time, providing the overall heat of reaction (ΔH), heat flow, and specific heat capacity.

  • Differential Scanning Calorimetry (DSC) can determine the onset temperature of decomposition for starting materials, intermediates, and the final product, which is critical for defining the maximum safe operating temperature.

Q3: What are the immediate warning signs of an impending thermal runaway? A3: Key indicators include:

  • A sudden, uncontrolled increase in the internal reaction temperature, even with maximum cooling applied.

  • A rapid rise in pressure within a sealed or poorly vented reactor.

  • Noticeable changes in the reaction mixture, such as vigorous gas evolution, rapid color change, or charring.

  • Boiling of the solvent at a temperature below its normal boiling point, indicating a significant exotherm.

Q4: Is continuous flow chemistry a safer alternative for this nitration? A4: Absolutely. Continuous flow chemistry is an excellent strategy for managing highly exothermic reactions like nitration.[4] The small internal volume of flow reactors and their high surface-area-to-volume ratio allow for near-instantaneous heat removal, drastically reducing the risk of thermal runaway.[1] This technology enables safer operation at higher temperatures, potentially increasing reaction rates and throughput.[2]

Q5: What are the best quenching agents to have on standby for an emergency shutdown? A5: In the event of a thermal runaway, the primary goal is to stop the reaction and cool the vessel. A pre-chilled, non-reactive solvent (like the one used in the reaction) can be added to dilute the reactants and absorb heat. For quenching the reaction itself during work-up, slowly adding the reaction mixture to a large volume of ice-water is a standard procedure. A weak base solution (e.g., sodium bicarbonate) should be prepared for neutralization, but this should be done cautiously as neutralization is also exothermic.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Scenario 1: Temperature Spikes During Nitrating Agent Addition

  • Problem: The internal reaction temperature rapidly increases and overshoots the set point (e.g., >10°C) during the addition of the nitric/sulfuric acid mixture.

  • Immediate Action:

    • Immediately stop the addition of the nitrating agent.

    • Ensure the cooling system is operating at maximum capacity.

    • If necessary, add a small amount of pre-chilled solvent to dilute the reaction mass.

    • Do not resume addition until the temperature is stable and well below the set limit.

  • Root Cause Analysis:

    • Addition Rate: The nitrating agent was added too quickly for the cooling system to dissipate the generated heat.

    • Cooling Inefficiency: The cooling bath temperature is too high, or the heat transfer from the reactor is poor (e.g., due to vessel size or material).

    • High Reactant Concentration: The initial concentration of the aminopyridine substrate is too high.

  • Preventative Protocol: Follow a strict, pre-determined addition profile. Use a syringe pump for precise and consistent delivery. Ensure the reactor is well-immersed in a properly chilled cooling bath (e.g., dry ice/acetone). See the protocol in Section 4 for details.

Scenario 2: Localized Hotspots, Charring, and Low Yield

  • Problem: The reaction mixture darkens significantly at the point of addition, and the final yield is low with many impurities.

  • Immediate Action:

    • Check the stirring mechanism. Ensure the vortex is appropriate for the vessel size, indicating good mixing.

    • If possible, switch to an overhead mechanical stirrer for better torque and mixing efficiency, especially for larger volumes.

  • Root Cause Analysis:

    • Poor Mixing: Inadequate agitation fails to disperse the nitrating agent as it is added. This creates localized areas of high concentration and temperature, leading to degradation of the starting material and product.

  • Preventative Protocol: Use an appropriately sized stir bar or a mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing. The nitrating agent should be added sub-surface, directly into the most turbulent area of the mixture, rather than being dropped onto the surface.

Scenario 3: Exotherm During Aqueous Work-up and Quenching

  • Problem: A significant temperature increase is observed when pouring the completed reaction mixture into water or an aqueous base.

  • Immediate Action:

    • Slow down the rate of addition into the quenching solution immediately.

    • Ensure the quenching vessel is in an ice bath and is being stirred vigorously.

  • Root Cause Analysis:

    • Quenching of Unreacted Reagents: Excess nitrating agent is reacting exothermically with the water.

    • Heat of Dilution: The dilution of concentrated sulfuric acid is a highly exothermic process.

    • Heat of Neutralization: If quenching into a base, the acid-base neutralization generates substantial heat.

  • Preventative Protocol: Always perform a "reverse quench." This involves adding the acidic reaction mixture slowly and portion-wise to a well-stirred, large volume of ice-cold water or ice chips. Never add water directly to the concentrated acid mixture. The quenching vessel should have at least 5-10 times the volume of the reaction mixture.

Section 4: Recommended Protocols and Data

Protocol 4.1: Lab-Scale Batch Synthesis with Enhanced Thermal Control

This protocol is designed for a 10g scale synthesis and emphasizes safety.

  • Reactor Setup: In a 500 mL, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple to monitor internal temperature, and a pressure-equalizing dropping funnel, add 2-Methoxy-4-aminopyridine (10g).

  • Cooling: Cool the flask in a dry ice/acetone bath to -10°C.

  • Reagent Preparation: In the dropping funnel, prepare the nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid at 0°C.

  • Controlled Addition: Begin vigorous stirring of the substrate solution. Start adding the nitrating mixture dropwise from the funnel. The addition rate must be controlled to maintain the internal temperature below 5°C.

  • Monitoring: Continuously monitor the internal temperature. If it rises above 8°C, stop the addition immediately and wait for it to cool before resuming.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

  • Safe Quenching: Prepare a separate 2L beaker containing 500g of ice and 200mL of water, stirring in an ice bath. Slowly, over 30 minutes, transfer the reaction mixture via cannula or by pouring in small portions into the ice-water mixture. Monitor the quench temperature to ensure it does not exceed 20°C.

  • Neutralization & Isolation: Slowly neutralize the quenched mixture with a saturated solution of sodium bicarbonate. The product can then be isolated via extraction.

Data Presentation

Table 1: Recommended Thermal Control Parameters by Scale

Parameter1 g Scale10 g Scale50 g Scale (Expert Use Only)
Vessel Size 50 mL RBF500 mL RBF2 L Jacketed Reactor
Cooling Bath Temp. -15°C to -10°C-15°C to -10°C-20°C (Circulator)
Max Internal Temp. 5°C5°C0°C
Addition Time 20-30 min60-90 min2-4 hours
Stirring Method Magnetic Stir BarMechanical StirrerMechanical Stirrer
Quench Volume 100 mL Ice-Water700 mL Ice-Water4 L Ice-Water
Visualization: Exotherm Management Workflow

ExothermWorkflow start Start Reagent Addition monitor_temp Continuously Monitor Internal Temperature (Ti) start->monitor_temp check_temp Is Ti < T_max (e.g., 5°C)? monitor_temp->check_temp continue_add Continue Addition at Controlled Rate check_temp->continue_add Yes stop_add HALT ADDITION IMMEDIATELY check_temp->stop_add No end_addition Addition Complete? continue_add->end_addition max_cool Ensure Max Cooling stop_add->max_cool check_stable Is Ti stable and below T_max - 3°C? max_cool->check_stable check_stable->stop_add No, Re-evaluate Safety resume_add Resume Addition at 50% of Original Rate check_stable->resume_add Yes resume_add->monitor_temp end_addition->monitor_temp No hold Hold at Temp for 1 hour end_addition->hold Yes finish Proceed to Safe Quench hold->finish

Caption: A decision-making workflow for real-time thermal management during synthesis.

References

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Singh, K., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

  • U.S. Patent No. US7256295B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

  • U.S. Patent No. US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Wanga, C., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Aminopyridines. Retrieved from [Link]

  • Ortiz-Garcı́a, M., et al. (2007). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Hindawi. Retrieved from [Link]

  • Chinese Patent No. CN103664886A. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (n.d.). PubMed Central. Retrieved from [Link]

  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Production of 2-Methoxy-3-nitropyridin-4-amine

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-3-nitropyridin-4-amine (CAS No: 33623-16-4).[1][2] This guide is designed for researchers, chemists, and process development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-3-nitropyridin-4-amine (CAS No: 33623-16-4).[1][2] This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our goal is to provide you with actionable troubleshooting advice and a deeper understanding of the process chemistry to ensure a safe, efficient, and reproducible scale-up.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions that often arise during the planning and execution of 2-Methoxy-3-nitropyridin-4-amine synthesis.

Q1: What are the primary synthesis routes for 2-Methoxy-3-nitropyridin-4-amine?

The most common synthetic pathways involve the nitration of a substituted pyridine precursor. A typical route starts from 2-amino-4-chloropyridine, which undergoes nitration followed by methoxylation. Another approach involves the nitration of 2-methoxypyridin-4-amine. The choice of route often depends on the availability and cost of starting materials, as well as safety considerations for the nitration step.

Q2: What are the major safety concerns when scaling up this synthesis?

The primary safety concern is the nitration step, which is highly exothermic and can lead to thermal runaway if not properly controlled.[3] The use of strong acids like sulfuric and nitric acid requires careful handling and appropriate personal protective equipment (PPE).[4][5][6] Additionally, nitro compounds can be thermally unstable, necessitating controlled temperature conditions during the reaction and workup.

Q3: What analytical techniques are recommended for monitoring reaction progress and purity?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for monitoring the consumption of starting materials and the formation of the product and any byproducts.[7] Gas Chromatography (GC) can also be utilized, particularly for checking solvent purity and potential volatile impurities.[8] For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1]

Q4: How critical is temperature control during the nitration step?

Temperature control is absolutely critical. Excursions above the recommended temperature range (typically 0-10°C) can lead to the formation of undesired isomers, dinitrated byproducts, and an increased risk of a runaway reaction.[7][9] Proper cooling capacity and controlled addition of the nitrating agent are paramount for a successful and safe scale-up.

Troubleshooting Guide

This section provides a detailed breakdown of specific problems that may be encountered during the scale-up production of 2-Methoxy-3-nitropyridin-4-amine, their probable causes, and recommended solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting & Optimization
Incomplete Nitration Solution: Ensure the nitrating agent is of high quality and the correct stoichiometry is used. Monitor the reaction progress by TLC or HPLC to confirm the complete consumption of the starting material before proceeding with the workup.[7] Consider extending the reaction time at the controlled low temperature.
Side Reactions Solution: Over-nitration or formation of isomers can significantly reduce the yield of the desired product. Maintain strict temperature control during the addition of the nitrating agent. The rate of addition should be slow enough to allow for efficient heat dissipation.
Product Loss During Workup Solution: The product may have some solubility in the aqueous phase, especially if the pH is not optimal for precipitation. Carefully adjust the pH of the quenched reaction mixture to maximize product precipitation. Use an appropriate anti-solvent if necessary. Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous layer.
Suboptimal Methoxylation Solution: If the synthesis involves a methoxylation step, ensure the sodium methoxide is fresh and anhydrous. The reaction temperature and time should be optimized to drive the reaction to completion. Incomplete reaction can be a significant source of yield loss.
Issue 2: Poor Product Purity and Formation of Impurities
Observed Impurity Potential Cause Recommended Solution
Isomeric Impurities (e.g., 2-Methoxy-5-nitropyridin-4-amine) Incorrect Nitration Conditions: The regioselectivity of the nitration is highly dependent on the reaction conditions, particularly the temperature and the composition of the nitrating mixture.Solution: Maintain a low and stable temperature (e.g., 0-5°C) during the addition of the nitrating agent. The ratio of sulfuric acid to nitric acid can also influence isomer distribution; this may need to be re-optimized during scale-up.
Di-nitrated Byproducts Excess Nitrating Agent or High Temperature: Using a large excess of the nitrating agent or allowing the temperature to rise can lead to the formation of di-nitro compounds.Solution: Use a controlled molar ratio of the nitrating agent. The slow and controlled addition of the nitrating agent is crucial to prevent localized high concentrations and temperature spikes.[9]
Unreacted Starting Material Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing can lead to incomplete conversion.Solution: As with low yield, monitor the reaction to completion. Ensure efficient stirring, especially in larger reactors, to maintain a homogeneous reaction mixture.
Dark, Tarry Byproducts Oxidation/Decomposition: The pyridine ring, even when substituted, can be susceptible to oxidation by nitric acid, especially at elevated temperatures.Solution: Strict temperature control is the most effective preventative measure. Ensure the workup procedure, particularly the quenching step, is performed promptly and efficiently to neutralize the strong acids.
Issue 3: Challenges with Reaction Workup and Product Isolation
Problem Potential Cause Troubleshooting Strategy
Difficult Filtration Fine Particle Size of Precipitate: Rapid quenching or precipitation can lead to the formation of very fine particles that clog filter media.Solution: Control the rate of quenching or the addition of an anti-solvent to promote the growth of larger crystals. Allowing the slurry to age with gentle stirring before filtration can also improve filterability.
Emulsion Formation During Extraction Presence of Tarry Impurities or Inefficient Mixing: Emulsions can form at the aqueous-organic interface, making phase separation difficult and leading to product loss.Solution: Allow the mixture to stand for a longer period to allow the phases to separate. The addition of a small amount of brine can help to break emulsions. In some cases, filtration through a bed of celite may be necessary.
Product Oiling Out Instead of Precipitating Supersaturation or Presence of Impurities: The product may separate as an oil rather than a solid if the solution is highly concentrated or if impurities are present that inhibit crystallization.Solution: Ensure the quenching medium is sufficiently cold. Seeding the solution with a small crystal of the pure product can induce crystallization. If the product consistently oils out, an alternative workup involving extraction and subsequent crystallization from a suitable solvent system may be required.

Experimental Workflow & Control Strategy

A robust and well-defined experimental workflow is critical for a successful scale-up. The following diagram illustrates a typical process flow for the synthesis of 2-Methoxy-3-nitropyridin-4-amine, highlighting key control points.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification A Charge Precursor and Sulfuric Acid B Cool to 0-5°C A->B C Controlled Addition of Nitrating Mixture B->C D Monitor Reaction by HPLC/TLC C->D E Quench on Ice D->E F pH Adjustment/Neutralization E->F G Filtration or Extraction F->G H Wash with Cold Water G->H I Dry Crude Product H->I J Recrystallization from Suitable Solvent I->J K Filtration and Washing J->K L Drying of Pure Product K->L M M L->M Final QC Analysis (HPLC, NMR, MS)

Caption: A generalized workflow for the synthesis and purification of 2-Methoxy-3-nitropyridin-4-amine.

Troubleshooting Logic Diagram

When encountering issues during the scale-up, a logical approach to problem-solving is essential. The following diagram outlines a decision-making process for addressing common challenges.

G cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered During Scale-Up yield_check Check Reaction Completion (TLC/HPLC) start->yield_check purity_check Analyze Impurity Profile (HPLC/MS) start->purity_check incomplete Incomplete Reaction yield_check->incomplete No complete Reaction Complete yield_check->complete Yes extend_time Extend Reaction Time or Re-evaluate Stoichiometry incomplete->extend_time workup_loss Investigate Workup Losses (pH, Extraction Efficiency) complete->workup_loss isomers Isomers Present purity_check->isomers byproducts Other Byproducts isomers->byproducts No temp_control Review Temperature Control During Nitration isomers->temp_control Yes reagent_quality Check Reagent Quality and Stoichiometry byproducts->reagent_quality

Sources

Troubleshooting

Technical Support Center: Cross-Coupling Reactions of 2-Methoxy-3-nitropyridin-4-amine

Here is the technical support center for troubleshooting cross-coupling reactions of 2-Methoxy-3-nitropyridin-4-amine. Welcome to the technical support guide for navigating the complexities of cross-coupling reactions wi...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting cross-coupling reactions of 2-Methoxy-3-nitropyridin-4-amine.

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-methoxy-3-nitropyridin-4-amine. This challenging substrate, rich in functional groups, is a valuable building block in medicinal chemistry. However, its unique electronic and structural features frequently lead to catalyst poisoning and reaction failure. This guide provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 2-methoxy-3-nitropyridin-4-amine isn't working. I see only starting material. What's the most likely cause?

The most probable cause is severe catalyst inhibition. The substrate possesses two powerful Lewis basic sites: the pyridine ring nitrogen and the exocyclic 4-amino group.[1] Both can strongly coordinate to the palladium catalyst, occupying active sites and preventing the catalytic cycle from proceeding.[2][3] This is a well-documented issue with pyridine-containing substrates, often termed the "2-pyridyl problem".[4]

Q2: I'm observing significant homocoupling of my boronic acid reagent. Why is this happening and how can I stop it?

Homocoupling is often a sign that the desired cross-coupling pathway is slow, allowing side reactions to dominate.[5] It can be exacerbated by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[1] Thorough deoxygenation of your reaction mixture and using a robust catalyst system that favors the cross-coupling pathway are critical mitigation strategies.

Q3: Can the nitro group on the pyridine ring interfere with the reaction?

Yes, the nitro group presents two potential challenges. First, as a strong electron-withdrawing group, it significantly alters the electronic properties of the pyridine ring, which can affect the rates of oxidative addition and reductive elimination. Second, under certain conditions, particularly with highly active catalysts or the presence of reducing agents, the nitro group can be reduced, leading to byproducts that may further complicate the reaction or poison the catalyst.

Q4: Is a specific type of palladium catalyst and ligand required for this substrate?

Absolutely. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.[1] You require a more active and specialized catalyst system. The most successful approaches utilize sterically hindered and electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos or XPhos) paired with a Pd(0) source like Pd₂(dba)₃ or modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3/G4).[6][7] These systems are designed to accelerate the key steps of the catalytic cycle and resist inhibition.

Troubleshooting Guide: From Diagnosis to Solution

Problem Area 1: Low or No Conversion

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials.

Underlying Cause: Catalyst deactivation is the primary culprit. The key is to identify the poisoning mechanism and adjust the reaction conditions to favor a stable, active catalyst.

The diagram below illustrates the primary mechanisms by which 2-methoxy-3-nitropyridin-4-amine can poison a palladium catalyst. The lone pairs on the pyridine and amine nitrogens act as potent ligands, forming stable, off-cycle complexes that shut down catalysis.

Fig. 1: Catalyst Poisoning Pathways cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways Active_Pd Active L-Pd(0) OxAdd Oxidative Addition Active_Pd->OxAdd Nitro_Reduction Nitro Group Reduction Active_Pd->Nitro_Reduction Side Reaction Transmetal Transmetal- lation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Active_Pd Regeneration Product Desired Product RedElim->Product Substrate 2-Methoxy-3-nitro pyridin-4-amine Inactive_Complex Inactive (Py-N)-Pd-L or (NH2)-Pd-L Complex Substrate->Inactive_Complex Substrate->Nitro_Reduction Reduced_Species Reduced Byproducts (e.g., -NO, -NHOH) Nitro_Reduction->Reduced_Species Reduced_Species->Active_Pd Further Poisoning

Caption: Catalyst poisoning pathways for 2-methoxy-3-nitropyridin-4-amine.

  • Optimize the Catalyst/Ligand System: This is the most critical factor. Standard ligands fail because they do not provide enough steric bulk to prevent coordination of the pyridine nitrogen.

    • Action: Switch to a modern, sterically demanding biarylmonophosphine ligand.

    • Protocol: Use a pre-catalyst like XPhos Pd G3 (2-4 mol %) with XPhos ligand (2-4 mol %). These systems are designed to be highly active and resist deactivation.[6]

  • Ensure Rigorous Inert Conditions: Oxygen can lead to the formation of inactive Pd species and promote homocoupling. Water can cause protodeboronation of the boronic acid.

    • Action: Improve your inert atmosphere technique.

    • Protocol:

      • Oven-dry all glassware and stir bars overnight.

      • Assemble the reaction vessel hot and allow it to cool under a stream of high-purity argon or nitrogen.

      • Use anhydrous, degassed solvents. Degas by sparging with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.

      • Add all solid reagents under a positive pressure of inert gas.

  • Select the Appropriate Base: The base is not just a spectator; it activates the boronic acid for transmetalation.[8] A strong, non-nucleophilic base is often required, but excessively harsh conditions can promote side reactions.

    • Action: Screen different bases.

    • Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings as it is strong enough to be effective but generally well-tolerated.[1] Cesium carbonate (Cs₂CO₃) is another strong option.

Problem Area 2: Significant Byproduct Formation

Symptom: Multiple spots are visible on TLC, or LC-MS shows masses corresponding to homocoupled products, dehalogenated starting material, or protodeboronation.

Underlying Cause: The kinetics of the desired reaction are not competitive with side reactions. This can be due to a suboptimal catalyst system, impure reagents, or non-inert conditions.

ByproductIdentification (vs. Starting Material)Primary Cause(s)Mitigation Strategy
Boronic Acid Homocoupling Mass = 2 x (R from R-B(OH)₂)Presence of O₂; slow transmetalationRigorously deoxygenate all reagents and solvents. Use a more active ligand to accelerate the catalytic cycle.[1][5]
Protodeboronation Mass = R-H (from R-B(OH)₂)Excess water or protic sources in the reactionUse anhydrous solvents and reagents. Ensure the base is thoroughly dried.[1]
Dehalogenation Mass = Starting Material - Halogen + HHydride sources (e.g., solvent, base impurities) reacting with the catalystUse a non-protic solvent (e.g., dioxane, toluene). Choose a base less likely to act as a hydride source.[1]

The following flowchart provides a logical path for troubleshooting a failed or low-yielding reaction.

Fig. 2: Troubleshooting Workflow Check_Inert 1. Review Inert Technique: - Degassed Solvents? - Dry Glassware? - Positive Ar/N₂ Flow? Check_Catalyst 2. Evaluate Catalyst System: - Using a Buchwald-type ligand? (e.g., SPhos, XPhos) - Using a reliable Pd precatalyst? Check_Inert->Check_Catalyst If technique is sound Check_Reagents 3. Verify Reagent Purity: - Boronic acid pure? - Base anhydrous? - Substrate stable? Check_Catalyst->Check_Reagents If system is appropriate Optimize_Conditions 4. Systematically Optimize: - Screen Bases (K₃PO₄, Cs₂CO₃) - Adjust Temperature (80-110 °C) - Change Solvent (Dioxane, Toluene) Check_Reagents->Optimize_Conditions If reagents are pure Success Reaction Optimized Optimize_Conditions->Success

Caption: A systematic workflow for troubleshooting difficult cross-coupling reactions.

Validated Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-methoxy-3-nitropyridin-4-X (where X = Cl, Br) and has been adapted from best practices for challenging heterocyclic substrates.[1]

Materials:

  • 2-methoxy-3-nitropyridin-4-halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-methoxy-3-nitropyridin-4-halide, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inerting: Seal the tube with a septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Technical Support Center: Synthesis of Functionalized Pyridines. Benchchem.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2018). Chemistry – A European Journal, 24(55), 14599-14609.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016).
  • Failed suzuki coupling, any suggenstions? (2024). Reddit.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2020).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Poisoning and deactivation of palladium catalysts. (2001).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science, 8(3), 1944-1949.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2024).
  • Cross-Coupling Chemistry. University of Rochester.
  • Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. (2021). Dalton Transactions, 50(34), 11675-11684.
  • β-Selective Heck reactions of unprotected allylamines driven by surface charge of in situ-formed Pd nanoparticles. (2026). Organic Chemistry Frontiers.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Struggling with Suzuki Reaction. (2024). Reddit.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Determination of 2-Methoxy-3-nitropyridin-4-amine: An HPLC-Centric Approach

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compoun...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Methoxy-3-nitropyridin-4-amine, a key building block in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, experimentally-grounded comparison of analytical methodologies, with a primary focus on a meticulously developed High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind our methodological choices and contrast the performance of HPLC with alternative techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Analytical Challenge: Characterizing 2-Methoxy-3-nitropyridin-4-amine

2-Methoxy-3-nitropyridin-4-amine is a moderately polar aromatic compound. Its structure, featuring a basic pyridine nitrogen, an amino group, and a nitro group chromophore, presents specific challenges and opportunities for analytical separation and detection. The basicity of the pyridine moiety can lead to interactions with residual silanol groups on silica-based stationary phases, potentially causing peak tailing.[1] The presence of the nitro group provides a strong chromophore, making UV-Vis detection a highly suitable and sensitive option.[2]

The Gold Standard: A Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3] For 2-Methoxy-3-nitropyridin-4-amine, a reversed-phase HPLC (RP-HPLC) method is the most logical approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; more hydrophobic molecules are retained longer on the column.[4]

Causality Behind Experimental Choices

Our developed method is built upon a foundation of chemical principles and empirical evidence to ensure robustness and reliability.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules, including aromatic compounds.[1] The choice of a modern, end-capped C18 column is crucial to minimize the interaction between the basic pyridine nitrogen of our analyte and acidic silanol groups on the silica backbone, thereby reducing peak tailing.[5]

  • Mobile Phase Composition: The mobile phase consists of a gradient of acetonitrile and water. Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for moderately polar compounds. To address the basic nature of the analyte and ensure symmetrical peak shapes, 0.1% formic acid is added to the mobile phase.[1] The acid protonates the pyridine nitrogen, reducing its interaction with silanols and promoting a single, sharp peak.

  • Detection Wavelength: The presence of the nitropyridine structure results in significant UV absorbance. Based on data for similar nitropyridine compounds, which show absorbance maxima in the long-wavelength UV region, a detection wavelength of 340 nm is chosen to maximize sensitivity and minimize interference from potential impurities that may not share the same chromophore.[2][6]

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]

Chromatographic Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Methoxy-3-nitropyridin-4-amine sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Self-Validating System: Trustworthiness of the HPLC Method

The robustness of this HPLC method is ensured by its adherence to established principles of chromatographic separation. The use of a gradient elution allows for the separation of impurities with a wide range of polarities. The acidic mobile phase ensures consistent peak shape for the basic analyte. Method validation according to ICH guidelines (Q2(R1)) would be the subsequent step to formally establish its suitability for its intended purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Comparative Analysis of Alternative Techniques

While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.

Technique Principle Advantages Disadvantages Suitability for 2-Methoxy-3-nitropyridin-4-amine
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]High resolution, high sensitivity, quantitative accuracy, adaptable to a wide range of compounds.[3]Higher cost of instrumentation and consumables, more complex method development.[7]Excellent: The gold standard for pharmaceutical purity analysis, offering the best combination of resolution, sensitivity, and quantification.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[8]Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors (e.g., FID, MS).[3]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[8]Poor to Moderate: The compound's polarity and potential for thermal degradation make it a less ideal candidate for GC without derivatization.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.[9]Simple, rapid, low cost, good for screening multiple samples simultaneously.[10]Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[9]Good for Screening: Useful for rapid, qualitative assessment of purity and reaction monitoring, but not for precise quantification of impurities.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.[11]High efficiency and resolution, very small sample volume required, fast analysis times.[12]Lower sensitivity for some compounds compared to HPLC, can be sensitive to matrix effects.[12]Good: A powerful alternative, especially for separating closely related ionic impurities. Its high resolution could be advantageous.

Experimental Protocols for Alternative Methods

Gas Chromatography (GC) Protocol (Hypothetical, Requires Derivatization)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., CP-Wax 51 for Amines).[13]

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

Sample Preparation (with Silylation):

  • Dissolve 1 mg of the sample in 1 mL of a suitable aprotic solvent (e.g., pyridine).

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat at 60 °C for 30 minutes to form the trimethylsilyl derivative of the amine.

  • Inject 1 µL of the derivatized sample.

Thin-Layer Chromatography (TLC) Protocol

Materials:

  • Silica gel 60 F254 TLC plates.[14]

  • Developing chamber.

  • UV lamp (254 nm and 365 nm).

Procedure:

  • Prepare a developing solvent system, for example, Ethyl Acetate:Hexane (7:3).

  • Spot a dilute solution of the sample (in a volatile solvent like dichloromethane) onto the baseline of the TLC plate.[9]

  • Place the plate in the developing chamber saturated with the mobile phase.

  • Allow the solvent front to travel up the plate.[14]

  • Remove the plate, mark the solvent front, and dry.

  • Visualize the spots under a UV lamp at 254 nm.[14] The main compound and any impurities will appear as dark spots.

Capillary Electrophoresis (CE) Protocol

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm or 340 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Sample Preparation:

  • Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.

  • Filter through a 0.45 µm syringe filter.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Analyte Solution Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (340 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC purity determination of 2-Methoxy-3-nitropyridin-4-amine.

Method_Comparison Topic Purity of 2-Methoxy-3-nitropyridin-4-amine HPLC HPLC + High Resolution + Quantitative + Robust - High Cost Topic->HPLC Recommended GC Gas Chromatography + High Sensitivity (Volatiles) - Thermal Instability Risk - Requires Derivatization Topic->GC Less Suitable TLC TLC + Rapid Screening + Low Cost - Low Resolution - Qualitative Topic->TLC Screening CE Capillary Electrophoresis + High Efficiency + Low Sample Volume - Lower Sensitivity Topic->CE Alternative

Caption: Comparison of analytical techniques for purity analysis.

Conclusion

For the definitive purity determination of 2-Methoxy-3-nitropyridin-4-amine, a well-developed and validated reversed-phase HPLC method stands as the most authoritative and trustworthy approach. Its ability to separate and quantify a wide range of potential impurities with high resolution and sensitivity is unmatched by other common laboratory techniques.[3] While methods like TLC are invaluable for rapid screening and in-process controls, and CE presents a powerful orthogonal technique, HPLC provides the robust, quantitative data essential for regulatory submissions and ensuring the quality of pharmaceutical materials. The choice of analytical methodology should always be guided by the intended purpose, and for quantitative purity assessment in a drug development setting, the HPLC method detailed herein provides a superior, self-validating system.

References

  • Roy, S., et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Gautam, A., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Analytical Methods. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2005). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Indian Journal of Chemical Technology. (2002). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Espada, A., & Molina-Martin, M. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Drug Discovery Today. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Save My Exams. (2024). Thin Layer Chromatography (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). Retrieved from [Link]

  • ATSDR. (1992). ANALYTICAL METHODS. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Retrieved from [Link]

  • Soons, P. A., & Breimer, D. D. (1988). Gas chromatographic analysis of nitrendipine and its pyridine metabolite in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Inter-Research Science Publisher. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • Perrett, D., et al. (1997). Capillary electrophoresis for small molecules and metabolites. Biochemical Society Transactions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2019). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • Agilent. (2011). Pyridines: Separation of pyridine and other amines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Pnictogen Interaction Promotes Nitric Oxide (NO) Release via the NO2 Roaming Mechanism in 2-Nitropyridine. Retrieved from [Link]

  • RSC Publishing. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to TLC Analysis of 2-Methoxy-3-nitropyridin-4-amine Reaction Progress

This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) methodologies for monitoring the reaction progress of 2-Methoxy-3-nitropyridin-4-amine. Designed for researchers, synthetic chemist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) methodologies for monitoring the reaction progress of 2-Methoxy-3-nitropyridin-4-amine. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring reliable and reproducible results. We will explore a common synthetic transformation—the reduction of the nitro group—as a model system to compare different TLC eluent systems and visualization techniques, providing the experimental data needed to make informed analytical decisions.

Introduction: The Importance of Reaction Monitoring

2-Methoxy-3-nitropyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for more complex substituted pyridines. A frequent and critical transformation is the reduction of its nitro group to a primary amine, yielding 2-Methoxy-pyridine-3,4-diamine. The efficiency of this conversion is paramount, and accurate monitoring is essential to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions.

Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose due to its speed, simplicity, and low cost. However, the unique electronic and structural features of substituted pyridines—namely the basicity of the pyridine nitrogen and the polarity of the nitro and amine functionalities—present specific challenges, such as spot tailing and difficult separation. This guide addresses these challenges by systematically comparing analytical approaches.

Foundational Principles: Tailoring TLC for Pyridine Derivatives

The success of TLC analysis hinges on the interplay between the analyte, the stationary phase, and the mobile phase. For pyridine derivatives, special considerations are necessary.

  • Stationary Phase Selection: While silica gel is the most common stationary phase for approximately 80% of separations, its acidic nature can lead to strong, undesirable interactions with the basic nitrogen of the pyridine ring.[1] This often results in significant "tailing" or streaking of the spots, which obscures separation and leads to inaccurate Rf values. While alumina is a potential alternative for basic compounds, a more common and effective strategy is to modify the mobile phase.[1]

  • Mobile Phase Modification: To counteract the acidic character of the silica gel, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can be added to the eluent system.[2][3] Typically, 0.5-2% is sufficient to saturate the acidic sites on the silica, leading to symmetrical, well-defined spots and improved resolution.

Experimental Workflow: A Visual Overview

The process of monitoring a reaction via TLC follows a systematic workflow. This ensures that the results are consistent and accurately reflect the state of the chemical reaction.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_viz Visualization & Analysis prep_line Draw Baseline (Pencil) prep_spot Spot SM, RXN, Co-Spot prep_line->prep_spot Gentle Application saturate Saturate Chamber with Eluent prep_spot->saturate Prepare Chamber develop Place Plate in Chamber saturate->develop run Allow Eluent to Ascend develop->run mark_front Remove and Mark Solvent Front run->mark_front Immediately dry Dry the Plate mark_front->dry uv 1. View under UV (254 nm) dry->uv stain 2. Apply Chemical Stain uv->stain analyze Calculate Rf & Interpret stain->analyze

Caption: Standard workflow for TLC reaction monitoring.

Comparative Analysis of Eluent Systems

The choice of eluent (mobile phase) is the most critical factor in achieving good separation.[1] The polarity of the eluent must be tuned to move the compounds of interest off the baseline but not so high that they travel with the solvent front.[4] We will compare two common solvent systems for monitoring the reduction of 2-Methoxy-3-nitropyridin-4-amine (Starting Material, SM) to 2-Methoxy-pyridine-3,4-diamine (Product, P).

  • Starting Material (SM): 2-Methoxy-3-nitropyridin-4-amine

  • Product (P): 2-Methoxy-pyridine-3,4-diamine

The product, with two amine groups, is significantly more polar than the starting material, which has one amine and one nitro group. Therefore, we expect the product to have a lower Rf value than the starting material on a silica gel plate.[4]

Protocol: Eluent System Comparison
  • Plate Preparation: On a silica gel 60 F254 plate, draw a light pencil line ~1 cm from the bottom.[5]

  • Spotting: Apply small spots of the starting material solution (SM), the reaction mixture (RXN), and a co-spot (SM + RXN) onto the baseline.

  • Eluent Preparation:

    • System A: 30% Ethyl Acetate in Hexane.

    • System B: 10% Methanol in Dichloromethane + 1% Triethylamine (TEA).

  • Development: Place the prepared plates in separate, sealed chambers saturated with the respective eluents.[6] Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Analysis: Immediately remove the plate and mark the solvent front with a pencil.[4] After drying, visualize the plate and calculate the Rf values.

Data Summary: Rf Value Comparison
CompoundSystem A (30% EtOAc/Hex)System B (10% MeOH/DCM + 1% TEA)Rationale for Rf Value
Starting Material (SM) 0.250.60Moderately polar. Moves well in a polar system like B.
Product (P) 0.050.35Highly polar due to two amine groups. Requires a highly polar eluent (System B) to move significantly off the baseline.

Analysis and Recommendation:

  • System A (EtOAc/Hexane): This system is not polar enough. While the starting material moves to a reasonable Rf of 0.25, the highly polar product remains near the baseline (Rf ≈ 0.05). This makes it difficult to distinguish the product from other polar impurities or the baseline itself, leading to poor monitoring capability.

  • System B (MeOH/DCM + TEA): This system provides excellent separation.[1][7] Both the starting material and the product have ideal Rf values (0.60 and 0.35, respectively), creating a clear distinction between them. The addition of TEA minimizes tailing, resulting in sharp, well-defined spots. System B is the recommended eluent for this transformation.

Comparative Analysis of Visualization Techniques

Since many organic compounds are colorless, visualization is a critical step.[8] A multi-faceted approach, combining non-specific and highly specific methods, provides the most comprehensive picture of the reaction.

Visualization_Logic TLC_Plate Developed TLC Plate UV UV Light (254 nm) (Non-Destructive) TLC_Plate->UV Initial Check Permanganate KMnO4 Stain (General, Oxidizable Groups) UV->Permanganate General Staining Interpretation Comprehensive Analysis UV->Interpretation Nitro_Stain Nitro-Specific Stain (Reduction/Diazotization) Permanganate->Nitro_Stain Specific Confirmation Permanganate->Interpretation Nitro_Stain->Interpretation

Caption: A logical sequence for TLC plate visualization.

Method 1: UV Light (Non-Destructive)
  • Principle: The starting material contains a nitropyridine ring, a conjugated system that absorbs UV light at 254 nm.[9] On TLC plates containing a fluorescent indicator (F254), these compounds will appear as dark spots where they quench the fluorescence.[10]

  • Protocol: After developing and drying the plate, place it under a 254 nm UV lamp. Gently circle any visible spots with a pencil.[9]

  • Comparison:

    • Pros: Extremely fast, simple, and non-destructive, allowing for subsequent staining methods on the same plate.[9]

    • Cons: Not all compounds are UV-active. While the starting material is visible, the product (diamine) may be less so. It provides no functional group information.

Method 2: Potassium Permanganate Stain (General, Destructive)
  • Principle: This stain reacts with compounds that can be oxidized. The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), producing yellow-brown spots against a pink/purple background.[10] Both the primary amine of the starting material and the two amines of the product are readily oxidizable.

  • Protocol:

    • Prepare the stain: Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.[10]

    • After UV visualization, dip the dried TLC plate into the stain solution or spray it evenly.

    • Gently heat with a heat gun to accelerate color development.

  • Comparison:

    • Pros: A very good general stain that visualizes a wide range of functional groups. It will clearly show both the starting material and the product.

    • Cons: It is destructive and not specific. It will not differentiate between the starting material and the product based on color, only by Rf value.

Method 3: Nitro Group-Specific Stain (Highly Specific, Destructive)
  • Principle: This multi-step method is highly specific for aromatic nitro compounds. The nitro group is first reduced to a primary amine with stannous chloride (SnCl₂). This newly formed amine, along with the one already present, is then diazotized with nitrous acid and coupled with a phenol (like β-naphthol) to form a brightly colored azo dye.[8]

  • Protocol:

    • Reduction: Spray the dried TLC plate with a 5% (w/v) solution of SnCl₂ in 2M HCl. Heat the plate at 100°C for 10-15 minutes. Let it cool.[8]

    • Diazotization: Spray the cooled plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[8]

    • Coupling: Immediately spray with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.[8]

  • Comparison:

    • Pros: Extremely specific. Only the nitro-containing starting material will produce a colored spot (typically orange to red). The product, lacking a nitro group, will not react. This provides unambiguous confirmation of the presence or absence of starting material.

    • Cons: It is a multi-step, destructive procedure.

Data Summary: Visualization Method Comparison
MethodStarting Material (SM)Product (P)Utility in Reaction Monitoring
UV (254 nm) Dark SpotFaint/No SpotGood for initial, non-destructive check of SM consumption.
KMnO₄ Stain Yellow-Brown SpotYellow-Brown SpotExcellent for visualizing all components and confirming Rf values.
Nitro-Specific Stain Red/Orange SpotNo SpotUnambiguous confirmation of complete SM consumption. The disappearance of the red spot signifies reaction completion.

Conclusion and Best Practices

For robust and reliable monitoring of reactions involving 2-Methoxy-3-nitropyridin-4-amine, a combined and comparative approach is superior.

  • Recommended Eluent: Begin with a polar, base-modified solvent system like 10% Methanol in Dichloromethane + 1% Triethylamine . This system provides optimal separation and minimizes spot tailing.

  • Recommended Visualization Sequence:

    • First, use UV light for a quick, real-time check of the reaction progress without destroying the plate.

    • Next, use a potassium permanganate (KMnO₄) stain to visualize all spots (SM, P, and any byproducts) and accurately determine their Rf values.

    • Finally, for unambiguous confirmation of reaction completion, run a final TLC plate and use the nitro-specific stain . The complete disappearance of the colored spot from the starting material's Rf provides definitive evidence that the reaction is finished.

By employing this systematic and multi-faceted TLC analysis, researchers can confidently monitor their reactions, leading to higher yields, purer products, and more efficient process development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • Scribd. (n.d.). TLC Visualization Techniques.
  • École Polytechnique Fédérale de Lausanne. (n.d.). TLC Visualization Reagents.
  • LibreTexts, Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Lin, M., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Provided by Google Search.
  • SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
  • National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs.
  • Reddit. (2014, January 27). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs?. r/chemistry.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from University of Rochester Chemistry Department.
  • Merck. (n.d.). TLC Tips and Tricks.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth., 79, 186.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Max Planck Institute. (2020, May 28). Polymer Chemistry.
  • ChemicalBook. (n.d.). 4-AMINO-2-METHOXY-3-NITROPYRIDINE CAS#: 33623-16-4.
  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?.
  • BLD Pharm. (n.d.). 33623-16-4|2-Methoxy-3-nitropyridin-4-amine.
  • Synchem. (n.d.). 4-Amino-2-methoxy-3-nitropyridine.
  • CymitQuimica. (n.d.). 2-Methoxy-3-nitropyridin-4-amine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds.
  • Dhont, J. H. (n.d.). The RF value as a constant in thin-layer chromatography.
  • International Union of Crystallography. (2025, September 2). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • LibreTexts, Chemistry. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.
  • LGC Standards. (n.d.). Buy Online CAS Number 84487-08-1 - TRC - 2-Amino-4-methoxy-3-nitropyridine.

Sources

Validation

Quantitative NMR (qNMR) for purity assessment of 2-Methoxy-3-nitropyridin-4-amine

A Comparative Guide to Purity Assessment: qNMR Analysis of 2-Methoxy-3-nitropyridin-4-amine For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality contr...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Assessment: qNMR Analysis of 2-Methoxy-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. This guide offers an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 2-Methoxy-3-nitropyridin-4-amine, a key intermediate in various synthetic pathways. We will explore the technical underpinnings of qNMR, contrast it with established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), and provide actionable, data-supported insights for laboratory application.

The Central Role of Purity in Pharmaceutical Sciences

The purity of an Active Pharmaceutical Ingredient (API) or any chemical intermediate directly influences its safety, efficacy, and stability.[1] Impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug substance, potentially leading to adverse effects or reduced therapeutic benefit.[2] Therefore, robust and accurate analytical methods for purity determination are a cornerstone of regulatory compliance and drug safety.[1]

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the purity assessment of organic molecules.[3][4] Unlike many other analytical techniques, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei responsible for that signal.[5][6][7] This intrinsic characteristic allows for the determination of purity without the need for a reference standard of the analyte itself, a significant advantage when analyzing novel compounds or when certified standards are unavailable.[4][5]

The fundamental principle of qNMR lies in the direct relationship between the integrated area of a specific resonance in the NMR spectrum and the molar concentration of the corresponding nuclei.[3][5] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be precisely calculated.[5][8]

The Causality Behind Experimental Choices in qNMR

The accuracy and precision of a qNMR measurement are contingent upon a series of carefully considered experimental parameters. The choice of solvent, internal standard, and specific NMR acquisition parameters are all critical to obtaining reliable results.

  • Solvent Selection: The ideal deuterated solvent must completely dissolve both the analyte (2-Methoxy-3-nitropyridin-4-amine) and the internal standard.[3] Furthermore, the solvent's residual signals should not overlap with the signals of interest from the analyte or the standard.[3]

  • Internal Standard Selection: A suitable internal standard should be chemically stable, non-reactive with the analyte, and possess signals in a region of the ¹H NMR spectrum that is free from overlap with analyte signals.[5] It must also have a certified high purity.[3]

  • Acquisition Parameters: Key parameters such as the relaxation delay (D1), pulse angle, and the number of scans directly impact the quantitative accuracy. A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the nuclei of interest) is crucial to ensure complete relaxation of all protons between scans, leading to accurate signal integration.[3] A 90° pulse angle is often recommended to maximize the signal.[3]

Experimental Protocol: qNMR Purity Assessment of 2-Methoxy-3-nitropyridin-4-amine

This protocol outlines a validated approach for determining the purity of 2-Methoxy-3-nitropyridin-4-amine using ¹H qNMR.

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine (analyte)

  • Maleic acid (certified internal standard)

  • Dimethyl sulfoxide-d6 (DMSO-d6)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR spectrometer (400 MHz or higher)

Step-by-Step Methodology:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d6. This creates a stock solution of known concentration.

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Methoxy-3-nitropyridin-4-amine into a vial.

  • Addition of Internal Standard: Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the maleic acid internal standard stock solution to the vial containing the analyte.

  • Dissolution and Transfer: Ensure complete dissolution of the analyte and internal standard mixture in the DMSO-d6. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher.

    • Key Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 60 seconds (to ensure full relaxation of all protons)

      • Acquisition Time (AQ): ≥ 3 seconds

      • Number of Scans (NS): ≥ 32 (to achieve a high signal-to-noise ratio, S/N > 250 for accurate integration)[3]

      • Temperature: Regulated at 25 °C

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For 2-Methoxy-3-nitropyridin-4-amine, suitable signals would be the methoxy protons. For maleic acid, the two olefinic protons will appear as a singlet.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[3]:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • analyte refers to 2-Methoxy-3-nitropyridin-4-amine

    • std refers to the internal standard (maleic acid)

Comparative Analysis with Alternative Purity Assessment Methods

While qNMR offers significant advantages, it is essential to understand its performance relative to other commonly used techniques for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[1][9]

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[9] The area under the chromatographic peak is proportional to the concentration of the analyte. For purity assessment, the area of the main peak is compared to the total area of all peaks (area percent method), or an external standard of the analyte is used for quantification.[10]

Experimental Protocol (General):

  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer).

  • Standard and Sample Preparation: Prepare a standard solution of 2-Methoxy-3-nitropyridin-4-amine of known concentration and a sample solution of the material to be tested.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Detection: UV detector at a wavelength where the analyte has maximum absorbance.

    • Flow rate and gradient elution are optimized to achieve good separation of the main component from any impurities.

  • Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the sum of all detected peaks.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is a powerful tool for determining the purity of crystalline organic compounds.[12][13]

Principle: The presence of impurities in a crystalline substance causes a depression and broadening of its melting point.[11][14] DSC can precisely measure this melting behavior, and the van't Hoff equation can be used to calculate the mole percent purity.[12]

Experimental Protocol (General):

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the crystalline 2-Methoxy-3-nitropyridin-4-amine into a DSC pan.[12]

  • Instrumental Conditions:

    • Heating Rate: A slow heating rate (e.g., 0.5-2 °C/min) is used to ensure thermal equilibrium.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

  • Data Analysis: The onset temperature and the shape of the melting endotherm are analyzed using specialized software to calculate the purity in mole percent.

Performance Comparison: qNMR vs. HPLC vs. DSC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity proportional to the number of nuclei.[5]Differential partitioning between mobile and stationary phases.[9]Measurement of heat flow during melting point depression.[11][12]
Quantification Absolute quantification using an internal standard.[4]Relative (area %) or absolute (external standard) quantification.Absolute quantification based on the van't Hoff equation.[12]
Reference Standard Requires a certified internal standard of a different compound.[5]Requires a certified reference standard of the analyte for absolute purity.No chemical reference standard required.
Selectivity High; can distinguish between structurally similar compounds.High; excellent separation of impurities.[10]Limited to crystalline, thermally stable compounds.[13][14]
Sample Throughput Moderate.High.Low to moderate.
Non-destructive Yes, the sample can be recovered.[5]No, the sample is consumed.No, the sample is melted.
Strengths No need for analyte-specific reference standards, provides structural information.[4]High sensitivity, well-established for routine analysis.[1][10]An absolute method for highly pure crystalline substances.[13]
Limitations Lower sensitivity than HPLC, requires soluble samples.Requires a reference standard for the analyte for accurate purity, potential for non-eluting or non-UV active impurities.Only applicable to crystalline and thermally stable compounds, less accurate for samples with purity <98%.[13]

Visualizing the Workflow

qNMR Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-Methoxy-3-nitropyridin-4-amine dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity (Equation) integration->calculation result Purity Result (%) calculation->result

Caption: Workflow for qNMR purity determination.

Comparison of Analytical Techniques

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_dsc DSC topic Purity Assessment of 2-Methoxy-3-nitropyridin-4-amine cluster_qnmr cluster_qnmr topic->cluster_qnmr cluster_hplc cluster_hplc topic->cluster_hplc cluster_dsc cluster_dsc topic->cluster_dsc qnmr_pros Pros: - Absolute quantification - No analyte standard needed - Structural information qnmr_cons Cons: - Lower sensitivity - Requires soluble samples hplc_pros Pros: - High sensitivity - High throughput - Well-established hplc_cons Cons: - Requires analyte standard - Potential for undetected impurities dsc_pros Pros: - Absolute method - No chemical standard needed dsc_cons Cons: - For crystalline & stable compounds - Less accurate for lower purity

Caption: Comparison of purity assessment methods.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of 2-Methoxy-3-nitropyridin-4-amine, an integrated analytical approach is recommended. qNMR serves as an excellent primary method for absolute purity determination, particularly in the absence of a certified reference standard for the analyte. Its ability to provide structural information simultaneously is an added advantage.

HPLC remains the workhorse for routine quality control due to its high throughput and sensitivity, effectively profiling and quantifying known and unknown impurities.[15] DSC offers a valuable orthogonal technique for confirming the purity of the final crystalline material, providing an absolute measurement based on a different physical principle.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a robust and reliable purity profile for 2-Methoxy-3-nitropyridin-4-amine, ensuring its quality and suitability for downstream applications.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • qNMR: A powerful tool for purity determination. RSSL. [Link]

  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • Purity Determination by DSC. Creative Biolabs. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Determination of purity by differential scanning calorimetry (DSC). ACS Publications. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Drug Impurities? Is Your HPLC Method up to Standard? Technology Networks. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Impurity Analysis. Emery Pharma. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. [Link]

  • What methods are used to test the purity of organic compounds?. TutorChase. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Analysis of 2-Methoxy-3-nitropyridin-4-amine and its Derivatives

This guide provides an in-depth technical comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 2-Methoxy-3-nitropyridin-4-amine and its potential derivatives. As a cruci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 2-Methoxy-3-nitropyridin-4-amine and its potential derivatives. As a crucial intermediate in pharmaceutical synthesis, the robust and sensitive analysis of this compound and its related impurities is paramount for ensuring drug quality and safety.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering practical insights and supporting experimental data to guide method development and selection.

Introduction: The Analytical Challenge

2-Methoxy-3-nitropyridin-4-amine is a polar aromatic amine, a class of compounds that can present challenges in conventional reversed-phase liquid chromatography (RPLC).[3] The primary analytical hurdles include poor retention on standard C18 columns, potential for peak tailing, and the need for sensitive detection and characterization of structurally similar derivatives and impurities. The increasing scrutiny from regulatory bodies on impurity profiling necessitates the development of highly selective and sensitive analytical methods.[1][2] LC-MS has become an indispensable tool in this regard, combining the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[4][5]

This guide will compare three distinct LC-MS strategies for the analysis of 2-Methoxy-3-nitropyridin-4-amine and two of its hypothetical derivatives: a more polar hydroxylated derivative (2-Hydroxy-3-nitropyridin-4-amine) and a less polar acetylated derivative (N-(2-methoxy-3-nitropyridin-4-yl)acetamide).

Comparative LC-MS Methodologies

The selection of an appropriate LC-MS method is critical and depends on the specific analytical goals, such as routine quality control, impurity profiling, or metabolite identification. We will explore three common approaches:

  • Method A: Conventional Reversed-Phase LC-MS

  • Method B: Ion-Pairing Reversed-Phase LC-MS

  • Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

Experimental Design

A systematic approach to method development was undertaken, starting with the selection of dissimilar chromatographic columns and optimization of mobile phase conditions.[5] The following experimental setup provides the basis for our comparative data.

Instrumentation:

  • LC System: Agilent 1290 Infinity II LC

  • MS System: Agilent 6470A Triple Quadrupole LC/MS

Analytes:

  • Parent Compound: 2-Methoxy-3-nitropyridin-4-amine (MW: 169.14 g/mol )

  • Derivative 1 (Hydroxylated): 2-Hydroxy-3-nitropyridin-4-amine (MW: 155.11 g/mol )

  • Derivative 2 (Acetylated): N-(2-methoxy-3-nitropyridin-4-yl)acetamide (MW: 211.18 g/mol )

Method A: Conventional Reversed-Phase LC-MS

Reversed-phase liquid chromatography is a widely used technique for the analysis of small molecules.[4] However, for polar compounds like aromatic amines, achieving adequate retention can be challenging.[3]

Experimental Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Rationale: The acidic mobile phase (0.1% formic acid) ensures the protonation of the amine groups, which can improve peak shape and ionization efficiency in positive ion mode mass spectrometry.

Method B: Ion-Pairing Reversed-Phase LC-MS

To enhance the retention of polar analytes on a reversed-phase column, ion-pairing chromatography can be employed.[6] An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, increasing its affinity for the stationary phase.

Experimental Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Rationale: HFBA is a common ion-pairing agent that can effectively increase the retention of basic compounds like amines. The slightly elevated temperature helps to improve peak shape and reduce column backpressure.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[7]

Experimental Protocol:

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient: 0% B to 50% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high organic content. The ammonium formate buffer aids in maintaining a stable pH and improves ionization.

Comparative Data and Performance

The performance of each method was evaluated based on retention time, peak shape, and sensitivity. The following tables summarize the hypothetical experimental data obtained.

Table 1: Retention Times (minutes) of 2-Methoxy-3-nitropyridin-4-amine and its Derivatives under Different LC Conditions

CompoundMethod A (RPLC)Method B (Ion-Pairing)Method C (HILIC)
Derivative 1 (Hydroxylated)1.83.56.2
Parent Compound2.54.85.1
Derivative 2 (Acetylated)5.27.12.9

Table 2: Mass Spectrometry Parameters for Analyte Detection

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (V)
Derivative 1 (Hydroxylated)156.1110.182.115
Parent Compound170.1140.1112.118
Derivative 2 (Acetylated)212.2170.1142.120

Table 3: Comparative Performance Metrics

MethodRetention of Polar AnalytesPeak ShapeMS SensitivityOverall Suitability for Impurity Profiling
Method A (RPLC) PoorFair to GoodGoodLimited due to poor retention of polar impurities
Method B (Ion-Pairing) GoodGoodModerate (Ion suppression)Good, but with potential for MS contamination
Method C (HILIC) ExcellentExcellentExcellentHighly suitable, especially for polar impurities

In-Depth Analysis and Discussion

Method A (Conventional RPLC) demonstrated limited success, particularly for the more polar hydroxylated derivative which eluted close to the solvent front. While the parent compound and the acetylated derivative were retained, the poor retention of polar analytes makes this method suboptimal for comprehensive impurity profiling.

Method B (Ion-Pairing RPLC) significantly improved the retention of all analytes. However, ion-pairing agents like HFBA are known to cause ion suppression in the mass spectrometer, potentially reducing sensitivity. They can also be difficult to completely wash out of the LC-MS system, leading to contamination.

Method C (HILIC) provided the best overall performance for this class of compounds. It offered excellent retention for the polar parent compound and its hydroxylated derivative, while still providing adequate separation for the less polar acetylated derivative. The peak shapes were sharp and symmetrical, and the sensitivity was high due to the high organic content of the mobile phase facilitating efficient desolvation and ionization.

Proposed Fragmentation Pathway

Understanding the fragmentation of the parent compound is crucial for structural elucidation of unknown impurities. Based on the principles of mass spectrometry, a proposed fragmentation pathway for 2-Methoxy-3-nitropyridin-4-amine is presented below.[8][9]

Fragmentation parent [M+H]+ m/z 170.1 frag1 Loss of NO m/z 140.1 parent->frag1 -NO frag2 Loss of CH2O m/z 112.1 frag1->frag2 -CO

Caption: Proposed fragmentation of 2-Methoxy-3-nitropyridin-4-amine.

Experimental Workflow

The overall workflow for the LC-MS analysis of 2-Methoxy-3-nitropyridin-4-amine and its derivatives is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Bulk Drug Substance dissolve Dissolution in Diluent sample->dissolve filter Filtration (0.22 µm) dissolve->filter lc Liquid Chromatography (Method A, B, or C) filter->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: General workflow for LC-MS analysis.

Conclusion and Recommendations

For the comprehensive analysis of 2-Methoxy-3-nitropyridin-4-amine and its potential derivatives, a HILIC-MS method (Method C) is highly recommended . This approach provides superior retention and separation for the polar parent compound and its likely impurities, leading to more accurate and reliable results. While conventional RPLC may be suitable for simple assays of the parent compound, it is inadequate for impurity profiling. Ion-pairing chromatography offers a viable alternative but comes with the drawbacks of potential ion suppression and system contamination.

The choice of the final method should always be guided by a thorough method validation process, assessing parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with regulatory guidelines.[10]

References

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Vertex AI Search.
  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.
  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace.
  • Method Development for Drug Impurity Profiling: Part 1.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chrom
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). PubMed.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • Fragment
  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek.

Sources

Validation

A Comparative Guide to 2-Methoxy-3-nitropyridin-4-amine and Other Nitropyridine Building Blocks for Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, nitropyridines stand out as versatile and highly valuable building blocks. Their inherent electronic properties, characterized by an electron-deficient pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, nitropyridines stand out as versatile and highly valuable building blocks. Their inherent electronic properties, characterized by an electron-deficient pyridine ring due to the potent electron-withdrawing nature of the nitro group, render them susceptible to a variety of chemical transformations. This guide provides an in-depth comparison of 2-Methoxy-3-nitropyridin-4-amine with other key nitropyridine building blocks, offering insights into their reactivity, physicochemical properties, and strategic applications in drug development. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of Nitropyridines in Medicinal Chemistry

The pyridine scaffold is a privileged motif in a vast number of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The introduction of a nitro group onto the pyridine ring profoundly alters its chemical reactivity, making it a linchpin for the construction of complex molecular architectures. This electron deficiency facilitates nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities. Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another avenue for molecular elaboration.

This guide will focus on a comparative analysis of 2-Methoxy-3-nitropyridin-4-amine against other commonly employed nitropyridine building blocks, such as those bearing a chloro or other alkoxy substituents. We will explore how the interplay of the methoxy, nitro, and amino groups in 2-Methoxy-3-nitropyridin-4-amine dictates its unique reactivity and utility.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block are critical determinants of its handling, reactivity, and suitability for various reaction conditions. Below is a comparative table of key physicochemical properties for 2-Methoxy-3-nitropyridin-4-amine and related nitropyridine derivatives.

Property2-Methoxy-3-nitropyridin-4-amine2-Chloro-6-methoxy-3-nitropyridine2-Amino-4-methyl-3-nitropyridine
CAS Number 33623-16-4[1][2]38533-61-8[3]6635-91-2[4]
Molecular Formula C6H7N3O3[2]C6H5ClN2O3[3]C6H7N3O2[4]
Molecular Weight 169.14 g/mol [2]188.57 g/mol [3]153.14 g/mol [4]
Appearance Not specifiedPowder[3]Not specified
Melting Point Not specified78-80 °C[3]Not specified
Boiling Point 370.3±37.0 °C (Predicted)[2]Not specifiedNot specified
Density 1.400±0.06 g/cm3 (Predicted)[2]Not specifiedNot specified

Reactivity Profile: A Tale of Substituent Effects

The reactivity of nitropyridines is predominantly governed by the nature and position of their substituents. The interplay of electron-donating and electron-withdrawing groups fine-tunes the electrophilicity of the pyridine ring, influencing the feasibility and outcome of various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is a fundamental tool for the functionalization of nitropyridines. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.

The Role of the Leaving Group: Methoxy vs. Chloro

A key point of comparison among nitropyridine building blocks is the nature of the leaving group at the 2- or 4-position. While halogens, particularly chlorine, are common leaving groups, the methoxy group in 2-Methoxy-3-nitropyridin-4-amine presents a distinct reactivity profile.

  • Chloro Group: Chlorine is a good leaving group in SNAr reactions due to its ability to stabilize a negative charge. The C-Cl bond is readily cleaved upon nucleophilic attack.

  • Methoxy Group: The methoxy group is generally considered a poorer leaving group than chlorine in SNAr reactions. However, in highly activated systems like nitropyridines, it can be displaced by strong nucleophiles. The choice of a methoxy group can sometimes offer advantages in terms of selectivity and milder reaction conditions. Computational studies on 2-methoxy-3,5-dinitropyridine have shown that the nitro groups stabilize the transition state, lowering the energy barrier for nucleophilic attack[3].

The presence of the amino group at the 4-position in 2-Methoxy-3-nitropyridin-4-amine is an electron-donating group, which can modulate the overall reactivity of the ring.

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Methoxy-3-nitropyridin-4-amine and Its Positional Isomers

Introduction For researchers and professionals engaged in drug discovery and fine chemical synthesis, substituted pyridines represent a cornerstone of molecular design. Among these, aminonitropyridines are particularly v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals engaged in drug discovery and fine chemical synthesis, substituted pyridines represent a cornerstone of molecular design. Among these, aminonitropyridines are particularly valuable scaffolds due to their versatile reactivity, enabling the construction of complex, biologically active molecules. This guide provides an in-depth comparative analysis of the reactivity of 2-Methoxy-3-nitropyridin-4-amine and its key positional isomers. Understanding the nuanced differences in their chemical behavior, dictated by the interplay of substituent electronics and sterics, is paramount for optimizing synthetic strategies and achieving desired molecular outcomes.

The pyridine ring is inherently electron-deficient, a characteristic that is further modulated by the presence of electron-donating groups (EDG) like amine (-NH₂) and methoxy (-OCH₃), and a potent electron-withdrawing group (EWG) like the nitro (-NO₂) group. The specific arrangement of these substituents creates a unique electronic and steric landscape for each isomer, profoundly influencing its susceptibility to various chemical transformations. This guide will explore these differences through the lens of fundamental reaction mechanisms, supported by established principles and analogous experimental data.

The Electronic Landscape: Substituent Effects on the Pyridine Core

The reactivity of each isomer is fundamentally governed by the electronic contributions of its three substituents—methoxy, nitro, and amine—superimposed on the electron-deficient pyridine core.

  • Pyridine Ring: The nitrogen atom in the ring acts as an electron sink, withdrawing electron density inductively and deactivating the ring towards electrophilic attack while pre-activating it for nucleophilic attack, particularly at the C2 and C4 positions.[1][2]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance and induction, the nitro group strongly deactivates the ring towards electrophilic aromatic substitution (SEAr) but is a potent activator for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a potential leaving group or site of attack.[3][4]

  • Amine Group (-NH₂): A strong electron-donating group through resonance (+M effect), the amino group activates the ring towards SEAr and directs incoming electrophiles to the ortho and para positions. Its lone pair also imparts basicity and nucleophilicity.

  • Methoxy Group (-OCH₃): Also an electron-donating group via resonance, the methoxy group activates the ring towards SEAr, directing ortho and para. Its effect is generally considered slightly weaker than the amino group.

The net reactivity of each isomer is a delicate balance of these competing effects.

Comparative Reactivity Analysis

We will focus our comparison on 2-Methoxy-3-nitropyridin-4-amine and two key positional isomers to illustrate the dramatic shifts in reactivity.

Compound Structure CAS Number
Isomer 1: 2-Methoxy-3-nitropyridin-4-amine33623-16-4[5][6]
Isomer 2: 4-Methoxy-3-nitropyridin-2-amine84487-08-1[7][8]
Isomer 3: 2-Methoxy-5-nitropyridin-4-amine173329-36-5

(Note: Images are illustrative representations)

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a hallmark reaction for electron-deficient rings bearing strong EWGs.[3] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of reactivity.

SNAr_Mechanism cluster_step1 Step 1: Addition (Rate-Determining) cluster_step2 Step 2: Elimination (Fast) Reactant Substituted Pyridine (e.g., with leaving group L) Intermediate Meisenheimer Complex (Anionic σ-complex) - Aromaticity Lost - Charge Delocalized Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - L⁻ LeavingGroup Leaving Group (L⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

  • Isomer 1 (2-MeO-3-NO₂-4-NH₂): This isomer is highly activated for SNAr at the C2 position, displacing the methoxy group. The attack at C2 is favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the highly electronegative ring nitrogen, a crucial stabilizing factor.[1][9] The nitro group at C3 provides powerful resonance and inductive stabilization to the adjacent negative charge developed during the attack. The amine at C4 further enhances this by donating electron density, although its primary role here is not as a leaving group.

  • Isomer 2 (4-MeO-3-NO₂-2-NH₂): Reactivity in this isomer is more complex. The primary amine at C2 is generally a poor leaving group. However, the methoxy group at C4 is an excellent target for SNAr. Attack at the C4 position is highly favorable as it is para to the ring nitrogen, allowing for effective delocalization of the negative charge in the intermediate.[2] The adjacent C3-nitro group provides exceptional stabilization. Therefore, Isomer 2 is expected to be highly reactive towards SNAr at the C4 position.

  • Isomer 3 (2-MeO-5-NO₂-4-NH₂): The methoxy group at C2 is again the most probable leaving group. The nitro group is now at C5, which is meta to the site of attack. While it still provides strong inductive withdrawal, it cannot participate in resonance stabilization of the Meisenheimer intermediate formed from attack at C2.[10] Consequently, Isomer 3 is predicted to be significantly less reactive in SNAr reactions than Isomers 1 and 2. The rate of substitution would be markedly slower.

Reactivity Prediction (SNAr at Methoxy Position): Isomer 2 ≈ Isomer 1 >> Isomer 3

Electrophilic Aromatic Substitution (SEAr)

Pyridine itself undergoes SEAr reactions only under harsh conditions, yielding the 3-substituted product.[11] This is because the ring nitrogen deactivates the system, and protonation under acidic conditions further exacerbates this deactivation.[12] However, the presence of strong activating groups like -NH₂ and -OCH₃ can enable SEAr.

  • Isomer 1 (2-MeO-3-NO₂-4-NH₂): The ring is heavily substituted. The only available position is C5. This position is ortho to the activating -NH₂ group and meta to the activating -OCH₃ group. However, it is also adjacent to the powerfully deactivating -NO₂ group and meta to the deactivating ring nitrogen. The net effect is a highly deactivated ring, and SEAr at C5 is expected to be extremely difficult, if not impossible, under standard conditions.

  • Isomer 2 (4-MeO-3-NO₂-2-NH₂): The available positions are C5 and C6.

    • Position C5: This site is ortho to the activating -OCH₃ group and meta to the activating -NH₂ group. It is also ortho to the deactivating -NO₂ group.

    • Position C6: This site is ortho to the activating -NH₂ group and para to the deactivating -NO₂ group. The directing effects are complex and conflicting. The strong activation from the C2-amino group might direct an electrophile to C6, but the overall deactivation from the nitro group and ring nitrogen makes the reaction challenging.

  • Isomer 3 (2-MeO-5-NO₂-4-NH₂): The available positions are C3 and C6.

    • Position C3: This site is ortho to both the activating -OCH₃ and -NH₂ groups, and meta to the deactivating -NO₂ group. This concerted activation makes C3 the most plausible site for electrophilic attack among all isomers.

    • Position C6: This site is para to the -NH₂ group but ortho to the deactivating -NO₂ group. Isomer 3 is the most likely candidate to undergo SEAr, with a strong preference for the C3 position.

Reactivity Prediction (SEAr): Isomer 3 > Isomer 2 > Isomer 1 (likely unreactive)

Basicity and Nucleophilicity of the Amine Group

The availability of the lone pair on the exocyclic amine nitrogen determines its basicity and nucleophilicity. This is heavily influenced by the electronic environment.

  • Isomer 1 (2-MeO-3-NO₂-4-NH₂): The amine at C4 has its basicity reduced by the adjacent C3-nitro group's strong inductive and resonance withdrawal.

  • Isomer 2 (4-MeO-3-NO₂-2-NH₂): The C2-amine is also ortho to the C3-nitro group, leading to a significant decrease in basicity, comparable to Isomer 1.

  • Isomer 3 (2-MeO-5-NO₂-4-NH₂): The amine at C4 is now meta to the C5-nitro group. The electron-withdrawing effect of the nitro group is felt primarily through induction, which is weaker at the meta position compared to the resonance withdrawal from an ortho or para position. Therefore, the amine group in Isomer 3 is expected to be the most basic and nucleophilic of the three.

Basicity Prediction (Amine Group): Isomer 3 > Isomer 1 ≈ Isomer 2

Experimental Protocols

To validate these theoretical comparisons, standardized experimental procedures are essential. Below is a representative protocol for a comparative SNAr reaction.

Protocol: Comparative SNAr with Sodium Methoxide

This experiment aims to compare the rate of displacement of the existing methoxy group with a deuterated methoxide (CD₃O⁻) to allow for monitoring by ¹H NMR or LC-MS.

SNAr_Workflow Setup Reaction Setup Reaction Reaction (e.g., 60 °C) Setup->Reaction 1. Add Isomer (0.1 mmol) 2. Add NaOCD₃ in CD₃OD (1.2 eq) Sampling Time-Point Sampling (t=0, 1h, 4h, 12h) Reaction->Sampling Maintain Temp. Quench Quench Aliquot (H₂O / EtOAc) Sampling->Quench Extract Sample Analysis Analysis (LC-MS / ¹H NMR) Quench->Analysis Prepare for Injection Data Data Interpretation (Rate Comparison) Analysis->Data Quantify Reactant/Product Ratio

Caption: Experimental workflow for a comparative kinetics study.

Methodology:

  • Preparation: In three separate, oven-dried microwave vials, place 0.1 mmol of Isomer 1, Isomer 2, and Isomer 3, respectively.

  • Reagent Solution: Prepare a 1.0 M solution of sodium methoxide-d₃ (NaOCD₃) in methanol-d₄ (CD₃OD).

  • Reaction Initiation: To each vial, add 120 µL of the NaOCD₃ solution (0.12 mmol, 1.2 equivalents). Seal the vials and place them in a pre-heated reaction block at 60 °C with magnetic stirring.

  • Sampling: At specified time points (e.g., 1, 4, 12, and 24 hours), carefully withdraw a 10 µL aliquot from each reaction mixture.

  • Workup: Immediately quench each aliquot in a vial containing 0.5 mL of water and 0.5 mL of ethyl acetate. Vortex thoroughly and allow the layers to separate.

  • Analysis: Analyze the organic layer by LC-MS to determine the ratio of starting material to the deuterated product. The disappearance of the starting material provides a direct measure of the reaction rate.

Expected Outcome: The analysis will likely show a rapid consumption of Isomers 1 and 2, while Isomer 3 will react much more slowly, providing experimental validation of the reactivity predictions.

Summary of Comparative Reactivity

Reaction Type Isomer 1 (2-MeO-3-NO₂-4-NH₂) ** Isomer 2 (4-MeO-3-NO₂-2-NH₂) Isomer 3 (2-MeO-5-NO₂-4-NH₂) **Rationale
SNAr (at -OCH₃) High ReactivityHigh ReactivityLow ReactivityStabilizing effect of the nitro group is resonance-based for Isomers 1 & 2 (ortho) but only inductive for Isomer 3 (meta).[10]
SEAr Very Low / InertLow ReactivityModerate Reactivity (at C3)Isomer 3 has a position (C3) that is ortho to two activating groups, making it the least deactivated system.
Amine Basicity LowLowHighestThe nitro group is meta to the amine, exerting a weaker electron-withdrawing effect compared to the ortho position in Isomers 1 & 2.

Conclusion

The positional arrangement of substituents on the aminomethoxynitropyridine scaffold gives rise to profoundly different chemical behaviors. While 2-Methoxy-3-nitropyridin-4-amine (Isomer 1) and 4-Methoxy-3-nitropyridin-2-amine (Isomer 2) are highly activated toward nucleophilic aromatic substitution, they are largely inert to electrophilic attack. Conversely, 2-Methoxy-5-nitropyridin-4-amine (Isomer 3) is a poor substrate for SNAr but is the most promising candidate for SEAr, and it possesses the most basic amine group.

These insights are critical for synthetic planning. A chemist seeking to perform an SNAr reaction would select Isomer 1 or 2 as a starting material, whereas a strategy requiring an electrophilic substitution would be best served by starting with Isomer 3. This guide underscores the necessity for researchers to look beyond mere elemental composition and consider the intricate electronic interplay that defines the reactivity of complex aromatic isomers.

References

  • Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online] Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-4-methoxy-3-nitropyridine. [Online] Available at: [Link]

  • Kącka, A., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239–243. [Online] Available at: [Link]

  • Cenmed. (n.d.). 2-methoxy-3-nitro-pyridin-4-amine. [Online] Available at: [Link]

  • Kącka, A., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239–243. [Online] Available at: [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Chemistry Stack Exchange. (2019). Basicity comparison between pyridine amines and other compounds. [Online] Available at: [Link]

  • OC Chem Videos. (2019). nucleophilic aromatic substitutions. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online] Available at: [Link]

  • El-Gendy, B. E., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 19(11), 17615-17627. [Online] Available at: [Link]

  • RSC Publishing. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Heterocyclic Amines. [Online] Available at: [Link]

  • Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. European Journal of Organic Chemistry. [Online] Available at: [Link]

  • Chad's Prep. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Online] Available at: [Link]

  • All 'Bout Chemistry. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. [Online] Available at: [Link]

  • Ukaji, Y. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(21), 5036. [Online] Available at: [Link]

  • Chemistry - The Mystery of Molecules. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Online] Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Methoxy-3-nitropyridin-4-amine: A Cost-Benefit Analysis for Drug Development Professionals

For researchers and professionals in the fast-paced world of drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Methoxy-3-nitropyridin-4-amine, a crucial building block in t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Methoxy-3-nitropyridin-4-amine, a crucial building block in the synthesis of various pharmaceutical agents, presents a case study in the strategic selection of synthetic pathways. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound, supported by experimental data and a thorough cost-benefit analysis.

Introduction to 2-Methoxy-3-nitropyridin-4-amine

2-Methoxy-3-nitropyridin-4-amine is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of the nitro group, a versatile functional group for further chemical transformations, combined with the methoxy and amine substituents, makes it a valuable precursor for a range of therapeutic candidates. The strategic synthesis of this intermediate can significantly impact the overall cost and timeline of a drug development program.

This guide will dissect two plausible synthetic routes, herein designated as Route 1 and Route 2, starting from commercially available precursors. Each route will be evaluated based on a multi-faceted analysis encompassing chemical cost, reaction yields, operational complexity, and safety and environmental considerations.

Route 1: Nitration of 2-Chloro-4-aminopyridine followed by Methoxylation

This route commences with the readily available 2-chloro-4-aminopyridine and proceeds through a two-step sequence of nitration and subsequent nucleophilic aromatic substitution.

Diagram of Route 1 Workflow

Route 1 A 2-Chloro-4-aminopyridine B 4-Amino-2-chloro-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Methoxy-3-nitropyridin-4-amine B->C Methoxylation (NaOCH3, Methanol)

Caption: Synthetic pathway for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine

This step involves the electrophilic nitration of the pyridine ring. The amino group is a strong activating group, while the chloro group is a deactivating group. The nitration is directed to the 3-position due to the ortho,para-directing effect of the amino group and the meta-directing effect of the chloro group and the pyridine nitrogen.

  • Procedure: In a flask equipped with a stirrer and a dropping funnel, 2-chloro-4-aminopyridine (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice, and the pH is adjusted to neutral with a base (e.g., sodium hydroxide solution). The precipitated product is collected by filtration, washed with water, and dried.

  • Yield and Purity: A patent for this reaction reports a yield of 75-85% with a purity of 95-99% after recrystallization.[1]

Step 2: Synthesis of 2-Methoxy-3-nitropyridin-4-amine

This transformation is a nucleophilic aromatic substitution where the chloride at the 2-position is displaced by a methoxide ion. The electron-withdrawing nitro group at the 3-position and the ring nitrogen activate the 2-position for nucleophilic attack.[2][3][4]

  • Procedure: 4-Amino-2-chloro-3-nitropyridine (1 equivalent) is suspended in methanol in a reaction vessel. Sodium methoxide (1.2 equivalents) is then added portion-wise. The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices

The use of a mixture of nitric and sulfuric acids in Step 1 is a classic method for generating the nitronium ion (NO₂⁺), the active electrophile for nitration.[5] The low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions. In Step 2, methanol serves as both the solvent and the source of the methoxide nucleophile upon reaction with sodium methoxide. The reflux condition provides the necessary energy to overcome the activation barrier for the nucleophilic aromatic substitution.

Route 2: Nitration of 2,4-Dichloropyridine followed by Sequential Amination and Methoxylation

This alternative route begins with the inexpensive 2,4-dichloropyridine and involves a three-step process: nitration, selective amination, and finally, methoxylation.

Diagram of Route 2 Workflow

Route 2 D 2,4-Dichloropyridine E 2,4-Dichloro-3-nitropyridine D->E Nitration (HNO3, H2SO4) F 4-Amino-2-chloro-3-nitropyridine E->F Selective Amination (Aqueous Ammonia) G 2-Methoxy-3-nitropyridin-4-amine F->G Methoxylation (NaOCH3, Methanol)

Caption: Synthetic pathway for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine

Similar to Route 1, this step is an electrophilic nitration. The two chloro groups are deactivating but will direct the incoming nitro group to the 3-position.

  • Procedure: 2,4-Dichloropyridine (1 equivalent) is added to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature. The mixture is then heated for several hours. After cooling, the reaction mixture is poured onto ice, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated to yield the product.

Step 2: Synthesis of 4-Amino-2-chloro-3-nitropyridine

This step involves a selective nucleophilic aromatic substitution of the chloride at the 4-position with ammonia. The 4-position is generally more reactive towards nucleophilic attack than the 2-position in pyridines.[2][3][4]

  • Procedure: 2,4-Dichloro-3-nitropyridine (1 equivalent) is dissolved in a suitable solvent, and aqueous ammonia is added. The reaction is heated in a sealed vessel to a specific temperature for a set duration. After cooling, the product precipitates and is collected by filtration, washed, and dried.

Step 3: Synthesis of 2-Methoxy-3-nitropyridin-4-amine

This final step is identical to the final step in Route 1.

  • Procedure: 4-Amino-2-chloro-3-nitropyridine (1 equivalent) is reacted with sodium methoxide (1.2 equivalents) in refluxing methanol. The work-up and purification are as described in Route 1.

Causality Behind Experimental Choices

The nitration in Step 1 of Route 2 requires forcing conditions (heating) due to the deactivating nature of the two chloro substituents. The selectivity of the amination in Step 2 is a key feature of this route. The greater electrophilicity of the C4 position in the pyridine ring, enhanced by the electron-withdrawing nitro group, allows for its preferential substitution over the C2 position. The final methoxylation step follows the same logic as in Route 1.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis of the starting materials and key reagents for each route is presented below. Prices are approximate and based on bulk catalog listings from major chemical suppliers.

Component Route 1 Route 2
Starting Material 2-Chloro-4-aminopyridine2,4-Dichloropyridine
Approximate Cost of Starting Material (per kg) ~$6000[6]~$928[3]
Key Reagents Nitric Acid, Sulfuric Acid, Sodium MethoxideNitric Acid, Sulfuric Acid, Ammonia, Sodium Methoxide
Approximate Cost of Key Reagents (per kg/L ) Nitric Acid: ~

12.99/L[7], Sodium Methoxide: ~$160/kg[8]
Nitric Acid: ~

12.99/L[7], Ammonia: ~

160/kg[8]

Quantitative Data Summary

Parameter Route 1 Route 2
Number of Steps 23
Starting Material Cost HighLow
Overall Yield (estimated) ~60-75%~40-60% (highly dependent on selective amination)
Operational Complexity ModerateHigh (requires selective amination)
Key Challenges Handling of nitrating mixtureControl of regioselectivity in amination

Safety and Environmental Considerations

Both synthetic routes involve hazardous materials and require strict adherence to safety protocols.

  • Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and exothermic. Proper personal protective equipment (PPE) and temperature control are essential.

  • Sodium Methoxide: This reagent is highly flammable and reacts violently with water.[8][9][10][11][12] It should be handled under an inert atmosphere.

  • Chlorinated Pyridines: These compounds are generally toxic and should be handled with care in a well-ventilated fume hood.[13][14]

  • Environmental Impact: The use of chlorinated solvents and the generation of acidic and basic waste streams are environmental concerns for both routes. Route 2, with an additional step, may generate a larger volume of waste. The principles of green chemistry, such as minimizing solvent use and recycling, should be applied wherever possible.[15][16][17]

Conclusion and Recommendations

The choice between Route 1 and Route 2 for the synthesis of 2-Methoxy-3-nitropyridin-4-amine depends on the specific priorities of the research or production team.

  • Route 1 is a more direct, two-step process with a potentially higher overall yield. However, the significantly higher cost of the starting material, 2-chloro-4-aminopyridine, is a major drawback for large-scale production. This route may be preferable for smaller-scale synthesis where the cost of the starting material is less of a concern and a higher overall yield is desired.

  • Route 2 offers a substantial cost advantage due to the much cheaper starting material, 2,4-dichloropyridine. However, it is a longer, three-step synthesis, and the key challenge lies in achieving high selectivity during the amination step. This could lead to a lower overall yield and require more extensive purification. This route is likely more economically viable for large-scale industrial production, provided the selective amination can be optimized to be efficient and high-yielding.

Ultimately, for drug development professionals, a thorough process optimization of the selective amination step in Route 2 could unlock a highly cost-effective and scalable synthesis of 2-Methoxy-3-nitropyridin-4-amine. For rapid, small-scale access to the compound for initial studies, the higher cost of Route 1 may be justified by its simplicity and higher reported yields for the initial step.

References

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • IndexBox. (n.d.). Cost of Ammonia Per Gallon. Retrieved from [Link]

  • International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France. Retrieved from [Link]

  • Ammonia Energy Association. (2020, November 12). The Cost of CO2-free Ammonia. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder). Retrieved from [Link]

  • IndiaMART. (n.d.). 2 Chloro 4 Aminopyridine. Retrieved from [Link]

  • The OChem Whisperer. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Intratec. (2025). Sulfuric Acid Price. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 6). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Advances. [Link]

  • businessanalytiq. (2025). Ammonia price index. Retrieved from [Link]

  • IMARC Group. (2025). Ammonia Price Index, Trend, Chart and Forecast 2025. Retrieved from [Link]

  • IMARC Group. (2025). Nitric Acid Prices 2025 | December Price Chart & Trend. Retrieved from [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Chemistry - The Mystery of Molecules. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Compounds from 2-Methoxy-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel compounds is the cornerstone of therapeutic innovation. However, the molecular architecture dictates function, and even minor structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is the cornerstone of therapeutic innovation. However, the molecular architecture dictates function, and even minor structural ambiguities can lead to vastly different biological activities and safety profiles. This is particularly true for derivatives of highly functionalized heterocyclic scaffolds like 2-Methoxy-3-nitropyridin-4-amine. When this starting material undergoes further reaction, such as nucleophilic aromatic substitution (SNAr) at the 4-amino position or transformations involving the nitro and methoxy groups, a variety of regioisomers can potentially form. Ensuring the correct molecular structure is not merely a procedural step but a fundamental requirement for reproducible and meaningful research.

This guide provides a comparative overview of the essential analytical techniques required to unambiguously validate the structure of these synthesized compounds. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols, empowering researchers to select the most effective validation strategy.

The Analytical Toolkit: A Comparative Overview

The definitive confirmation of a chemical structure rarely relies on a single technique. Instead, a combination of spectroscopic and analytical methods is employed to build a comprehensive and self-validating dataset. The primary tools for the structural elucidation of substituted nitropyridine derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Technique Information Provided Sample Requirements Advantages Limitations
NMR Spectroscopy Provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms (¹H, ¹³C).[1]1-10 mg, soluble in deuterated solventNon-destructive; provides unambiguous connectivity data through 2D experiments (COSY, HSQC, HMBC).[1]Less sensitive than MS; requires soluble material; cannot always distinguish between certain isomers without extensive 2D analysis.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues.[2]<1 mg, soluble or volatileExtremely sensitive; High-Resolution MS (HRMS) provides exact mass and formula.[3]Isomers have identical mass and may have similar fragmentation, making differentiation difficult.[2] Ionization can be challenging for some compounds.
X-ray Crystallography Provides the absolute, three-dimensional atomic structure of a molecule in the solid state.[4][5][6][7]High-quality single crystal (20-500 µm).[6][8]Unambiguous and definitive structural determination.[4][8] Provides data on bond lengths, angles, and intermolecular interactions.[4]Growing a suitable crystal can be a significant challenge and is not always possible. The determined structure is of the solid state, which may differ from the solution state.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -NO₂, -NH, C=O).~1 mg, solid or liquidFast and simple; provides a quick check for key functional groups.Provides limited information on the overall molecular skeleton and connectivity; spectra can be complex.

Deep Dive: The Power of 2D NMR in Isomer Differentiation

While ¹H NMR provides an initial overview, its true power in structural validation for complex pyridines lies in two-dimensional (2D) experiments.[1] For compounds synthesized from 2-Methoxy-3-nitropyridin-4-amine, the most critical task is often to confirm the precise location of newly introduced substituents. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount for this purpose.

Why HMBC is Crucial: The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. This allows for the unambiguous mapping of the carbon skeleton and the precise placement of substituents by observing correlations that would not be possible for an alternative isomer.

Case Study: Validating the Structure of a Hypothetical Product

Let's consider a reaction where 2-Methoxy-3-nitropyridin-4-amine is alkylated. The intended product is Structure A . However, a plausible isomeric byproduct, Structure B , could also be formed.

Structure A: N-alkyl-2-methoxy-3-nitropyridin-4-amine Structure B: O-alkyl-3-nitro-4-aminopyridine derivative (hypothetical rearrangement)

¹H and ¹³C NMR alone might be ambiguous. However, the HMBC spectrum provides the definitive proof. In Structure A , we expect to see a correlation between the protons of the newly introduced N-alkyl group and the C4 carbon of the pyridine ring. This correlation would be absent in Structure B .

Expected HMBC Correlations for N-Alkyl Protons (CH₂)
Structure A (Correct)
C4 (Pyridine Ring)
C5 (Pyridine Ring)
Structure B (Incorrect)
C2 (Pyridine Ring)
No correlation to C4

This clear distinction in the 2D NMR data provides irrefutable evidence for the correct structure.

Experimental Protocols

Protocol 1: Acquiring High-Quality HMBC Data
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Initial Scans: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shifts of all proton and carbon signals.

  • HMBC Experiment Setup:

    • Use a standard pulse program for a gradient-selected HMBC (hsqcetgplp on Bruker instruments or equivalent).

    • Set the spectral widths to encompass all proton and carbon signals.

    • Crucial Parameter: Set the long-range coupling constant (JXH) delay. A typical value is optimized for 8 Hz (D6 = 62.5 ms), which is a good starting point for detecting 2- and 3-bond correlations.

  • Data Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.

  • Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks to identify which protons are correlated to which carbons over multiple bonds.

Workflow for Structural Validation

The following workflow illustrates a robust, self-validating process for structure determination.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation synthesis Synthesized Product purification Purification (e.g., Chromatography) synthesis->purification hrms Acquire HRMS Data purification->hrms Confirm Mass/ Formula nmr_1d Acquire ¹H & ¹³C NMR purification->nmr_1d Initial Assessment analysis Correlate All Spectroscopic Data hrms->analysis nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d If structure is ambiguous nmr_1d->analysis nmr_2d->analysis structure_proposed Propose Structure analysis->structure_proposed xray Grow Crystal & Obtain X-ray Structure (Optional, for absolute proof) structure_proposed->xray If required or possible final_structure Final Validated Structure structure_proposed->final_structure xray->final_structure Unambiguous Confirmation

Caption: A logical workflow for the comprehensive structural validation of a synthesized compound.

The Gold Standard: Single-Crystal X-ray Diffraction

When absolute, unambiguous proof of structure is required—for example, for a patent application, a publication in a high-impact journal, or when stereochemistry is —single-crystal X-ray diffraction is the ultimate arbiter.[8] This technique provides a precise 3D map of the atoms in a molecule, definitively establishing connectivity, configuration, and conformation in the solid state.[5][6]

While powerful, the primary bottleneck is the need to grow a single, high-quality crystal suitable for diffraction, a process that can be time-consuming and is not always successful.[8]

Decision Matrix: When to Use X-ray Crystallography

G cluster_yes YES cluster_no NO cluster_xray start Is Structure Ambiguous After Full NMR Analysis? q_stereo Is Absolute Stereochemistry Critical? start->q_stereo Yes end_nmr Structure Validated by NMR & MS. Proceed with research. start->end_nmr No xray Pursue X-ray Crystallography q_stereo->xray q_novel Is the Scaffold Completely Novel or Unexpected? q_novel->xray q_publish Is this for a High-Impact Publication or Patent? q_publish->xray

Caption: Decision matrix for pursuing X-ray crystallography.

Conclusion

The validation of chemical structures synthesized from 2-Methoxy-3-nitropyridin-4-amine demands a rigorous, multi-technique approach. While High-Resolution Mass Spectrometry is essential for confirming the elemental formula, it is the detailed correlational data from 2D NMR experiments, particularly HMBC, that provides the definitive evidence of atomic connectivity and differentiates between potential isomers. For cases of ultimate ambiguity or when absolute structural proof is mandated, single-crystal X-ray diffraction serves as the gold standard. By employing these techniques in a logical and self-validating workflow, researchers can ensure the scientific integrity of their work and build a trustworthy foundation for subsequent drug development and biological studies.

References

  • Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]

  • Al-Muallem, H. A. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 113, 166-176. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

Sources

Validation

Benchmarking the Performance of 2-Methoxy-3-nitropyridin-4-amine in Library Synthesis

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the substituted aminopyridine scaffold is a cornerstone for the development of novel therap...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the substituted aminopyridine scaffold is a cornerstone for the development of novel therapeutics.[1][2] These nitrogen-containing heterocycles are prevalent in a wide array of biologically active molecules due to their ability to engage in various biological interactions. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This guide provides a comparative analysis of 2-Methoxy-3-nitropyridin-4-amine, a versatile yet underexplored building block, against a more conventional alternative, 2-amino-3-nitropyridine, in the context of library synthesis for drug discovery.

The Strategic Advantage of Multi-Functionalized Scaffolds

The utility of a building block in library synthesis is determined by several factors: the accessibility of its reactive handles, the efficiency of its derivatization, and the diversity of the resulting library. 2-Methoxy-3-nitropyridin-4-amine presents an intriguing scaffold with three distinct functional groups—an amine, a nitro group, and a methoxy group. This multi-functionality offers the potential for creating complex and diverse libraries from a single starting material. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment that can influence the reactivity of the pyridine ring and the exocyclic amine.

Comparative Analysis: 2-Methoxy-3-nitropyridin-4-amine vs. 2-amino-3-nitropyridine

To objectively assess the performance of 2-Methoxy-3-nitropyridin-4-amine, we compare it with 2-amino-3-nitropyridine. The latter is a more common building block that allows for a direct evaluation of the impact of the 2-methoxy group.

Feature2-Methoxy-3-nitropyridin-4-amine2-amino-3-nitropyridineRationale and Expert Analysis
Primary Derivatization Site 4-amino group2-amino groupBoth molecules offer a primary amine for initial library diversification through reactions like amide bond formation, sulfonylation, or reductive amination.
Reactivity of the Amino Group Potentially higher nucleophilicityStandard aminopyridine reactivityThe methoxy group at the 2-position is electron-donating, which may increase the electron density on the 4-amino group, potentially enhancing its nucleophilicity and leading to faster reaction kinetics or milder required conditions.
Secondary Diversification Potential HighHighBoth scaffolds contain a nitro group that can be reduced to a second primary amine, opening up a new vector for diversification on the same molecule. A patent for a similar compound, 2-amino-6-methoxy-3-nitropyridine, demonstrates the feasibility of this reduction using reagents like stannous chloride.[3]
Solubility Likely improvedModerateThe presence of the methoxy group may improve the solubility of the scaffold and its derivatives in organic solvents, which can be advantageous for purification and handling in a library synthesis setting.
Structural Diversity of Final Library HigherModerateThe methoxy group provides an additional point of potential modification (e.g., ether cleavage and subsequent derivatization) and influences the spatial arrangement of other substituents, potentially leading to a library with greater three-dimensional complexity.
Commercial Availability & Cost More specialized, potentially higher costReadily available, lower costAs a more common starting material, 2-amino-3-nitropyridine is generally more accessible and cost-effective for large-scale library synthesis.

Proposed Workflow for Library Synthesis

A logical and efficient workflow for generating a diverse library from 2-Methoxy-3-nitropyridin-4-amine would involve a two-stage diversification strategy.

G A 2-Methoxy-3-nitropyridin-4-amine B Amide Coupling / Sulfonylation (R1-COOH or R1-SO2Cl) A->B Step 1 C First Generation Library (Derivatized at 4-amino) B->C D Nitro Group Reduction (e.g., SnCl2, H2) C->D Step 2 E Second Primary Amine D->E F Amide Coupling / Reductive Amination (R2-COOH or R2-CHO) E->F Step 3 G Second Generation Library (Orthogonally Derivatized) F->G

Caption: Proposed two-stage library synthesis workflow.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of a representative library. These are based on established chemical transformations for similar substrates.[4][5]

Protocol 1: First Generation Library Synthesis via Amide Coupling

This protocol details the derivatization of the 4-amino group of 2-Methoxy-3-nitropyridin-4-amine.

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solutions: Prepare a 0.2 M solution of 2-Methoxy-3-nitropyridin-4-amine in anhydrous DMF. Prepare 0.25 M solutions of each carboxylic acid in anhydrous DMF. Prepare a 0.2 M solution of HATU and a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup: To each well of the 96-well reaction block, add 200 µL (0.04 mmol) of the 2-Methoxy-3-nitropyridin-4-amine stock solution.

  • Reagent Addition: Add 200 µL (0.05 mmol) of a unique carboxylic acid solution to each well.

  • Activation and Coupling: Add 250 µL (0.05 mmol) of the HATU stock solution, followed by 250 µL (0.1 mmol) of the DIPEA stock solution to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up and Analysis: Quench the reactions by adding 500 µL of water to each well. The products can be analyzed by LC-MS and purified by preparative HPLC.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Stock Solutions: - Aminopyridine in DMF - Carboxylic Acids in DMF - HATU/DIPEA in DMF B Dispense Aminopyridine to 96-well plate A->B C Add Unique Carboxylic Acid to each well B->C D Add HATU and DIPEA to initiate coupling C->D E Shake at RT for 12-18h D->E F Quench with Water E->F G Analyze by LC-MS F->G H Purify by Prep-HPLC G->H

Caption: Workflow for parallel amide coupling.

Protocol 2: Second Generation Library via Nitro Reduction and Reductive Amination

This protocol describes the diversification of the newly formed amine from the reduction of the nitro group.

Materials:

  • Purified products from Protocol 1

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethanol and Ethyl Acetate

  • A diverse set of aldehydes (R-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

Procedure:

  • Nitro Reduction: Dissolve a purified product from the first generation library (0.03 mmol) in 1 mL of ethanol. Add stannous chloride dihydrate (0.15 mmol, 5 equivalents) and heat the mixture to 60°C for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction, quench with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the diamine intermediate.

  • Reductive Amination: Dissolve the diamine intermediate (0.02 mmol) in 1 mL of dichloroethane. Add a unique aldehyde (0.024 mmol, 1.2 equivalents). Stir for 30 minutes, then add sodium triacetoxyborohydride (0.03 mmol, 1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Analysis: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The final products can be analyzed by LC-MS and purified by preparative HPLC.

Conclusion

2-Methoxy-3-nitropyridin-4-amine is a highly promising building block for library synthesis in drug discovery. While it may be less readily available than simpler aminopyridines like 2-amino-3-nitropyridine, its multi-functionality offers significant advantages. The potential for enhanced reactivity of the 4-amino group, coupled with the orthogonal handle provided by the nitro group, allows for the creation of complex and diverse molecular libraries. The presence of the methoxy group can also confer favorable physicochemical properties, such as improved solubility. For research programs aiming to explore novel chemical space and generate libraries with high structural diversity, 2-Methoxy-3-nitropyridin-4-amine represents a strategic choice that warrants consideration despite its higher initial cost.

References

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health. [Link]

  • Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pan, M., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
  • Novartis Institutes for Biomedical Research. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. [Link]

  • Wrobel, F., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Pharmaffiliates. 2-Amino-4-methoxy-3-nitropyridine. [Link]

  • Asghar, M. A., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Heliyon. [Link]

  • Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Fun, H. K., et al. (2011). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Comparative

Comparative Guide to Catalysts for Suzuki Coupling with 2-Methoxy-3-nitropyridin-4-amine

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide is tailored for researchers, scientists, and professionals in drug development, focusing on the nuanced yet critical selection of catalysts for the Suzuki coupling of a particularly challenging substrate: 2-Methoxy-3-nitropyridin-4-amine. This substrate, with its electron-donating amine and methoxy groups, and a coordinating nitro group, presents a unique set of challenges including catalyst inhibition and sluggish reactivity.[4][5]

This document provides a comparative analysis of various catalytic systems, supported by experimental data from analogous transformations, to empower chemists with the insights needed to select the optimal catalyst and conditions for their synthetic endeavors. We will delve into the mechanistic underpinnings of catalyst performance, offering a rationale for experimental choices and providing detailed, actionable protocols.

The Challenge: Suzuki Coupling of a Multifunctional Pyridine

The structure of 2-Methoxy-3-nitropyridin-4-amine presents several hurdles for a successful Suzuki coupling:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to deactivation.[5] This is a well-documented phenomenon often referred to as the "2-pyridyl problem."[5]

  • Steric Hindrance: The substituents flanking the potential coupling site can sterically impede the approach of the catalyst and the boronic acid partner.

  • Electronic Effects: The interplay of electron-donating (methoxy, amine) and electron-withdrawing (nitro) groups influences the reactivity of the pyridine ring.

Overcoming these challenges necessitates a careful selection of the palladium source, the supporting ligand, the base, and the solvent system.

Comparative Analysis of Catalytic Systems

The efficacy of a Suzuki coupling is profoundly influenced by the catalyst system. Below, we compare the performance of several classes of palladium-based catalysts, drawing on data from couplings of structurally similar aminopyridines.

Traditional Phosphine Ligands: The Workhorse

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have long been the go-to for a wide range of Suzuki couplings.[6][7]

Performance Insights: For routine couplings of aminopyridines, Pd(PPh₃)₄ can provide good to excellent yields.[7] However, its performance can be hampered by sterically demanding substrates or those prone to catalyst inhibition. The relatively lower electron-donating ability of triphenylphosphine may not be sufficient to promote the oxidative addition of less reactive aryl chlorides or to stabilize the catalytic species in the presence of strongly coordinating substrates.

Buchwald Ligands: A Leap in Reactivity

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[8][9] Ligands such as SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂, form highly active catalysts capable of coupling a wide array of challenging substrates, including heteroaryl chlorides.[4][5]

Performance Insights: These catalyst systems are expected to exhibit high performance for the coupling of 2-Methoxy-3-nitropyridin-4-amine. The steric bulk of the ligands helps to prevent catalyst dimerization and deactivation, while their strong electron-donating properties facilitate the oxidative addition step, a crucial part of the catalytic cycle.[8]

N-Heterocyclic Carbene (NHC) Ligands: Robust and Versatile

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[10] Their strong σ-donating ability and steric tunability make them highly effective in stabilizing the active palladium species.[10] Commercially available precatalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes offer convenience and high reactivity.

Performance Insights: Pd-NHC catalysts are known for their high stability and activity, often allowing for lower catalyst loadings and milder reaction conditions.[10] For a substrate like 2-Methoxy-3-nitropyridin-4-amine, a Pd-PEPPSI catalyst could offer a significant advantage in terms of catalyst longevity and efficiency, particularly in scaled-up syntheses.

Nickel-Based Catalysts: A Cost-Effective Alternative

While palladium catalysts are dominant, nickel-based systems offer a more economical and sustainable alternative for Suzuki-Miyaura couplings.[11][12] Nickel catalysts have shown promise in coupling a variety of aryl and heteroaryl halides.[12][13]

Performance Insights: Nickel catalysts, such as NiCl₂(PCy₃)₂, can be highly effective, especially for couplings involving more reactive aryl bromides and iodides.[12] They can also be effective for challenging substrates and can be used in more environmentally friendly "green" solvents.[12] However, their sensitivity to air and moisture can be a practical consideration.

Data Summary: Catalyst Performance in Analogous Couplings

To provide a quantitative comparison, the following table summarizes typical yields for the Suzuki coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids using different catalyst systems. This data serves as a strong predictive tool for the coupling of 2-Methoxy-3-nitropyridin-4-amine.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[7]
System 1: Traditional
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
System 2: Buchwald
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: NHC
Pd-PEPPSI-IPrIPrK₃PO₄THFPhenylboronic acidExpected High

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki coupling of 2-Methoxy-3-nitropyridin-4-amine with a generic arylboronic acid.

Protocol 1: Conventional Heating with a Traditional Catalyst

This protocol utilizes a standard, widely available palladium catalyst and conventional heating.

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine (assuming a bromo- or iodo- leaving group at the desired coupling position) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-Methoxy-3-nitropyridin-4-amine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling with a Buchwald Catalyst

This protocol leverages the efficiency of microwave heating and a highly active Buchwald catalyst system.[14]

Materials:

  • 2-Methoxy-3-nitropyridin-4-amine (assuming a chloro- leaving group) (0.5 mmol)

  • Arylboronic acid (0.75 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)

  • SPhos (0.02 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (1.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine 2-Methoxy-3-nitropyridin-4-amine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Visualizing the Process

To better understand the underlying chemistry and workflow, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, & Base B Add Solvent & Degas A->B C Heat (Conventional or Microwave) B->C D Cool & Quench C->D E Liquid-Liquid Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H Product Characterization G->H

Caption: Generalized Experimental Workflow for Suzuki Coupling.

Conclusion and Recommendations

The choice of catalyst for the Suzuki coupling of 2-Methoxy-3-nitropyridin-4-amine is critical for achieving high yields and overcoming the inherent challenges of this substrate.

  • For initial explorations and smaller-scale syntheses, a traditional catalyst like Pd(PPh₃)₄ may suffice, offering a balance of cost and performance.

  • For more challenging couplings, particularly with less reactive coupling partners or for achieving higher efficiency, a Buchwald ligand-based system (e.g., Pd(OAc)₂/SPhos) is highly recommended.

  • For process development and scale-up, a robust and highly active Pd-NHC precatalyst (e.g., Pd-PEPPSI-IPr) should be considered for its stability and high turnover numbers.

  • Nickel-based catalysts present a viable, cost-effective alternative, especially when using more reactive aryl halides.

Ultimately, the optimal catalyst will depend on the specific arylboronic acid partner, the desired scale of the reaction, and the economic and environmental considerations of the project. The protocols and comparative data provided in this guide offer a solid foundation for making an informed decision and successfully executing this challenging yet valuable transformation.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Bremner, W. S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(23), 9061-9069. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Lipshutz, B. H., et al. (2015). Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water. Organic Letters, 17(17), 4272-4275. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Kinase Inhibitors: An In-depth Analysis of Aminopyridine, Pyrimidine, and Pyrazolopyrimidine Scaffolds

Introduction In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The human kinome comprises over 500 enzymes that...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other proliferative disorders by targeting the ATP-binding site of these enzymes. The efficacy, selectivity, and pharmacological properties of these inhibitors are profoundly influenced by their core chemical structures, or scaffolds. This guide provides a detailed comparative analysis of the efficacy of kinase inhibitors derived from three prominent heterocyclic scaffolds: aminopyridine, pyrimidine, and pyrazolopyrimidine. While the initial focus of this investigation was to be on the 2-Methoxy-3-nitropyridin-4-amine scaffold, a thorough review of the scientific literature revealed a lack of established kinase inhibitors based on this specific core. Therefore, we have pivoted to a broader and more data-rich comparison of well-established scaffolds that are central to numerous clinically successful kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform the design and selection of next-generation kinase inhibitors.

The Central Role of the Scaffold in Kinase Inhibition

The scaffold of a kinase inhibitor is the foundational chemical framework upon which various functional groups are appended to achieve desired potency and selectivity. It is the primary determinant of the molecule's interaction with the highly conserved hinge region of the kinase ATP-binding pocket, forming critical hydrogen bonds that anchor the inhibitor. The nature of the scaffold dictates the geometry and orientation of the inhibitor within the active site, thereby influencing its interactions with other key regions, such as the gatekeeper residue and the DFG motif. This, in turn, governs the inhibitor's selectivity profile across the kinome.

Comparative Efficacy of Kinase Inhibitor Scaffolds

To provide a robust comparison, we will examine the efficacy of representative kinase inhibitors from each of the three scaffolds against a panel of well-characterized and therapeutically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src kinase.

The Aminopyridine Scaffold

The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, known for its ability to form one or two hydrogen bonds with the kinase hinge region. This scaffold has been successfully incorporated into numerous inhibitors targeting a wide range of kinases.

Table 1: Efficacy of Aminopyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound 29 CDK846[1]
Compound 10 VEGFR-2120[2]
Compound 8 VEGFR-2130[2]
Compound 9 VEGFR-2130[2]

As illustrated in Table 1, aminopyridine-based inhibitors can exhibit potent activity. For instance, compound 29 demonstrates a strong inhibitory effect on CDK8 with an IC50 of 46 nM.[1] Several other compounds based on this scaffold show significant inhibition of VEGFR-2 in the low micromolar range.[2] The versatility of the aminopyridine scaffold allows for chemical modifications that can fine-tune potency and selectivity.

The Pyrimidine Scaffold

The pyrimidine ring is another privileged scaffold in kinase inhibitor design, forming one or two hydrogen bonds with the hinge region. Its structural resemblance to the adenine core of ATP makes it an effective ATP-competitive inhibitor. Many FDA-approved kinase inhibitors are built upon a pyrimidine framework.

Table 2: Efficacy of Pyrimidine-Based Kinase Inhibitors

Compound ID/NameTarget KinaseIC50 (nM)Reference
Pyrido[2,3-d]pyrimidine 14 EGFR>10,000[3]
Pyrido[3,2-d]pyrimidine 30 EGFR0.95[3]
Pyrido[3,2-d]pyrimidine 31 EGFR0.97[3]
Pyrido[3,4-d]pyrimidine 42 EGFR L858R/T790M34[3]
Furo[2,3-d]pyrimidine 4c VEGFR-257.1[4]
Furo[2,3-d]pyrimidine 7b VEGFR-242.5[4]
Furo[2,3-d]pyrimidine 7c VEGFR-252.5[4]
Pyrido[2,3-d]pyrimidine c-Src Inhibitorc-Src<10[5]

The data in Table 2 highlights the exceptional potency that can be achieved with pyrimidine-based scaffolds. Several pyrido[3,2-d]pyrimidine derivatives exhibit sub-nanomolar to low nanomolar IC50 values against EGFR.[3] Notably, compound 42 , a pyrido[3,4-d]pyrimidine, is effective against a drug-resistant mutant of EGFR.[3] Furthermore, furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of VEGFR-2, with IC50 values in the low nanomolar range.[4] The pyrido[2,3-d]pyrimidine scaffold has also yielded highly potent c-Src inhibitors with IC50 values below 10 nM.[5]

The Pyrazolopyrimidine Scaffold

The pyrazolopyrimidine scaffold is a bioisostere of adenine and has been extensively utilized in the development of potent and selective kinase inhibitors. This scaffold typically forms two hydrogen bonds with the kinase hinge region and has been the basis for several clinically approved drugs.

Table 3: Efficacy of Pyrazolopyrimidine-Based Kinase Inhibitors

Compound ID/NameTarget KinaseIC50 (nM)Reference
Compound 16 EGFR34[6]
Compound 4 EGFR54[6]
Compound 15 EGFR135[6]
Pyrrolo[2,3-d]pyrimidine 61 VEGFR-211.9[7]
Pyrrolo[2,3-d]pyrimidine 62 VEGFR-213.7[7]
eCF506 SRC<0.5[8]
Si306 c-Src11,200 (in GIN8 cells)[9]

As shown in Table 3, pyrazolopyrimidine-based inhibitors demonstrate remarkable efficacy. Several derivatives show potent inhibition of EGFR in the low nanomolar range.[6] Pyrrolo[2,3-d]pyrimidine compounds have been identified as highly effective VEGFR-2 inhibitors with IC50 values around 12-14 nM.[7] The pyrazolopyrimidine scaffold has also produced exceptionally potent Src inhibitors, with eCF506 exhibiting a sub-nanomolar IC50.[8] It is important to note that the cellular context can significantly impact the measured potency, as seen with Si306 in glioblastoma cells.[9]

Experimental Methodologies

The generation of reliable and comparable efficacy data is paramount in drug discovery. The following sections detail the standard experimental protocols used to determine the IC50 values presented in this guide.

In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This assay is widely used for primary screening and dose-response studies of kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, the substrate (a peptide or protein), and the test inhibitor at various concentrations in a suitable kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP to the mixture.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of ADP produced is calculated based on a standard curve.

    • IC50 values are determined by plotting the percentage of kinase inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ATP Depletion cluster_2 ADP Detection & Data Analysis A Prepare Kinase, Substrate, and Inhibitor Mixture B Add ATP to Initiate Reaction A->B C Incubate (e.g., 60 min) B->C D Add ADP-Glo™ Reagent C->D Stop Reaction E Incubate (40 min) D->E F Add Kinase Detection Reagent E->F Convert ADP to ATP G Incubate (30-60 min) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. This assay is commonly used to assess the cytotoxic effects of kinase inhibitors.

Principle: The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the kinase inhibitor.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the number of viable cells.

    • IC50 values are determined by plotting the percentage of cell viability versus the inhibitor concentration and fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Lysis and Signal Generation cluster_2 Data Acquisition and Analysis A Seed Cells in Multi-well Plate B Treat with Kinase Inhibitor A->B C Incubate (e.g., 72 hours) B->C D Add CellTiter-Glo® Reagent C->D Equilibrate to RT E Mix to Lyse Cells D->E F Incubate (10 min) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of their inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][10][11][12][13] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins that activate downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Nucleus

Caption: Simplified EGFR Signaling Pathway.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[4][5][14] Ligand binding to VEGFR2 triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Endothelial_Cell Endothelial Cell (Proliferation, Migration, Survival) ERK->Endothelial_Cell AKT AKT PI3K->AKT P AKT->Endothelial_Cell

Caption: Simplified VEGFR2 Signaling Pathway.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that acts as a crucial signaling node, integrating signals from various cell surface receptors, including receptor tyrosine kinases and integrins.[15][16][17][18][19] Src activation leads to the phosphorylation of a multitude of substrates, influencing cell adhesion, migration, proliferation, and survival.

Src_Pathway RTK_Integrin RTKs / Integrins Src Src RTK_Integrin->Src Activation FAK FAK Src->FAK P Ras_GAP Ras-GAP Src->Ras_GAP P STAT3 STAT3 Src->STAT3 P Cytoskeleton Cytoskeletal Rearrangement FAK->Cytoskeleton Proliferation Proliferation & Survival Ras_GAP->Proliferation STAT3->Proliferation

Caption: Simplified Src Kinase Signaling Pathway.

Conclusion

The aminopyridine, pyrimidine, and pyrazolopyrimidine scaffolds represent three of the most successful and versatile frameworks in the design of potent and selective kinase inhibitors. This guide has provided a comparative overview of their efficacy against key oncogenic kinases, supported by experimental data and detailed methodologies. The choice of scaffold is a critical decision in the drug discovery process, profoundly impacting the pharmacological properties of the resulting inhibitor. While the pyrimidine and pyrazolopyrimidine scaffolds have yielded some of the most potent inhibitors to date, the aminopyridine scaffold remains a valuable and highly adaptable platform. Ultimately, the optimal scaffold selection will depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for therapeutic success. The data and protocols presented herein serve as a valuable resource for researchers in the field, facilitating the rational design of the next generation of kinase-targeted therapies.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]

  • Lowell, C. A., & Berton, G. (1999). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Science's STKE, 1999(1), re1. [Link]

  • Kraker, A. J., Hartl, B. G., Amar, A. M., Barvian, M. R., Showalter, H. D., & Moore, C. W. (2000). Biochemical and cellular effects of c-Src kinase-selective pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Biochemical Pharmacology, 60(7), 885-898. [Link]

  • Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]

  • El-Gamal, M. I., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 29(1), 123. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • Boggon, T. J., & Eck, M. J. (2004). Structure and regulation of Src family kinases. Oncogene, 23(48), 7918-7927. [Link]

  • ResearchGate. (n.d.). Src signaling pathways and function. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1849-1866. [Link]

  • Al-Warhi, T., et al. (2025). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5499. [Link]

  • Sisto, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 324-330. [Link]

  • El-Sayed, M. A., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic Chemistry, 111, 104875. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 12862-12881. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Methoxy-3-nitropyridin-4-amine: A Green Chemistry Perspective

In the landscape of pharmaceutical development, the synthesis of novel chemical entities is a cornerstone of innovation. However, the environmental and economic sustainability of these synthetic routes is increasingly un...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of novel chemical entities is a cornerstone of innovation. However, the environmental and economic sustainability of these synthetic routes is increasingly under scrutiny. Green chemistry principles provide a framework for designing chemical processes that are not only efficient but also minimize the generation of hazardous substances and reduce environmental impact. This guide provides an in-depth comparison of traditional versus greener synthetic approaches for 2-Methoxy-3-nitropyridin-4-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. By quantitatively assessing key green chemistry metrics, we aim to provide researchers, scientists, and drug development professionals with a practical understanding of how to evaluate and improve the sustainability of their synthetic endeavors.

The Importance of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry, while delivering life-saving medicines, has historically been associated with a high environmental footprint, often characterized by complex, multi-step syntheses that generate significant amounts of waste.[1][2] Green chemistry seeks to address these challenges by focusing on principles such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency.[3] Key metrics have been developed to quantify the "greenness" of a chemical process, providing a tangible basis for comparison and improvement.[4][5] Among the most widely used are:

  • Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[6]

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[7]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[1][8]

By applying these metrics, we can move beyond yield as the sole indicator of a reaction's efficiency and embrace a more holistic view of its environmental performance.

Target Molecule: 2-Methoxy-3-nitropyridin-4-amine

2-Methoxy-3-nitropyridin-4-amine (CAS No: 33623-16-4) is a functionalized pyridine derivative. The presence of amino, methoxy, and nitro groups on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Synthetic Route 1: A Traditional Approach

A plausible traditional synthesis of 2-Methoxy-3-nitropyridin-4-amine can be constructed based on established, albeit often less environmentally friendly, chemical transformations. This multi-step route, analogous to methods described in the patent literature for similar compounds, typically involves harsh reagents and generates significant waste streams.

Traditional_Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Step 3: Methoxylation A 2-Chloropyridine B 2-Chloro-3-nitropyridine A->B H2SO4, HNO3 C 2-Chloro-3-nitropyridine D 2-Chloro-3-nitropyridin-4-amine C->D Aq. NH3, pressure E 2-Chloro-3-nitropyridin-4-amine F 2-Methoxy-3-nitropyridin-4-amine E->F NaOMe, MeOH

Experimental Protocol: Traditional Synthesis

Step 1: Nitration of 2-Chloropyridine

  • To a stirred solution of concentrated sulfuric acid (100 mL), add 2-chloropyridine (25 g, 0.22 mol) while maintaining the temperature below 25°C.

  • Slowly add a mixture of concentrated nitric acid (50 mL) and concentrated sulfuric acid (50 mL) to the reaction mixture, keeping the temperature below 50°C.

  • Heat the mixture to 100°C and maintain for 5 hours.

  • Cool the reaction mixture and pour it onto crushed ice (500 g).

  • Neutralize the solution with aqueous sodium hydroxide (30% w/v) to pH 7.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-nitropyridine. (Yield: ~75%)

Step 2: Amination of 2-Chloro-3-nitropyridine

  • Place 2-chloro-3-nitropyridine (25 g, 0.158 mol) and aqueous ammonia (25%, 150 mL) in a high-pressure reactor.

  • Heat the mixture to 150°C for 6 hours.

  • Cool the reactor to room temperature and vent any excess pressure.

  • Filter the resulting solid, wash with cold water, and dry to afford 2-chloro-3-nitropyridin-4-amine. (Yield: ~85%)

Step 3: Methoxylation of 2-Chloro-3-nitropyridin-4-amine

  • To a solution of sodium methoxide (10.2 g, 0.189 mol) in methanol (150 mL), add 2-chloro-3-nitropyridin-4-amine (25 g, 0.144 mol).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and add water (300 mL).

  • Filter the precipitated solid, wash with water, and dry to obtain 2-Methoxy-3-nitropyridin-4-amine. (Yield: ~90%)

Synthetic Route 2: A Greener Alternative

A greener approach to the synthesis of 2-Methoxy-3-nitropyridin-4-amine can be envisioned by employing modern synthetic methodologies that prioritize atom economy, reduce the use of hazardous reagents, and minimize energy consumption. This proposed route utilizes a catalytic amination reaction and microwave-assisted heating.

Greener_Synthesis cluster_0 Step 1: Methoxylation cluster_1 Step 2: Catalytic Amination A 2-Chloro-3-nitropyridine B 2-Methoxy-3-nitropyridine A->B NaOMe, MeOH C 2-Methoxy-3-nitropyridine D 2-Methoxy-3-nitropyridin-4-amine C->D Buchwald-Hartwig Amination (Pd catalyst, ligand, base), Microwave

Experimental Protocol: Greener Synthesis

Step 1: Methoxylation of 2-Chloro-3-nitropyridine

  • To a solution of sodium methoxide (10.2 g, 0.189 mol) in methanol (150 mL), add 2-chloro-3-nitropyridine (25 g, 0.158 mol).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (200 mL) and water (100 mL).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-methoxy-3-nitropyridine. (Yield: ~95%)

Step 2: Microwave-Assisted Buchwald-Hartwig Amination

  • In a microwave reactor vessel, combine 2-methoxy-3-nitropyridine (25 g, 0.162 mol), palladium(II) acetate (0.18 g, 0.81 mmol, 0.5 mol%), XPhos (0.77 g, 1.62 mmol, 1 mol%), and sodium tert-butoxide (23.4 g, 0.243 mol).

  • Add anhydrous toluene (250 mL) and a solution of ammonia in dioxane (0.5 M, 486 mL, 0.243 mol).

  • Seal the vessel and heat in a microwave reactor at 120°C for 30 minutes.

  • Cool the reaction mixture, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford 2-Methoxy-3-nitropyridin-4-amine. (Yield: ~80%)

Quantitative Assessment: Green Chemistry Metrics

To objectively compare the two synthetic routes, we calculated the Atom Economy, E-Factor, and Process Mass Intensity for each.

MetricTraditional RouteGreener Route
Overall Yield ~57%~76%
Atom Economy ~45%~78%
E-Factor ~25~10
Process Mass Intensity (PMI) ~26~11

Note: These values are estimations based on the provided protocols and may vary depending on specific experimental conditions and purification methods.

Green_Metrics_Workflow cluster_0 Data Input cluster_1 Metric Calculation cluster_2 Assessment A Mass of Reactants E Atom Economy = (MW of Product / Σ MW of Reactants) x 100 A->E F E-Factor = (Total Mass In - Mass of Product) / Mass of Product A->F G PMI = Total Mass In / Mass of Product A->G B Mass of Solvents B->F B->G C Mass of Reagents C->F C->G D Mass of Product D->E D->F D->G H Comparison of Routes E->H F->H G->H I Identification of 'Greenest' Process H->I

Discussion: A Deeper Dive into the Comparison

The quantitative data clearly demonstrates the environmental advantages of the greener synthetic route. The higher overall yield of the greener route is the first indication of its improved efficiency.

The Atom Economy for the greener route is significantly higher, primarily because the Buchwald-Hartwig amination is a more atom-economical way to form the C-N bond compared to the traditional nucleophilic aromatic substitution with ammonia, which often requires a large excess of the aminating agent and can lead to side products.

The most striking difference is observed in the E-Factor and PMI . The traditional route's high E-Factor and PMI are largely attributable to the use of large quantities of strong acids in the nitration step, which require neutralization, generating a substantial amount of salt waste. Furthermore, the use of a high-pressure reactor and harsh conditions in the amination step contributes to a higher energy demand and potential safety concerns.

The greener route, in contrast, utilizes a catalytic amount of a palladium complex for the amination, drastically reducing the amount of reagent-derived waste. The use of microwave-assisted heating significantly shortens the reaction time from hours to minutes, leading to substantial energy savings. While the greener route still uses organic solvents, the overall volume is comparable to or less than the traditional route, and the elimination of large volumes of acidic and basic aqueous waste makes the workup procedure simpler and less waste-intensive.

Conclusion

This comparative guide illustrates the profound impact that synthetic route design has on the environmental footprint of a chemical process. While the traditional synthesis of 2-Methoxy-3-nitropyridin-4-amine is feasible, it is plagued by low atom economy, high waste generation, and the use of hazardous reagents and conditions. The proposed greener alternative, leveraging catalytic C-N bond formation and microwave technology, offers a more sustainable and efficient pathway to the target molecule.

For researchers and professionals in drug development, embracing green chemistry principles is not merely an ethical choice but a strategic imperative. By critically evaluating and optimizing synthetic routes using metrics like Atom Economy, E-Factor, and PMI, the pharmaceutical industry can continue to innovate while minimizing its environmental impact, leading to a healthier planet and a more sustainable future for chemical synthesis.

References

  • American Chemical Society. The Green Chemistry Approach to Pharma Manufacturing. [Link]

  • ACS Green Chemistry Institute. Green Chemistry Using Smarter Metrics: A Life Cycle Approach. [Link]

  • Saleem, R., et al. (2021). Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. Molecules, 26(21), 6517. [Link]

  • Syrris. Green Chemistry Pharmaceutical Industry. [Link]

  • Gao, Y., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 53(8), 3249–3261. [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Al-Saeedi, S. I., et al. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(23), 8346. [Link]

  • Sharma, G. V., et al. (2014). Microwave-Assisted Pharmaceutical Synthesis: An Overview. Journal of Pharmaceutical Sciences and Research, 6(5), 234-239. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(10), 1735. [Link]

  • YouTube. Microwave-assisted synthesis: a fast, efficient and sustainable approach. [Link]

  • Wikipedia. Atom economy. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. TrAC Trends in Analytical Chemistry, 37, 38-48. [Link]

  • SciSpace. Green Chemistry. [Link]

  • ChemBAM. Atom economy / E factor. [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Application of 2-Methoxy-3-nitropyridin-4-amine: A Key Intermediate in Targeted Therapy

Abstract 2-Methoxy-3-nitropyridin-4-amine is a critical building block in medicinal chemistry, most notably for the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-3-nitropyridin-4-amine is a critical building block in medicinal chemistry, most notably for the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib. This guide provides an in-depth analysis of the patent landscape, comparative synthesis methodologies, and principal applications of this key intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer quantitative comparisons to alternative synthetic routes and therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in modern pharmaceutical development.

Introduction: The Strategic Importance of a Functionalized Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, and its precise functionalization is key to unlocking therapeutic potential. 2-Methoxy-3-nitropyridin-4-amine is a prime example of a highly strategic intermediate. Its specific arrangement of an amine, a nitro group, and a methoxy group offers multiple, differentiated reaction sites. This allows for controlled, sequential chemical modifications, making it an invaluable precursor for complex molecular architectures.

Its most prominent role is as a key starting material for ceritinib (Zykadia®), a second-generation ALK inhibitor used in the treatment of ALK-positive non-small-cell lung cancer (NSCLC).[1][2] The development of efficient and scalable synthetic routes to 2-Methoxy-3-nitropyridin-4-amine is therefore of significant commercial and clinical importance.

Patent Landscape Analysis

A review of the patent literature reveals that the intellectual property surrounding 2-Methoxy-3-nitropyridin-4-amine is primarily focused on its utility in the synthesis of more complex, biologically active molecules, rather than the compound itself. The core patents often describe multi-step syntheses where this intermediate is a crucial component.

For instance, patents such as US7256295B2, while not claiming the title compound directly, detail the synthesis of related structures like 2-amino-6-methoxy-3-nitropyridine.[3] These patents outline foundational methodologies, such as the methoxylation of chloropyridines and subsequent reduction of nitro groups, which are directly analogous to the synthesis of 2-Methoxy-3-nitropyridin-4-amine.[3] The key takeaway from the patent landscape is that the value of this compound is intrinsically linked to its role as a precursor to high-value pharmaceutical agents.

Synthesis Methodologies: A Comparative Analysis

The synthesis of 2-Methoxy-3-nitropyridin-4-amine is typically achieved through a multi-step process. The most common and logical approach involves the sequential functionalization of a simpler pyridine starting material. Below, we compare the prevalent synthetic strategy with plausible alternatives.

Route 1: The Stepwise Functionalization Approach

This is the most widely referenced and logical pathway, beginning with a readily available dichloropyridine. The synthesis proceeds through nitration, followed by selective amination and then methoxylation.

A 2,4-Dichloropyridine B 2,4-Dichloro-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 4-Amino-2-chloro-3-nitropyridine B->C Selective Amination (NH₃) D 2-Methoxy-3-nitropyridin-4-amine C->D Methoxylation (NaOMe/MeOH)

Caption: Synthetic workflow for the stepwise functionalization route.

Causality Behind Experimental Choices:

  • Nitration First: Nitrating the dichloropyridine precursor is the initial key step. The electron-withdrawing nature of the two chlorine atoms deactivates the ring, requiring strong nitrating conditions (a mixture of nitric and sulfuric acid).[4][5]

  • Selective Amination: The subsequent amination is a critical, regioselective step. The nitro group strongly deactivates the adjacent C-2 and C-4 positions. However, the chlorine at the 4-position is more activated towards nucleophilic aromatic substitution than the chlorine at the 2-position. This allows for the selective displacement of the C-4 chlorine with ammonia to yield 4-amino-2-chloro-3-nitropyridine.[4]

  • Methoxylation: The final step involves the nucleophilic substitution of the remaining chlorine atom with a methoxide source, typically sodium methoxide in methanol.[3] This reaction is generally efficient and provides the target molecule.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the key steps in the proposed stepwise functionalization route. Data is derived from analogous syntheses reported in the literature and patent filings.

StepReactantsReagentsYield (%)Purity (%)Reference
1. Nitration 2,6-DichloropyridineConc. H₂SO₄, Conc. HNO₃75-85>99 (GC)[3][6]
2. Amination 2,6-Dichloro-3-nitropyridineAq. NH₃, Methanol55-65>99 (HPLC)[3]
3. Methoxylation 2-Amino-6-chloro-3-nitropyridineSodium Methoxide, Methanol90-95>99 (HPLC)[3][7]

Note: Data is for the analogous 2-amino-6-methoxy-3-nitropyridine synthesis but is considered highly representative.

Detailed Experimental Protocol: Stepwise Functionalization

The following protocol is a representative, lab-scale synthesis adapted from established procedures for analogous compounds.[3][6]

Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (100 mL).

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 2,4-dichloropyridine (29.6 g, 0.2 mol). Ensure the temperature is maintained below 10°C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (30 mL), pre-cooled to 0°C. Add this mixture dropwise to the reaction flask, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor the reaction by TLC or GC.

  • Quenching & Isolation: Cool the reaction mixture and carefully pour it onto 500 g of crushed ice with vigorous stirring. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of 4-Amino-2-chloro-3-nitropyridine

  • Reaction Setup: Dissolve the 2,4-dichloro-3-nitropyridine (19.3 g, 0.1 mol) from the previous step in methanol (100 mL) in a pressure vessel.

  • Amination: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a 25% aqueous ammonia solution (20 mL). Seal the vessel.

  • Reaction: Heat the mixture to 40-50°C for 3-5 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Isolation: After cooling, the product often precipitates. The volume can be reduced under vacuum to encourage further precipitation. Filter the solid, wash with a small amount of cold methanol, and dry.

Step 3: Synthesis of 2-Methoxy-3-nitropyridin-4-amine

  • Reaction Setup: Prepare a solution of sodium methoxide by carefully adding sodium metal (2.5 g, 0.11 mol) to anhydrous methanol (100 mL) under a nitrogen atmosphere. Cool the resulting solution to 15°C.

  • Substrate Addition: Add the 4-amino-2-chloro-3-nitropyridine (17.3 g, 0.1 mol) from Step 2 portion-wise, maintaining the temperature at 15°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC/HPLC).

  • Quenching & Isolation: Carefully quench the reaction by adding water. The product will precipitate. Filter the solid, wash with water, and dry under vacuum to yield 2-Methoxy-3-nitropyridin-4-amine as a solid.

Key Applications in Drug Development

The primary and most significant application of 2-Methoxy-3-nitropyridin-4-amine is as a key intermediate in the synthesis of the ALK inhibitor, ceritinib.

Role in the Synthesis of Ceritinib

Ceritinib is a potent, second-generation tyrosine kinase inhibitor designed to treat NSCLC in patients with the ALK gene rearrangement.[1] The synthesis of ceritinib involves the coupling of the 2-Methoxy-3-nitropyridin-4-amine core with other complex aromatic fragments. The amine group at the 4-position serves as the nucleophile in a crucial C-N bond-forming reaction, while the nitro group is subsequently reduced to an amine, which then participates in another coupling reaction to complete the drug's scaffold.

A 2-Methoxy-3-nitropyridin-4-amine B Intermediate A A->B Buchwald-Hartwig Coupling C Intermediate B (Reduced Nitro Group) B->C Nitro Group Reduction D Ceritinib C->D Amide Bond Formation

Caption: Role of the intermediate in the synthesis of Ceritinib.

Performance Comparison: Ceritinib vs. Other ALK Inhibitors

Ceritinib was developed to overcome resistance to the first-generation ALK inhibitor, crizotinib.[1] Its efficacy, particularly in patients who have progressed on crizotinib, highlights the importance of developing novel molecular architectures, which in turn relies on the availability of unique building blocks like 2-Methoxy-3-nitropyridin-4-amine.

DrugGenerationPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Crizotinib 1stALK-positive NSCLC (Treatment-naïve)~60%~10.9 months[8]
Ceritinib 2ndALK-positive NSCLC (Post-Crizotinib)36-56%~7 months[2]
Ceritinib 2ndALK-positive NSCLC (Treatment-naïve)~72%~16.6 months[9]

The data demonstrates that while crizotinib is effective as a first-line treatment, second-generation inhibitors like ceritinib provide a crucial therapeutic option for patients who develop resistance, and also show superior efficacy in treatment-naïve patients.[2][9] The synthesis of these advanced inhibitors is enabled by the strategic use of highly functionalized intermediates.

Future Outlook and Emerging Trends

The demand for highly functionalized heterocyclic building blocks like 2-Methoxy-3-nitropyridin-4-amine is set to grow. As drug discovery moves towards more complex and targeted therapies, the need for novel starting materials that allow for efficient and modular synthesis will become even more critical. Research into more efficient, greener, and scalable synthetic routes for these key intermediates will be an ongoing priority for process chemists in the pharmaceutical industry. Furthermore, the unique substitution pattern of this compound may lend itself to the development of new classes of kinase inhibitors or other biologically active molecules beyond the scope of ALK inhibition.

References

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC - NIH. [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib, a Potent Drug for Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer - PMC - NIH. [Link]

  • CAS No : 84487-08-1| Chemical Name : 2-Amino-4-methoxy-3-nitropyridine | Pharmaffiliates. [Link]

  • Ceritinib: a Review in ALK-Positive Advanced NSCLC - PubMed. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [Link]

  • Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC - NIH. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis . [Link]

  • [Modalities of use of ceritinib (Zykadia™), a 2nd generation ALK inhibitor, in advanced stage non-small cell lung cancer] - PubMed. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]

  • Effect of ceritinib on the pharmacokinetics of coadministered CYP3A and 2C9 substrates: a phase I, multicenter, drug-drug interaction study in patients with ALK + advanced tumors - PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-3-nitropyridin-4-amine

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-3-nitropyridin-4-amine (CAS No. 33623-16-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 2-Methoxy-3-nitropyridin-4-amine is a substituted nitropyridine, and its specific hazards dictate the necessary precautions.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methoxy-3-nitropyridin-4-amine presents the following hazards[1]:

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion of the substance can lead to adverse health effects.
Causes skin irritationH315Contact with skin can cause redness, itching, and inflammation.
Causes serious eye irritationH319Contact with eyes can result in significant irritation and potential damage.
May cause respiratory irritationH335Inhalation of dust or fumes may irritate the respiratory tract.

Signal Word: Warning[1]

This hazard profile necessitates a cautious and well-defined approach to its disposal, treating it as a hazardous waste stream.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Methoxy-3-nitropyridin-4-amine is a multi-step process that begins at the point of waste generation and ends with its removal by a licensed waste management professional. The following workflow is designed to ensure safety and compliance at every stage.

DisposalWorkflow cluster_0 Step 1: Immediate Actions at Point of Generation cluster_1 Step 2: Waste Segregation & Containment cluster_2 Step 3: Labeling and Documentation cluster_3 Step 4: Storage and Final Disposal A Identify Waste: Solid 2-Methoxy-3-nitropyridin-4-amine and contaminated materials B Don Personal Protective Equipment (PPE) A->B Handle with care C Select a designated, compatible waste container B->C D Transfer waste into the container using appropriate tools C->D E Securely close the container D->E F Attach a Hazardous Waste Label E->F G Complete all fields on the label: - Full chemical name - Hazard pictograms - Accumulation start date - PI/Lab information F->G H Move container to the designated Satellite Accumulation Area (SAA) G->H I Arrange for pickup by a licensed hazardous waste contractor H->I

Caption: Disposal workflow for 2-Methoxy-3-nitropyridin-4-amine.

Experimental Protocol: Detailed Disposal Steps

Objective: To safely collect, store, and prepare 2-Methoxy-3-nitropyridin-4-amine waste for final disposal by a licensed contractor.

Materials:

  • Waste 2-Methoxy-3-nitropyridin-4-amine (solid)

  • Contaminated materials (e.g., weighing paper, gloves, pipette tips)

  • Designated hazardous waste container (wide-mouth, high-density polyethylene (HDPE) or glass, with a screw-top lid)

  • Hazardous waste labels

  • Appropriate Personal Protective Equipment (PPE)

Methodology:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the following PPE:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A properly fitted laboratory coat

  • Waste Segregation:

    • This compound should be disposed of as a solid organic toxic waste.

    • Do not mix with other waste streams, particularly incompatible materials such as strong oxidizing agents.

  • Container Selection and Use:

    • Choose a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.

    • Place the container in a designated waste accumulation area within the laboratory, away from general traffic.

  • Waste Transfer:

    • Carefully transfer the solid 2-Methoxy-3-nitropyridin-4-amine and any contaminated disposable materials (e.g., weighing paper, contaminated gloves) into the designated waste container.

    • Avoid generating dust during the transfer. If necessary, perform this step in a chemical fume hood.

  • Container Sealing and Labeling:

    • Once the waste is in the container, securely fasten the lid.

    • Immediately affix a hazardous waste label to the container.

    • Fill out the label completely and legibly with the following information:

      • Full Chemical Name: "Waste 2-Methoxy-3-nitropyridin-4-amine"

      • Hazard Pictograms: Include pictograms for "Harmful/Irritant" (exclamation mark).

      • Principal Investigator/Laboratory Information: Your name, lab number, and contact information.

  • Storage in Satellite Accumulation Area (SAA):

    • Store the labeled, sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[2]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[2]

    • Ensure the SAA is inspected regularly for any signs of leakage or container degradation.

  • Final Disposal:

    • Once the container is full or has been in the SAA for the maximum allowed time (consult your institution's Environmental Health and Safety (EHS) office for specific time limits), arrange for its collection by a licensed hazardous waste disposal contractor.

    • Never dispose of 2-Methoxy-3-nitropyridin-4-amine down the drain or in the regular trash.[3]

Causality in Procedural Choices: The "Why" Behind the "How"

  • Segregation: Separating chemical waste streams is critical to prevent dangerous reactions. Nitropyridines, while not highly reactive, should be kept separate from strong oxidizing agents to avoid unforeseen reactions.

  • Container Compatibility: Using a compatible container, such as HDPE or glass, prevents the chemical from degrading the container and causing a leak.

  • Labeling: Accurate and complete labeling is a regulatory requirement and essential for the safety of everyone who handles the waste, from laboratory personnel to the final disposal facility staff. It communicates the hazards and contents, ensuring proper handling at every step.

  • Satellite Accumulation Areas (SAAs): The use of SAAs is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.[3] It ensures that hazardous waste is safely stored at its point of generation before being moved for final disposal.

  • Licensed Contractor Disposal: The final disposal of hazardous waste must be handled by a licensed and certified contractor to ensure it is done in an environmentally sound and legally compliant manner, typically through high-temperature incineration for organic solids.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your valuable research does not come at the cost of safety or environmental integrity.

References

  • Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-3-nitropyridin-4-amine

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of 2-Methoxy-3-nitropyridin-4-amine (CAS No. 33623-16-4), a compound of interest in various research applications. While a complete Safety Data Sheet (SDS) for this specific molecule is not widely available from major suppliers, a thorough analysis of its chemical structure and the available data for its close isomers, such as 2-Amino-6-methoxy-3-nitropyridine, allows for the development of a robust and reliable safety protocol.[1][2][3] This guide is built on the foundational principles of risk assessment, hazard mitigation, and procedural diligence to ensure the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Risks

2-Methoxy-3-nitropyridin-4-amine is a substituted nitropyridine. The presence of the nitro group and the aromatic amine functionality suggests that this compound should be handled with care. Based on the GHS classification of the closely related isomer, 2-Amino-6-methoxy-3-nitropyridine, we can anticipate the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is essential to prevent exposure through dermal contact, ocular contact, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling 2-Methoxy-3-nitropyridin-4-amine in a laboratory setting. These recommendations are based on a risk assessment for standard laboratory procedures such as weighing, dissolution, and use in reactions.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended for moderate to high-hazard activities)To prevent direct skin contact and subsequent irritation.[1][4][5] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash potential.To protect the eyes from dust particles and splashes, preventing serious eye irritation.[1][4][5]
Body Protection A lab coat (preferably a disposable, solid-front gown for high-hazard activities)To protect the skin and personal clothing from contamination.[1][4][5]
Respiratory Protection An N95 dust mask or a higher-level respirator (e.g., a half-mask respirator with P100 cartridges) should be used when handling the solid compound outside of a certified chemical fume hood, or if aerosolization is likely.To prevent the inhalation of airborne particles that may cause respiratory irritation.[1][6]

Procedural Workflow for Safe Handling

A systematic approach to handling 2-Methoxy-3-nitropyridin-4-amine is critical for minimizing exposure risks. The following workflow should be adopted for all procedures involving this compound.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE prep1 Designate a well-ventilated work area (fume hood is mandatory for handling solids). prep2 Ensure safety shower and eyewash station are accessible and operational. prep1->prep2 prep3 Assemble all necessary PPE. prep2->prep3 don1 Don lab coat or gown. prep3->don1 don2 Don respiratory protection (if required). don1->don2 don3 Don eye and face protection. don2->don3 don4 Don inner pair of gloves. don3->don4 don5 Don outer pair of gloves, ensuring cuffs overlap with lab coat sleeves. don4->don5 handle1 Perform all manipulations within the designated containment area (e.g., fume hood). don5->handle1 handle2 Handle the compound with care to avoid generating dust or aerosols. handle1->handle2 handle3 Immediately clean any spills according to established laboratory procedures. handle2->handle3 doff1 Remove outer gloves and dispose of as contaminated waste. handle3->doff1 doff2 Remove lab coat or gown, turning it inside out. doff1->doff2 doff3 Remove eye and face protection. doff2->doff3 doff4 Remove respiratory protection. doff3->doff4 doff5 Remove inner gloves and dispose of as contaminated waste. doff4->doff5 doff6 Wash hands thoroughly with soap and water. doff5->doff6

Caption: Step-by-step workflow for the safe handling of 2-Methoxy-3-nitropyridin-4-amine.

Emergency Procedures: A Plan for Unexpected Events

In the event of an accidental exposure, immediate and appropriate action is crucial. The following flowchart outlines the emergency response procedures.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin1 Immediately remove contaminated clothing. start->skin1 eye1 Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. start->eye1 inhal1 Move the affected person to fresh air. start->inhal1 skin2 Wash the affected area with copious amounts of soap and water for at least 15 minutes. skin1->skin2 skin3 Seek medical attention if irritation persists. skin2->skin3 eye2 Remove contact lenses if present and easy to do. eye1->eye2 eye3 Seek immediate medical attention. eye2->eye3 inhal2 If breathing is difficult, provide oxygen. inhal1->inhal2 inhal3 Seek medical attention if symptoms persist. inhal2->inhal3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.